Product packaging for Procyanidin B4(Cat. No.:CAS No. 29106-51-2)

Procyanidin B4

Cat. No.: B190321
CAS No.: 29106-51-2
M. Wt: 578.5 g/mol
InChI Key: XFZJEEAOWLFHDH-VUGKQVTMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Procyanidin B4 (CAS 29106-51-2) is a proanthocyanidin flavonoid formed by the condensation of (-)-epicatechin and (+)-catechin units . This compound is a natural polyphenol isolated from various botanical sources, including the fruits of Vitis vinifera L. (grapes) and Litchi chinensis . With a molecular formula of C₃₀H₂₆O₁₂ and a molecular weight of 578.5 g/mol, it is characterized by high purity, typically >98% as determined by HPLC . In scientific research, this compound demonstrates significant and multifaceted bioactivity. It is noted for its potent antioxidant properties , which underpin many of its research applications . Studies highlight its anti-inflammatory effects , making it a compound of interest for investigating inflammatory pathways . Furthermore, its potential role in neurodegenerative disease research is being actively explored; this compound has been shown to inhibit amyloid-beta (Aβ) aggregation , a key pathological feature of Alzheimer's disease . Additional research indicates that related trimeric procyanidin compounds may possess neuroprotective effects against MPTP-induced neurotoxicity, suggesting a broader relevance in Parkinson's disease models . Its defined mechanism also includes acting as an inhibitor of DNA topoisomerase , pointing to potential applications in oncology research . For laboratory use, this compound is supplied as a solid powder. It is recommended to be stored desiccated at -20°C to maintain stability . The compound is soluble in various common laboratory solvents, including DMSO, ethyl acetate, acetone, and dichloromethane . Warning: This product is intended for research purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or human consumption use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H26O12 B190321 Procyanidin B4 CAS No. 29106-51-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R)-2-(3,4-dihydroxyphenyl)-8-[(2R,3S,4S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26O12/c31-13-7-20(37)24-23(8-13)41-29(12-2-4-16(33)19(36)6-12)27(40)26(24)25-21(38)10-17(34)14-9-22(39)28(42-30(14)25)11-1-3-15(32)18(35)5-11/h1-8,10,22,26-29,31-40H,9H2/t22-,26+,27+,28-,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFZJEEAOWLFHDH-VUGKQVTMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](OC2=C1C(=CC(=C2[C@H]3[C@@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50183357
Record name Procyanidin B4
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Molecular Weight

578.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29106-51-2, 4852-22-6
Record name Procyanidin B4
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29106-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Procyanidin B4
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Record name Procyanidin B4
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PROCYANIDIN B4, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2OP8987K2X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Procyanidin
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URL http://www.hmdb.ca/metabolites/HMDB0013690
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-Depth Technical Guide to Procyanidin B4: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Procyanidin B4, a B-type proanthocyanidin, is a natural flavonoid dimer found in a variety of plant sources, including grape seeds, litchi pericarp, and cinnamon. It is formed by the condensation of a (+)-catechin unit and a (-)-epicatechin unit linked by a C4-C8 bond. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and significant biological activities of this compound. A substantial body of research has highlighted its potent antioxidant and anti-inflammatory properties, which are primarily mediated through the modulation of key cellular signaling pathways, including the Nrf2-ARE, NF-κB, and MAPK pathways. This document summarizes key quantitative data, details experimental protocols for its extraction, analysis, and biological evaluation, and provides visual representations of its mechanisms of action to support further research and development.

Chemical Structure and Properties

This compound is structurally defined as catechin-(4α→8)-epicatechin.[1] Its fundamental chemical and physical properties are summarized in the tables below.

Identification and Chemical Formula
PropertyValueReference(s)
IUPAC Name (2R,3R)-2-(3,4-dihydroxyphenyl)-8-[(2R,3S,4S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol[2][3]
CAS Number 29106-51-2[1][2]
Molecular Formula C₃₀H₂₆O₁₂
Molecular Weight 578.52 g/mol
SMILES C1--INVALID-LINK--O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O">C@HO
InChI InChI=1S/C30H26O12/c31-13-7-20(37)24-23(8-13)41-29(12-2-4-16(33)19(36)6-12)27(40)26(24)25-21(38)10-17(34)14-9-22(39)28(42-30(14)25)11-1-3-15(32)18(35)5-11/h1-8,10,22,26-29,31-40H,9H2/t22-,26+,27+,28-,29-/m1/s1
Physicochemical Properties
PropertyValueReference(s)
Appearance Powder
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.
UV-Vis (λmax) ~280 nm (in Methanol)
Storage Desiccate at -20°C

Natural Sources and Biosynthesis

This compound is naturally present in a variety of plants. Notable sources include grape seeds (Vitis vinifera), litchi pericarp (Litchi chinensis), and beer.

The biosynthesis of this compound occurs via the flavonoid pathway. The process begins with the synthesis of flavan-3-ol monomers, (+)-catechin and (-)-epicatechin. These monomers are derived from the general phenylpropanoid pathway. The dimerization of a (+)-catechin unit and a (-)-epicatechin unit through a C4-C8 linkage forms this compound.

This compound Biosynthesis cluster_dimerization Dimerization Phenylalanine Phenylalanine Cinnamic Acid Cinnamic Acid Phenylalanine->Cinnamic Acid PAL p-Coumaric Acid p-Coumaric Acid Cinnamic Acid->p-Coumaric Acid C4H 4-Coumaroyl-CoA 4-Coumaroyl-CoA p-Coumaric Acid->4-Coumaroyl-CoA 4CL Naringenin Chalcone Naringenin Chalcone 4-Coumaroyl-CoA->Naringenin Chalcone CHS Naringenin Naringenin Naringenin Chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Leucocyanidin Leucocyanidin Dihydrokaempferol->Leucocyanidin DFR Anthocyanidin Anthocyanidin Leucocyanidin->Anthocyanidin ANS Catechin Catechin Leucocyanidin->Catechin LAR Epicatechin Epicatechin Anthocyanidin->Epicatechin ANR Procyanidin_B4 This compound Catechin->Procyanidin_B4 Epicatechin->Procyanidin_B4

Biosynthesis of this compound Precursors.

Biological Activities and Mechanisms of Action

This compound exhibits significant antioxidant and anti-inflammatory activities, which are central to its potential therapeutic applications.

Quantitative Data on Biological Activity
ActivityAssayIC₅₀ ValueReference(s)
Antioxidant DPPH radical scavenging12.15 µM
Antioxidant Superoxide radical scavenging (NBT)8.67 µM
Anti-inflammatory Nitric Oxide (NO) production in LPS-induced RAW 264.7 cells1.44 µM
Signaling Pathway Modulation

This compound is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or activators like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it binds to the ARE in the promoter regions of various antioxidant genes, leading to their transcription. This results in the increased expression of protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Procyanidin_B4 This compound Keap1 Keap1 Procyanidin_B4->Keap1 inhibits Nrf2 Nrf2 Keap1->Nrf2 binds & sequesters Ub Ub Nrf2->Ub ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Proteasome Proteasome Ub->Proteasome degradation Nucleus Nucleus ARE ARE Antioxidant_Genes HO-1, NQO1 ARE->Antioxidant_Genes activates transcription Nrf2_n->ARE binds

Activation of the Nrf2-ARE Pathway by this compound.

The anti-inflammatory effects of this compound are partly mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. In resting cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκB. This phosphorylation marks IκB for ubiquitination and subsequent degradation by the proteasome, allowing NF-κB to translocate to the nucleus. In the nucleus, NF-κB initiates the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Procyanidins have been shown to inhibit the activation of the IKK complex, thereby preventing IκB degradation and keeping NF-κB in the cytoplasm.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Procyanidin_B4 This compound IKK IKK Procyanidin_B4->IKK inhibits LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB sequesters Proteasome Proteasome IkB->Proteasome degradation NFkB_n NF-κB NFkB->NFkB_n translocation Nucleus Nucleus Inflammatory_Genes TNF-α, IL-6, COX-2, iNOS NFkB_n->Inflammatory_Genes activates transcription

Inhibition of the NF-κB Pathway by this compound.

Experimental Protocols

Extraction and Isolation of this compound from Grape Seeds

This protocol describes a general method for the extraction and isolation of this compound from grape seeds.

Materials:

  • Grape seeds

  • Acetone

  • Methanol

  • Ethyl acetate

  • n-Hexane

  • Water (deionized)

  • Sephadex LH-20 resin

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

  • Grinding: Grind dried grape seeds into a fine powder.

  • Defatting: Extract the powder with n-hexane to remove lipids. Air-dry the defatted powder.

  • Extraction: Extract the defatted powder with a 70% acetone/water solution with stirring at room temperature. Repeat the extraction multiple times.

  • Solvent Removal: Combine the extracts and remove the acetone using a rotary evaporator under reduced pressure.

  • Liquid-Liquid Partitioning: Partition the aqueous extract with ethyl acetate. Collect the ethyl acetate phase, which contains the procyanidins.

  • Drying: Dry the ethyl acetate phase over anhydrous sodium sulfate and evaporate to dryness.

  • Column Chromatography: Dissolve the crude extract in methanol and apply it to a Sephadex LH-20 column. Elute with a stepwise gradient of methanol in water to separate the procyanidins based on their degree of polymerization.

  • HPLC Purification: Further purify the fractions containing dimeric procyanidins using a preparative HPLC system with a C18 column and a mobile phase gradient of acetonitrile and water (with a small percentage of formic or acetic acid).

  • Identification: Identify this compound based on its retention time compared to a standard and confirm its structure using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Extraction_Workflow start Start Grape_Seeds Grape_Seeds start->Grape_Seeds Obtain end End Grinding Grinding Grape_Seeds->Grinding Defatting Defatting Grinding->Defatting with n-Hexane Extraction Extraction Defatting->Extraction with 70% Acetone Solvent_Removal Solvent_Removal Extraction->Solvent_Removal Rotary Evaporation Liquid_Liquid_Partitioning Liquid_Liquid_Partitioning Solvent_Removal->Liquid_Liquid_Partitioning with Ethyl Acetate Drying Drying Liquid_Liquid_Partitioning->Drying Column_Chromatography Column_Chromatography Drying->Column_Chromatography Sephadex LH-20 HPLC_Purification HPLC_Purification Column_Chromatography->HPLC_Purification C18 Column Identification Identification HPLC_Purification->Identification MS, NMR Identification->end Pure this compound

Workflow for Extraction and Isolation of this compound.
Quantification of this compound by HPLC

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or acetic acid (HPLC grade)

  • This compound standard

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard in methanol. Create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Dissolve the extracted and purified sample in the mobile phase or methanol. Filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A typical gradient would be to start with a low percentage of B, increase it over time to elute the compounds, and then return to the initial conditions to re-equilibrate the column.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25-30 °C

    • Detection Wavelength: 280 nm

  • Analysis: Inject the standards and samples into the HPLC system.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of this compound in the sample by using the calibration curve generated from the standards.

DPPH Radical Scavenging Assay

This assay measures the antioxidant activity of this compound by its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

  • DPPH solution in methanol

  • This compound sample dissolved in methanol

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation: In a 96-well plate, add different concentrations of the this compound sample to the wells.

  • Reaction: Add the DPPH solution to each well. A control well should contain only methanol and the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • IC₅₀ Determination: The IC₅₀ value (the concentration of the sample that scavenges 50% of the DPPH radicals) can be determined by plotting the scavenging activity against the sample concentration.

Conclusion

This compound is a promising natural compound with well-documented antioxidant and anti-inflammatory properties. Its mechanism of action involves the modulation of critical signaling pathways, making it a molecule of interest for the development of new therapeutic agents and nutraceuticals. The experimental protocols provided in this guide offer a foundation for researchers to extract, quantify, and evaluate the biological activities of this compound, facilitating further exploration of its potential health benefits.

References

Natural Sources of Procyanidin B4: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Procyanidin B4, a B-type proanthocyanidin dimer consisting of a catechin-(4α→8)-epicatechin linkage, is a polyphenolic compound found throughout the plant kingdom.[1] As a member of the flavonoid family, it has garnered significant interest within the scientific community for its potent antioxidant, anti-inflammatory, and cardioprotective properties.[2] This technical guide provides an in-depth overview of the natural sources of this compound, detailed experimental protocols for its extraction and quantification, and an examination of its role in cellular signaling pathways, tailored for researchers, scientists, and drug development professionals.

Natural Sources and Quantitative Data

This compound is present in a variety of fruits and seeds. While its presence is widely reported, precise quantification can vary significantly based on the plant cultivar, geographical origin, ripeness, and the analytical methods employed.[3][4] Key sources include grape seeds (Vitis vinifera), litchi pericarp (Litchi chinensis), and guarana seeds (Paullinia cupana).[5]

The following table summarizes the quantitative data available for this compound and related dimeric procyanidins in notable natural sources.

Natural SourcePlant PartCompoundConcentrationReference
Guarana (Paullinia cupana Kunth.)SeedDimeric Procyanidins (including B4)~5 mg/g of dry matrix
Litchi (Litchi chinensis Sonn.)Pericarp (Peel)This compoundIdentified as a major flavonoid; specific quantification not provided.
Grape (Vitis vinifera L.)SeedThis compoundPresent; concentration varies. Often quantified as part of total dimers or oligomers.

Experimental Protocols

Accurate extraction and quantification are critical for the study of this compound. The following sections detail validated methodologies for its isolation and analysis from plant matrices.

Extraction of Procyanidins

This protocol is an optimized method for the extraction of monomeric to trimeric procyanidins from herbal matrices.

Materials and Reagents:

  • Dried, powdered plant material (e.g., grape pomace, guarana seeds)

  • Methanol (HPLC grade)

  • Formic acid (analytical grade)

  • Deionized water

  • Ultrasonic bath

  • Orbital shaker

  • Centrifuge

  • 0.22 µm syringe filters

Procedure:

  • Solvent Preparation: Prepare the extraction solvent consisting of a 60% hydromethanolic mixture with 1% formic acid (v/v/v).

  • Sample Preparation: Weigh the dried plant material and establish a solid-to-solvent ratio of 1:25 (w/v). For example, use 1 g of plant material with 25 mL of extraction solvent.

  • Extraction:

    • Combine the plant material and solvent in a suitable flask.

    • Perform ultrasound-assisted extraction by placing the flask in an ultrasonic bath for 10 minutes.

    • Transfer the flask to an orbital shaker and agitate for 15 minutes.

  • Separation: Centrifuge the mixture to pellet the solid plant material.

  • Filtration: Carefully decant the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial for analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

This section describes a general Reverse-Phase HPLC (RP-HPLC) method suitable for the quantification of this compound. For higher resolution of oligomers, a Normal-Phase HPLC method is recommended.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a fluorescence detector (FLD) or Diode Array Detector (DAD).

  • Column: C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% phosphoric acid or formic acid.

    • Solvent B: Methanol or acetonitrile.

    • A gradient elution is typically used to separate compounds.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection:

    • Fluorescence Detector (FLD): Excitation at 272-280 nm, Emission at 312-320 nm (more selective and sensitive for procyanidins).

    • DAD/UV Detector: Monitoring at 280 nm.

  • Injection Volume: 10-20 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of pure this compound standard in methanol. Create a series of calibration standards (e.g., 0.5–100 µg/mL) by serial dilution.

  • Calibration Curve: Inject the calibration standards in triplicate to generate a calibration curve by plotting peak area against concentration. A quadratic fit may be appropriate for a wide concentration range.

  • Sample Analysis: Inject the filtered sample extract obtained from the extraction protocol.

  • Identification and Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the pure standard. Quantify the amount of this compound in the sample by interpolating its peak area into the calibration curve. Results are typically expressed as mg of this compound per gram of dry weight (mg/g DW).

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and quantification of this compound from a plant source.

G cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Analysis A Plant Material (e.g., Seeds) B Drying & Grinding A->B C Solvent Addition (60% MeOH, 1% Formic Acid) B->C D Ultrasonication (10 min) C->D E Shaking (15 min) D->E F Centrifugation & Filtration E->F G HPLC-FLD/DAD Analysis F->G Filtered Extract H Peak Identification (vs. Standard) G->H I Quantification (Calibration Curve) H->I

Caption: Experimental workflow for this compound analysis.

Signaling Pathway: Nrf2/ARE Activation

This compound exerts its antioxidant effects in part by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway. The diagram below details this mechanism.

G This compound activates the Nrf2/ARE pathway by inhibiting Keap1-mediated Nrf2 degradation, leading to the transcription of antioxidant enzymes. cluster_0 Cytoplasm cluster_1 Nucleus PC This compound Keap1 Keap1 PC->Keap1 inhibits Nrf2 Nrf2 Keap1->Nrf2 promotes ubiquitination Ub Ubiquitin Degradation Nrf2->Ub Nrf2_n Nrf2 Nrf2->Nrf2_n translocation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription

Caption: Nrf2/ARE signaling pathway activation by this compound.

Mechanism Description Under normal conditions, the protein Keap1 binds to Nrf2 in the cytoplasm, facilitating its ubiquitination and subsequent degradation by the proteasome. Procyanidins, including this compound, are believed to inhibit the action of Keap1. This prevents Nrf2 degradation, allowing it to accumulate and translocate into the nucleus. Inside the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, initiating the transcription of a suite of cytoprotective proteins, including antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). This cellular defense mechanism is a key contributor to the health benefits associated with this compound.

References

The Biosynthetic Pathway of Procyanidin B4 in Plants: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Procyanidin B4, a B-type proanthocyanidin dimer composed of a catechin and an epicatechin unit, is a significant secondary metabolite in many plant species, contributing to their defense mechanisms and possessing various beneficial properties for human health. This technical guide provides an in-depth overview of the biosynthetic pathway of this compound in plants, designed for researchers, scientists, and drug development professionals. It details the enzymatic steps, regulatory networks, and provides a compilation of quantitative data. Furthermore, this guide offers detailed experimental protocols for the quantification of this compound and the characterization of key biosynthetic enzymes, alongside visual representations of the metabolic and regulatory pathways to facilitate a comprehensive understanding of this complex biochemical process.

Introduction

Proanthocyanidins (PAs), also known as condensed tannins, are a class of flavonoid polymers synthesized in plants that play crucial roles in defense against herbivores and pathogens.[1] Among the diverse range of PAs, this compound, a dimer consisting of (+)-catechin and (-)-epicatechin linked by a C4-C8 bond, is of significant interest due to its antioxidant and potential therapeutic properties.[2][3][4] Understanding the intricate biosynthetic pathway of this compound is essential for its targeted production through metabolic engineering and for harnessing its potential in pharmaceutical applications. This guide delineates the core biosynthetic pathway, its regulation, and provides practical methodologies for its study.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is an extension of the general flavonoid pathway, which originates from the phenylpropanoid pathway. The formation of the monomeric units, (+)-catechin and (-)-epicatechin, and their subsequent condensation are the key stages in this compound synthesis.

Formation of Flavan-3-ol Monomers

The synthesis of the flavan-3-ol precursors of this compound involves a series of enzymatic reactions:

  • Chalcone Synthase (CHS): This enzyme catalyzes the initial step of the flavonoid pathway, the condensation of one molecule of 4-coumaroyl-CoA and three molecules of malonyl-CoA to form naringenin chalcone.

  • Chalcone Isomerase (CHI): Naringenin chalcone is then isomerized to (2S)-naringenin.

  • Flavanone 3-Hydroxylase (F3H): Naringenin is hydroxylated to produce dihydrokaempferol.

  • Flavonoid 3'-Hydroxylase (F3'H): Dihydrokaempferol is subsequently hydroxylated to dihydroquercetin.

  • Dihydroflavonol 4-Reductase (DFR): Dihydroquercetin is reduced to leucocyanidin.[5]

  • Leucoanthocyanidin Reductase (LAR) and Anthocyanidin Reductase (ANR): From leucocyanidin, the pathway bifurcates to produce the two essential monomers for this compound synthesis:

    • Leucoanthocyanidin Reductase (LAR): This enzyme directly reduces leucocyanidin to (+)-catechin.

    • Anthocyanidin Synthase (ANS) and Anthocyanidin Reductase (ANR): Leucocyanidin is first oxidized by ANS (also known as Leucoanthocyanidin Dioxygenase, LDOX) to cyanidin. Subsequently, ANR reduces cyanidin to (-)-epicatechin.

Dimerization to this compound

This compound is formed through the condensation of a (+)-catechin unit (acting as the nucleophile) and a reactive intermediate derived from a flavan-3-ol extension unit, which is believed to be a carbocation or a quinone methide derived from an unstable flavan-3,4-diol (leucocyanidin) or epicatechin. The linkage is typically a C4→C8 bond. While the exact mechanism of polymerization is still under investigation, it is thought to involve both enzymatic and non-enzymatic steps.

Below is a diagram illustrating the core biosynthetic pathway leading to the formation of the this compound precursors, (+)-catechin and (-)-epicatechin.

Procyanidin_B4_Biosynthesis Naringenin Naringenin Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Dihydroquercetin Dihydroquercetin Dihydrokaempferol->Dihydroquercetin F3'H Leucocyanidin Leucocyanidin Dihydroquercetin->Leucocyanidin DFR Cyanidin Cyanidin Leucocyanidin->Cyanidin ANS/LDOX Catechin (+)-Catechin Leucocyanidin->Catechin LAR Epicatechin (-)-Epicatechin Cyanidin->Epicatechin ANR Condensation Condensation Catechin->Condensation Epicatechin->Condensation ProcyanidinB4 This compound (Catechin-(4α→8)-epicatechin) CHI CHI F3H F3H F3primeH F3'H DFR DFR LAR LAR ANS ANS/LDOX ANR ANR Condensation->ProcyanidinB4 Phenylpropanoid\nPathway Phenylpropanoid Pathway Phenylpropanoid\nPathway->Naringenin CHS

Core biosynthetic pathway of this compound precursors.

Regulation of this compound Biosynthesis

The biosynthesis of procyanidins is tightly regulated at the transcriptional level by a complex interplay of transcription factors, primarily from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat protein families. These proteins form a regulatory complex, often referred to as the MBW complex, which activates the expression of the structural genes of the flavonoid pathway.

  • MYB Transcription Factors: Specific R2R3-MYB proteins are key regulators that determine the spatial and temporal expression of proanthocyanidin biosynthetic genes.

  • bHLH Transcription Factors: These proteins act as partners for MYB factors and are essential for the activation of the pathway.

  • WD40 Proteins: These proteins serve as a scaffold, facilitating the interaction between MYB and bHLH proteins to form a functional transcriptional activation complex.

The diagram below illustrates the hierarchical regulation of the procyanidin biosynthetic pathway by the MBW complex.

Regulatory_Pathway MYB MYB (e.g., VvMYBPA1) MBW_Complex MBW Complex MYB->MBW_Complex bHLH bHLH (e.g., AtTT8) bHLH->MBW_Complex WD40 WD40 (e.g., AtTTG1) WD40->MBW_Complex Structural_Genes Structural Genes (DFR, LAR, ANR, etc.) MBW_Complex->Structural_Genes Transcriptional Activation Procyanidin_Biosynthesis Procyanidin Biosynthesis Structural_Genes->Procyanidin_Biosynthesis Enzyme Production

Transcriptional regulation of procyanidin biosynthesis.

Quantitative Data

Enzyme Kinetic Parameters

The kinetic properties of the key enzymes, Dihydroflavonol 4-Reductase (DFR) and Anthocyanidin Reductase (ANR), have been characterized in several plant species. The Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) provide insights into the efficiency of these enzymes.

EnzymePlant SpeciesSubstrateKm (µM)Vmax (pkat/mg protein)Reference
DFRVitis viniferaDihydroquercetin~30-
ANRVitis viniferaCyanidin2.82 ± 0.66-
ANRMedicago truncatulaCyanidin--
ANRMangifera indicaCyanidin--

Note: '-' indicates data not explicitly provided in the cited source in a comparable format.

This compound Content in Plant Tissues

The concentration of this compound varies significantly among different plant species and tissues. Grape seeds and cocoa beans are particularly rich sources.

Plant SourceTissueThis compound Content (mg/100g dry weight)Reference
Grape (Vitis vinifera)SeedVariable, can be a major dimer
Cocoa (Theobroma cacao)BeanVariable, present among other procyanidins
Apple (Malus domestica)PeelPresent

Experimental Protocols

Quantification of this compound by HPLC-MS

This protocol outlines a general procedure for the extraction and quantification of this compound from plant material using High-Performance Liquid Chromatography coupled with Mass Spectrometry.

5.1.1. Sample Preparation and Extraction

  • Freeze-dry the plant material and grind it into a fine powder.

  • Extract the powder with a solution of acetone/water/acetic acid (70:29.5:0.5, v/v/v).

  • Vortex the mixture and sonicate for 15-30 minutes.

  • Centrifuge the mixture and collect the supernatant. Repeat the extraction process on the pellet.

  • Combine the supernatants and evaporate the acetone under reduced pressure.

  • The remaining aqueous extract can be freeze-dried and redissolved in a suitable solvent for HPLC analysis.

5.1.2. HPLC-MS Analysis

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water with a small percentage of formic acid (A) and methanol or acetonitrile with formic acid (B).

  • Detection: Mass spectrometry (e.g., Q-TOF or Triple Quadrupole) in negative ion mode is highly sensitive for procyanidin detection.

  • Quantification: Use an external standard of purified this compound to generate a calibration curve for accurate quantification.

Enzyme Activity Assays

5.2.1. Leucoanthocyanidin Reductase (LAR) Activity Assay

  • Protein Extraction: Homogenize fresh plant tissue in an extraction buffer (e.g., Tris-HCl pH 7.5, containing PVPP, ascorbate, and protease inhibitors) on ice. Centrifuge to remove cell debris and use the supernatant as the crude enzyme extract.

  • Assay Mixture: Prepare a reaction mixture containing Tris-HCl buffer, NADPH, and the crude enzyme extract.

  • Reaction Initiation: Start the reaction by adding the substrate, leucocyanidin (which can be synthesized from dihydroquercetin).

  • Detection: Monitor the decrease in absorbance at 340 nm due to the oxidation of NADPH.

  • Calculation: Calculate the enzyme activity based on the rate of NADPH consumption using its molar extinction coefficient.

5.2.2. Anthocyanidin Reductase (ANR) Activity Assay

  • Protein Extraction: Follow the same procedure as for the LAR activity assay.

  • Assay Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., phosphate buffer pH 7.0), NADPH, and the crude enzyme extract.

  • Reaction Initiation: Start the reaction by adding the substrate, cyanidin chloride.

  • Detection: Monitor the decrease in absorbance at 340 nm due to NADPH oxidation.

  • Product Confirmation: The reaction products, catechin and epicatechin, can be further analyzed and quantified by HPLC.

Gene Expression Analysis by qRT-PCR

This protocol describes the analysis of the expression levels of key biosynthetic genes (e.g., LAR, ANR, DFR).

5.3.1. RNA Extraction and cDNA Synthesis

  • Extract total RNA from plant tissue using a commercial kit or a TRIzol-based method.

  • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

5.3.2. Quantitative Real-Time PCR (qRT-PCR)

  • Design gene-specific primers for the target genes and a reference gene (e.g., actin or ubiquitin) for normalization.

  • Perform qRT-PCR using a SYBR Green-based detection method. The reaction mixture typically includes SYBR Green master mix, forward and reverse primers, and cDNA template.

  • The cycling conditions generally consist of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative expression levels of the target genes.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for investigating the biosynthetic pathway of this compound.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Metabolite Analysis cluster_2 Enzyme Analysis cluster_3 Gene Expression Analysis Plant_Material Plant Material (e.g., grape seeds) Grinding Grinding Plant_Material->Grinding Extraction Extraction of Procyanidins Grinding->Extraction Protein_Extraction Protein Extraction Grinding->Protein_Extraction RNA_Extraction RNA Extraction Grinding->RNA_Extraction HPLC_MS HPLC-MS Quantification Extraction->HPLC_MS Data_Integration Data Integration and Pathway Analysis HPLC_MS->Data_Integration Enzyme_Assay Enzyme Activity Assays (LAR, ANR) Protein_Extraction->Enzyme_Assay Enzyme_Assay->Data_Integration cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qRT_PCR qRT-PCR cDNA_Synthesis->qRT_PCR qRT_PCR->Data_Integration

A typical experimental workflow for studying this compound biosynthesis.

Conclusion

The biosynthesis of this compound is a complex and highly regulated process that is integral to the secondary metabolism of many plants. This technical guide has provided a detailed overview of the pathway, from the initial steps of flavonoid synthesis to the formation of the dimeric procyanidin. The provided quantitative data, detailed experimental protocols, and visual diagrams offer a comprehensive resource for researchers aiming to investigate and manipulate the production of this important biomolecule. Further research into the precise mechanisms of polymerization and the intricate details of the regulatory network will continue to enhance our understanding and unlock the full potential of this compound in various scientific and industrial applications.

References

Procyanidin B4: A Comprehensive Technical Guide on its Discovery and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procyanidin B4, a B-type proanthocyanidin dimer, is a naturally occurring flavonoid found in various plant sources, including grape seeds, litchi pericarp, and beer.[1][2] It is formed by the condensation of (+)-catechin and (-)-epicatechin units linked by a C4α→C8 bond.[3] As a member of the oligomeric proanthocyanidins (OPCs), this compound has garnered significant interest within the scientific community for its potent antioxidant properties and potential therapeutic applications. This technical guide provides an in-depth exploration of the historical discovery and the evolution of isolation and purification methodologies for this compound, tailored for researchers and professionals in the field of natural product chemistry and drug development.

Historical Perspective: The Discovery of Procyanidins

The journey to the discovery and characterization of specific procyanidin dimers like B4 began with the pioneering work on a broader class of compounds known as proanthocyanidins, or condensed tannins.

Early Investigations into "Leuco-anthocyanins" (1920s-1930s): In the 1920s, researchers first described a class of plant compounds they termed "leuco-anthocyanins" due to their ability to be converted into colored anthocyanidins upon heating with acid.[4] This observation laid the groundwork for understanding the polymeric nature of these molecules. In 1936, Professor Jacques Masquelier discovered a substance he initially named "Vitamin P," which was later identified as a class of flavonoids.[5]

The Pioneering Work of Jacques Masquelier (1940s): The formal discovery of oligomeric proanthocyanidins (OPCs) is largely attributed to the French scientist Professor Jacques Masquelier. In his doctoral research in 1947, Masquelier successfully isolated and described these phytonutrients from peanuts. He went on to develop the first techniques for extracting OPCs from various plant sources, including French maritime pine bark and grape seeds, and patented an industrial production method in 1948. Masquelier's work was seminal in distinguishing the smaller, more bioavailable oligomeric forms (2-5 flavan-3-ol units) from the larger, polymeric tannins.

Structure Elucidation and Synthesis (1960s onwards): The subsequent decades saw a concerted effort to elucidate the precise chemical structures of individual procyanidin oligomers. The initial efforts, which began around 1966, were heavily focused on understanding the constitution, regiochemistry, and absolute configuration of procyanidins. The synthesis of procyanidins played a crucial role in this endeavor. The work of Edwin Haslam and his collaborators was particularly influential in the first synthesis of free phenolic procyanidins. These synthetic studies were instrumental in confirming the structures of various dimers, including the B-type procyanidins B1 through B4. The structure of this compound was thus definitively established through a combination of isolation from natural sources and confirmation via chemical synthesis and advanced spectroscopic techniques.

Isolation and Purification Methodologies

The isolation of this compound from complex plant matrices has evolved from simple solvent extractions to sophisticated, multi-step chromatographic procedures designed to achieve high purity.

Early Methods: Solvent Extraction

The initial approaches to isolating procyanidins relied on liquid-liquid solvent extraction. A common method involved the extraction of plant material, such as grape seeds, with a mixture of acetone and water (e.g., 70:30 v/v), followed by partitioning with solvents of increasing polarity to remove lipids and other interfering substances. Ethyl acetate was a frequently used solvent to selectively extract oligomeric procyanidins. While effective for obtaining crude extracts rich in procyanidins, these methods lacked the resolution to separate individual dimers like B4.

Evolution to Chromatographic Techniques

The development of modern chromatography revolutionized the isolation of procyanidins, enabling the separation of highly similar molecules.

1. Column Chromatography: Early chromatographic separations often employed solid stationary phases like polyamide or Sephadex LH-20. These techniques allowed for the fractionation of crude extracts based on the degree of polymerization (DP), separating monomers, dimers, and higher oligomers.

2. High-Performance Liquid Chromatography (HPLC): The advent of HPLC provided a significant leap in resolution and efficiency. Both normal-phase and reversed-phase HPLC have been extensively used for the separation of procyanidin dimers.

  • Normal-Phase HPLC: This technique separates compounds based on polarity. A diol-bonded silica column is often used with a mobile phase consisting of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like methanol or ethanol), often with an acid modifier (like acetic acid). This method is particularly effective for separating procyanidins based on their degree of polymerization.

  • Reversed-Phase HPLC: This is the most common HPLC method for procyanidin analysis and purification. A C18 column is typically used with a mobile phase gradient of an acidified aqueous solution (e.g., water with acetic acid or formic acid) and an organic solvent (e.g., acetonitrile or methanol). This technique separates procyanidins based on their hydrophobicity.

3. Counter-Current Chromatography (CCC): High-speed counter-current chromatography (HSCCC) has emerged as a powerful preparative technique for isolating procyanidins without a solid stationary phase, which can cause irreversible adsorption. This liquid-liquid partition chromatography method has been successfully used to isolate this compound from grape seed extracts.

Experimental Protocols

Below are generalized protocols for the extraction and purification of this compound, representing a synthesis of common methodologies.

Protocol 1: Extraction and Preliminary Fractionation of Procyanidins from Grape Seeds
  • Sample Preparation: Grape seeds are dried and ground into a fine powder.

  • Extraction: The powdered seeds are extracted with a solvent mixture, typically acetone/water (70:30, v/v) or ethanol/water, at room temperature with agitation for several hours. The process is often repeated to ensure exhaustive extraction.

  • Solvent Removal: The combined extracts are filtered, and the organic solvent is removed under reduced pressure using a rotary evaporator.

  • Defatting: The resulting aqueous extract is washed with a non-polar solvent like hexane to remove lipids.

  • Liquid-Liquid Partitioning: The aqueous phase is then extracted with ethyl acetate to partition the oligomeric procyanidins into the organic phase.

  • Drying and Concentration: The ethyl acetate fraction is dried over anhydrous sodium sulfate and concentrated to dryness to yield a crude procyanidin extract.

Protocol 2: Isolation of this compound using Preparative HPLC
  • Column: A preparative reversed-phase C18 column (e.g., 250 mm x 20 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A linear gradient is applied, starting with a low percentage of Solvent B and gradually increasing to elute compounds of increasing hydrophobicity. The exact gradient profile needs to be optimized based on the specific column and sample.

  • Detection: UV detection at 280 nm is used to monitor the elution of procyanidins.

  • Fraction Collection: Fractions corresponding to the elution time of this compound (as determined by analytical HPLC and/or mass spectrometry) are collected.

  • Purity Assessment: The purity of the isolated this compound is confirmed using analytical HPLC, mass spectrometry, and NMR spectroscopy.

Data Presentation

The following tables summarize key quantitative data related to this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₃₀H₂₆O₁₂
Molar Mass 578.52 g/mol
CAS Number 29106-51-2
Appearance White to off-white powder
Solubility Soluble in methanol, ethanol, acetone, ethyl acetate; sparingly soluble in water

Table 2: Yields of Procyanidins from Various Sources (Illustrative)

Plant SourceExtraction MethodProcyanidin Yield (mg/g dry weight)Purity of this compound FractionReference
Grape SeedsAcetone/Water Extraction & HPLC13.6 (total procyanidins)>90%
Grape SkinsAcetone/Water Extraction & HPLC4.1 (total procyanidins)>90%
Litchi PericarpEthanol Extraction & Column ChromatographyVaries by cultivarNot specified
CocoaMethanol/Water Extraction & HPLCVariesHigh purity achievable

Mandatory Visualizations

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Generalized Experimental Workflow for this compound Isolation

procyanidin_isolation_workflow cluster_extraction Extraction & Pre-purification cluster_purification Purification cluster_analysis Analysis & Characterization plant_material Plant Material (e.g., Grape Seeds) extraction Solvent Extraction (e.g., Acetone/Water) plant_material->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration defatting Defatting (Hexane Wash) concentration->defatting partitioning Liquid-Liquid Partitioning (Ethyl Acetate) defatting->partitioning crude_extract Crude Procyanidin Extract partitioning->crude_extract column_chromatography Column Chromatography (e.g., Sephadex LH-20) crude_extract->column_chromatography Optional Fractionation hplc Preparative HPLC (Reversed-Phase C18) crude_extract->hplc column_chromatography->hplc fraction_collection Fraction Collection hplc->fraction_collection pure_b4 Pure this compound fraction_collection->pure_b4 analytical_hplc Analytical HPLC pure_b4->analytical_hplc mass_spec Mass Spectrometry (MS) pure_b4->mass_spec nmr NMR Spectroscopy pure_b4->nmr

Caption: Generalized workflow for the isolation and purification of this compound.

Conclusion

The discovery and isolation of this compound have been a journey of scientific advancement, from the initial recognition of proanthocyanidins to the development of highly specific analytical and preparative techniques. The methodologies outlined in this guide represent the culmination of decades of research and provide a solid foundation for the continued exploration of this promising bioactive compound. For researchers and drug development professionals, a thorough understanding of these historical and technical aspects is crucial for the efficient and effective utilization of this compound in future studies and applications.

References

Procyanidin B4: A Comprehensive Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procyanidin B4, a B-type proanthocyanidin dimer consisting of a catechin-(4α→8)-epicatechin linkage, is a naturally occurring flavonoid found in various plant sources, including grapes, litchi, and beer.[1] This polyphenolic compound has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides an in-depth overview of the antioxidant, anti-inflammatory, neuroprotective, and anticancer properties of this compound, with a focus on its underlying molecular mechanisms. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts.

Core Biological Activities of this compound

This compound exerts a range of beneficial effects on human health, primarily attributed to its potent antioxidant and cell-signaling modulatory activities.

Antioxidant Activity

This compound is a powerful antioxidant capable of scavenging free radicals and reducing oxidative stress, a key contributor to numerous chronic diseases.[2] Its antioxidant capacity has been quantified in various in vitro assays.

Quantitative Data on Antioxidant Activity

AssayTarget Radical/SpeciesIC50 Value (this compound)Source
DPPH (2,2-diphenyl-1-picrylhydrazyl)DPPH radical12.15 µM[3][4]
NBT (Nitroblue Tetrazolium)Superoxide anion8.67 µM[4]

Experimental Protocols

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH free radical.

  • Reagents: DPPH solution (0.1 mM in methanol), Methanol, Test sample (this compound), Positive control (e.g., Ascorbic acid).

  • Procedure:

    • Prepare serial dilutions of this compound and the positive control in methanol.

    • In a 96-well plate, add a specific volume of each sample dilution to the wells.

    • Add an equal volume of the DPPH working solution to each well. A blank containing only methanol and the DPPH solution is also prepared.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the sample.

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the sample concentration.

Nitroblue Tetrazolium (NBT) Reduction Assay

This assay assesses the ability of an antioxidant to scavenge superoxide radicals, which reduce the yellow NBT to a blue formazan product.

  • Reagents: NBT solution, a system for generating superoxide radicals (e.g., phenazine methosulfate and NADH), Test sample (this compound), Buffer solution (e.g., Tris-HCl).

  • Procedure:

    • Prepare different concentrations of this compound.

    • In a reaction mixture, combine the NBT solution, the superoxide generating system, and the test sample in a buffer.

    • Incubate the mixture at room temperature for a specific period.

    • Measure the absorbance of the formed formazan at a specific wavelength (e.g., 560 nm).

    • The scavenging activity is calculated by comparing the absorbance of the sample-treated group with a control group without the antioxidant.

Anti-inflammatory Activity

This compound demonstrates significant anti-inflammatory properties by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.

Quantitative Data on Anti-inflammatory Activity

AssayTargetIC50 Value (this compound)Cell LineSource
Nitric Oxide (NO) ProductionNO1.44 µMRAW 264.7

This compound also exhibits a dose-dependent inhibition of COX-2, IL-1β, and iNOS gene expression.

Experimental Protocols

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).

  • Cell Line: RAW 264.7 murine macrophages.

  • Reagents: DMEM medium, Fetal Bovine Serum (FBS), LPS, this compound, Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound for 2-3 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 20-24 hours.

    • Collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with the Griess Reagent.

    • Incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with sodium nitrite.

Western Blot Analysis for iNOS, COX-2, and Pro-inflammatory Cytokines

This technique is used to quantify the protein expression levels of key inflammatory mediators.

  • Procedure:

    • Following treatment of cells (e.g., RAW 264.7) with LPS and this compound, lyse the cells to extract total protein.

    • Determine the protein concentration of each sample.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for iNOS, COX-2, or other target proteins.

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a chemiluminescent substrate and detect the signal using an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Neuroprotective Effects

This compound, as part of the broader class of procyanidins, has shown promise in protecting neuronal cells from oxidative stress-induced damage, a key factor in neurodegenerative diseases.

Experimental Protocol

Neuroprotection Assay in PC12 Cells

This in vitro model uses the rat pheochromocytoma cell line PC12 to assess the protective effects of compounds against oxidative stress induced by hydrogen peroxide (H₂O₂).

  • Cell Line: PC12 cells.

  • Reagents: RPMI-1640 medium, Horse Serum, Fetal Bovine Serum, H₂O₂, this compound, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Procedure:

    • Culture PC12 cells in appropriate medium.

    • Seed the cells in a 96-well plate.

    • Pre-treat the cells with different concentrations of this compound for 24 hours.

    • Induce oxidative stress by adding H₂O₂ (e.g., 200 µM) and incubate for another 24 hours.

    • Assess cell viability using the MTT assay. Add MTT solution to each well and incubate for 4 hours.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at 570 nm.

    • Cell viability is expressed as a percentage relative to untreated control cells.

Anticancer Properties

Procyanidins, including dimers like this compound, have been investigated for their potential to inhibit the growth and proliferation of various cancer cells.

Experimental Protocols

Cancer Cell Proliferation Assay (MTT or CCK-8)

This assay determines the effect of a compound on the proliferation of cancer cells.

  • Cell Lines: Various cancer cell lines (e.g., breast, colon, lung cancer).

  • Reagents: Appropriate cell culture medium, this compound, MTT or Cell Counting Kit-8 (CCK-8) reagents.

  • Procedure:

    • Seed cancer cells in a 96-well plate.

    • Treat the cells with a range of concentrations of this compound for a specified time (e.g., 24, 48, 72 hours).

    • Add MTT or CCK-8 reagent to each well and incubate as per the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength.

    • Calculate the percentage of cell viability and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Procedure:

    • Treat cancer cells with this compound.

    • Harvest the cells and wash with PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

    • Incubate in the dark at room temperature.

    • Analyze the stained cells by flow cytometry.

      • Annexin V-negative/PI-negative cells are viable.

      • Annexin V-positive/PI-negative cells are in early apoptosis.

      • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Signaling Pathways Modulated by this compound

The biological activities of this compound are mediated through its interaction with several key intracellular signaling pathways.

Nrf2/ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway is a primary cellular defense mechanism against oxidative stress. Procyanidins have been shown to up-regulate this pathway.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Sequesters Ubiquitination Ubiquitination Keap1->Ubiquitination Promotes Proteasomal Degradation Proteasomal Degradation Nrf2->Proteasomal Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Ubiquitination->Nrf2 Nucleus Nucleus ARE ARE Antioxidant Genes (e.g., HO-1, NQO1) Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant Genes (e.g., HO-1, NQO1) Activates Transcription Nrf2_n->ARE Binds to

This compound activates the Nrf2/ARE pathway.
NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Procyanidins, including this compound, have been shown to inhibit the activation of this pathway.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli (e.g., LPS) Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory Stimuli (e.g., LPS)->IKK Activates This compound This compound This compound->IKK Inhibits IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Sequesters Ubiquitination & Degradation Ubiquitination & Degradation IκBα->Ubiquitination & Degradation NF-κB_n NF-κB NF-κB->NF-κB_n Translocation Phosphorylation Phosphorylation Nucleus Nucleus Pro-inflammatory Genes (e.g., COX-2, iNOS, IL-1β) Pro-inflammatory Genes (e.g., COX-2, iNOS, IL-1β) NF-κB_n->Pro-inflammatory Genes (e.g., COX-2, iNOS, IL-1β) Activates Transcription

This compound inhibits the NF-κB signaling pathway.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in various cellular processes, including inflammation and cell proliferation. Procyanidins can modulate this pathway.

MAPK_Pathway External Stimuli External Stimuli MEK MEK External Stimuli->MEK JNK JNK External Stimuli->JNK p38 p38 External Stimuli->p38 This compound This compound This compound->MEK Inhibits This compound->JNK Inhibits This compound->p38 Inhibits ERK ERK MEK->ERK Transcription Factors (e.g., AP-1) Transcription Factors (e.g., AP-1) ERK->Transcription Factors (e.g., AP-1) JNK->Transcription Factors (e.g., AP-1) p38->Transcription Factors (e.g., AP-1) Cellular Responses (Inflammation, Proliferation) Cellular Responses (Inflammation, Proliferation) Transcription Factors (e.g., AP-1)->Cellular Responses (Inflammation, Proliferation)

This compound modulates the MAPK signaling pathway.

Conclusion

This compound is a promising bioactive compound with a well-documented portfolio of antioxidant, anti-inflammatory, neuroprotective, and anticancer activities. Its ability to modulate key signaling pathways, including Nrf2/ARE, NF-κB, and MAPK, underscores its therapeutic potential for a variety of chronic and degenerative diseases. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to further explore and harness the health benefits of this compound. Further in vivo studies and clinical trials are warranted to fully elucidate its efficacy and safety in human populations.

References

Procyanidin B4: A Technical Guide to its Antioxidant and Anti-inflammatory Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Procyanidin B4, a B-type procyanidin dimer consisting of (+)-catechin and (-)-epicatechin units linked by a C4α→C8 bond, is a naturally occurring flavonoid with potent antioxidant and anti-inflammatory properties.[1][2][3] This technical guide provides an in-depth exploration of the molecular mechanisms underlying these effects, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations. Understanding these core mechanisms is crucial for its potential development as a therapeutic agent in managing chronic diseases associated with oxidative stress and inflammation.

Antioxidant Mechanisms of this compound

This compound exerts its antioxidant effects through two primary strategies: direct scavenging of reactive oxygen species (ROS) and upregulation of the endogenous antioxidant defense system via the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

Direct Radical Scavenging Activity

This compound demonstrates significant efficacy in neutralizing free radicals directly. Its polyphenolic structure, rich in hydroxyl groups, enables it to donate hydrogen atoms to stabilize reactive oxygen species, thereby terminating radical chain reactions. Quantitative analysis has established its potent scavenging capabilities against various radicals.[4]

Upregulation of Endogenous Antioxidant Enzymes

Beyond direct scavenging, this compound activates the Nrf2/Antioxidant Response Element (ARE) signaling pathway, a critical cellular defense mechanism against oxidative stress.[5] Upon activation, Nrf2 translocates to the nucleus and binds to the ARE in the promoter region of genes encoding for phase II detoxification and antioxidant enzymes. This compound treatment has been shown to increase the expression of Nrf2 and its downstream targets, including NAD(P)H: quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1). This leads to an enhanced cellular capacity to neutralize ROS and protect against oxidative damage. Studies suggest that procyanidins may activate this pathway by increasing Nrf2 protein stability through the inhibition of its Keap1-dependent ubiquitinated degradation.

Quantitative Antioxidant Data

The antioxidant capacity of this compound has been quantified in various in vitro and cellular models. The following table summarizes key findings.

Assay TypeModel SystemParameterResultReference
Radical Scavenging Chemical AssayDPPH Scavenging IC5012.15 µM
Chemical AssaySuperoxide Radical (NBT) Scavenging IC508.67 µM
Cellular Antioxidant Activity PC12 Cells & Zebrafish (PD Model)Oxidative Stress MarkersDecreased ROS and MDA content
PC12 Cells & Zebrafish (PD Model)Antioxidant Enzyme ActivityIncreased GSH-Px, CAT, and SOD activity
H₂O₂-treated PC12 CellsUpstream SignalingUpregulated Nrf2, NQO1, and HO-1 expression

Table 1: Summary of quantitative data on the antioxidant activity of this compound. IC50 represents the half-maximal inhibitory concentration. ROS: Reactive Oxygen Species; MDA: Malondialdehyde; GSH-Px: Glutathione Peroxidase; CAT: Catalase; SOD: Superoxide Dismutase.

Visualization: Nrf2/ARE Signaling Pathway

The following diagram illustrates the activation of the Nrf2/ARE pathway by this compound.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PB4 This compound Keap1_Nrf2 Keap1-Nrf2 Complex PB4->Keap1_Nrf2 Inhibits ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Releases Ub Ubiquitin-Proteasome Degradation Keap1_Nrf2->Ub Promotes Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binds to Transcription Gene Transcription ARE->Transcription Genes Antioxidant Genes (HO-1, NQO1, etc.) Transcription->Genes

Caption: this compound promotes Nrf2 nuclear translocation and antioxidant gene expression.

Anti-inflammatory Mechanisms of this compound

This compound mitigates inflammation by inhibiting the production of key inflammatory mediators and modulating critical intracellular signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of Pro-inflammatory Mediators

This compound has been shown to suppress the expression and activity of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This leads to a significant reduction in the production of nitric oxide (NO) and prostaglandins (e.g., PGE2), respectively. Furthermore, it downregulates the expression of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α), which are pivotal in amplifying the inflammatory response.

Modulation of NF-κB and MAPK Signaling Pathways

The anti-inflammatory effects of this compound are largely attributed to its ability to interfere with upstream signaling pathways.

  • NF-κB Pathway: In resting cells, the NF-κB dimer (commonly p65/p50) is held inactive in the cytoplasm by an inhibitory protein, IκB. Inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Procyanidins, including B4, inhibit this pathway by preventing the phosphorylation and degradation of IκB, thereby blocking the nuclear translocation of NF-κB.

  • MAPK Pathway: The MAPK family, including ERK, JNK, and p38, regulates a wide array of cellular processes, including inflammation. Procyanidins have been demonstrated to inhibit the phosphorylation of these kinases, which are upstream activators of transcription factors like AP-1 and NF-κB. By suppressing MAPK activation, this compound effectively dampens the downstream inflammatory cascade.

Quantitative Anti-inflammatory Data

The anti-inflammatory potency of this compound is highlighted by its low-micromolar inhibitory concentrations.

Assay TypeModel SystemParameterResultReference
Enzyme Inhibition LPS-induced RAW 264.7 CellsNitric Oxide (NO) Production IC501.44 µM
Gene Expression LPS-induced RAW 264.7 CellsGene DownregulationInhibited expression of COX-2, iNOS, and IL-1β
Signaling Pathway PMA-induced Jurkat T CellsIKKβ Phosphorylation (Dimeric Procyanidins)47% inhibition at 17.2 µM
Signaling Pathway LPS-stimulated RAW 264.7 CellsNF-κB (p65) Translocation~40% inhibition (Procyanidin Extract)

Table 2: Summary of quantitative data on the anti-inflammatory activity of this compound and related dimeric procyanidins. IC50 represents the half-maximal inhibitory concentration.

Visualizations: Inflammatory Signaling Pathways

The following diagrams illustrate the inhibitory effects of this compound on the NF-κB and MAPK signaling pathways.

NFkB_Pathway PB4 This compound IKK IKK Complex PB4->IKK Inhibits Stimuli Inflammatory Stimuli (e.g., LPS) Stimuli->IKK Activates IkB_NFkB IκB-p65/p50 (Inactive) IKK->IkB_NFkB Phosphorylates IκB IkB_p P-IκB NFkB p65/p50 (Active) IkB_NFkB->NFkB Releases Proteasome Proteasomal Degradation IkB_p->Proteasome Degrades IκB Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Genes (iNOS, COX-2, Cytokines) Nucleus->Genes Induces Transcription

Caption: this compound inhibits the NF-κB pathway by preventing IκB degradation.

MAPK_Pathway cluster_mapk MAPK Cascade PB4 This compound MAPKKK MAPKKK (e.g., TAK1) PB4->MAPKKK Inhibits Phosphorylation Stimuli Inflammatory Stimuli (e.g., LPS) Stimuli->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6, MEK1/2) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK Phosphorylates TF Transcription Factors (e.g., AP-1, NF-κB) MAPK->TF Activates Response Inflammatory Response TF->Response Induces

Caption: this compound suppresses inflammation by inhibiting MAPK phosphorylation.

Key Experimental Protocols

This section outlines the methodologies for the key assays cited in this guide.

In Vitro Antioxidant Assays
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a fresh solution of DPPH in the same solvent to an absorbance of ~1.0 at 517 nm.

    • In a 96-well plate, add serial dilutions of the this compound stock solution.

    • Add the DPPH solution to each well and incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of scavenging activity relative to a control (solvent + DPPH). The IC50 value is determined from the dose-response curve.

  • Cellular ROS Detection using DCFH-DA:

    • Culture cells (e.g., RAW 264.7 macrophages) in a suitable plate (e.g., 96-well black plate).

    • Pre-treat cells with various concentrations of this compound for 1-2 hours.

    • Wash the cells and load them with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes.

    • Induce oxidative stress by adding an agent like H₂O₂ or LPS for a specified time.

    • Measure the fluorescence of the oxidized product, DCF, using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).

In Vitro Anti-inflammatory Assays
  • Nitric Oxide (NO) Production Assay (Griess Assay):

    • Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS, e.g., 1 µg/mL) for 20-24 hours to induce iNOS expression and NO production.

    • Collect the cell culture supernatant.

    • Mix an equal volume of supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

    • Incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at 540 nm. The concentration of nitrite (a stable metabolite of NO) is determined using a sodium nitrite standard curve.

  • Western Blot for Signaling Proteins (e.g., p-NF-κB p65):

    • Culture cells (e.g., RAW 264.7) and pre-treat with this compound.

    • Stimulate with LPS for a short duration (e.g., 15-30 minutes) to observe phosphorylation events.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA) and incubate with a primary antibody specific for the target protein (e.g., anti-phospho-p65).

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify band density relative to a loading control (e.g., β-actin or GAPDH).

  • Quantitative Real-Time PCR (qPCR) for Gene Expression:

    • Treat cells as described for the NO assay (typically for a shorter duration, e.g., 4-6 hours for optimal mRNA expression).

    • Isolate total RNA from the cells using a suitable kit (e.g., TRIzol).

    • Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.

    • Perform qPCR using the cDNA, gene-specific primers (e.g., for Nos2, Ptgs2, Il1b), and a fluorescent dye (e.g., SYBR Green).

    • Analyze the results using the ΔΔCt method, normalizing the expression of target genes to a housekeeping gene (e.g., Actb or Gapdh).

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the In Vitro Bioactivity of Procyanidin B4

This compound, a B-type proanthocyanidin dimer composed of two (-)-epicatechin units linked by a C4→C8 bond, is a naturally occurring polyphenol found in various plant sources, including grapes, apples, and cocoa.[1] Extensive in vitro research has highlighted its significant bioactive properties, positioning it as a compound of interest for therapeutic applications. This technical guide provides a comprehensive overview of the in vitro studies on this compound, focusing on its antioxidant, anti-inflammatory, neuroprotective, and anticancer activities. Detailed experimental protocols, quantitative data, and signaling pathway diagrams are presented to facilitate further research and development.

Antioxidant Activity

This compound demonstrates potent antioxidant effects by directly scavenging free radicals and activating endogenous antioxidant pathways.

Quantitative Data on Antioxidant Activity
Assay TypeTarget Radical/SpeciesCell Line/SystemIC50 ValueReference
DPPH ScavengingDPPH RadicalCell-free12.15 µM[2]
NBT AssaySuperoxide AnionCell-free8.67 µM[2]
ABTS ScavengingABTS RadicalCell-free3.21-4.61 µM[3]
Aβ Aggregation InhibitionAmyloid-betaCell-free32.64 µM[3]
Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay spectrophotometrically measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. A solution of DPPH in methanol is mixed with varying concentrations of this compound. The reduction of DPPH is monitored by the decrease in absorbance at approximately 517 nm. The IC50 value, representing the concentration of this compound required to scavenge 50% of the DPPH radicals, is then calculated.

Nitro Blue Tetrazolium (NBT) Assay: This assay assesses the scavenging of superoxide radicals. In a cell-free system, superoxide radicals are generated (e.g., by the PMS-NADH system), which then reduce NBT to formazan, a colored product. The presence of this compound inhibits this reduction by scavenging the superoxide radicals. The absorbance of formazan is measured (typically around 560 nm), and the IC50 value is determined.

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties by modulating key inflammatory mediators and signaling pathways. In vitro studies have primarily utilized lipopolysaccharide (LPS)-stimulated macrophage models to investigate these effects.

Quantitative Data on Anti-inflammatory Effects in RAW 264.7 Macrophages
Parameter MeasuredStimulantThis compound Concentration(s)Observed EffectReference
Nitric Oxide (NO) ProductionLPS1-100 µM (IC50: 1.44 µM)Significant dose-dependent inhibition
COX-2 Gene ExpressionLPSNot specifiedDose-dependent inhibition
IL-1β Gene ExpressionLPSNot specifiedDose-dependent inhibition
iNOS Gene ExpressionLPSNot specifiedDose-dependent inhibition
Experimental Protocols

Cell Culture and Treatment: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin. For experiments, cells are typically pre-treated with various concentrations of this compound for 2-3 hours before being stimulated with LPS (e.g., 1 µg/mL) for a specified period (e.g., 20-24 hours).

Nitric Oxide (NO) Production Assay (Griess Assay): The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent. An equal volume of supernatant is mixed with the Griess reagent, and the absorbance is read at 540 nm. A standard curve using sodium nitrite is generated to quantify the NO concentration.

Gene Expression Analysis (RT-qPCR): Following cell treatment and lysis, total RNA is extracted. cDNA is synthesized via reverse transcription. Quantitative real-time PCR (RT-qPCR) is then performed using specific primers for target genes like COX-2, IL-1β, and iNOS, with a housekeeping gene (e.g., GAPDH) used for normalization. The relative gene expression is calculated using the ΔΔCt method.

Signaling Pathway: NF-κB and MAPK Inhibition

Procyanidins, including B-type dimers, have been shown to exert their anti-inflammatory effects by inhibiting the activation of the NF-κB and MAPK signaling pathways. In LPS-stimulated macrophages, this compound can prevent the phosphorylation and subsequent degradation of IκBα, which in turn blocks the nuclear translocation of the NF-κB p65 subunit. This prevents the transcription of pro-inflammatory genes. Similarly, Procyanidins can suppress the phosphorylation of key MAPK proteins like p38, JNK, and ERK.

G This compound Anti-inflammatory Signaling cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPK MAPK Pathway (p38, JNK, ERK) TLR4->MAPK IKK IKK TLR4->IKK ProcyanidinB4 This compound ProcyanidinB4->MAPK ProcyanidinB4->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates InflammatoryGenes Pro-inflammatory Genes (iNOS, COX-2, IL-1β) Inflammation Inflammation InflammatoryGenes->Inflammation

Caption: this compound inhibits LPS-induced inflammation.

Neuroprotective Effects

This compound has demonstrated neuroprotective capabilities in in vitro models of oxidative stress-induced neuronal cell damage. The primary mechanism involves the activation of the Nrf2/ARE antioxidant pathway.

Quantitative Data on Neuroprotective Effects
Cell LineStressorThis compound ConcentrationObserved EffectReference
PC12H₂O₂ (200 µM)5 µMIncreased cell survival
PC12H₂O₂5 µMUpregulation of Nrf2/ARE pathway
PC12MPP⁺ (1.5 mM)5 µMSignificantly improved cell viability
PC12MPP⁺5 µMDecreased ROS and MDA content
PC12MPP⁺5 µMIncreased activity of GSH-Px, CAT, and SOD
PC12MPP⁺5 µMUpregulated expression of Nrf2, NQO1, and HO-1
Experimental Protocols

Cell Culture and Induced-Stress Model: Rat pheochromocytoma (PC12) cells are a common model for neuronal studies. Cells are cultured in a suitable medium, such as RPMI-1640. To induce oxidative stress, cells are pre-treated with this compound (e.g., 5 µM) for 24 hours, followed by exposure to a stressor like hydrogen peroxide (H₂O₂) or 1-methyl-4-phenylpyridinium (MPP⁺) for another 24 hours.

Cell Viability Assay (MTT or CCK-8): Cell viability is assessed using colorimetric assays like MTT or CCK-8. After treatment, the respective reagent is added to the wells and incubated. The absorbance is then measured at the appropriate wavelength (e.g., 450 nm for CCK-8), which correlates with the number of viable cells.

Western Blot Analysis for Nrf2 Pathway Proteins: To confirm the activation of the Nrf2 pathway, protein levels are analyzed. Cells are lysed, and protein concentrations are determined. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against Nrf2, HO-1, NQO1, and a loading control (e.g., β-actin). After incubation with a secondary antibody, the protein bands are visualized and quantified.

Signaling Pathway: Nrf2/ARE Activation

G Neuroprotection via Nrf2/ARE Pathway cluster_nucleus OxidativeStress Oxidative Stress (e.g., H₂O₂) Keap1 Keap1 OxidativeStress->Keap1 Induces ProcyanidinB4 This compound ProcyanidinB4->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Sequesters Nucleus Nucleus Nrf2->Nucleus Translocates ARE ARE (Antioxidant Response Element) AntioxidantEnzymes Antioxidant Enzymes (HO-1, NQO1, SOD, CAT) ARE->AntioxidantEnzymes Upregulates CellSurvival Neuronal Cell Survival AntioxidantEnzymes->CellSurvival

Caption: this compound promotes neuronal survival.

Anticancer Potential

This compound has been investigated for its antiproliferative and pro-apoptotic effects in various cancer cell lines. A key mechanism identified is the modulation of the PI3K/Akt signaling pathway, which is often dysregulated in cancer.

Quantitative Data on Anticancer Effects

| Cell Line(s) | this compound Concentration(s) | Observed Effect | Reference | | :--- | :--- | :--- | :--- | :--- | | Epithelial ovarian cancer (QAW42, OVCAR3) | Not specified | Cytotoxic; induced apoptosis | | | Bladder cancer (BIU87) | Not specified | G1 arrest; inhibited cyclin D1, CDK4 expression | | | Human colorectal cancer (Caco-2) | 2.5-50 µM | Concentration- and time-dependent decrease in viability | | | Caco-2 | Not specified | Induced apoptosis (caspase 3/9 activation) | | | Caco-2 | Not specified | G2/M phase arrest | | | Caco-2 | Not specified | Inhibition of PI3K/Akt signaling pathway | |

Experimental Protocols

Cell Viability and Proliferation Assays: Human cancer cell lines (e.g., colorectal, ovarian) are treated with a range of this compound concentrations for different time points (e.g., 24, 48, 72 hours). Cell viability is then measured using assays like MTT or CCK-8 to determine the dose- and time-dependent effects.

Cell Cycle Analysis: Cells are treated with this compound, harvested, fixed (e.g., in ethanol), and stained with a DNA-binding dye like propidium iodide (PI). The DNA content of the cells is then analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Apoptosis Assays: Apoptosis can be detected by several methods. Annexin V/PI staining followed by flow cytometry can distinguish between viable, early apoptotic, and late apoptotic/necrotic cells. Western blot analysis can be used to measure the levels of key apoptosis-related proteins, such as cleaved caspases (e.g., caspase-3, caspase-9), Bax, and Bcl-2.

Signaling Pathway: PI3K/Akt Inhibition

Procyanidins can inhibit the PI3K/Akt signaling pathway, a critical regulator of cell survival, proliferation, and growth. By inhibiting the phosphorylation (activation) of Akt, this compound can prevent the downstream phosphorylation and inactivation of pro-apoptotic proteins like Bad and promote cell cycle arrest and apoptosis.

G Anticancer Action via PI3K/Akt Inhibition GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor Binds PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Activates Bad Bad Akt->Bad Inactivates CellSurvival Cell Survival & Proliferation Akt->CellSurvival ProcyanidinB4 This compound ProcyanidinB4->PI3K Bcl2 Bcl-2 Bad->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits

Caption: this compound induces apoptosis in cancer cells.

Conclusion

The in vitro evidence strongly supports the multifaceted bioactivity of this compound. Its potent antioxidant, anti-inflammatory, neuroprotective, and anticancer properties are mediated through the modulation of key cellular signaling pathways, including Nrf2/ARE, NF-κB, MAPK, and PI3K/Akt. The quantitative data and detailed protocols summarized in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound. Future research should focus on translating these promising in vitro findings into preclinical and clinical settings to validate its efficacy and safety for various health applications.

References

Procyanidin B4: A Deep Dive into Its Mechanisms of Action in Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procyanidin B4, a naturally occurring polyphenol, has garnered significant interest in the scientific community for its potential therapeutic applications. As a member of the proanthocyanidin family, it is found in various plant-based foods, including fruits, nuts, and cocoa. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the diverse cellular effects of this compound. By summarizing quantitative data, detailing experimental protocols, and visualizing key signaling pathways, this document aims to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Core Mechanisms of Action

This compound exerts its biological effects through a multi-targeted approach, primarily involving antioxidant, anti-inflammatory, and anti-proliferative activities. These effects are mediated by the modulation of several key signaling pathways within the cell.

Antioxidant Effects

This compound demonstrates potent antioxidant activity by directly scavenging free radicals and by activating endogenous antioxidant defense systems.[1]

Table 1: Antioxidant Activity of Procyanidins

AssayCompound/ExtractIC50 ValueCell Line/System
DPPH Radical ScavengingProcyanidin Extract8.75 ± 0.37 µg/mLCell-free
ABTS Radical ScavengingProcyanidin Extract10.23 ± 0.37 µg/mLCell-free
DPPH Radical ScavengingThis compound12.15 μMCell-free[1]
Nitro Blue Tetrazolium (NBT) ScavengingThis compound8.67 μMCell-free[1]

One of the key mechanisms behind its indirect antioxidant effect is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (Keap1). Procyanidins have been shown to promote the dissociation of Nrf2 from Keap1, preventing its ubiquitination and degradation. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription.[2][3] This results in an increased expression of protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

Nrf2_Pathway cluster_nucleus Nucleus Procyanidin_B4 This compound Keap1 Keap1 Procyanidin_B4->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Binds and promotes degradation Proteasome Proteasome Degradation Nrf2->Proteasome Nucleus Nucleus Nrf2->Nucleus Translocation Ub Ubiquitin Ub->Nrf2 ARE ARE Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes Nrf2_n Nrf2 Nrf2_n->ARE Binds

This compound activates the Nrf2 antioxidant pathway.
Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory properties by targeting key inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Table 2: Anti-inflammatory Activity of Procyanidins

AssayCompound/ExtractIC50 ValueCell Line
Nitric Oxide (NO) ProductionProcyanidin Extract50 µg/mLRAW 264.7 macrophages
Nitric Oxide (NO) ProductionThis compound1.44 μMRAW 264.7 macrophages

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Procyanidins have been shown to inhibit the NF-κB pathway by preventing the phosphorylation of IKKβ and the subsequent degradation of IκBα. This ultimately leads to the inhibition of NF-κB p65 subunit translocation to the nucleus.

NFkB_Pathway cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK Activates Procyanidin_B4 This compound Procyanidin_B4->IKK Inhibits IkB IκBα IKK->IkB NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Proteasome Proteasome Degradation IkB->Proteasome Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Genes (e.g., COX-2, iNOS, TNF-α, IL-6) NFkB_n NF-κB NFkB_n->Inflammatory_Genes Activates Transcription

This compound inhibits the NF-κB inflammatory pathway.

This compound also modulates the MAPK pathway, which comprises several cascades including ERK, JNK, and p38 MAPK. These kinases are involved in the production of pro-inflammatory cytokines. Procyanidins have been demonstrated to inhibit the phosphorylation of ERK, JNK, and p38, thereby reducing the expression of inflammatory mediators.

Anti-proliferative and Pro-apoptotic Effects

This compound has demonstrated anti-cancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines.

Table 3: Anti-proliferative Activity of Procyanidins

Cell LineCompoundIC50 ValueAssay
MCF-7 (Breast Cancer)Procyanidin B219.20 µMSulforhodamine B
BGC-823 (Gastric Cancer)Procyanidin B2~50 µMCCK-8
SGC-7901 (Gastric Cancer)Procyanidin B2~40 µMCCK-8

The anti-proliferative effects of procyanidins are partly attributed to their ability to induce cell cycle arrest, often at the G1 or G2/M phase. This is achieved by modulating the expression of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs). For instance, procyanidins have been shown to inhibit the expression of Cyclin D1 and CDK4, proteins crucial for the G1/S phase transition.

Furthermore, this compound induces apoptosis through the intrinsic mitochondrial pathway. It has been observed to alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to an increased Bax/Bcl-2 ratio. This shift in balance disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytoplasm, which in turn activates a cascade of caspases, ultimately leading to programmed cell death.

Apoptosis_Pathway Procyanidin_B4 This compound Bax Bax (Pro-apoptotic) Procyanidin_B4->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Procyanidin_B4->Bcl2 Downregulates PI3K_Akt PI3K/Akt Pathway (Survival Pathway) Procyanidin_B4->PI3K_Akt Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase_Cascade Caspase Cascade (Caspase-9, Caspase-3) Cytochrome_c->Caspase_Cascade Activates Apoptosis Apoptosis Caspase_Cascade->Apoptosis Executes PI3K_Akt->Bcl2 Promotes

This compound induces apoptosis via the mitochondrial pathway.

The PI3K/Akt signaling pathway, a crucial regulator of cell survival, is another target of procyanidins. By inhibiting the PI3K/Akt pathway, procyanidins can decrease the phosphorylation of Akt, leading to the deactivation of downstream anti-apoptotic proteins and promoting cell death.

Experimental Protocols

This section provides an overview of the methodologies commonly employed to investigate the cellular mechanisms of this compound.

Cell Viability and Cytotoxicity Assays
  • MTT/MTS Assay: These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells.

    • Protocol:

      • Seed cells in a 96-well plate and allow them to adhere overnight.

      • Treat cells with various concentrations of this compound for the desired time (e.g., 24, 48, 72 hours).

      • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 1-4 hours.

      • For MTT, add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

      • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

Western Blot Analysis
  • Purpose: To detect and quantify the expression levels of specific proteins involved in signaling pathways.

    • Protocol:

      • Cell Lysis: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

      • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

      • SDS-PAGE: Separate proteins by size by running equal amounts of protein on a polyacrylamide gel.

      • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

      • Blocking: Block the membrane with a solution of non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

      • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., p-p65, IκBα, p-ERK, Bax, Bcl-2, Cyclin D1) overnight at 4°C. Antibody dilutions typically range from 1:500 to 1:2000.

      • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (typically 1:2000 to 1:10000 dilution) for 1-2 hours at room temperature.

      • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Western_Blot_Workflow start Cell Treatment with This compound lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification lysis->quant sds SDS-PAGE (Protein Separation) quant->sds transfer Protein Transfer (to Membrane) sds->transfer block Blocking transfer->block primary Primary Antibody Incubation block->primary secondary Secondary Antibody Incubation primary->secondary detect Detection (ECL) secondary->detect analysis Data Analysis detect->analysis

A typical workflow for Western Blot analysis.
Flow Cytometry for Apoptosis and Cell Cycle Analysis

  • Apoptosis Assay (Annexin V/Propidium Iodide Staining):

    • Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).

    • Protocol:

      • Treat cells with this compound.

      • Harvest and wash the cells with cold PBS.

      • Resuspend the cells in Annexin V binding buffer.

      • Add FITC-conjugated Annexin V and PI to the cell suspension.

      • Incubate for 15 minutes in the dark at room temperature.

      • Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Cycle Analysis (Propidium Iodide Staining):

    • Principle: PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content. This allows for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle.

    • Protocol:

      • Treat cells with this compound.

      • Harvest and fix the cells in cold 70% ethanol.

      • Wash the cells to remove the ethanol.

      • Treat the cells with RNase A to degrade RNA.

      • Stain the cells with PI.

      • Analyze the DNA content by flow cytometry.

Immunofluorescence for NF-κB Translocation
  • Purpose: To visualize the subcellular localization of the NF-κB p65 subunit.

    • Protocol:

      • Grow cells on coverslips and treat with this compound and an inflammatory stimulus (e.g., LPS).

      • Fix the cells with paraformaldehyde and permeabilize with Triton X-100.

      • Block with BSA to prevent non-specific binding.

      • Incubate with a primary antibody against NF-κB p65 (e.g., 1:200 dilution) overnight at 4°C.

      • Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488, 1:500 dilution) for 1 hour at room temperature.

      • Counterstain the nuclei with DAPI.

      • Mount the coverslips and visualize using a fluorescence or confocal microscope.

Conclusion

This compound is a promising natural compound with multifaceted cellular activities. Its ability to modulate key signaling pathways involved in oxidative stress, inflammation, and cell proliferation underscores its potential as a therapeutic agent for a range of diseases, including cancer and inflammatory disorders. This technical guide provides a foundational understanding of the molecular mechanisms of this compound, offering valuable insights for researchers and drug development professionals. Further investigation into the specific dose-dependent effects and in vivo efficacy of pure this compound is warranted to fully elucidate its therapeutic potential.

References

Procyanidin B4: A Technical Guide to its Interaction with Cellular Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Procyanidin B4, a B-type proanthocyanidin dimer, is a naturally occurring flavonoid found in various plants, including grape seeds.[1] This technical guide provides an in-depth analysis of the molecular interactions of this compound with key cellular signaling pathways. It consolidates current research findings, presenting quantitative data, detailed experimental methodologies, and visual representations of the signaling cascades to serve as a comprehensive resource for researchers in pharmacology and drug development. This compound has been shown to modulate several critical pathways involved in oxidative stress, inflammation, apoptosis, and cell proliferation, highlighting its potential as a therapeutic agent.[2][3]

Antioxidant Signaling: The Nrf2/ARE Pathway

This compound demonstrates significant neuroprotective effects by activating the Nuclear factor-erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway, a critical cellular defense mechanism against oxidative stress.[3] Under conditions of oxidative damage, Nrf2 translocates to the nucleus and induces the transcription of antioxidant genes.[3] Studies show that this compound treatment upregulates the expression of Nrf2 and its downstream targets, including NAD(P)H: quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1), thereby enhancing the cell's capacity to neutralize reactive oxygen species (ROS).

Quantitative Data: Effects of this compound on Oxidative Stress Markers

The following table summarizes the quantitative effects of this compound on key oxidative stress and antioxidant enzyme markers in a Parkinson's Disease (PD) model.

ParameterModelTreatmentConcentrationResultReference
ROS ContentZebrafish PD ModelThis compound + MPTP25 µMSignificant decrease vs. MPTP model group (p < 0.05)
MDA ContentZebrafish PD ModelThis compound + MPTP25 µMSignificant decrease vs. MPTP model group (p < 0.05)
GSH-Px ActivityZebrafish PD ModelThis compound + MPTP25 µMSignificant increase vs. MPTP model group (p < 0.05)
CAT ActivityZebrafish PD ModelThis compound + MPTP25 µMSignificant increase vs. MPTP model group (p < 0.05)
SOD ActivityZebrafish PD ModelThis compound + MPTP25 µMSignificant increase vs. MPTP model group (p < 0.05)
Nrf2 ExpressionZebrafish PD ModelThis compound + MPTP25 µMSignificant upregulation vs. MPTP model group (p < 0.05)
NQO1 ExpressionZebrafish PD ModelThis compound + MPTP25 µMSignificant upregulation vs. MPTP model group (p < 0.05)
HO-1 ExpressionZebrafish PD ModelThis compound + MPTP25 µMSignificant upregulation vs. MPTP model group (p < 0.05)
Experimental Protocols: Nrf2/ARE Pathway Analysis

Cell Culture and Treatment (In Vitro):

  • Cell Line: Rat pheochromocytoma (PC12) cells.

  • Culture Conditions: Standard cell culture conditions.

  • Treatment: Cells were pre-treated with 5 µM of this compound for 24 hours, followed by exposure to 1.5 mM 1-methyl-4-phenylpyridinium (MPP+) for 24 hours to induce a Parkinson's disease-like state.

Animal Model (In Vivo):

  • Model: Zebrafish larvae (AB strain), 3 days post-fertilization.

  • Induction of PD: Larvae were incubated in 400 µM 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) for 4 days.

  • Treatment: this compound (25 µM) was co-incubated with MPTP.

Biochemical Assays:

  • Western Blotting: Protein levels of Nrf2, NQO1, and HO-1 were determined using Western blot analysis. GAPDH and LaminB were used as loading controls for cytoplasmic and nuclear proteins, respectively.

  • Antioxidant Enzyme Activity: The activities of glutathione peroxidase (GSH-Px), catalase (CAT), and superoxide dismutase (SOD) were measured using specific assay kits.

  • ROS and MDA Measurement: Reactive oxygen species (ROS) and malondialdehyde (MDA) content were quantified to assess levels of oxidative stress.

Signaling Pathway Diagram: Nrf2/ARE Activation

Nrf2_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Nrf2_Keap1 Nrf2-Keap1 Complex This compound->Nrf2_Keap1 Dissociation Keap1 Keap1 Nrf2_Keap1->Keap1 Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Release Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ROS ROS ROS->Nrf2_Keap1 Induces Dissociation ARE ARE Nrf2_n->ARE Binds Antioxidant_Genes Antioxidant Genes (NQO1, HO-1) ARE->Antioxidant_Genes Transcription Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT, GSH-Px) Antioxidant_Genes->Antioxidant_Enzymes Translation Antioxidant_Enzymes->ROS Neutralizes

Caption: this compound activates the Nrf2/ARE antioxidant pathway.

Inflammatory Signaling: The NF-κB Pathway

Procyanidins are known to exert anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Procyanidins can inhibit this process by preventing IκB phosphorylation and degradation, thereby suppressing the inflammatory response.

Quantitative Data: Procyanidin Effects on NF-κB Pathway

While specific quantitative data for this compound is limited in the provided results, studies on dimeric procyanidins and procyanidin extracts offer valuable insights.

ParameterModelTreatmentConcentrationResultReference
NF-κB Nuclear BindingJurkat T cellsDimeric Procyanidins (DP-B) + PMA-Decreased PMA-induced NF-κB binding activity
IKKβ PhosphorylationJurkat T cellsDimeric Procyanidins (DP-B)17.2 µM47% inhibition of PMA-induced IKKβ phosphorylation
p65 TranslocationRAW 264.7 MacrophagesProcyanidin Extract (PE)65 µg/mL~40% inhibition of NF-κB (p65) translocation to the nucleus
iNOS ExpressionRAW 264.7 MacrophagesProcyanidin Extract (PE)10-65 µg/mLDose-dependent decrease in iNOS mRNA and protein
Experimental Protocols: NF-κB Pathway Analysis

Cell Culture and Stimulation:

  • Cell Line: Jurkat T cells or RAW 264.7 macrophages.

  • Stimulation: Cells are stimulated with an inflammatory agent such as Phorbol 12-myristate 13-acetate (PMA) or Lipopolysaccharide (LPS) to activate the NF-κB pathway.

  • Treatment: Cells are pre-treated with various concentrations of procyanidins before stimulation.

Molecular Assays:

  • Electrophoretic Mobility Shift Assay (EMSA): To determine the DNA-binding activity of NF-κB in nuclear extracts. A 100-fold molar excess of unlabeled oligonucleotide can be used as a competitor to confirm specificity.

  • Western Blotting: Used to analyze the phosphorylation status of IKKβ and the protein levels of p65 in both nuclear and cytoplasmic fractions to assess translocation.

  • Reporter Gene Assay: To measure the transactivation of NF-κB-driven genes, such as IL-2.

Signaling Pathway Diagram: NF-κB Inhibition

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (LPS/TNFα) IKK IKK Complex Inflammatory_Stimulus->IKK Activates This compound This compound This compound->IKK Inhibits NFkB NF-κB (p65/p50) This compound->NFkB Inhibits DNA Binding IkB IκB IKK->IkB Phosphorylates IkB_p P-IκB IkB->IkB_p NFkB_n NF-κB NFkB->NFkB_n Translocation NFkB_IkB NF-κB-IκB Complex NFkB_IkB->IkB NFkB_IkB->NFkB Release Proteasome Proteasome IkB_p->Proteasome Degradation DNA DNA NFkB_n->DNA Binds Inflammatory_Genes Pro-inflammatory Gene Expression DNA->Inflammatory_Genes Transcription

Caption: this compound inhibits the NF-κB inflammatory pathway.

Cell Survival and Proliferation: The PI3K/Akt Pathway

The PI3K/Akt signaling pathway is a crucial regulator of cell proliferation, growth, and survival. Its aberrant activation is a hallmark of many cancers. Procyanidins have been shown to inhibit this pathway, leading to decreased cancer cell viability and induction of apoptosis. Specifically, procyanidin hexamers have been demonstrated to inhibit the PI3K/Akt pathway, resulting in the downregulation of downstream anti-apoptotic proteins like Bad and GSK-3β. This inhibition leads to increased mitochondrial translocation of Bad and subsequent cytochrome c release, triggering the intrinsic apoptotic cascade.

Experimental Protocols: PI3K/Akt Pathway Analysis

Cell Viability and Apoptosis Assays:

  • Cell Lines: Human colorectal cancer (CRC) cell lines (e.g., Caco-2).

  • Treatment: Cells are treated with various concentrations (e.g., 2.5-50 µM) of procyanidins for different time points (24-72 h).

  • Viability Assay: Cell viability is measured using assays like MTT or trypan blue exclusion.

  • Apoptosis Detection: Apoptosis is assessed by measuring caspase-3 and caspase-9 activation, DNA fragmentation (e.g., TUNEL assay), and changes in nuclear morphology (e.g., DAPI staining). Annexin V/PI staining followed by flow cytometry can also be used.

Molecular Analysis:

  • Western Blotting: To determine the phosphorylation status of Akt, Bad, and GSK-3β. Total protein levels are also measured to assess changes in expression.

  • Subcellular Fractionation: To analyze the mitochondrial translocation of Bad and the release of cytochrome c from the mitochondria to the cytosol.

Signaling Pathway Diagram: PI3K/Akt Inhibition

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor Receptor Receptor Growth_Factor->Receptor Binds This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt_p P-Akt This compound->Akt_p Inhibits Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates Akt->Akt_p Phosphorylation Bad Bad Akt_p->Bad Inhibits GSK3b GSK-3β Akt_p->GSK3b Inhibits Cell_Survival Cell Survival & Proliferation Akt_p->Cell_Survival Promotes Apoptosis Apoptosis Bad->Apoptosis Promotes

Caption: this compound inhibits the PI3K/Akt survival pathway.

Apoptosis Signaling Pathway

This compound can induce apoptosis, or programmed cell death, a critical process for removing damaged or cancerous cells. In cardiomyocytes, this compound protects against doxorubicin-induced toxicity by decreasing the number of apoptotic cells. It achieves this by modulating the expression of Bcl-2 family proteins, specifically by regulating the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. A higher Bax/Bcl-2 ratio facilitates the release of cytochrome c from the mitochondria, which in turn activates caspases (like caspase-9 and caspase-3), the executioners of apoptosis.

Experimental Protocols: Apoptosis Analysis

Cell Culture and Treatment:

  • Cell Line: Cardiomyocytes or various cancer cell lines (e.g., PC-3).

  • Induction of Apoptosis: Apoptosis can be induced by chemotherapeutic agents like doxorubicin or by procyanidin treatment itself.

  • Treatment: Cells are pre-treated or treated with this compound.

Apoptosis Detection Methods:

  • Flow Cytometry: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Mitochondrial Membrane Potential (ΔΨm) Analysis: The fluorescent dye Rhodamine 123 is used with flow cytometry to measure changes in ΔΨm, an early indicator of apoptosis.

  • Western Blotting: To measure the protein expression levels of Bax, Bcl-2, cleaved caspase-9, and cleaved caspase-3.

  • DNA Fragmentation Analysis: Agarose gel electrophoresis is used to detect the characteristic ladder pattern of DNA fragmentation that occurs during apoptosis.

Signaling Pathway Diagram: Induction of Apoptosis

Apoptosis_Pathway cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion This compound This compound Bax Bax (Pro-apoptotic) This compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Mito_Cytochrome_c Cytochrome c Bax->Mito_Cytochrome_c Promotes Release Bcl2->Mito_Cytochrome_c Inhibits Release Cytochrome_c Cytochrome c Apoptosome Apoptosome Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9_a Caspase-9 Apoptosome->Caspase9_a Activation Caspase9 Pro-Caspase-9 Caspase9->Apoptosome Recruitment Caspase3_a Caspase-3 Caspase9_a->Caspase3_a Activates Caspase3 Pro-Caspase-3 Caspase3->Caspase3_a Apoptosis Apoptosis Caspase3_a->Apoptosis Execution Mito_Cytochrome_c->Cytochrome_c Release

Caption: this compound induces apoptosis via the mitochondrial pathway.

References

Preliminary Toxicity Profile of Procyanidin-Rich Extracts: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a summary of preliminary toxicity data primarily from studies on procyanidin-rich extracts, such as those from grape seeds. There is a notable lack of publicly available toxicological studies specifically on isolated Procyanidin B4. The data herein should, therefore, be interpreted as pertaining to procyanidin mixtures and not exclusively to this compound.

Executive Summary

Procyanidins, a class of flavonoids found in various plants, are of increasing interest for their potential therapeutic applications. This guide summarizes the available preliminary toxicity data for procyanidin-rich extracts to inform researchers and drug development professionals. The acute toxicity of these extracts is low, with high LD50 values observed in animal models. Subchronic studies have established a high No-Observed-Adverse-Effect Level (NOAEL). While some in vitro genotoxicity has been suggested at high concentrations, in vivo studies have not indicated significant genotoxic potential. This document outlines the key quantitative toxicological data, experimental methodologies, and relevant biological pathways.

Quantitative Toxicological Data

The following tables summarize the key toxicological endpoints for procyanidin-rich extracts from grape seeds and skins.

Table 1: Acute Oral Toxicity Data for Procyanidin-Rich Grape Seed Extract

ParameterSpeciesValueReference
LD50Rat> 5000 mg/kg[1][2][3][4]

Table 2: Subchronic Oral Toxicity Data for Procyanidin-Rich Grape Seed Extract (90-Day Study)

ParameterSpeciesDoseOutcomeReference
NOAEL (Male)Rat1410 mg/kg/dayNo adverse effects observed[3]
NOAEL (Female)Rat1501 mg/kg/dayNo adverse effects observed

Table 3: Genotoxicity Data for Procyanidin-Rich Grape Seed and Skin Extract

AssaySystemConcentration/DoseResultReference
Bacterial Reverse Mutation TestSalmonella typhimurium5 mg/plateWeakly mutagenic
In vivo Micronucleus TestRatUp to 2000 mg/kgNo increase in micronucleated erythrocytes
Chromosome Aberration TestHuman Lymphocytes9.7 and 19.5 µg/mlNo significant differences in aberrant metaphases

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicological studies. The following sections describe the general protocols employed in the cited studies on procyanidin-rich extracts.

Acute Oral Toxicity (Limit Test)

The acute oral toxicity of a procyanidin-rich extract from grape seeds and skins was evaluated in rats. The study followed a limit test protocol, likely based on OECD Guideline 423.

  • Test Substance: Procyanidin-rich extract from grape seeds and skins.

  • Species: Wistar rats.

  • Administration: A single oral gavage dose.

  • Dose Level: A limit dose of 5000 mg/kg body weight was administered.

  • Observation Period: Animals were observed for 14 days for signs of toxicity and mortality.

  • Parameters Observed: Clinical signs, body weight changes, and mortality. A gross necropsy was performed at the end of the observation period.

Subchronic Oral Toxicity (90-Day Study)

A 90-day subchronic toxicity study was conducted on a procyanidin-rich extract from grape seeds in Fischer 344 rats.

  • Test Substance: Grape Seed Extract (GSE).

  • Species: Fischer 344 rats.

  • Administration: The extract was administered as a dietary admixture.

  • Dose Levels: 0.02%, 0.2%, and 2% (w/w) in the diet. The highest dose was equivalent to 1410 mg/kg/day in males and 1501 mg/kg/day in females.

  • Duration: 90 days.

  • Parameters Observed: Clinical signs, body weight, food consumption, hematology, clinical chemistry, urinalysis, organ weights, and histopathology.

Genotoxicity Assays
  • Bacterial Reverse Mutation Test (Ames Test): This assay was performed to assess the potential of the extract to induce gene mutations in Salmonella typhimurium strains. A weakly mutagenic effect was noted at a high concentration of 5 mg/plate.

  • In Vivo Micronucleus Test: Rats were administered the extract orally at doses up to 2000 mg/kg. Bone marrow erythrocytes were examined for the presence of micronuclei 72 hours after treatment. No significant increase in micronucleated erythrocytes was observed.

  • In Vitro Chromosome Aberration Test: Human lymphocytes were exposed to the extract. No significant increase in the frequency of aberrant metaphases was found at concentrations of 9.7 and 19.5 µg/ml.

Visualizations: Experimental Workflow and Signaling Pathways

Experimental Workflow for Acute Oral Toxicity (Limit Test)

The following diagram illustrates a typical workflow for an acute oral toxicity limit test, as would have been applied in the studies on procyanidin-rich extracts.

G cluster_0 Phase 1: Initial Dosing cluster_1 Phase 2: Confirmation (if mortality in Phase 1) cluster_2 Phase 3: Follow-up (if no mortality in Phase 1) start Administer Limit Dose (e.g., 5000 mg/kg) to 3 animals obs1 Observe for 48 hours for mortality start->obs1 dose_more Administer same dose to 3 more animals obs1->dose_more If mortality occurs obs3 Continue observation of initial 3 animals for a total of 14 days obs1->obs3 If no mortality obs2 Observe for 14 days dose_more->obs2 end Endpoint: - Clinical signs - Body weight - Mortality (LD50 > 5000 mg/kg) - Gross necropsy obs2->end obs3->end G cluster_0 Cytoplasm cluster_1 Nucleus PB4 This compound Keap1 Keap1 PB4->Keap1 inhibits Nrf2 Nrf2 Keap1->Nrf2 promotes degradation of Ub Ubiquitin Degradation Keap1->Ub mediates Nrf2->Ub Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocates to nucleus ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription of

References

Procyanidin B4: An In-depth Technical Guide to In Vivo Bioavailability and Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the in vivo bioavailability and metabolism of Procyanidin B4. This compound is a B-type proanthocyanidin dimer, consisting of a catechin-(4α→8)-epicatechin linkage[1]. It is naturally found in various plant-based foods, including litchi pericarp and grape seeds[1][2]. Given the significant interest in the potential health benefits of procyanidins, a thorough understanding of their absorption, distribution, metabolism, and excretion (ADME) profile is critical for the development of novel therapeutics and functional foods.

Bioavailability of this compound

The bioavailability of procyanidin oligomers, including dimers like B4, is generally considered to be very low.[3] Studies suggest that a significant portion of ingested procyanidins is not absorbed in its intact form. However, evidence demonstrates that trace amounts of this compound can be absorbed systemically.

A key kinetic study performed in pigs, a model system with digestive physiology similar to humans, showed that after a single oral administration of this compound, the intact molecule was detectable in both plasma and urine, albeit at low concentrations.[4] This indicates that a small fraction of the dimer can cross the gastrointestinal barrier and enter systemic circulation. The total urinary excretion of the parent compound was extremely low, further supporting the limited absorption of the intact molecule.

The following table summarizes the key pharmacokinetic parameters for intact this compound from this pivotal study.

Table 1: Pharmacokinetic Data for Intact this compound in Pigs

ParameterValueUnits
Animal ModelPigs-
Administration RouteOral-
Dose10mg/kg body weight
Max. Plasma Conc. (Cmax)2.13 (3.68)ng/mL (nM)
Mean Total Urinary Excretion0.008 ± 0.003% of administered dose

In Vivo Metabolism of this compound

The metabolic fate of this compound is complex, involving degradation in the gastrointestinal tract, microbial catabolism in the colon, and subsequent phase I and phase II metabolism of the resulting smaller molecules. The primary metabolic pathways include degradation into its constituent monomers and extensive microbial breakdown into various phenolic acids.

Degradation to Monomeric Units: A crucial metabolic step for this compound is its degradation into its structural units: (+)-catechin and (-)-epicatechin. These monomers are more readily absorbed than the parent dimer. Once absorbed, they undergo further metabolism, including methylation and conjugation with glucuronic acid, to form various metabolites that are found in systemic circulation. In fact, these monomeric metabolites constitute the major fraction of compounds detected in the bloodstream following this compound ingestion.

Microbial Catabolism: The majority of orally ingested this compound reaches the colon intact, where it is extensively metabolized by the gut microbiota. The colonic microflora break down the complex flavonoid structure into smaller, more easily absorbable phenolic compounds. While studies specifically on B4's microbial metabolites are limited, research on procyanidin dimers and polymers shows that this process yields a variety of phenylvaleric, phenylpropionic, phenylacetic, and benzoic acid derivatives. These microbial metabolites are absorbed and may contribute significantly to the biological activities attributed to procyanidin consumption.

The diagram below illustrates the proposed metabolic pathways for this compound in vivo.

G PB4 This compound (Oral Administration) Stomach Stomach / Small Intestine PB4->Stomach Transit Monomers Degradation to Monomers: - (+)-Catechin - (-)-Epicatechin Stomach->Monomers Unabsorbed Unabsorbed this compound Stomach->Unabsorbed Majority Colon Colon (Gut Microbiota) PhenolicAcids Microbial Metabolites: - Phenylvaleric acids - Phenylpropionic acids - Phenylacetic acids - Benzoic acid derivatives Colon->PhenolicAcids Absorption Intestinal Absorption Systemic Systemic Circulation Absorption->Systemic Systemic->PB4 Intact B4 (trace) Excretion Urinary Excretion Systemic->Excretion Metabolites Monomeric Metabolites: - (O-methyl)-catechin - (O-methyl)-epicatechin - Catechin/Epicatechin glucuronides Systemic->Metabolites Excretion->PB4 Intact B4 Excretion->Metabolites Conjugates PhenolicAcids->Absorption Monomers->Absorption Unabsorbed->Colon

Caption: Proposed metabolic pathway of this compound in vivo.

Table 2: Identified Metabolites of this compound and its Degradation Products

Parent CompoundMetabolite ClassSpecific Metabolites IdentifiedBiological MatrixReference
This compoundIntact DimerThis compoundPlasma, Urine
This compoundMonomeric Degradation Products(+)-Catechin, (-)-EpicatechinSystemic Circulation
Catechin / EpicatechinPhase II ConjugatesMethylated and glucuronidated monomersSystemic Circulation
Procyanidins (general)Microbial CatabolitesPhenylvaleric acid derivativesUrine
Procyanidins (general)Microbial CatabolitesPhenylpropionic acid derivativesUrine
Procyanidins (general)Microbial CatabolitesPhenylacetic acid derivativesUrine
Procyanidins (general)Microbial CatabolitesBenzoic acid derivativesUrine

Experimental Protocols

Detailed and robust experimental design is crucial for accurately assessing the bioavailability and metabolism of complex molecules like this compound. The following section outlines the methodology employed in a key in vivo study.

Animal Model and Study Design:

  • Species: Pigs were used as the animal model.

  • Administration: A single dose of 10 mg/kg body weight of this compound was administered orally.

  • Sample Collection: Plasma and urine samples were collected systematically over a 48-hour period to monitor the kinetic profile of the compound and its metabolites.

Analytical Methodologies:

  • Sample Preparation: Due to the complexity of biological matrices, a sample preparation step such as solid-phase extraction (SPE) is often employed to clean up and concentrate the analytes of interest.

  • Identification and Quantification: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) was the primary analytical technique used for the sensitive and specific detection and quantification of this compound and its phase I/II metabolites in plasma and urine. Gas chromatography-mass spectrometry (GC-MS) was also utilized, likely for the analysis of smaller microbial metabolites. These methods allow for the separation of structurally similar compounds and their confident identification based on mass-to-charge ratio and fragmentation patterns.

The diagram below provides a generalized workflow for an in vivo pharmacokinetic study of this compound.

G start Start: Animal Model Acclimation admin Oral Administration of this compound start->admin collect Time-Course Sample Collection (Plasma, Urine, Feces) admin->collect prepare Sample Preparation (e.g., Solid-Phase Extraction) collect->prepare analyze Instrumental Analysis (HPLC-MS/MS, GC-MS) prepare->analyze data Data Processing & Pharmacokinetic and Metabolite Analysis analyze->data end End: ADME Profile data->end

Caption: Generalized workflow for in vivo this compound ADME studies.

Conclusion

The in vivo bioavailability of intact this compound is very low. Following oral ingestion, it is subject to limited absorption as the parent compound, degradation into its constituent monomers (catechin and epicatechin), and extensive metabolism by the colonic microbiota into a range of simple phenolic acids. The biological effects associated with this compound are likely mediated not by the dimer itself, but by this complex suite of absorbed monomeric and microbial metabolites. For drug development and nutritional science, future research should focus on elucidating the specific bioactivities of these metabolites and understanding the factors, such as food matrix and inter-individual variations in gut microbiota, that influence the metabolic fate of this compound.

References

Procyanidin B4: A Cornerstone of Plant Defense Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Procyanidin B4, a B-type proanthocyanidin, is a key player in the sophisticated defense arsenal of plants. As a dimeric flavan-3-ol, composed of (-)-epicatechin and (+)-catechin units, it exemplifies the complex chemical warfare waged by plants against a barrage of biotic and abiotic threats.[1][2] This technical guide provides an in-depth exploration of the role of this compound in plant defense, detailing its biosynthesis, the signaling pathways it modulates, and its direct and indirect effects on pathogens and herbivores. The information is tailored for researchers, scientists, and professionals in drug development seeking to understand and harness the protective properties of this multifaceted molecule.

Biosynthesis of this compound

This compound is synthesized via the flavonoid pathway, a major branch of the phenylpropanoid pathway.[3] The biosynthesis is a complex process involving several enzymatic steps and is tightly regulated at the transcriptional level.[3]

The core pathway begins with the amino acid phenylalanine, which is converted to cinnamic acid by phenylalanine ammonia-lyase (PAL) .[4] A series of hydroxylation and ligation reactions lead to the formation of flavan-3-ol monomers, specifically (+)-catechin and (-)-epicatechin. This compound is subsequently formed through the condensation of these two distinct flavan-3-ol units. This polymerization can be influenced by various developmental and environmental cues, leading to dynamic changes in this compound levels within the plant.

// Nodes Phenylalanine [label="Phenylalanine"]; Cinnamic_Acid [label="Cinnamic Acid"]; p_Coumaroyl_CoA [label="p-Coumaroyl-CoA"]; Flavanones [label="Flavanones"]; Dihydroflavonols [label="Dihydroflavonols"]; Leucoanthocyanidins [label="Leucoanthocyanidins"]; Catechin [label="(+)-Catechin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Epicatechin [label="(-)-Epicatechin", fillcolor="#34A853", fontcolor="#FFFFFF"]; Procyanidin_B4 [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Phenylalanine -> Cinnamic_Acid [label="PAL"]; Cinnamic_Acid -> p_Coumaroyl_CoA; p_Coumaroyl_CoA -> Flavanones [label="CHS"]; Flavanones -> Dihydroflavonols [label="CHI, F3H"]; Dihydroflavonols -> Leucoanthocyanidins [label="DFR"]; Leucoanthocyanidins -> Catechin [label="LAR"]; Leucoanthocyanidins -> Epicatechin [label="ANR"]; Catechin -> Procyanidin_B4; Epicatechin -> Procyanidin_B4; } caption: "Simplified biosynthesis pathway of this compound."

Role in Plant Defense Against Pathogens

This compound contributes significantly to a plant's defense against a wide range of pathogens, including fungi and bacteria. Its antimicrobial activity is multifaceted, involving both direct and indirect mechanisms.

Direct Antimicrobial Activity: Procyanidins, including B4, can directly inhibit the growth of pathogens. While specific IC50 values for this compound against many plant pathogens are not extensively documented in publicly available literature, the general antifungal properties of proanthocyanidins are well-established. They are known to disrupt microbial cell membranes, chelate essential metal ions, and inhibit extracellular enzymes, thereby hindering pathogen proliferation.

Induction of Defense Responses: this compound can act as a signaling molecule, priming the plant's immune system for a more robust and rapid response to pathogen attack. This involves the activation of downstream defense signaling pathways, leading to the production of other antimicrobial compounds and the reinforcement of physical barriers.

Role in Plant Defense Against Herbivores

This compound plays a crucial role in deterring herbivory through its astringent and unpalatable nature. This anti-feedant property is a primary line of defense against a wide range of insect and mammalian herbivores.

Feeding Deterrence: The astringency of procyanidins, including B4, results from their ability to bind to salivary proteins, creating a dry, puckering sensation in the mouth of the herbivore that discourages further feeding. While quantitative data on the specific feeding deterrence index of this compound against various herbivores is limited, studies on plant extracts rich in procyanidins consistently demonstrate significant anti-feedant effects. For instance, extracts containing procyanidins have been shown to deter feeding by insects such as Spodoptera litura.

Toxicity and Reduced Nutrient Availability: In addition to their deterrent properties, procyanidins can also exert toxic effects on herbivores by interfering with their digestive processes. By binding to digestive enzymes and proteins in the gut, they can reduce nutrient absorption and overall fitness of the herbivore.

Signaling Pathways in Plant Defense

The defensive actions of this compound are intricately linked to the plant's complex signaling network, primarily involving the phytohormones salicylic acid (SA) and jasmonic acid (JA). These signaling pathways are central to the regulation of plant immunity and are often interconnected through a sophisticated system of crosstalk.

Jasmonic Acid (JA) Signaling Pathway: The JA pathway is predominantly activated in response to necrotrophic pathogens and chewing insects. While direct evidence for this compound activating the JA pathway is still emerging, it is known that jasmonate can induce the biosynthesis of proanthocyanidins. The core of the JA signaling cascade involves the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins, which in turn releases transcription factors like MYC2 to activate the expression of JA-responsive defense genes.

// Nodes Herbivory [label="Herbivory / Pathogen Attack", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; JA_Biosynthesis [label="JA Biosynthesis"]; JA_Ile [label="JA-Ile", fillcolor="#34A853", fontcolor="#FFFFFF"]; SCF_COI1 [label="SCF-COI1 Complex"]; JAZ [label="JAZ Repressor"]; MYC2 [label="MYC2 (Transcription Factor)"]; Defense_Genes [label="Defense Gene Expression\n(e.g., Proanthocyanidin Biosynthesis)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Herbivory -> JA_Biosynthesis; JA_Biosynthesis -> JA_Ile; JA_Ile -> SCF_COI1; SCF_COI1 -> JAZ [label="Ubiquitination & Degradation"]; JAZ -> MYC2 [arrowhead=tee, label="Represses"]; MYC2 -> Defense_Genes [label="Activates"]; } caption: "Jasmonic acid (JA) signaling pathway in plant defense."

Salicylic Acid (SA) Signaling Pathway: The SA pathway is typically associated with defense against biotrophic pathogens. This compound may contribute to the activation of this pathway, leading to the expression of pathogenesis-related (PR) genes, such as PR-1, which encode antimicrobial proteins. A key regulator in the SA pathway is NPR1 (NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1), which, upon SA accumulation, translocates to the nucleus and interacts with TGA transcription factors to induce defense gene expression.

// Nodes Pathogen_Attack [label="Pathogen Attack", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; SA_Biosynthesis [label="SA Biosynthesis"]; SA [label="Salicylic Acid (SA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NPR1_inactive [label="NPR1 (inactive, cytoplasm)"]; NPR1_active [label="NPR1 (active, nucleus)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TGA [label="TGA Transcription Factors"]; PR_Genes [label="Pathogenesis-Related (PR)\nGene Expression", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Pathogen_Attack -> SA_Biosynthesis; SA_Biosynthesis -> SA; SA -> NPR1_inactive [label="Induces conformational change"]; NPR1_inactive -> NPR1_active [label="Translocation"]; NPR1_active -> TGA [label="Interacts with"]; TGA -> PR_Genes [label="Activates"]; } caption: "Salicylic acid (SA) signaling pathway in plant defense."

Quantitative Data on this compound's Role in Plant Defense

While the qualitative roles of procyanidins in plant defense are well-established, specific quantitative data for this compound remains an area of active research. The following tables summarize the types of quantitative data that are crucial for a comprehensive understanding of its efficacy. Note: The values presented are placeholders and should be replaced with specific experimental data when available.

Table 1: Antifungal Activity of this compound

Pathogen SpeciesIC50 (µg/mL)Reference
Botrytis cinereaData not available
Fusarium oxysporumData not available
Rhizoctonia solaniData not available

Table 2: Herbivore Feeding Deterrence of this compound

Herbivore SpeciesFeeding Deterrence Index (%) at specified concentrationReference
Spodoptera lituraData not available
Myzus persicaeData not available

Table 3: Induction of Defense Gene Expression by this compound

GenePlant SpeciesFold Change in ExpressionTreatment Concentration (µM)Time Point (hours)Reference
PR-1Arabidopsis thalianaData not available
PALNicotiana tabacumData not available
CHSVitis viniferaData not available

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of this compound in plant defense.

Extraction and Quantification of this compound from Plant Tissues

Objective: To extract and quantify this compound from plant material.

Methodology:

  • Sample Preparation: Freeze-dry plant tissue (e.g., leaves, fruits, seeds) and grind to a fine powder.

  • Extraction: Extract the powdered tissue with a solution of 80% aqueous acetone. Macerate the sample at 4°C for 24 hours in the dark with constant agitation.

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure at 40°C to remove the acetone.

  • Purification: The aqueous extract can be further purified using solid-phase extraction (SPE) with a C18 cartridge to remove interfering compounds.

  • Quantification by HPLC:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of two solvents is commonly employed, such as (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

    • Detection: this compound is detected using a UV detector at 280 nm or a fluorescence detector.

    • Standard Curve: A standard curve is generated using purified this compound of known concentrations to quantify the amount in the plant extract.

In Vitro Antifungal Bioassay

Objective: To determine the direct antifungal activity of this compound.

Methodology:

  • Fungal Culture: Grow the target fungal pathogen (e.g., Botrytis cinerea) on potato dextrose agar (PDA) plates.

  • Spore Suspension: Prepare a spore suspension by flooding the surface of a mature fungal culture with sterile distilled water and gently scraping the surface with a sterile loop. Filter the suspension through sterile cheesecloth to remove mycelial fragments. Adjust the spore concentration using a hemocytometer.

  • Microdilution Assay:

    • In a 96-well microtiter plate, prepare serial dilutions of this compound in potato dextrose broth (PDB).

    • Add the fungal spore suspension to each well.

    • Include positive (fungicide) and negative (solvent control) controls.

    • Incubate the plates at 25°C for 48-72 hours.

  • Determination of IC50: Measure the optical density at 600 nm to determine fungal growth. The IC50 value (the concentration that inhibits 50% of fungal growth) is calculated by plotting the percentage of growth inhibition against the log of the this compound concentration.

Herbivore Feeding Deterrence Bioassay

Objective: To quantify the feeding deterrence of this compound against a chewing herbivore.

Methodology:

  • Insect Rearing: Rear larvae of a model herbivore, such as Spodoptera litura, on an artificial diet under controlled conditions.

  • Leaf Disc Preparation: Punch out leaf discs of a uniform size from a suitable host plant (e.g., cabbage or cotton).

  • Treatment Application: Treat the leaf discs by dipping them in solutions of this compound at various concentrations. Allow the solvent to evaporate completely. Control discs are treated with the solvent alone.

  • No-Choice Bioassay: Place a single pre-starved larva in a petri dish with a treated or control leaf disc.

  • Data Collection: After 24 hours, measure the area of the leaf disc consumed using an image analysis software.

  • Calculation of Feeding Deterrence Index (FDI): FDI (%) = [ (C - T) / C ] * 100 Where C is the area consumed in the control group and T is the area consumed in the treatment group.

Quantitative Real-Time PCR (qRT-PCR) for Defense Gene Expression

Objective: To analyze the effect of this compound on the expression of plant defense-related genes.

Methodology:

  • Plant Treatment: Treat plants (e.g., Arabidopsis thaliana seedlings) with a solution of this compound. Collect tissue samples at different time points after treatment.

  • RNA Extraction: Extract total RNA from the plant tissue using a suitable kit or protocol.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme.

  • qRT-PCR:

    • Perform the PCR reaction using a real-time PCR system with a SYBR Green-based detection method.

    • Design primers specific to the target defense genes (e.g., PR-1, PAL) and a reference gene (e.g., Actin).

    • The relative expression of the target genes is calculated using the 2-ΔΔCt method.

// Nodes Plant_Treatment [label="Plant Treatment with this compound", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; RNA_Extraction [label="Total RNA Extraction"]; cDNA_Synthesis [label="cDNA Synthesis"]; qPCR [label="Quantitative PCR (qPCR)"]; Data_Analysis [label="Data Analysis (2-ΔΔCt method)"]; Gene_Expression [label="Relative Gene Expression Levels", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Plant_Treatment -> RNA_Extraction; RNA_Extraction -> cDNA_Synthesis; cDNA_Synthesis -> qPCR; qPCR -> Data_Analysis; Data_Analysis -> Gene_Expression; } caption: "Workflow for qRT-PCR analysis of defense gene expression."

Conclusion

This compound is a vital component of the plant's innate defense system, exhibiting a broad spectrum of protective activities against both pathogens and herbivores. Its role extends beyond direct antagonism to the modulation of key defense signaling pathways, highlighting its importance as a signaling molecule. While the general defensive properties of proanthocyanidins are well-recognized, further research is needed to quantify the specific effects of this compound to fully elucidate its potential in agricultural applications and as a source of novel bioactive compounds for drug development. The experimental protocols detailed in this guide provide a framework for researchers to contribute to this growing body of knowledge.

References

An In-depth Technical Guide on the Thermal Stability and Degradation of Procyanidin B4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Procyanidin B4, a B-type proanthocyanidin dimer composed of catechin and epicatechin units, is a subject of growing interest in the pharmaceutical and nutraceutical industries due to its potent antioxidant and various health-promoting properties. However, its therapeutic efficacy and application in functional foods and pharmaceuticals are intrinsically linked to its stability during processing and storage. This technical guide provides a comprehensive overview of the thermal stability and degradation of this compound. It consolidates available quantitative data on its degradation kinetics, details the experimental protocols for stability assessment, and explores the degradation pathways and the biological implications of its degradation products. This guide is intended to be a valuable resource for researchers and professionals involved in the development of products containing this compound, enabling them to optimize processing and storage conditions to preserve its bioactivity.

Introduction

This compound is a flavan-3-ol dimer, specifically a catechin-(4α→8)-epicatechin dimer. It is naturally found in various plant sources, including grape seeds, litchi pericarp, and beer. Like other procyanidins, this compound exhibits significant biological activities, such as antioxidant, anti-inflammatory, and cardioprotective effects. The thermal lability of procyanidins, however, presents a significant challenge. Heat processing, a common step in the manufacturing of food and pharmaceutical products, can lead to the degradation of these bioactive compounds, diminishing their health benefits.

Understanding the kinetics and mechanisms of this compound degradation is crucial for:

  • Predicting its shelf-life in various formulations.

  • Optimizing manufacturing processes to minimize degradation.

  • Developing strategies to enhance its stability.

  • Assessing the biological activities of its degradation products.

This guide will delve into the current scientific knowledge on these aspects, providing a detailed technical overview for the scientific community.

Thermal Degradation Kinetics of this compound

The thermal degradation of procyanidins, including B-type dimers like this compound, generally follows first-order reaction kinetics . This implies that the rate of degradation is directly proportional to the concentration of the procyanidin. The key parameters used to describe these kinetics are the degradation rate constant (k), the half-life (t½), and the activation energy (Ea).

While specific kinetic data for isolated this compound is limited in the literature, valuable insights can be drawn from studies on similar B-type procyanidins and from complex matrices containing this compound.

Quantitative Degradation Data

The following tables summarize the available quantitative data on the thermal degradation of this compound and its stereoisomer, Procyanidin B2. It is important to note that the data for this compound was obtained from a study on a complex food matrix (dark chocolate), which may influence its stability. The data for Procyanidin B2, studied in a model aqueous system, can serve as a useful proxy for understanding the thermal behavior of B-type dimers.

Table 1: Thermal Degradation of this compound in Dark Chocolate Matrix

Temperature (°C)Storage Time (days)Decomposition (%)
44514.3
224532.4
354532.4

Data sourced from a study on dark chocolate storage.

Table 2: Thermal Degradation of Procyanidin B2 (a stereoisomer of this compound) in Model Systems

Temperature (°C)SystemObservations
60AqueousEpimerization to (-)-catechin and oxidation to dimers and trimers.
90AqueousEnhanced epimerization. Cleavage of the interflavan linkage.
90LipidicMore stable than in aqueous medium with little epimerization and slow oxidation.

Data sourced from a study on Procyanidin B2 in model systems.[1][2] This information is qualitative but highlights key degradation pathways.

Experimental Protocols for Stability Assessment

This section provides detailed methodologies for conducting thermal stability studies on this compound.

Extraction and Purification of this compound

A reliable source of purified this compound is essential for accurate kinetic studies. Grape seeds are a common source.

Protocol for Extraction and Purification from Grape Seeds:

  • Sample Preparation: Freeze-dry and grind grape seeds into a fine powder.

  • Extraction:

    • Macerate the grape seed powder with a solvent mixture of 47% ethanol in water at a 1:10 solid-to-solvent ratio (w/v).

    • Perform ultrasonication for approximately 50-60 minutes at a controlled temperature of 60°C.

    • Centrifuge the mixture and collect the supernatant. Repeat the extraction process on the residue to maximize yield.

  • Purification:

    • Solid-Phase Extraction (SPE): Use a C18 SPE cartridge to remove non-polar impurities.

    • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

      • Column: A diol-based preparative column is effective for separating procyanidins based on their degree of polymerization.

      • Mobile Phase: A binary gradient system of acetonitrile/acetic acid and methanol/water/acetic acid is commonly used.

      • Detection: Use a UV detector to monitor the elution of compounds.

      • Collect the fraction corresponding to this compound based on retention time compared to a standard.

    • Purity Confirmation: Analyze the collected fraction using analytical HPLC-MS to confirm the purity and identity of this compound.

Thermal Degradation Kinetic Study

Protocol:

  • Sample Preparation: Prepare a solution of purified this compound in a suitable buffer (e.g., phosphate buffer at a relevant pH) at a known concentration.

  • Incubation:

    • Aliquot the this compound solution into sealed, airtight vials to prevent evaporation and oxidation.

    • Place the vials in constant-temperature baths or ovens set at a range of temperatures (e.g., 60, 70, 80, 90, 100°C).

  • Sampling: At predetermined time intervals, remove a vial from each temperature and immediately place it in an ice bath to quench the degradation reaction.

  • Analysis:

    • Analyze the concentration of the remaining this compound in each sample using a validated HPLC method (see Protocol 3.3).

  • Data Analysis:

    • Plot the natural logarithm of the concentration of this compound (ln[B4]) versus time for each temperature.

    • If the plot is linear, the degradation follows first-order kinetics. The slope of the line is equal to the negative of the degradation rate constant (-k).

    • Calculate the half-life (t½) for each temperature using the formula: t½ = 0.693 / k .

    • Determine the activation energy (Ea) using the Arrhenius equation by plotting ln(k) versus the reciprocal of the absolute temperature (1/T). The slope of this plot is equal to -Ea/R, where R is the universal gas constant (8.314 J/mol·K).

HPLC Method for Quantification of this compound

Protocol:

  • Instrumentation: High-Performance Liquid Chromatography system with a Diode Array Detector (DAD) or Fluorescence Detector (FLD) and a mass spectrometer (MS) for peak identification.

  • Column: A C18 reversed-phase column (e.g., Zorbax Eclipse XDB-C18, 5 µm, 4.6 × 150 mm) is suitable for separation.

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A typical gradient would be to start with a low percentage of Solvent B, gradually increasing it over the run to elute the procyanidins.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection:

    • DAD: Monitor at 280 nm.

    • FLD: Excitation at 276 nm and emission at 316 nm for higher sensitivity and selectivity.

  • Quantification: Use a calibration curve generated from a certified this compound standard.

Degradation Pathways and Products

The thermal degradation of this compound can occur through several mechanisms:

  • Cleavage of the Interflavan Bond: This is a primary degradation pathway at higher temperatures, leading to the formation of its constituent monomers, (+)-catechin and (-)-epicatechin .[2]

  • Epimerization: The stereochemistry of the flavan-3-ol units can change with heat, for example, the conversion of epicatechin to catechin.[1]

  • Oxidation: The catechol B-ring is susceptible to oxidation, which can lead to the formation of quinones and further complex reactions, including polymerization.

  • Ring Fission: Under more severe conditions, the heterocyclic C-ring can open, leading to the formation of smaller phenolic compounds such as protocatechuic acid (from the B-ring) and phloroglucinol derivatives (from the A-ring).

Biological Activity of Degradation Products

The degradation of this compound is not necessarily a complete loss of biological activity. Some of its degradation products are themselves bioactive:

  • Catechin and Epicatechin: These monomers retain significant antioxidant and anti-inflammatory properties.

  • Protocatechuic Acid (PCA): This phenolic acid has been shown to possess a wide range of biological effects, including antioxidant, anti-inflammatory, anti-proliferative, and neuroprotective activities.[3]

Visualizations: Workflows and Pathways

Experimental Workflow for Thermal Stability Analysis

The following diagram illustrates the general workflow for assessing the thermal stability of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_kinetics Kinetic Study cluster_analysis Analysis extraction Extraction of Procyanidins (e.g., from Grape Seeds) purification Purification of this compound (e.g., Prep-HPLC) extraction->purification solution_prep Prepare this compound Solution purification->solution_prep incubation Incubate at Multiple Temperatures solution_prep->incubation sampling Sample at Time Intervals incubation->sampling hplc_analysis HPLC Quantification sampling->hplc_analysis data_processing Calculate k, t½, Ea hplc_analysis->data_processing

Experimental workflow for this compound thermal stability analysis.
Degradation Pathway and Associated Signaling

This diagram illustrates the thermal degradation of this compound and the subsequent activation of cellular signaling pathways by its degradation product, protocatechuic acid (PCA).

degradation_signaling_pathway cluster_degradation Thermal Degradation cluster_signaling Cellular Signaling by PCA cluster_effects Biological Effects procyanidin_b4 This compound monomers Catechin & Epicatechin procyanidin_b4->monomers Interflavan bond cleavage heat Heat heat->procyanidin_b4 pca Protocatechuic Acid (PCA) monomers->pca Further degradation nrf2 Nrf2/ARE Pathway pca->nrf2 Activation nfkb NF-κB Pathway pca->nfkb Inhibition mapk MAPK/Erk Pathway pca->mapk Modulation antioxidant Antioxidant Response nrf2->antioxidant anti_inflammatory Anti-inflammatory Effects nfkb->anti_inflammatory mapk->anti_inflammatory

Degradation of this compound and signaling pathways of its metabolite.

Conclusion and Future Directions

This compound is a promising bioactive compound, but its thermal instability is a critical factor to consider in product development. The degradation of this compound primarily follows first-order kinetics and is highly dependent on temperature and the surrounding matrix. Key degradation pathways include interflavan bond cleavage and oxidation, leading to the formation of smaller, yet still bioactive, phenolic compounds like catechin, epicatechin, and protocatechuic acid.

Future research should focus on:

  • Generating specific kinetic data for isolated this compound to develop more accurate predictive models for its stability.

  • Investigating the impact of various formulation components (e.g., pH, co-solvents, encapsulating agents) on the thermal stability of this compound.

  • Further elucidating the biological activities of the full spectrum of thermal degradation products and their potential synergistic or antagonistic effects.

By addressing these research gaps, the full potential of this compound as a functional ingredient in foods and pharmaceuticals can be realized.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Procyanidin B4 from Grape Seeds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Procyanidin B4, a dimeric proanthocyanidin composed of (-)-epicatechin and (+)-catechin units, is a potent antioxidant and anti-inflammatory agent found in grape seeds.[1] Its therapeutic potential has garnered significant interest in the pharmaceutical and nutraceutical industries. This document provides a detailed protocol for the extraction, purification, and quantification of this compound from grape seeds (Vitis vinifera). The described methods are based on established solvent extraction techniques followed by chromatographic purification. Additionally, this note outlines a key signaling pathway modulated by procyanidins, offering insights into its mechanism of action.

Introduction

Proanthocyanidins, also known as condensed tannins, are a class of polyphenolic compounds widely distributed in the plant kingdom, with grape seeds being a particularly rich source.[2][3] These oligomers and polymers of flavan-3-ol monomer units exhibit a range of biological activities, including antioxidant, anti-inflammatory, and cardioprotective effects.[4][5] this compound is a specific B-type procyanidin dimer that has demonstrated significant free radical scavenging activity and the ability to modulate inflammatory pathways. The effective extraction and purification of this compound are crucial for its further investigation and potential therapeutic application. This protocol details a robust method for isolating this bioactive compound.

Materials and Methods

Materials and Reagents
  • Grape Seeds (dried)

  • Methanol (ACS grade)

  • Acetone (ACS grade)

  • Ethyl Acetate (ACS grade)

  • n-Hexane (ACS grade)

  • Deionized Water

  • LiChroprep® RP-18 column material

  • Sephadex LH-20

  • This compound standard (for HPLC)

  • Acetonitrile (HPLC grade)

  • Formic Acid (HPLC grade)

  • Nitrogen gas

Equipment
  • Grinder or mill

  • Soxhlet extractor or orbital shaker

  • Rotary evaporator

  • Freeze dryer

  • Glass chromatography columns

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD)

  • Vortex mixer

  • Centrifuge

Experimental Protocol

3.1. Sample Preparation

  • Obtain dried grape seeds.

  • Grind the grape seeds into a fine powder using a grinder or mill.

  • Defat the grape seed powder by extraction with n-hexane to remove lipids. This can be done using a Soxhlet apparatus or by repeated suspension and centrifugation.

  • Air-dry the defatted grape seed powder to remove residual hexane.

3.2. Extraction of Proanthocyanidins

Aqueous acetone is an effective solvent for extracting proanthocyanidins from grape seeds.

  • Macerate the defatted grape seed powder in 70% aqueous acetone (v/v) at a solid-to-liquid ratio of 1:5 (w/v).

  • Agitate the mixture on an orbital shaker at room temperature for 24 hours.

  • Separate the extract from the solid residue by centrifugation followed by filtration.

  • Repeat the extraction process on the residue to ensure maximum yield.

  • Combine the extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature below 40°C to remove the acetone.

  • Freeze-dry the resulting aqueous extract to obtain a crude proanthocyanidin-rich powder.

3.3. Purification of this compound

A multi-step chromatographic approach is employed for the purification of this compound.

3.3.1. Open Column Chromatography on LiChroprep RP-18

This step serves as a pre-fractionation to separate oligomeric procyanidins from polymeric ones.

  • Prepare a column with LiChroprep RP-18 as the stationary phase.

  • Dissolve the crude extract in a minimal amount of the initial mobile phase.

  • Load the dissolved extract onto the column.

  • Elute the column with a stepwise gradient of methanol in water.

  • Collect fractions and monitor the composition by thin-layer chromatography (TLC) or analytical HPLC.

  • Pool the fractions containing dimeric and trimeric procyanidins.

3.3.2. Sephadex LH-20 Column Chromatography

Sephadex LH-20 is effective for separating proanthocyanidins based on their molecular size and polarity.

  • Pack a glass column with Sephadex LH-20 equilibrated with methanol.

  • Concentrate the pooled fractions from the previous step and redissolve in methanol.

  • Apply the sample to the top of the Sephadex LH-20 column.

  • Elute the column with methanol.

  • Collect fractions and analyze them by HPLC to identify those rich in this compound.

3.3.3. Preparative High-Performance Liquid Chromatography (HPLC)

For obtaining high-purity this compound, a final preparative HPLC step is necessary.

  • Pool and concentrate the this compound-rich fractions from the Sephadex LH-20 column.

  • Perform preparative HPLC using a C18 column.

  • Use a gradient elution system, for example, with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

  • Monitor the elution at a wavelength of 280 nm.

  • Collect the peak corresponding to this compound based on the retention time of a standard.

  • Verify the purity of the isolated this compound by analytical HPLC.

  • Remove the solvent from the collected fraction by rotary evaporation and subsequent freeze-drying.

3.4. Quantification of this compound by HPLC

  • Prepare a standard curve using a this compound standard of known concentrations.

  • Dissolve a known amount of the purified sample in the mobile phase.

  • Inject the sample into an analytical HPLC system equipped with a C18 column and a DAD.

  • Use a similar gradient elution as in the preparative step.

  • Identify and quantify the this compound peak in the sample by comparing its retention time and UV spectrum with the standard.

  • Calculate the concentration of this compound in the sample based on the standard curve.

Results and Discussion

Extraction Yields

The choice of solvent significantly impacts the extraction yield of proanthocyanidins. Aqueous organic solvents are generally more efficient than their absolute counterparts.

Solvent SystemExtraction Yield (%)Reference
70% Aqueous Acetone17.5
80% MethanolLower than aqueous acetone
75% AcetoneUsed in sequential extraction
Ethyl Acetate/WaterStandard for analytical purposes

Table 1: Comparison of different solvent systems for the extraction of proanthocyanidins from grape seeds.

Purification and Quantification

The multi-step purification protocol allows for the isolation of this compound with high purity. The identity and purity of the final product should be confirmed by comparing its HPLC retention time and UV-Vis spectrum with a commercial standard. Further structural confirmation can be achieved using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Experimental Workflow and Signaling Pathway

Extraction_Workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis GrapeSeeds Dried Grape Seeds Grinding Grinding GrapeSeeds->Grinding Defatting Defatting with n-Hexane Grinding->Defatting DriedPowder Defatted Grape Seed Powder Defatting->DriedPowder Extraction Extraction with 70% Aqueous Acetone DriedPowder->Extraction Concentration Concentration & Freeze Drying Extraction->Concentration CrudeExtract Crude Proanthocyanidin Extract Concentration->CrudeExtract RP18 Open Column Chromatography (LiChroprep RP-18) CrudeExtract->RP18 Sephadex Sephadex LH-20 Chromatography RP18->Sephadex PrepHPLC Preparative HPLC Sephadex->PrepHPLC PureB4 Pure this compound PrepHPLC->PureB4 AnalyticalHPLC Analytical HPLC for Quantification PureB4->AnalyticalHPLC

Caption: Workflow for the extraction and purification of this compound.

Procyanidins exert their biological effects through various signaling pathways. One of the most important is the Nrf2/ARE pathway, which is a key regulator of the cellular antioxidant response.

Nrf2_Pathway cluster_cell Cellular Response to Oxidative Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ProcyanidinB4 This compound Nrf2_free Nrf2 ProcyanidinB4->Nrf2_free Promotes Translocation ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces Keap1_Nrf2->Nrf2_free Dissociation Nrf2_nucleus Nrf2 Nrf2_free->Nrf2_nucleus Translocation ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE Binds to Gene_Expression Expression of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Gene_Expression

References

Purification of Procyanidin B4 Using Column Chromatography: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Procyanidin B4, a B-type procyanidin dimer composed of two (+)-catechin units linked by a 4α→8 bond, is a natural polyphenolic compound found in various plant sources, including grape seeds and apples. It has garnered significant interest in the pharmaceutical and nutraceutical industries due to its potent antioxidant and potential therapeutic properties. The isolation and purification of this compound in high purity are crucial for its structural elucidation, biological activity assessment, and subsequent drug development. This document provides detailed application notes and protocols for the purification of this compound using various column chromatography techniques, including low-pressure liquid chromatography, preparative high-performance liquid chromatography (HPLC), and high-speed counter-current chromatography (HSCCC).

Introduction

Column chromatography is a fundamental technique for the separation and purification of individual compounds from complex mixtures.[1] The principle of column chromatography relies on the differential partitioning of solutes between a stationary phase packed in a column and a mobile phase that percolates through it.[1] The choice of stationary and mobile phases is critical for achieving optimal separation. For the purification of procyanidins, including this compound, several chromatographic methods have been successfully employed. These methods often involve a multi-step approach to gradually enrich and finally isolate the target compound.

This document outlines protocols for the following techniques:

  • Low-Pressure Column Chromatography: Utilizing Sephadex LH-20 and Toyopearl TSK HW-40 resins for the initial fractionation of crude extracts.

  • Preparative High-Performance Liquid Chromatography (HPLC): A high-resolution technique for the final purification of this compound.

  • High-Speed Counter-Current Chromatography (HSCCC): A liquid-liquid partition chromatography technique that avoids solid stationary phases, minimizing irreversible adsorption.

Experimental Workflow for this compound Purification

The general workflow for the purification of this compound from a plant extract involves several key stages, from extraction to final purity analysis.

This compound Purification Workflow cluster_0 Upstream Processing cluster_1 Purification Cascade cluster_2 Downstream Analysis Plant_Material Plant Material (e.g., Grape Seeds, Apples) Extraction Extraction (e.g., Acetone/Water) Plant_Material->Extraction Solvent Crude_Extract Crude Procyanidin Extract Extraction->Crude_Extract Initial_Fractionation Initial Fractionation (Low-Pressure Column) Crude_Extract->Initial_Fractionation Enriched_Fraction This compound Enriched Fraction Initial_Fractionation->Enriched_Fraction Final_Purification Final Purification (Preparative HPLC or HSCCC) Enriched_Fraction->Final_Purification Purified_B4 Purified this compound Final_Purification->Purified_B4 Purity_Analysis Purity & Structural Analysis (HPLC, MS, NMR) Purified_B4->Purity_Analysis Final_Product Characterized This compound Purity_Analysis->Final_Product

Caption: General experimental workflow for the purification and analysis of this compound.

Data Presentation: Comparison of Purification Techniques

The following table summarizes the typical performance of different column chromatography techniques for the purification of this compound. It is important to note that yields and purities are highly dependent on the starting material and the specific experimental conditions.

Chromatographic TechniqueStationary Phase/Solvent SystemTypical Purity (%)Typical Yield (mg from starting material)Reference
High-Speed Counter-Current Chromatography (HSCCC) Ethyl acetate/2-propanol/water (40:1:40, v/v/v)70.0 - 95.77.1 - 78.9 (from 400 mg crude extract)[2][3]
High-Speed Counter-Current Chromatography (HSCCC) after Semisynthesis n-hexane-ethyl acetate-methanol-water (optimized ratios)> 910.8 - 17.8 (from 200 mg semisynthetic product)[4]
Low-Pressure Column Chromatography (Sephadex LH-20) Ethanol/Water or Methanol/Water gradientsFractionation by polymer size, not specific purity for B4 reportedHigh recovery of total procyanidins (up to 94%)
Low-Pressure Column Chromatography (Toyopearl HW-50F) Ethanol/Water or Methanol/Water gradientsHigher resolution of oligomers than Sephadex LH-20, but specific purity for B4 not reportedLower recovery than Sephadex LH-20 (around 71%)
Preparative HPLC (Normal Phase) Silica Gel with Hexane/Methanol/Ethyl Acetate gradientHigh purity achievableDependent on loading and resolution

Experimental Protocols

Low-Pressure Column Chromatography for Initial Fractionation

This protocol describes a general procedure for the initial enrichment of procyanidin dimers, including this compound, from a crude plant extract using Sephadex LH-20 or Toyopearl HW-50F.

1.1. Materials and Equipment

  • Glass chromatography column

  • Sephadex LH-20 or Toyopearl HW-50F resin

  • Crude procyanidin extract (e.g., from grape seeds or apples)

  • Solvents: Ethanol, Methanol, Acetone, Water (HPLC grade)

  • Fraction collector

  • Rotary evaporator

1.2. Protocol for Sephadex LH-20 Chromatography

  • Column Packing: Swell the Sephadex LH-20 resin in the initial mobile phase (e.g., 50% methanol in water) and pack it into the column. Equilibrate the column by washing with 2-3 column volumes of the initial mobile phase.

  • Sample Preparation: Dissolve the crude extract in a minimal amount of the initial mobile phase.

  • Sample Loading: Carefully load the dissolved sample onto the top of the column.

  • Elution:

    • Wash the column with water to remove sugars and other polar impurities.

    • Elute with a stepwise or linear gradient of increasing ethanol or methanol concentration in water (e.g., 20%, 40%, 60%, 80% ethanol). This will start to elute monomeric and dimeric procyanidins.

    • Finally, elute with an acetone/water mixture (e.g., 70:30 v/v) to recover higher molecular weight procyanidins.

  • Fraction Collection: Collect fractions of a defined volume.

  • Analysis: Analyze the collected fractions by analytical HPLC to identify those containing this compound.

  • Pooling and Concentration: Pool the fractions enriched in this compound and concentrate them using a rotary evaporator.

1.3. Protocol for Toyopearl HW-50F Chromatography

The protocol is similar to that for Sephadex LH-20, but Toyopearl resins may offer better resolution for oligomeric procyanidins. The same elution solvent systems can be employed.

Preparative High-Performance Liquid Chromatography (HPLC) for Final Purification

This protocol is designed for the high-resolution purification of this compound from an enriched fraction obtained from low-pressure chromatography.

2.1. Materials and Equipment

  • Preparative HPLC system with a UV detector

  • Preparative normal-phase silica column or reversed-phase C18 column

  • Solvents: Hexane, Methanol, Ethyl Acetate, Acetonitrile, Water (HPLC grade), Formic Acid or Acetic Acid

  • This compound enriched fraction

  • Fraction collector

  • Rotary evaporator or freeze-dryer

2.2. Protocol for Normal-Phase Preparative HPLC

  • Column: A silica-based preparative column is typically used.

  • Mobile Phase: A common mobile phase consists of a gradient of Hexane (A) and a mixture of Methanol and Ethyl Acetate (B). For example, a gradient from a high percentage of A to a higher percentage of B.

  • Sample Preparation: Dissolve the enriched fraction in a small volume of the initial mobile phase.

  • Injection and Elution: Inject the sample onto the column and run the gradient elution program. The flow rate will depend on the column dimensions.

  • Detection and Fraction Collection: Monitor the elution profile at a suitable wavelength (e.g., 280 nm). Collect the peak corresponding to this compound.

  • Purity Analysis and Concentration: Analyze the purity of the collected fraction by analytical HPLC. Pool the pure fractions and remove the solvent.

2.3. Protocol for Reversed-Phase Preparative HPLC

  • Column: A preparative C18 column is used.

  • Mobile Phase: A typical mobile phase is a gradient of acidified water (e.g., with 0.1% formic acid) (A) and acetonitrile or methanol (B).

  • Procedure: The procedure is analogous to the normal-phase HPLC protocol.

High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a powerful technique for the separation of natural products, as it avoids the use of a solid stationary phase.

3.1. Materials and Equipment

  • High-Speed Counter-Current Chromatograph

  • Solvents for the two-phase system (e.g., ethyl acetate, 2-propanol, water)

  • This compound enriched fraction

  • Fraction collector

3.2. Protocol

  • Solvent System Preparation: Prepare the two-phase solvent system (e.g., ethyl acetate/2-propanol/water at a ratio of 40:1:40 v/v/v). Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.

  • HSCCC System Preparation: Fill the HSCCC column with the stationary phase (typically the upper phase).

  • Sample Introduction: Dissolve the sample in a mixture of the upper and lower phases and inject it into the system.

  • Elution: Pump the mobile phase (typically the lower phase) through the column at a specific flow rate while the column is rotating at a high speed.

  • Fraction Collection: Collect fractions as they elute from the column.

  • Analysis and Concentration: Analyze the fractions by HPLC to identify those containing pure this compound. Pool the pure fractions and remove the solvents.

Purity and Structural Analysis

The purity of the isolated this compound should be assessed using analytical HPLC with a UV detector. Structural confirmation is typically achieved through a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Signaling Pathway Diagram (Illustrative)

While this compound's purification is a chemical process, its biological significance lies in its interaction with cellular signaling pathways. The following is an illustrative example of a signaling pathway that could be investigated once pure this compound is obtained.

Illustrative_Signaling_Pathway cluster_0 Cellular Response to Oxidative Stress Oxidative_Stress Oxidative Stress (e.g., ROS) Nrf2_Keap1 Nrf2-Keap1 Complex Oxidative_Stress->Nrf2_Keap1 induces dissociation Procyanidin_B4 This compound Procyanidin_B4->Nrf2_Keap1 promotes dissociation Nrf2_Activation Nrf2 Activation (Nuclear Translocation) Nrf2_Keap1->Nrf2_Activation ARE Antioxidant Response Element (ARE) Nrf2_Activation->ARE binds to Antioxidant_Enzymes Antioxidant Enzyme Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection leads to

Caption: Illustrative Nrf2 signaling pathway potentially modulated by this compound.

Conclusion

The purification of this compound to a high degree of purity is achievable through a systematic approach employing various column chromatography techniques. The choice of method will depend on the scale of purification required, the nature of the starting material, and the available equipment. For initial fractionation and enrichment, low-pressure column chromatography with Sephadex LH-20 or Toyopearl resins is effective. For final purification to high purity, preparative HPLC and HSCCC are the methods of choice, with HSCCC offering advantages in terms of sample recovery. The protocols and data presented in this document provide a comprehensive guide for researchers and professionals in the field of natural product chemistry and drug development.

References

Application Note: Quantification of Procyanidin B4 using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

[AN-PB4-HPLC-001]

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Procyanidin B4. This compound, a B-type proanthocyanidin dimer, is a natural polyphenolic compound found in various plant-based foods and beverages, including grapes, apples, and cocoa.[1] It is of significant interest to researchers in the fields of nutrition, pharmacology, and drug development due to its potent antioxidant and potential health-promoting properties.[2] This document provides a comprehensive protocol for the separation and quantification of this compound, suitable for researchers, scientists, and professionals in drug development.

Introduction

Procyanidins are a class of flavonoids composed of catechin and epicatechin monomeric units.[2] this compound is specifically a catechin-(4α→8)-epicatechin dimer.[1] Accurate quantification of this compound in various matrices is crucial for understanding its bioavailability, metabolism, and therapeutic potential. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation and quantification of procyanidins.[3] Both normal-phase and reversed-phase HPLC methods have been successfully employed for the analysis of procyanidin oligomers. This application note describes a validated reversed-phase HPLC (RP-HPLC) method coupled with UV detection for the determination of this compound.

Experimental

Instrumentation and Consumables
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Analytical Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.

  • Solvents: HPLC grade methanol, acetonitrile, and water. Formic acid or phosphoric acid for mobile phase modification.

  • Standards: this compound analytical standard of high purity (≥95%).

  • Sample Preparation: Syringe filters (0.45 µm) for sample filtration.

Chromatographic Conditions

A reversed-phase HPLC method is detailed below. For separation of higher oligomers, a normal-phase method might be more effective.

ParameterValue
Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.4% Phosphoric Acid
Mobile Phase B Methanol
Gradient Isocratic: 50% A / 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm
Injection Volume 20 µL

Note: For complex matrices, a gradient elution may be necessary to achieve better separation from other components.

Protocols

Standard Solution Preparation
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The sample preparation method will vary depending on the matrix. A general procedure for solid samples is outlined below:

  • Extraction: Weigh a known amount of the homogenized sample and extract with a suitable solvent (e.g., 70% acetone or methanol) using sonication or vortexing.

  • Centrifugation: Centrifuge the extract to pellet any solid material.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

Quantitative Data Summary

The following table summarizes the typical quantitative performance of the described HPLC method for this compound.

ParameterResult
Retention Time (min) Approximately 2.5 - 2.8
Linearity (R²) ≥ 0.999
Linear Range (µg/mL) 20 - 100
Limit of Detection (LOD) (µg/mL) 1.25
Limit of Quantification (LOQ) (µg/mL) 4.17 (Estimated as 3.3 x LOD)
Recovery (%) 104.83
Relative Standard Deviation (RSD) (%) 1.87

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Extraction Extraction (e.g., 70% Acetone) Sample->Extraction Standard This compound Standard Dilution Serial Dilution Standard->Dilution Filtration Filtration (0.45 µm) Extraction->Filtration HPLC HPLC System (C18 Column) Dilution->HPLC Filtration->HPLC Detection UV Detection (280 nm) HPLC->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification (Peak Area vs. Conc.) Chromatogram->Quantification Result Result (Concentration of This compound) Quantification->Result

Caption: Experimental workflow for this compound quantification.

Signaling Pathway Diagram (Illustrative)

While this compound itself does not have a "signaling pathway" in the traditional sense, its biological effects are often studied in the context of cellular signaling pathways it modulates. The following diagram illustrates a hypothetical mechanism of action where this compound influences a cellular pathway.

Procyanidin_B4_Pathway PB4 This compound ROS Reactive Oxygen Species (ROS) PB4->ROS Scavenges Cell Cell Membrane PB4->Cell Modulates Stress Oxidative Stress ROS->Stress Induces Response Cellular Response (e.g., Anti-inflammatory) Cell->Response Leads to Stress->Cell Impacts

Caption: Illustrative signaling pathway modulation by this compound.

Conclusion

The HPLC method described in this application note provides a reliable and reproducible approach for the quantification of this compound in various samples. The method is sensitive, linear over a practical concentration range, and demonstrates good recovery. This protocol can be readily implemented in research and quality control laboratories for the accurate determination of this compound. Further optimization of the mobile phase gradient and sample preparation may be required for specific complex matrices.

References

Application Note: LC-MS Analysis of Procyanidin B4 and its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procyanidin B4, a B-type proanthocyanidin dimer, and its isomers are polyphenolic compounds found in various plant sources, including grape seeds, litchi pericarp, and beer.[1] These compounds have garnered significant interest in the pharmaceutical and nutraceutical industries due to their potent antioxidant and anti-inflammatory properties.[2] Accurate and sensitive analytical methods are crucial for the characterization, quantification, and pharmacokinetic studies of this compound and its isomers. This application note provides a detailed protocol for the analysis of this compound and its isomers using Liquid Chromatography-Mass Spectrometry (LC-MS), a powerful technique for the separation and identification of these complex molecules.[3]

Experimental Protocols

This section details the methodologies for sample preparation, LC-MS analysis, and data acquisition.

Sample Preparation

The choice of sample preparation protocol depends on the matrix. Below are protocols for extraction from grape seeds and plasma.

1. Extraction from Grape Seeds:

  • Objective: To extract procyanidins from solid plant material.

  • Materials:

    • Ground grape seeds

    • 70% aqueous acetone

    • Ethyl acetate

    • Water

    • Vortex mixer

    • Centrifuge

    • Rotary evaporator

  • Protocol:

    • Weigh 15 g of ground grape seeds.

    • Perform defatting by washing the sample four times with 125 mL of hexane. Mix for 20 minutes in an orbital shaker at 200 rpm and centrifuge for 15 minutes at 15,000 ×g after each wash.

    • Extract the defatted sample with 70% aqueous acetone. The maximum yield is typically achieved after 24 hours at room temperature.[4]

    • Perform a liquid-liquid extraction using ethyl acetate and water (90:10 v/v) to partition the procyanidins into the ethyl acetate phase.[5]

    • Collect the ethyl acetate phase and evaporate the solvent using a rotary evaporator.

    • Reconstitute the dried extract in the initial mobile phase for LC-MS analysis.

2. Solid-Phase Extraction (SPE) from Plasma:

  • Objective: To isolate procyanidins from a biological fluid matrix.

  • Materials:

    • Rat or human plasma

    • C18 SPE cartridge

    • Methanol

    • Diethyl ether

    • Nitrogen evaporator

  • Protocol:

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the plasma sample onto the conditioned cartridge.

    • Wash the cartridge with water to remove interfering substances.

    • Elute monomeric flavan-3-ols with diethyl ether.

    • Elute oligomeric procyanidins (including this compound) with methanol.

    • Evaporate the methanol fraction to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for UPLC-MS/MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: Acquity HSS T3 column (100 mm × 2.1 mm i.d., 1.8 μm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic compounds. An example gradient is as follows: 0-1 min, 5% B; 1-8 min, 5-80% B; 8-9 min, 80% B; 9-9.1 min, 80-5% B; 9.1-11 min, 5% B.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Capillary Voltage: 4.0 kV.

    • Desolvation Temperature: 320 °C.

    • Desolvation Gas Flow: 600 L/h.

    • Cone Gas Flow: 35 L/h.

    • Source Temperature: 120 °C.

    • Collision Gas: Argon.

    • Data Acquisition: Multiple Reaction Monitoring (MRM) is used for quantification.

Data Presentation

Quantitative data for the analysis of procyanidins in plasma samples are summarized in the table below.

AnalyteLLOQ (ng/mL)Recovery (%)Intra-day Variability (%)Inter-day Variability (%)Reference
Epicatechin12.5104< 15< 15
Procyanidin B2574< 15< 15

LLOQ: Lower Limit of Quantification

Mandatory Visualization

Experimental Workflow

The overall experimental workflow for the LC-MS analysis of this compound is depicted in the following diagram.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis cluster_data_analysis Data Analysis start Sample (Grape Seed or Plasma) extraction Extraction (LLE or SPE) start->extraction concentration Concentration extraction->concentration reconstitution Reconstitution concentration->reconstitution lc_separation UPLC Separation reconstitution->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition quantification Quantification data_acquisition->quantification

Caption: Experimental workflow for LC-MS analysis of this compound.

Fragmentation Pathway of this compound

The structural elucidation of this compound and its isomers by tandem mass spectrometry is based on characteristic fragmentation patterns. The main fragmentation pathways for B-type procyanidin dimers are Quinone Methide (QM) cleavage, Heterocyclic Ring Fission (HRF), and Retro-Diels-Alder (RDA) fission.

fragmentation_pathway parent This compound [M-H]⁻ m/z 577 qm Quinone Methide (QM) parent->qm hrf Heterocyclic Ring Fission (HRF) parent->hrf rda Retro-Diels-Alder (RDA) parent->rda frag3 [M-H-288]⁻ or [M-H-289]⁻ m/z 289 or 287 qm->frag3 frag1 [M-H-126]⁻ m/z 451 hrf->frag1 frag2 [M-H-152]⁻ m/z 425 rda->frag2 frag4 [M-H-152-18]⁻ m/z 407 frag2->frag4 - H₂O

Caption: Fragmentation of this compound in negative ion mode.

Conclusion

This application note provides a comprehensive and detailed protocol for the LC-MS analysis of this compound and its isomers. The described methods for sample preparation and UPLC-MS/MS analysis are sensitive and robust, making them suitable for a wide range of applications in pharmaceutical and biomedical research. The provided workflows and fragmentation pathways offer a clear guide for researchers new to the analysis of these complex natural products.

References

Synthesis of Procyanidin B4 and Its Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical synthesis of Procyanidin B4 and its derivatives. Additionally, it outlines methodologies for evaluating their biological activities, specifically focusing on anti-inflammatory and antioxidant properties through the modulation of key signaling pathways.

Chemical Synthesis of this compound and Derivatives

This compound, a dimer of (+)-catechin and (-)-epicatechin, and its derivatives are of significant interest due to their potential health benefits. The following section details a common and effective method for their synthesis.

Synthesis of this compound via TMSOTf-Catalyzed Condensation

A highly stereoselective synthesis of this compound can be achieved through the intramolecular condensation of protected (+)-catechin and (-)-epicatechin units. This method utilizes trimethylsilyl trifluoromethanesulfonate (TMSOTf) as a catalyst.[1]

Experimental Protocol:

  • Preparation of Electrophile and Nucleophile Units:

    • Prepare 4β-O-ethoxyethyloxytetra-O-benzylated (+)-catechin as the electrophile unit. This is achieved by DDQ oxidation of tetra-O-benzylated (+)-catechin in the presence of 2-ethoxyethanol.[1]

    • Prepare the 3-O-glutaryl-tetra-O-benzylated (-)-epicatechin as the nucleophile unit by esterifying the 3-hydroxy group of tetra-O-benzylated (-)-epicatechin with glutaric anhydride.[1]

  • Intramolecular Condensation:

    • Connect the electrophile and nucleophile units via the glutaryl linker.

    • Induce intramolecular condensation using TMSOTf at 0°C for 5 minutes. This reaction yields the 3,4-trans-octa-O-benzylated (+)-catechin-(4α→8)-(-)-epicatechin dimer.[1]

  • Deprotection:

    • Remove the glutaryl linker by DIBAL reduction to yield octa-O-benzylated this compound.[1]

    • Remove all benzyl protecting groups via Pd(OH)2–catalyzed hydrogenolysis to obtain pure this compound.

  • Purification:

    • The final product can be purified by high-performance liquid chromatography (HPLC). A common method uses a C18 column with a mobile phase of methanol and 0.4% phosphoric acid (1:1 v/v) at a flow rate of 1 mL/min, with detection at 280 nm.

Characterization: The structure and purity of the synthesized this compound can be confirmed using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Synthesis of this compound Derivatives

Galloyl-Substituted this compound

Galloylated derivatives of this compound can be synthesized using two primary methods: TMSOTf-catalyzed condensation for 3-O- and 3,3”-di-O-gallates, and the DCC method for 3”-O-gallates.

Experimental Protocol (TMSOTf Method):

  • Condensation:

    • Condense the protected (+)-catechin electrophile with a protected (-)-epicatechin nucleophile (with or without a 3-O-galloyl group) in the presence of TMSOTf in dichloromethane at -20°C. This yields undecabenzyl this compound 3-O-gallate or tetradecabenzyl-procyanidin B4 3,3”-di-O-gallate.

  • Deprotection and Purification:

    • Remove the benzyl groups via hydrogenation with Pd(OH)2/C.

    • Purify the final galloylated this compound derivatives using HPLC.

Experimental Protocol (DCC Method):

  • Esterification:

    • React protected this compound with gallic acid in the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane.

  • Deprotection and Purification:

    • Remove protecting groups and purify the product as described above.

Stearic Acid-Acylated this compound

Lipophilic derivatives of this compound can be prepared by acylation with stearoyl chloride.

Experimental Protocol:

  • Acylation:

    • React this compound with stearoyl chloride in a suitable solvent such as acetonitrile. This reaction yields a mixture of mono-, di-, and tri-stearic ester derivatives.

  • Purification and Characterization:

    • The resulting derivatives are purified by chromatographic methods and characterized by MS and NMR to confirm their structure.

Quantitative Data on Synthesis and Biological Activity

CompoundSynthesis MethodYield (%)Biological ActivityIC50 (µM)
This compoundTMSOTf-catalyzed intramolecular condensation66% (final product)Antioxidant (DPPH scavenging)12.15
Antioxidant (NBT scavenging)8.67
Anti-inflammatory (NO production in RAW 264.7 cells)1.44
This compound 3-O-gallateTMSOTf-catalyzed condensation31% (after deprotection)DNA Polymerase α inhibition0.66
This compound 3,3”-di-O-gallateTMSOTf-catalyzed condensation67% (after deprotection)DNA Polymerase α inhibition0.09

Biological Activity Assessment: Protocols

Anti-inflammatory Activity Protocol (Inhibition of NO Production)

This protocol assesses the anti-inflammatory potential of this compound and its derivatives by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Lipopolysaccharide (LPS)

  • This compound or its derivatives

  • Griess Reagent

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1-100 µM) for 2-3 hours.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 20-24 hours.

  • NO Measurement:

    • Collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent.

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control group and determine the IC50 value.

Antioxidant Activity Protocol (Nrf2/ARE Pathway Activation)

This protocol evaluates the ability of this compound to activate the Nrf2/ARE antioxidant pathway in intestinal epithelial cells (e.g., MODE-K cells).

Materials:

  • MODE-K cells

  • Cell culture medium

  • This compound

  • Lysis buffer

  • Antibodies for Western blotting (Nrf2, Keap1, HO-1, NQO1, Bach1, and a loading control like GAPDH)

  • Secondary antibodies

  • Chemiluminescence reagent

Procedure:

  • Cell Culture and Treatment: Culture MODE-K cells and treat them with different concentrations of this compound (e.g., 0, 1, 2.5, and 5 µg/mL) for various time points (e.g., 0, 3, 6, 12, and 24 hours).

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • Western Blotting:

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against Nrf2, Keap1, HO-1, NQO1, and Bach1.

    • Incubate with the appropriate secondary antibodies.

    • Visualize the protein bands using a chemiluminescence detection system.

  • Data Analysis: Quantify the band intensities and normalize them to the loading control to determine the fold change in protein expression compared to the untreated control. An increase in Nrf2, HO-1, and NQO1, and a decrease in Keap1 and Bach1 indicate activation of the Nrf2/ARE pathway.

Visualizations

Synthesis_Workflow Catechin (+)-Catechin Protected_Catechin Protected (+)-Catechin (Electrophile) Catechin->Protected_Catechin Protection Epicatechin (-)-Epicatechin Protected_Epicatechin Protected (-)-Epicatechin (Nucleophile) Epicatechin->Protected_Epicatechin Protection Protected_Dimer Protected this compound Dimer Protected_Catechin->Protected_Dimer TMSOTf-catalyzed Condensation Protected_Epicatechin->Protected_Dimer TMSOTf-catalyzed Condensation Procyanidin_B4 This compound Protected_Dimer->Procyanidin_B4 Deprotection Purification Purification (HPLC) Procyanidin_B4->Purification Characterization Characterization (NMR, MS) Purification->Characterization

Caption: General workflow for the chemical synthesis of this compound.

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB_Activation NF-κB Activation MyD88->NFkB_Activation Proinflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2) NFkB_Activation->Proinflammatory_Genes Inflammation Inflammation (Increased NO, PGE2) Proinflammatory_Genes->Inflammation Procyanidin_B4 This compound Procyanidin_B4->NFkB_Activation Inhibits

Caption: this compound's anti-inflammatory mechanism via NF-κB pathway inhibition.

Nrf2_ARE_Pathway Procyanidin_B4 This compound Keap1_Nrf2 Keap1-Nrf2 Complex Procyanidin_B4->Keap1_Nrf2 Inhibits Nrf2 Ubiquitination Nrf2_Dissociation Nrf2 Dissociation Keap1_Nrf2->Nrf2_Dissociation Nrf2_Translocation Nrf2 Nuclear Translocation Nrf2_Dissociation->Nrf2_Translocation ARE ARE (Antioxidant Response Element) Nrf2_Translocation->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression (HO-1, NQO1) ARE->Antioxidant_Genes Activates Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection

Caption: Activation of the Nrf2/ARE antioxidant pathway by this compound.

References

Application Notes and Protocols for Assessing the Antioxidant Activity of Procyanidin B4

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Procyanidin B4, a B-type proanthocyanidin dimer, is a natural flavonoid found in various plant sources, including grapes and litchi pericarp. It is recognized for its potent antioxidant properties, which contribute to its potential health benefits, such as protection against oxidative stress-related diseases. This document provides detailed protocols for assessing the antioxidant activity of this compound using common in vitro assays: DPPH, ABTS, FRAP, and ORAC. Additionally, it outlines the underlying signaling pathway associated with the antioxidant effects of procyanidins.

Data Presentation

Antioxidant AssayAnalyteResultUnitReference
DPPH Radical Scavenging ActivityThis compound12.15µM (IC₅₀)[1]
ABTS Radical Scavenging ActivityProcyanidin B-types (B1-B4)Higher than A-type procyanidinsQualitative[2]
FRAPProcyanidin B2~1.8mmol Fe²⁺/g
ORACProcyanidin B2~3.5µmol TE/g

*Data for Procyanidin B2 is provided as a reference due to the lack of specific data for this compound in the searched literature. The structural similarity between B-type procyanidin dimers suggests their antioxidant activities would be comparable.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. This reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically at 517 nm.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (spectrophotometric grade)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Preparation of this compound Stock Solution: Dissolve this compound in methanol to prepare a stock solution (e.g., 1 mg/mL).

  • Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in methanol to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Assay:

    • Add 100 µL of each this compound dilution to the wells of a 96-well microplate.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the control, add 100 µL of methanol instead of the sample.

    • For the blank, add 200 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity:

    • % Scavenging = [1 - (Absorbance of sample / Absorbance of control)] x 100

  • IC₅₀ Determination: The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of this compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺). The ABTS•⁺ is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the blue-green ABTS•⁺ is reduced back to its colorless neutral form, and the decrease in absorbance is measured at 734 nm.

Materials:

  • This compound

  • ABTS diammonium salt

  • Potassium persulfate

  • Ethanol or phosphate-buffered saline (PBS)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) as a standard

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS•⁺ Stock Solution:

    • Dissolve ABTS in water to a final concentration of 7 mM.

    • Prepare a 2.45 mM potassium persulfate solution in water.

    • Mix the ABTS and potassium persulfate solutions in a 1:1 (v/v) ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ radical.

  • Preparation of ABTS•⁺ Working Solution: Dilute the ABTS•⁺ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of this compound and Trolox Solutions: Prepare stock solutions of this compound and Trolox in a suitable solvent (e.g., ethanol). Create a series of dilutions for each.

  • Assay:

    • Add 20 µL of each this compound dilution or Trolox standard to the wells of a 96-well microplate.

    • Add 180 µL of the ABTS•⁺ working solution to each well.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The antioxidant activity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated by plotting the percentage inhibition of absorbance against the concentration of Trolox. The TEAC value of this compound is then calculated from this curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.

Materials:

  • This compound

  • Acetate buffer (300 mM, pH 3.6)

  • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

  • 20 mM FeCl₃·6H₂O solution

  • Ferrous sulfate (FeSO₄·7H₂O) as a standard

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Preparation of this compound and Ferrous Sulfate Solutions: Prepare a stock solution of this compound and a series of ferrous sulfate standard solutions (e.g., 100-2000 µM) in distilled water.

  • Assay:

    • Add 20 µL of the this compound solution or ferrous sulfate standard to the wells of a 96-well microplate.

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

  • Incubation: Incubate the plate at 37°C for 4 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: Create a standard curve by plotting the absorbance of the ferrous sulfate standards against their concentrations. The FRAP value of this compound is then determined from this curve and expressed as mmol of Fe²⁺ equivalents per gram of sample.

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.

Materials:

  • This compound

  • Fluorescein sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Trolox as a standard

  • Phosphate buffer (75 mM, pH 7.4)

  • Black 96-well microplate

  • Fluorescence microplate reader with excitation at 485 nm and emission at 520 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a fluorescein working solution (e.g., 10 nM) in phosphate buffer.

    • Prepare an AAPH solution (e.g., 240 mM) in phosphate buffer.

    • Prepare a series of Trolox standards (e.g., 6.25-100 µM) and this compound dilutions in phosphate buffer.

  • Assay:

    • Add 25 µL of this compound dilution, Trolox standard, or phosphate buffer (for blank) to the wells of a black 96-well microplate.

    • Add 150 µL of the fluorescein working solution to all wells.

    • Incubate the plate at 37°C for 30 minutes in the microplate reader.

  • Initiation and Measurement:

    • Inject 25 µL of the AAPH solution into each well to start the reaction.

    • Immediately begin recording the fluorescence every minute for at least 60 minutes.

  • Calculation:

    • Calculate the area under the curve (AUC) for each sample, standard, and blank.

    • Subtract the AUC of the blank from the AUC of the samples and standards to obtain the net AUC.

    • Plot the net AUC of the Trolox standards against their concentrations to create a standard curve.

    • The ORAC value of this compound is calculated from the standard curve and expressed as micromoles of Trolox equivalents (TE) per gram of sample.

Mandatory Visualizations

Experimental_Workflow cluster_prep Sample & Reagent Preparation cluster_assays Antioxidant Activity Assays cluster_analysis Data Acquisition & Analysis ProcyanidinB4 This compound Stock DPPH DPPH Assay ProcyanidinB4->DPPH Add to Assay ABTS ABTS Assay ProcyanidinB4->ABTS Add to Assay FRAP FRAP Assay ProcyanidinB4->FRAP Add to Assay ORAC ORAC Assay ProcyanidinB4->ORAC Add to Assay Standards Standard Stock (Trolox/FeSO4) Standards->ABTS Add to Assay Standards->FRAP Add to Assay Standards->ORAC Add to Assay Reagents Assay-Specific Reagents Reagents->DPPH Add to Assay Reagents->ABTS Add to Assay Reagents->FRAP Add to Assay Reagents->ORAC Add to Assay Measurement Spectrophotometric / Fluorometric Reading DPPH->Measurement ABTS->Measurement FRAP->Measurement ORAC->Measurement Calculation Calculate % Inhibition / AUC Measurement->Calculation Results Determine IC50 / TEAC / FRAP Value / ORAC Value Calculation->Results

Caption: Experimental workflow for assessing the antioxidant activity of this compound.

Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ProcyanidinB4 This compound Keap1 Keap1 ProcyanidinB4->Keap1 Inhibits ROS Reactive Oxygen Species (ROS) ROS->Keap1 Oxidizes Cysteine Residues Nrf2 Nrf2 Keap1->Nrf2 Binds and promotes ubiquitination Cul3 Cul3-Rbx1 E3 Ligase Nrf2->Cul3 Ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Proteasome Proteasomal Degradation Cul3->Proteasome Targets for degradation Maf sMaf Nrf2_n->Maf Heterodimerizes with ARE Antioxidant Response Element (ARE) Maf->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Initiates Transcription

Caption: this compound antioxidant signaling pathway via Nrf2 activation.

References

Procyanidin B4 as a Standard for Phytochemical Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procyanidin B4, a B-type proanthocyanidin, is a naturally occurring flavonoid found in various plant sources, including grape seeds, litchi pericarp, and cocoa.[1] It is a dimer composed of (-)-epicatechin and (+)-catechin units.[2] this compound exhibits a range of biological activities, including antioxidant, anti-inflammatory, and antiviral properties.[3][4] Its well-defined chemical structure and biological relevance make it an essential standard for the phytochemical analysis of plant extracts and finished products. This document provides detailed application notes and protocols for the use of this compound as a standard in various analytical techniques and explores its role in modulating key signaling pathways.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValue
CAS Number 29106-51-2[3]
Molecular Formula C30H26O12
Molecular Weight 578.52 g/mol
Appearance White to off-white powder
Solubility Soluble in DMSO, methanol, ethanol
Storage Store at -20°C for long-term stability

Application Notes: Phytochemical Analysis

This compound serves as a critical reference standard for the qualitative and quantitative analysis of proanthocyanidins in various matrices. Its use ensures the accuracy and reproducibility of analytical methods.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC coupled with UV detection is a widely used technique for the quantification of this compound. A reversed-phase C18 column is typically employed for separation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and selectivity for the analysis of this compound, especially in complex matrices. The multiple reaction monitoring (MRM) mode is used for quantification.

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC-UV

This protocol describes a validated method for the quantification of this compound in plant extracts.

1. Materials and Reagents

  • This compound standard (purity ≥95%)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Formic acid

  • Ultrapure water

  • Plant extract containing procyanidins

2. Instrumentation

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Data acquisition and processing software

3. Chromatographic Conditions

ParameterCondition
Column C18 reversed-phase, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Water with 0.4% phosphoric acid
Mobile Phase B Methanol
Gradient Isocratic with 50% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm
Injection Volume 20 µL

4. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the range of 5-100 µg/mL with methanol.

  • Sample Preparation:

    • Accurately weigh 1 g of the powdered plant material.

    • Extract with 20 mL of 70% aqueous acetone by sonication for 30 minutes.

    • Centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant.

    • Repeat the extraction process twice more and combine the supernatants.

    • Evaporate the solvent under reduced pressure.

    • Reconstitute the residue in 5 mL of methanol.

    • Filter the solution through a 0.45 µm syringe filter before HPLC analysis.

5. Data Analysis

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol provides a highly sensitive method for the quantification of this compound.

1. Materials and Reagents

  • As listed in Protocol 1.

2. Instrumentation

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 2.7 µm)

  • Mass spectrometry data analysis software

3. LC-MS/MS Conditions

ParameterCondition
Column C18 reversed-phase, 100 mm x 2.1 mm, 2.7 µm
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 5% to 35% B over 22 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Ionization Mode Negative Electrospray Ionization (ESI-)
MRM Transitions Precursor ion (m/z) 577.1 -> Product ions (m/z) 451.1, 425.1, 289.1
Collision Energy Optimize for the specific instrument

4. Standard and Sample Preparation

  • Follow the same procedure as in Protocol 1, but use methanol with 0.1% formic acid for reconstitution.

5. Data Analysis

  • Use the instrument's software to create a calibration curve and quantify this compound in the sample based on the peak area of the specified MRM transitions.

Biological Activity and Signaling Pathways

This compound has been shown to modulate several key signaling pathways involved in cellular responses to oxidative stress and in the regulation of cell growth and survival.

Nrf2/ARE Signaling Pathway

The Nrf2/ARE pathway is a crucial cellular defense mechanism against oxidative stress. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress or inducers like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription. This results in the production of protective enzymes such as Heme Oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). Studies have shown that procyanidins can decrease the expression of Keap1, leading to increased Nrf2 stability and nuclear accumulation.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PB4 This compound Keap1_Nrf2 Keap1-Nrf2 Complex PB4->Keap1_Nrf2 Inhibits interaction Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Release Ub Ubiquitin Keap1->Ub Ubiquitination Proteasome Proteasome Nrf2_cyto->Proteasome Degradation Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu Translocation ARE ARE (Antioxidant Response Element) Nrf2_nu->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Protective_Proteins Protective Proteins Antioxidant_Genes->Protective_Proteins Translation

This compound activates the Nrf2/ARE pathway.
PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical signaling cascade that regulates cell proliferation, survival, and apoptosis. Aberrant activation of this pathway is often associated with cancer. Growth factors binding to receptor tyrosine kinases (RTKs) activate PI3K, which in turn phosphorylates PIP2 to PIP3. PIP3 recruits and activates Akt (also known as Protein Kinase B). Activated Akt then phosphorylates a variety of downstream targets, promoting cell survival and inhibiting apoptosis. Studies have demonstrated that procyanidins can inhibit the PI3K/Akt signaling pathway, leading to a decrease in the phosphorylation of Akt. This inhibition can induce apoptosis and suppress the growth of cancer cells.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates pAkt p-Akt (Active) Akt->pAkt Downstream Downstream Targets (e.g., Bad, GSK-3β) pAkt->Downstream Phosphorylates Cell_Survival Cell Survival & Proliferation Downstream->Cell_Survival Apoptosis Apoptosis Downstream->Apoptosis Inhibits PB4 This compound PB4->pAkt Inhibits Phosphorylation

This compound inhibits the PI3K/Akt signaling pathway.

Workflow for Phytochemical Analysis and Bioactivity Screening

The following workflow outlines the general steps for using this compound as a standard in the analysis of plant extracts and for subsequent bioactivity assessment.

Workflow Plant_Material Plant Material Extraction Extraction Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Purification Optional: Purification/Fractionation Crude_Extract->Purification Analysis Phytochemical Analysis (HPLC, LC-MS/MS) Crude_Extract->Analysis Purified_Extract Purified Extract/ Fraction Purification->Purified_Extract Purified_Extract->Analysis Standard This compound Standard Standard->Analysis Quantification Quantification of This compound Analysis->Quantification Bioactivity Bioactivity Assays (e.g., Cell Culture) Quantification->Bioactivity Signaling Signaling Pathway Analysis (Western Blot, etc.) Bioactivity->Signaling Results Results & Interpretation Signaling->Results

General workflow for analysis and bioactivity screening.

Conclusion

This compound is an indispensable tool for researchers in the fields of phytochemistry, natural product chemistry, and drug development. Its use as a standard ensures the reliability of analytical data, which is crucial for quality control and for understanding the biological effects of procyanidin-containing products. The detailed protocols and information on its modulation of key signaling pathways provided in this document serve as a valuable resource for scientists working with this important bioactive compound.

References

Application Note: Analytical Methods for the Detection of Procyanidin B4

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Procyanidin B4 is a B-type proanthocyanidin, a class of polyphenolic compounds formed from catechin and epicatechin subunits.[1] These compounds are abundant in various plant-based foods and natural products, including grape seeds, pine bark, apples, and tea leaves.[2][3] Due to their significant antioxidant properties and potential health benefits, accurate and reliable analytical methods are crucial for their identification and quantification in research, quality control, and drug development.[2] This document provides detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Fluorescence (FLD) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation from Plant Matrices

Proper sample preparation is critical for accurate quantification and to avoid interference from other matrix components.[4] The following is a general protocol for the extraction of procyanidins from solid plant materials.

Protocol 1: Extraction of Procyanidins from Plant Material

  • Sample Drying: To prevent degradation and ensure accurate measurements, dry plant material immediately after collection. For phenolic compounds, drying at 50-52°C for 24 hours in a forced-air oven is recommended. Alternatively, freeze-drying (lyophilization) is an excellent method to preserve sample integrity.

  • Grinding: Grind the dried plant material to a fine powder (e.g., to pass a 40-mesh screen) to increase the surface area for efficient extraction. An analytical mill can be used, taking care to avoid overheating the sample.

  • Extraction:

    • Weigh the powdered sample accurately.

    • Use a solvent mixture such as 60% aqueous methanol with 1% formic acid or 75% aqueous acetone with 0.5% acetic acid. A solid-to-solvent ratio of 1:25 (w/v) is a good starting point.

    • To enhance extraction efficiency, sonicate the mixture for 10-30 minutes, followed by stirring or shaking for 15-60 minutes.

  • Clarification: Centrifuge the mixture (e.g., 4000 r/min or 2000 x g for 10 minutes) to pellet solid debris.

  • Filtration: Collect the supernatant and filter it through a 0.22 µm or 0.45 µm syringe filter (e.g., nylon or PVDF) into an HPLC vial before analysis to remove any remaining particulates.

Analytical Methodologies

High-Performance Liquid Chromatography is the standard technique for separating and quantifying this compound. Detection can be achieved using UV-Vis, fluorescence, or mass spectrometry, with the latter providing the highest specificity.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

Fluorescence detection offers greater sensitivity and selectivity for procyanidins compared to UV detection.

Experimental Workflow for this compound Analysis

G cluster_prep Sample Preparation cluster_analysis Analytical Phase cluster_data Data Processing Sample Plant Material Collection Drying Drying (Freeze-drying or Oven) Sample->Drying Grinding Grinding to Fine Powder Drying->Grinding Extraction Solvent Extraction (e.g., Aqueous Methanol/Acetone + Acid) Grinding->Extraction Clarification Centrifugation & Filtration Extraction->Clarification HPLC HPLC Separation (Reversed-Phase C18) Clarification->HPLC Detection Detection (FLD or MS/MS) HPLC->Detection Quant Quantification (vs. Standard Curve) Detection->Quant Report Reporting Results Quant->Report

Caption: General experimental workflow from sample collection to final data reporting.

Protocol 2: Quantification by HPLC-FLD

  • Chromatographic System: Use an HPLC system equipped with a binary pump, autosampler, column oven, and fluorescence detector.

  • Chromatographic Conditions: Set up the instrument according to the parameters outlined in Table 1. These are typical conditions and may require optimization.

  • Standard Curve Preparation: Prepare a series of calibration standards of this compound (if available) or a related compound like Procyanidin B2 in the mobile phase or extraction solvent. A concentration range of 0.5–100 ppm is common.

  • Injection: Inject the prepared samples and standards onto the HPLC system.

  • Data Analysis: Identify the this compound peak by comparing its retention time with that of the analytical standard. Quantify the amount by integrating the peak area and calculating the concentration using the linear regression equation from the standard curve.

Table 1: HPLC-FLD Method Parameters for Procyanidin Analysis

Parameter Recommended Conditions Source(s)
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 2% Formic Acid
Mobile Phase B Water:Acetonitrile (49.75:49.75 v/v) with 0.5% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection (FLD) Excitation: 272 nm, Emission: 312 nm
Detection (UV) 280 nm or 225 nm

| Gradient Elution | 0-2 min, 10% B; linear increase to 55% B by 50 min; increase to 95% B by 60 min | |

Table 2: HPLC-FLD Method Validation Data for Procyanidins Validation data is often determined for a group of related procyanidins, including B-type dimers.

Parameter Typical Value Source(s)
Linearity (R²) > 0.999
Linear Range 0.5 - 100 µg/mL
LOD (Signal-to-Noise = 3) ~0.1 - 1.5 µg/mL
LOQ (Signal-to-Noise = 10) ~0.5 - 5.0 ng/mL
Accuracy (Recovery) 74% - 104%

| Precision (RSD) | < 15% | |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides superior selectivity and is the method of choice for complex matrices or when high sensitivity is required. It allows for definitive identification based on mass-to-charge ratio (m/z) and fragmentation patterns.

Principle of LC-MS/MS Detection for this compound

G cluster_MS Tandem Mass Spectrometer cluster_data Data Output LC HPLC Effluent (Contains Separated Analytes) ESI Electrospray Ionization (ESI) Generates [M-H]⁻ ion (m/z 577) LC->ESI Q1 Quadrupole 1 (Q1) Isolates Precursor Ion (m/z 577) ESI->Q1 Ion Transfer Q2 Quadrupole 2 (Q2) Collision Cell (CID) Fragments Precursor Ion Q1->Q2 Precursor Ion Q3 Quadrupole 3 (Q3) Selects Product Ions (e.g., m/z 289, 425) Q2->Q3 Fragment Ions Detector Detector Measures Product Ion Intensity Q3->Detector Product Ions Result Specific & Quantitative Signal for this compound Detector->Result

Caption: Logical flow of this compound analysis using LC-MS/MS in MRM mode.

Protocol 3: Identification and Quantification by LC-MS/MS

  • Chromatographic System: Use an HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions: Separation can be achieved using conditions similar to those in Table 1, though faster gradients are often used with UPLC systems.

  • Mass Spectrometer Settings: Set up the mass spectrometer according to the parameters in Table 3. These values are specific to this compound and may need to be optimized for the specific instrument used.

  • Data Acquisition: Operate the instrument in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion for this compound in the first quadrupole, fragmenting it, and then selecting specific product ions in the third quadrupole.

  • Data Analysis: Quantification is performed by creating a calibration curve based on the peak area of the specific MRM transition for the this compound standard.

Table 3: LC-MS/MS Method Parameters for this compound Analysis

Parameter Recommended Conditions Source(s)
Ionization Mode Electrospray Ionization (ESI), Negative
Precursor Ion [M-H]⁻ m/z 577 Derived
Product Ions (Fragments) m/z 289, m/z 425, m/z 407 Derived
MRM Transition (for Quant) 577 → 289 or 577 → 425
Collision Gas Nitrogen or Argon
Collision Energy (CE) ~30 eV (Instrument dependent)

| Source Temperature | 150 - 250 °C | |

Note: The exact m/z values for precursor and product ions are derived from the chemical structure of this compound (C30H26O12, Molecular Weight: 578.52). Fragmentation of B-type dimers typically results in characteristic losses corresponding to the monomer units (m/z 289) and retro-Diels-Alder (RDA) fragmentation.

References

Application of Procyanidin B4 in Enzyme Inhibition Assays: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Procyanidin B4, a naturally occurring flavan-3-ol dimer, in various enzyme inhibition assays. This compound, found in sources such as grapes, apples, and litchi, has garnered significant interest for its potential therapeutic properties, many of which are attributed to its ability to modulate the activity of key enzymes involved in various physiological and pathological processes.

Introduction to this compound

This compound is a B-type proanthocyanidin dimer composed of one unit of (+)-catechin and one unit of (-)-epicatechin linked by a C4–C8 bond. Its structure confers potent antioxidant and enzyme inhibitory activities, making it a valuable tool for in vitro research and a potential lead compound in drug discovery. This guide focuses on its application in inhibiting several classes of enzymes, providing quantitative data, detailed experimental procedures, and visual representations of relevant pathways and workflows.

Enzyme Inhibition Data

The inhibitory activity of this compound and related procyanidins against various enzymes is summarized in the tables below. It is important to note that while data for this compound is provided where available, in some cases, data for closely related procyanidin dimers (e.g., B1, B2) or procyanidin-rich extracts are included to provide a broader context of its potential inhibitory profile.

Table 1: Inhibition of DNA Polymerases by this compound and its Derivatives

CompoundEnzymeIC50 (µM)Source Organism of EnzymeReference
This compoundDNA Polymerase α24.6Calf[1]
This compoundDNA Polymerase β>500Rat[1]
This compound 3-O-gallateDNA Polymerase α0.66Calf[1]
This compound 3''-O-gallateDNA Polymerase α0.70Calf[1]
This compound 3,3''-di-O-gallateDNA Polymerase α0.09Calf[1]

Table 2: Inhibition of Angiotensin I-Converting Enzyme (ACE) by Procyanidin Dimers

CompoundEnzymeIC50 (µM)Source Organism of EnzymeReference
Procyanidin Dimer (unspecified B-type)ACE97.0Rabbit Lung

Table 3: Inhibition of Dipeptidyl Peptidase-4 (DPP-4) by Procyanidin-Rich Extracts

InhibitorEnzyme% Inhibition (at 200 mg/L)Source Organism of EnzymeReference
Grape Seed-Derived Procyanidins (GSPE)DPP-IV~70%Recombinant Human

Table 4: Inhibition of α-Glucosidase and α-Amylase by Procyanidin-Containing Extracts

InhibitorEnzymeIC50 (µg/mL)Source Organism of EnzymeReference
Apple Procyanidin-rich extractα-Glucosidase544 ± 21.94Saccharomyces cerevisiae
Red Grape Procyanidin-rich extractα-Glucosidase445 ± 15.67Saccharomyces cerevisiae
Cinnamon Procyanidin-rich extractα-Glucosidase1592 ± 17.58Saccharomyces cerevisiae
Apple Procyanidin-rich extractα-Amylase38.4 ± 7.26Porcine Pancreas
Red Grape Procyanidin-rich extractα-Amylase56.1 ± 3.60Porcine Pancreas
Cinnamon Procyanidin-rich extractα-Amylase3.54 ± 0.86Porcine Pancreas

Table 5: Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) by Procyanidin B1 and B2

CompoundEnzymeInhibition ModeBinding Constant (K_S) (L·mol⁻¹)Reference
Procyanidin B1PTP1BMixed4.06 × 10²
Procyanidin B2PTP1BMixed2.53 × 10²

Table 6: Inhibition of Xanthine Oxidase (XO) by Procyanidin-Containing Extracts

InhibitorEnzymeEffectNoteReference
Grape Seed ProcyanidinsXanthine Dehydrogenase/OxidaseDecreased hepatic activityIn vivo study in mice

Experimental Protocols

This section provides detailed protocols for the enzyme inhibition assays mentioned above. These protocols are based on published methodologies and can be adapted for use with this compound.

DNA Polymerase α Inhibition Assay

Principle: This assay measures the inhibition of DNA polymerase α activity by quantifying the incorporation of radiolabeled deoxynucleotides into a synthetic DNA template/primer.

Materials:

  • Calf thymus DNA polymerase α

  • Activated calf thymus DNA (template/primer)

  • [³H]dGTP or other radiolabeled dNTP

  • Unlabeled dATP, dCTP, dTTP, dGTP

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT, 100 µg/mL BSA)

  • This compound stock solution (in DMSO or ethanol)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Glass fiber filters

  • Scintillation cocktail and counter

Protocol:

  • Prepare a reaction mixture containing the reaction buffer, activated calf thymus DNA, unlabeled dNTPs, and [³H]dGTP.

  • Add varying concentrations of this compound to the reaction mixture. Include a control with no inhibitor.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding DNA polymerase α.

  • Incubate the reaction at 37°C for 30-60 minutes.

  • Stop the reaction by adding an equal volume of cold 10% TCA.

  • Precipitate the radiolabeled DNA on ice for 30 minutes.

  • Collect the precipitate by filtering the solution through glass fiber filters.

  • Wash the filters three times with cold 5% TCA and once with ethanol.

  • Dry the filters and place them in scintillation vials with a scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

DNA_Polymerase_Inhibition_Workflow cluster_prep Reaction Preparation cluster_assay Assay Steps cluster_analysis Data Analysis reagents Reaction Mix (Buffer, DNA, dNTPs, [3H]dNTP) incubation Incubate at 37°C reagents->incubation Add this compound inhibitor This compound (Varying Concentrations) enzyme DNA Polymerase α enzyme->incubation Initiate Reaction termination Stop with TCA incubation->termination precipitation Precipitate DNA termination->precipitation filtration Filter and Wash precipitation->filtration scintillation Scintillation Counting filtration->scintillation calculation Calculate % Inhibition scintillation->calculation ic50 Determine IC50 calculation->ic50

Workflow for DNA Polymerase α Inhibition Assay.
Angiotensin I-Converting Enzyme (ACE) Inhibition Assay

Principle: This assay measures the inhibition of ACE activity by quantifying the amount of hippuric acid produced from the substrate hippuryl-histidyl-leucine (HHL).

Materials:

  • Angiotensin I-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-histidyl-leucine (HHL)

  • Borate buffer (e.g., 100 mM, pH 8.3, containing 300 mM NaCl)

  • This compound stock solution (in DMSO or ethanol)

  • 1 M HCl

  • Ethyl acetate

  • Spectrophotometer

Protocol:

  • Prepare a solution of HHL in the borate buffer.

  • In a test tube, mix the HHL solution with varying concentrations of this compound. Include a control with no inhibitor.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the ACE solution.

  • Incubate the reaction at 37°C for 30-60 minutes.

  • Stop the reaction by adding 1 M HCl.

  • Extract the hippuric acid formed into ethyl acetate by vigorous mixing.

  • Centrifuge to separate the layers.

  • Take the upper ethyl acetate layer and evaporate it to dryness.

  • Re-dissolve the residue in distilled water.

  • Measure the absorbance at 228 nm using a spectrophotometer.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

ACE_Inhibition_Pathway Angiotensinogen Angiotensinogen AngiotensinI AngiotensinI Angiotensinogen->AngiotensinI Renin AngiotensinII AngiotensinII AngiotensinI->AngiotensinII ACE Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone AngiotensinII->Aldosterone BloodPressure BloodPressure Vasoconstriction->BloodPressure Increases Aldosterone->BloodPressure Increases ProcyanidinB4 ProcyanidinB4 ACE ACE ProcyanidinB4->ACE Inhibits

Simplified Renin-Angiotensin System and the point of ACE inhibition.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay

Principle: This fluorometric assay measures the inhibition of DPP-4 activity by quantifying the cleavage of the substrate Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC), which releases the fluorescent product 7-amido-4-methylcoumarin (AMC).

Materials:

  • Recombinant human DPP-4

  • Gly-Pro-AMC substrate

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4)

  • This compound stock solution (in DMSO)

  • Fluorescence microplate reader

Protocol:

  • In a 96-well black microplate, add the assay buffer and varying concentrations of this compound. Include a control with no inhibitor.

  • Add the DPP-4 enzyme solution to each well.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding the Gly-Pro-AMC substrate solution.

  • Immediately measure the fluorescence (Excitation: 360 nm, Emission: 460 nm) kinetically for 30-60 minutes at 37°C.

  • Determine the rate of reaction (slope of the fluorescence versus time curve).

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

DPP4_Signaling_Pathway cluster_incretin Incretin Hormones cluster_pancreas Pancreas GLP1 GLP-1 DPP4 DPP-4 GLP1->DPP4 Degraded by Insulin Insulin Release GLP1->Insulin Stimulates Glucagon Glucagon Release GLP1->Glucagon Inhibits GIP GIP GIP->DPP4 Degraded by GIP->Insulin Stimulates GIP->Glucagon Inhibits Inactive_Metabolites Inactive Metabolites DPP4->Inactive_Metabolites ProcyanidinB4 This compound ProcyanidinB4->DPP4 Inhibits Glucose_Homeostasis Glucose Homeostasis Insulin->Glucose_Homeostasis Promotes Glucagon->Glucose_Homeostasis Disrupts

DPP-4 signaling pathway and the inhibitory action of this compound.
α-Glucosidase Inhibition Assay

Principle: This colorimetric assay measures the inhibition of α-glucosidase activity by quantifying the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (e.g., 100 mM, pH 6.8)

  • This compound stock solution (in DMSO or ethanol)

  • Sodium carbonate (Na₂CO₃), 0.1 M

  • Microplate reader

Protocol:

  • In a 96-well microplate, add the phosphate buffer and varying concentrations of this compound. Include a control with no inhibitor.

  • Add the α-glucosidase solution to each well.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding the pNPG solution.

  • Incubate the reaction at 37°C for 20-30 minutes.

  • Stop the reaction by adding 0.1 M Na₂CO₃.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Xanthine Oxidase (XO) Inhibition Assay

Principle: This assay measures the inhibition of xanthine oxidase activity by monitoring the increase in absorbance at 295 nm due to the formation of uric acid from the substrate xanthine.

Materials:

  • Xanthine oxidase from bovine milk

  • Xanthine

  • Phosphate buffer (e.g., 50 mM, pH 7.5)

  • This compound stock solution (in DMSO)

  • Spectrophotometer

Protocol:

  • Prepare a solution of xanthine in the phosphate buffer.

  • In a cuvette, mix the phosphate buffer and varying concentrations of this compound. Include a control with no inhibitor.

  • Add the xanthine oxidase solution to the cuvette.

  • Pre-incubate the mixture at 25°C for 5 minutes.

  • Initiate the reaction by adding the xanthine solution.

  • Immediately monitor the increase in absorbance at 295 nm for 5-10 minutes using a spectrophotometer.

  • Determine the initial velocity of the reaction from the linear portion of the absorbance versus time curve.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Purine_Metabolism_XO_Inhibition Purine_Nucleotides Purine Nucleotides Hypoxanthine Hypoxanthine Purine_Nucleotides->Hypoxanthine Catabolism Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric_Acid Uric_Acid Xanthine->Uric_Acid Xanthine Oxidase Gout Gout Uric_Acid->Gout Accumulation leads to ProcyanidinB4 ProcyanidinB4 Xanthine_Oxidase Xanthine Oxidase ProcyanidinB4->Xanthine_Oxidase Inhibits

Simplified purine metabolism pathway showing the role of Xanthine Oxidase.

Conclusion

This compound demonstrates significant inhibitory activity against a range of enzymes implicated in various diseases. The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic potential of this natural compound. Further studies are warranted to fully elucidate the mechanisms of inhibition and to evaluate the in vivo efficacy of this compound. The visualization of the related signaling pathways and experimental workflows aims to provide a clearer understanding of the context in which this compound exerts its effects.

References

Application Notes & Protocols: Procyanidin B4 Formulation for In-Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Procyanidin B4 is a B-type proanthocyanidin, a dimeric flavonoid composed of (-)-epicatechin and (+)-catechin units linked by a C4→C8 bond.[1][2] It is naturally found in various plant sources, including grape seeds, litchi pericarp, and beer.[1] this compound has garnered significant interest in the scientific community for its potent antioxidant and anti-inflammatory properties.[3][4] In vivo studies have demonstrated its potential therapeutic effects in various models, including neurodegenerative diseases and inflammation.

However, the translation of its biological activities into in vivo efficacy is often challenged by its low oral bioavailability. This is attributed to factors such as poor absorption, potential degradation by gut microbiota, and rapid metabolism. Therefore, a well-designed formulation and a clear understanding of the experimental protocols are crucial for conducting successful and reproducible in vivo studies.

These application notes provide a comprehensive guide to the formulation of this compound for in vivo research, detailed experimental protocols, and an overview of the key signaling pathways it modulates.

Data Presentation

Quantitative data from relevant studies are summarized below to facilitate experimental design.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₃₀H₂₆O₁₂
Molar Mass 578.52 g/mol
Appearance Not specified, typically a powder
Solubility Soluble in DMSO (for stock)
Synonyms Catechin-(4alpha->8)-epicatechin, Procyanidol B4

Table 2: Summary of In Vivo Studies with Procyanidin B-type Dimers

Study FocusAnimal ModelCompoundAdministration Route & DoseKey FindingsReference
Neuroprotection Zebrafish (Parkinson's Disease Model)This compoundImmersion (25 μM)Upregulated Nrf2, NQO1, and HO-1 gene expression; protective effect on exercise ability.
Anti-inflammation Mouse (TPA-induced ear inflammation)This compoundTopical (200 μg)Suppressed inflammation by 29%.
Autoimmune Disease Mouse (EAE Model for MS)Procyanidin B2 3,3"-di-O-gallateOralSignificantly improved clinical scores for EAE symptoms.

Table 3: Pharmacokinetic Parameters of Procyanidin B2 in Rats (as a proxy)

ParameterOral Administration (10.5-21 mg/kg)Intravenous AdministrationReference
Time to Max. Concentration (Tmax) ~6 hoursN/A
Terminal Half-life (t½) Similar to IVSimilar to Oral
Bioavailability (from blood AUC) 8-11%N/A
Bioavailability (from urinary excretion) ~82% (of total radioactivity)N/A

Note: The high bioavailability from urinary excretion of radiolabeled Procyanidin B2 suggests that while the compound's components are absorbed (likely after metabolism by gut flora), the parent compound's availability is low.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Gavage in Rodents

This protocol details the preparation of a this compound suspension for oral administration to mice or rats. It is recommended to prepare the formulation fresh on the day of the experiment.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 0.5% (w/v) Carboxymethylcellulose (CMC) in PBS (optional, as a suspending agent)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Animal feeding needles (gavage needles), appropriate size for the animal

Procedure:

  • Calculate the Required Amount: Determine the total amount of this compound needed based on the desired dose (mg/kg), the weight of the animals, and the dosing volume. A common oral gavage volume for mice is 10-20 mL/kg.

  • Prepare the Vehicle: The recommended vehicle for oral administration is PBS, as it helps buffer the acidic environment of the stomach. For compounds with poor water solubility, a suspension in 0.5% CMC-PBS can be used.

  • Initial Solubilization (Stock Solution):

    • Weigh the required amount of this compound powder.

    • To aid dissolution, first create a concentrated stock solution by dissolving the this compound in a minimal amount of DMSO. Ensure the final concentration of DMSO in the administered dose is low (typically <5%) to avoid toxicity.

  • Preparation of Dosing Solution:

    • Add the this compound-DMSO stock solution to the vehicle (PBS or 0.5% CMC-PBS) dropwise while continuously vortexing to create a homogenous suspension.

    • If a suspension is formed, sonicate the mixture for 5-10 minutes to reduce particle size and improve homogeneity.

  • Final Volume Adjustment: Adjust the final volume with the vehicle to achieve the target concentration for dosing.

  • Administration:

    • Vortex the suspension immediately before drawing it into the syringe for each animal to ensure uniform dosage.

    • Administer the formulation using an appropriately sized oral gavage needle.

    • Monitor animals for at least 15 minutes post-gavage for any signs of distress.

Protocol 2: General Workflow for an In Vivo Efficacy Study

This protocol provides a logical workflow for assessing the in vivo efficacy of a this compound formulation.

Workflow Steps:

  • Animal Acclimatization: House animals under standard conditions (temperature, humidity, light/dark cycle) for at least one week before the experiment to minimize stress.

  • Group Allocation: Randomly assign animals to different treatment groups (e.g., Vehicle Control, this compound low dose, this compound high dose, Positive Control).

  • Disease Induction (if applicable): If using a disease model (e.g., chemically induced Parkinson's or inflammation), administer the inducing agent according to the established protocol.

  • This compound Administration:

    • Prepare the this compound formulation as described in Protocol 1.

    • Administer the formulation to the respective treatment groups based on the predetermined dosing schedule (e.g., once daily for 14 days). The vehicle control group should receive the same formulation without the active compound.

  • Monitoring and Data Collection:

    • Monitor animal health, body weight, and any relevant behavioral or clinical scores throughout the study.

    • At the end of the treatment period, collect relevant biological samples (e.g., blood, tissues) for analysis.

  • Biochemical and Molecular Analysis:

    • Perform assays on the collected samples to measure relevant biomarkers. This may include ELISA for cytokines (e.g., TNF-α, IL-1β), qPCR for gene expression (e.g., Nrf2, HO-1), or Western blot for protein levels.

  • Data Analysis: Analyze the collected data using appropriate statistical methods to determine the significance of the observed effects.

Visualizations: Pathways and Workflows

G cluster_workflow Experimental Workflow: Oral Gavage Study Acclimatization 1. Animal Acclimatization Grouping 2. Random Grouping Acclimatization->Grouping Induction 3. Disease Induction Grouping->Induction Dosing 4. Daily Dosing (Vehicle / this compound) Induction->Dosing Monitoring 5. Monitoring & Data Collection Dosing->Monitoring Analysis 6. Sample Analysis (Biochemical / Molecular) Monitoring->Analysis Stats 7. Statistical Analysis Analysis->Stats G cluster_pathway This compound and the Nrf2/ARE Signaling Pathway PB4 This compound Nrf2 Nrf2 PB4->Nrf2 Activates ROS Oxidative Stress (e.g., from H₂O₂ or MPTP) Keap1 Keap1 ROS->Keap1 Inactivates Keap1->Nrf2 Inhibits (Promotes Degradation) ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates to Nucleus & Binds Genes Upregulation of Antioxidant Genes ARE->Genes Enzymes Increased Expression of: • NQO1 • HO-1 • SOD, CAT, GSH-Px Genes->Enzymes Protection Cellular Protection & Reduced Oxidative Damage Enzymes->Protection G cluster_pathway Procyanidin Modulation of the TLR4/NF-κB Pathway PCs Procyanidins (e.g., this compound) TLR4 TLR4 PCs->TLR4 Inhibits LPS Pathogen Signal (e.g., LPS) LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB Signal Cascade Inflammation Expression of Pro-inflammatory Genes (TNF-α, IL-1β, iNOS) NFkB->Inflammation Translocates to Nucleus Response Inflammatory Response Inflammation->Response

References

Application Notes and Protocols for Assessing Procyanidin B4 Purity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Procyanidin B4 is a B-type proanthocyanidin dimer, composed of two (-)-epicatechin units linked by a C4–C8 bond.[1][2] Found in various plant sources like grapes, cocoa, and apples, it is studied for its potent antioxidant, anti-inflammatory, and other health-promoting properties.[3][4] For researchers, scientists, and drug development professionals, accurately assessing the purity of this compound is critical to ensure the reliability of experimental results and the quality of potential therapeutic agents. These application notes provide detailed protocols for the primary analytical methods used to determine the purity of this compound.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of procyanidins.[4] Both normal-phase and reversed-phase HPLC can be employed, though reversed-phase is more common for separating oligomeric procyanidins up to tetramers.

Application Note:

Reversed-phase HPLC separates compounds based on their hydrophobicity. This compound, being a polar molecule, will elute relatively early from a nonpolar stationary phase (like C18) using a polar mobile phase. The purity is determined by calculating the relative peak area of this compound compared to the total area of all peaks in the chromatogram. For accurate quantification, a calibration curve should be generated using a certified this compound reference standard. Fluorescence detection is often preferred over UV detection due to its increased sensitivity and selectivity for procyanidins.

Experimental Protocol: Reversed-Phase HPLC

1. Sample Preparation:

  • Accurately weigh 50-100 mg of the this compound sample.
  • Dissolve the sample in a 50 mL volumetric flask with methanol or an appropriate solvent mixture (e.g., 60% aqueous methanol with 1% formic acid).
  • Use sonication (e.g., 40 kHz for 20 minutes) to ensure complete dissolution.
  • Allow the solution to cool to room temperature and dilute to the mark with the solvent.
  • Centrifuge the solution (e.g., at 4000 r/min) and collect the supernatant.
  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC Instrumentation and Conditions:

  • Set up an HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Fluorescence detector.
  • Use the parameters outlined in the table below as a starting point. Method optimization may be required depending on the specific sample matrix and instrumentation.

3. Data Analysis:

  • Integrate the peak corresponding to this compound and all other impurity peaks.
  • Calculate the purity using the area normalization method:
  • Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
  • For absolute quantification, prepare a series of standard solutions of known concentrations and generate a calibration curve by plotting peak area against concentration.

Data Presentation: HPLC Parameters
ParameterCondition 1Condition 2
Column Diamonsil C18 (250 x 4.6 mm, 10 µm)Capcellpak C18 AQ (150 x 6 mm)
Mobile Phase A 0.4% Phosphoric Acid in Water0.05% TFA in Water
Mobile Phase B Methanol0.05% TFA in 90% Acetonitrile/Water
Gradient Isocratic (Methanol:A = 1:1 v/v)10% B (10 min), then to 35% B (10 min)
Flow Rate 1.0 mL/min1.2 mL/min
Column Temp. 30 °C40 °C
Detection UV at 280 nmUV at 225 nm
Injection Vol. 10-20 µL10-20 µL

HPLC-Mass Spectrometry (HPLC-MS) for Identification and Purity Confirmation

HPLC coupled with Mass Spectrometry (HPLC-MS) is a powerful tool for the unambiguous identification of this compound and the characterization of impurities. Electrospray ionization (ESI) in negative mode is commonly used for procyanidin analysis.

Application Note:

HPLC-MS provides mass-to-charge ratio (m/z) information, which confirms the identity of the main peak as this compound (expected [M-H]⁻ at m/z 577). Furthermore, MS/MS fragmentation analysis can elucidate the structure of co-eluting impurities. The main fragmentation pathway for B-type dimers is Quinone Methide (QM) cleavage of the interflavan bond. This technique is essential for confirming purity and identifying related substances that may not be resolved by HPLC with UV or fluorescence detection alone.

Experimental Protocol: HPLC-MS

1. Sample Preparation:

  • Follow the same sample preparation protocol as for HPLC analysis. Ensure the mobile phase is compatible with MS (i.e., contains volatile additives like formic acid instead of non-volatile ones like phosphoric acid).

2. Instrumentation and Conditions:

  • HPLC: Use a reversed-phase method similar to the one described above, but with MS-compatible solvents (e.g., 0.1% formic acid in water and 0.1% formic acid in acetonitrile).
  • Mass Spectrometer:
  • Ionization Mode: Negative Ion Electrospray (ESI⁻)
  • Scan Range: m/z 100 - 1000
  • Capillary Voltage: 3-4 kV
  • Drying Gas (N₂) Flow: 8-12 L/min
  • Drying Gas Temperature: 300-350 °C
  • MS/MS Analysis: For structural confirmation, perform fragmentation of the precursor ion at m/z 577.

3. Data Analysis:

  • Extract the ion chromatogram for m/z 577 to selectively visualize this compound.
  • Examine the mass spectra of other peaks to identify potential impurities.
  • Analyze the MS/MS fragmentation pattern to confirm the B-type linkage. Key fragments include those from Quinone Methide (QM) cleavage.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity

NMR spectroscopy is the most definitive method for structural elucidation and can be used for absolute quantitative analysis (qNMR) to determine purity without a reference standard of the same compound.

Application Note:

¹H-NMR provides information on the number and environment of protons, which is unique for a specific molecule. Purity can be determined by comparing the integral of a characteristic this compound signal to the integral of a certified internal standard of known concentration. ¹³C-NMR and 2D-NMR techniques like HSQC can provide further structural confirmation and help distinguish between different procyanidin isomers.

Experimental Protocol: Quantitative ¹H-NMR (qNMR)

1. Sample Preparation:

  • Accurately weigh ~5-10 mg of the this compound sample and a similar amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a vial.
  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., Methanol-d₄, Acetone-d₆).
  • Transfer the solution to an NMR tube.

2. NMR Data Acquisition:

  • Acquire the ¹H-NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
  • Ensure a sufficient relaxation delay (D1, typically 5 times the longest T1) to allow for complete proton relaxation for accurate integration.
  • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

3. Data Analysis:

  • Identify a well-resolved signal for this compound and a signal for the internal standard that do not overlap with other signals.
  • Carefully integrate both signals.
  • Calculate the purity using the following formula:

Data Presentation: Example Purity Data
Sample SourceAnalytical MethodReported Purity (%)Reference
Sea Buckthorn Procyanidin ExtractSpectrophotometry & LC-MS/MS91.5
Purified Cocoa Procyanidin FractionsNormal-Phase HPLC-FLDHigh Purity (Used as standards)

Visualizations

G cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis & Reporting Start Raw Material / Synthesized Product Extract Extraction / Dissolution (e.g., 60% MeOH, Sonication) Start->Extract Purify Filtration / Centrifugation Extract->Purify HPLC HPLC-UV/FLD (Quantitative Analysis) Purify->HPLC LCMS HPLC-MS (Identification) Purify->LCMS NMR qNMR (Absolute Purity & Structure) Purify->NMR Quant Purity Calculation (Area % or Calibration) HPLC->Quant ID Impurity Identification LCMS->ID NMR->Quant NMR->ID Report Final Purity Report Quant->Report ID->Report

Caption: General workflow for this compound purity assessment.

HPLC_Principle cluster_0 HPLC System MobilePhase Mobile Phase (Polar, e.g., Water/ACN) Injector Sample Injection (this compound + Impurities) MobilePhase->Injector Column Reversed-Phase Column (Nonpolar C18 Stationary Phase) Injector->Column Detector Detector (UV or Fluorescence) Column->Detector p1 More Polar Impurities (Less retention, elute first) p2 This compound (Moderate retention) p3 Less Polar Impurities (More retention, elute last)

Caption: Logical diagram of reversed-phase HPLC separation.

MS_Fragmentation cluster_pathways Major Fragmentation Pathways cluster_fragments Resulting Fragment Ions parent This compound Precursor Ion [M-H]⁻ m/z 577 qm Quinone Methide (QM) Cleavage parent->qm Interflavan Bond rda Retro-Diels-Alder (RDA) Fission parent->rda C-Ring hrf Heterocyclic Ring Fission (HRF) parent->hrf C-Ring frag_qm [M-H-288]⁻ m/z 289 (Epicatechin) qm->frag_qm frag_rda [M-H-152]⁻ m/z 425 rda->frag_rda frag_hrf [M-H-126]⁻ m/z 451 hrf->frag_hrf

Caption: MS/MS fragmentation pathways for B-type procyanidins.

References

Application Note: Procyanidin B4 in Protein-Polyphenol Interaction Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Procyanidins, a class of flavonoids, are oligomers or polymers of flavan-3-ol monomeric units, widely found in plants like grapes, apples, and cocoa.[1][2] Procyanidin B4 is a specific B-type procyanidin dimer. The study of interactions between procyanidins and proteins is crucial for understanding their biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects, as well as their impact on food quality.[2][3] These non-covalent interactions, primarily driven by hydrogen bonds and hydrophobic forces, can alter protein structure and function, modulate signaling pathways, and influence the bioavailability and stability of the procyanidins themselves.[4] This document provides an overview of the application of this compound and related B-type procyanidins in protein interaction studies, summarizing key quantitative data and detailing relevant experimental protocols.

Quantitative Data Summary

The interaction between procyanidins and proteins can be quantified by various biophysical techniques. The following tables summarize key binding and thermodynamic parameters reported in the literature for B-type procyanidins.

Table 1: Binding Affinity of B-Type Procyanidins with Various Proteins

ProcyanidinTarget ProteinMethodBinding Affinity Constant (K) / IC₅₀Reference
Procyanidin B1Protein Tyrosine Phosphatase-1B (PTP1B)Fluorescence SpectroscopyKₛ = 4.06 × 10² L·mol⁻¹
Procyanidin B2Protein Tyrosine Phosphatase-1B (PTP1B)Fluorescence SpectroscopyKₛ = 2.53 × 10² L·mol⁻¹
Procyanidin B2α-LactalbuminIsothermal Titration CalorimetryWeak interaction observed
Procyanidin B3PapainFluorescence SpectroscopyStronger affinity than with Bromelain
Procyanidin B3BromelainFluorescence SpectroscopyWeaker affinity than with Papain
Procyanidin (General)Gelatin (Proline-rich)Competitive Binding AssayHigher relative affinity than for BSA
Procyanidin (General)Bovine Serum Albumin (BSA)Competitive Binding AssayLower relative affinity than for Gelatin

Table 2: Thermodynamic Parameters for Procyanidin-Protein Interactions

Procyanidin-Protein ComplexMethodΔH (kJ/mol)ΔS (J/mol·K)ΔG (kJ/mol)Driving ForcesReference
Procyanidin B1 - PTP1BThermodynamics--SpontaneousHydrophobic interactions
Procyanidin B2 - PTP1BThermodynamics--SpontaneousHydrophobic interactions
Procyanidin B3 - PapainThermodynamicsEnthalpy-driven-SpontaneousVan der Waals, Hydrogen bonds
Procyanidin B3 - BromelainThermodynamicsEnthalpy & Entropy driven-SpontaneousElectrostatic, Hydrophobic interactions
Procyanidin - LactoferrinThermodynamicsEntropy-drivenPositiveSpontaneousHydrophobic interactions

Experimental Protocols & Workflows

Detailed methodologies are essential for reproducible studies of protein-polyphenol interactions. Below are protocols for key techniques.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n).

Experimental Workflow for Isothermal Titration Calorimetry (ITC)

ITC_Workflow cluster_prep 1. Sample Preparation cluster_run 2. ITC Experiment cluster_analysis 3. Data Analysis prep_protein Prepare Protein Solution (e.g., 20 µM in buffer) prep_ligand Prepare this compound Solution (e.g., 200-400 µM in same buffer) degas Degas both solutions to prevent air bubbles prep_ligand->degas load_cell Load Protein into Sample Cell degas->load_cell load_syringe Load this compound into Titration Syringe equilibrate Equilibrate instrument to desired temperature (e.g., 25°C) load_syringe->equilibrate titrate Perform automated titration: Inject small aliquots of this compound into the protein solution equilibrate->titrate integrate Integrate raw thermogram peaks to get heat change per injection titrate->integrate subtract Subtract heat of dilution (from control titrations) integrate->subtract fit Fit the binding isotherm to a suitable model (e.g., one-site) subtract->fit determine Determine Thermodynamic Parameters (Ka, n, ΔH, ΔS, ΔG) fit->determine

Caption: Workflow for ITC analysis of protein-procyanidin interactions.

Protocol:

  • Sample Preparation:

    • Prepare a protein solution (e.g., 20 µM) and a this compound solution (e.g., 200-400 µM, typically 10-20 times the protein concentration) in the same, extensively dialyzed buffer (e.g., phosphate or TRIS buffer at a specific pH).

    • Degas both solutions thoroughly for at least 10 minutes immediately before use to prevent the formation of air bubbles in the calorimeter.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Carefully load the protein solution into the sample cell and the this compound solution into the injection syringe of the ITC instrument.

  • Titration:

    • Perform an initial injection (e.g., 0.4 µL) followed by a series of subsequent injections (e.g., 19 injections of 2 µL each) at specified time intervals (e.g., 150 seconds) to ensure the system returns to baseline.

    • Perform control experiments, such as titrating this compound into the buffer and buffer into the protein solution, to account for the heat of dilution.

  • Data Analysis:

    • Integrate the peaks from the raw titration data to obtain the heat change for each injection.

    • Subtract the heat of dilution from the corresponding control experiments.

    • Plot the corrected heat change per mole of injectant against the molar ratio of this compound to protein.

    • Fit the resulting binding isotherm to an appropriate binding model (e.g., one-site binding) to calculate Kₐ, n, and ΔH.

Fluorescence Spectroscopy

This technique monitors changes in the intrinsic fluorescence of a protein (primarily from tryptophan and tyrosine residues) upon binding to a ligand like this compound. Quenching of this fluorescence can indicate binding and be used to calculate binding constants.

Experimental Workflow for Fluorescence Spectroscopy

FS_Workflow cluster_prep 1. Sample Preparation cluster_run 2. Data Acquisition cluster_analysis 3. Data Analysis prep_protein Prepare Protein Stock Solution (e.g., 2 µM in buffer) prep_ligand Prepare this compound Stock Solution (e.g., 1 mM in same buffer) prep_series Create a series of samples with fixed protein concentration and increasing This compound concentrations prep_ligand->prep_series set_params Set Spectrofluorometer Parameters: - Excitation λ (e.g., 280nm or 295nm) - Emission scan range (e.g., 300-450nm) prep_series->set_params measure_blank Measure fluorescence of buffer blank set_params->measure_blank measure_samples Measure fluorescence emission spectra for each sample in the series measure_blank->measure_samples correct_if Correct for inner filter effect if necessary measure_samples->correct_if plot_data Analyze fluorescence quenching using the Stern-Volmer equation correct_if->plot_data calc_ka Calculate binding constant (Ka) and number of binding sites (n) using the modified Stern-Volmer plot plot_data->calc_ka thermo Repeat at different temperatures to determine thermodynamic parameters (ΔH, ΔS) calc_ka->thermo

Caption: Workflow for fluorescence quenching analysis of protein binding.

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the target protein (e.g., 2 µM) and this compound (e.g., 1 mM) in a suitable buffer (e.g., pH 7.4).

    • Prepare a series of samples in cuvettes, each with a fixed concentration of the protein and incrementally increasing concentrations of this compound.

  • Data Acquisition:

    • Set the excitation wavelength to 280 nm (to excite both tryptophan and tyrosine) or 295 nm (to selectively excite tryptophan).

    • Record the fluorescence emission spectra (e.g., from 300 to 450 nm) for each sample.

    • A corresponding blank (buffer with this compound) should be measured and subtracted to correct for background fluorescence.

  • Data Analysis:

    • Correct the fluorescence intensity values for the inner filter effect if significant absorption by this compound is present at the excitation or emission wavelengths.

    • Analyze the quenching data using the Stern-Volmer equation to determine the quenching mechanism (static or dynamic).

    • For static quenching, calculate the binding constant (Kₐ) and the number of binding sites (n) by plotting log[(F₀-F)/F] versus log[Q], where F₀ and F are the fluorescence intensities in the absence and presence of the quencher (this compound), and [Q] is the quencher concentration.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure real-time binding kinetics and affinity. It involves immobilizing one molecule (ligand, e.g., the protein) onto a sensor chip and flowing the other molecule (analyte, e.g., this compound) over the surface.

Experimental Workflow for Surface Plasmon Resonance (SPR)

SPR_Workflow cluster_prep 1. Preparation cluster_run 2. Binding Analysis cluster_analysis 3. Data Analysis prep_chip Select and prepare Sensor Chip (e.g., CM5) immobilize Immobilize Protein (Ligand) on the chip surface using a suitable method (e.g., amine coupling) prep_chip->immobilize prep_analyte Prepare serial dilutions of This compound (Analyte) in running buffer immobilize->prep_analyte inject_buffer Inject running buffer to establish a stable baseline prep_analyte->inject_buffer inject_analyte Inject this compound dilutions sequentially over the surface (Association phase) inject_buffer->inject_analyte inject_dissoc Inject running buffer again to monitor dissociation (Dissociation phase) inject_analyte->inject_dissoc regenerate Inject a regeneration solution to remove bound analyte (if necessary) inject_dissoc->regenerate subtract_ref Subtract signal from a reference flow cell (blank surface) regenerate->subtract_ref fit_curves Globally fit the association and dissociation curves of the sensorgrams to a kinetic model (e.g., 1:1 Langmuir) subtract_ref->fit_curves determine_kinetics Determine kinetic rate constants (ka, kd) and the equilibrium dissociation constant (KD) fit_curves->determine_kinetics Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Procyanidin This compound ROS Oxidative Stress (e.g., from MPP+) Keap1 Keap1 Procyanidin->Keap1 promotes dissociation ROS->Keap1 induces conformational change Nrf2 Nrf2 Keap1->Nrf2 binds and sequesters Ub Ubiquitination & Degradation Nrf2->Ub targeted for Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE (Antioxidant Response Element) Genes Upregulation of Antioxidant Genes (HO-1, NQO1) ARE->Genes Protection Cellular Protection & Neuroprotection Genes->Protection Akt_mTOR_Pathway PB2 Procyanidin B2 Akt Akt PB2->Akt inhibits Autophagy Autophagy PB2->Autophagy induces Apoptosis Apoptosis PB2->Apoptosis induces mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes mTOR->Autophagy inhibits mTOR->Apoptosis suppresses TLR4_Pathway PCs Proanthocyanidins (e.g., this compound) TLR4 TLR4 PCs->TLR4 inhibits MyD88 MyD88 PCs->MyD88 inhibits NFkB NF-κB PCs->NFkB inhibits LPS Pathogen Signal (e.g., LPS) LPS->TLR4 activates TLR4->MyD88 recruits MyD88->NFkB activates Cytokines Pro-inflammatory Cytokines (TNF-α, ILs) NFkB->Cytokines promotes transcription of Inflammation Inflammation & Oxidative Stress Cytokines->Inflammation

References

Troubleshooting & Optimization

Litchi Pericarp Procyanidin B4 Extraction: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of Procyanidin B4 extraction from litchi pericarp. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the major types of procyanidins found in litchi pericarp?

Litchi pericarp is a rich source of procyanidins, particularly A-type procyanidins. The most commonly identified compounds include (-)-epicatechin, procyanidin A1, procyanidin A2, and A-type procyanidin trimers.[1][2][3] Procyanidin B2 and B4 have also been reported in litchi pericarp extracts.[4][5]

Q2: Which extraction method provides the highest yield of procyanidins from litchi pericarp?

Modern assisted extraction techniques have shown significantly higher yields compared to traditional solvent extraction. A combination of enzyme and ultrasound-assisted extraction can achieve yields of up to 13.5%. Ultra-high-pressure (UHP)-assisted extraction has also been shown to significantly increase the yield of total procyanidins compared to conventional methods. The optimal method depends on available equipment and specific research goals.

Q3: What is a typical yield for procyanidin extraction from litchi pericarp?

Yields can vary significantly based on the extraction method, litchi cultivar, and processing conditions. For combined enzymatic and ultrasound-assisted extraction, yields can reach up to 13.5%. Traditional ethanol extraction methods typically result in much lower yields, sometimes less than one-sixth of what can be achieved with advanced techniques.

Q4: What solvents are most effective for extracting procyanidins?

Aqueous ethanol and methanol solutions are commonly used. An ethanol concentration of around 70% is often found to be optimal for extracting procyanidins from litchi pericarp. The choice of solvent is critical as it affects the solubility of different procyanidin oligomers.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction and purification process.

Problem 1: Low this compound Yield

Q: My extraction yield is significantly lower than expected. What are the potential causes and solutions?

A: Low yields are a common issue stemming from several factors. Consider the following troubleshooting steps:

  • Suboptimal Extraction Parameters: The efficiency of extraction is highly sensitive to parameters like solvent concentration, temperature, time, and (for assisted methods) power or pressure. Ensure your parameters are aligned with optimized protocols. Soaking the raw material in the extraction solvent overnight before the main extraction process can increase the yield by 24-100%.

  • Improper Sample Preparation: The particle size of the litchi pericarp powder is crucial. A smaller particle size increases the surface area for solvent interaction, but a powder that is too fine can complicate filtration. Ensure the pericarp is properly dried and ground to a consistent, fine powder.

  • Material Quality: The procyanidin content can vary between different litchi cultivars and is affected by the fruit's maturity and post-harvest storage conditions. Using fresh or properly stored (freeze-dried) pericarp is recommended.

  • Solvent Choice: The polarity of the solvent mixture is key. For this compound and other oligomers, an aqueous ethanol or acetone solution is generally effective. If yields are low, consider re-optimizing the solvent-to-water ratio.

Problem 2: Suspected Degradation of Procyanidins

Q: The final extract shows low antioxidant activity, and the HPLC chromatogram has a poor resolution or unexpected peaks. Could my procyanidins have degraded?

A: Yes, procyanidins are susceptible to degradation, especially under harsh conditions.

  • High Temperature: Excessive heat during drying or extraction is a primary cause of degradation and polymerization of phenolic compounds. If you are using oven-drying, ensure the temperature does not exceed 50-60°C. During extraction, avoid prolonged exposure to high temperatures.

  • pH Instability: Extreme pH levels can lead to the conversion of procyanidins. Maintaining a slightly acidic pH can improve stability. The use of acidified solvents (e.g., with 0.5-1% formic or acetic acid) is common to enhance stability and extraction efficiency.

  • Oxidation: Exposure to oxygen and light can promote oxidation. Conduct extractions in a protected environment where possible and store extracts in dark, airtight containers at low temperatures.

Problem 3: Difficulty in Purifying this compound

Q: My crude extract contains many impurities, making it difficult to isolate this compound. How can I improve my purification protocol?

A: Litchi pericarp extracts are complex mixtures containing other phenolics, sugars, and pigments that can interfere with purification.

  • Initial Cleanup: Before detailed chromatographic separation, a solid-phase extraction (SPE) step can remove many interfering substances. Macroporous resins like AB-8 are effective for capturing procyanidins from the crude extract while allowing more polar impurities (like sugars) to be washed away.

  • Column Chromatography: A multi-step column chromatography approach is often necessary.

    • Initial Fractionation: Use a resin like Amberlite XAD-7 or Toyopearl HW-40 to separate compounds based on polarity and size.

    • Fine Purification: Sephadex LH-20 chromatography is a well-established method for separating phenolic compounds and can be used to isolate specific procyanidin oligomers.

  • Co-eluting Compounds: Anthocyanins and other flavonoids are common impurities. Gradient elution during column chromatography, with careful selection of solvent systems, is crucial for resolving these compounds from this compound.

Data Presentation: Optimized Extraction Parameters

The following tables summarize optimized conditions from various studies to guide your experimental design.

Table 1: Ultrasound-Assisted Extraction (UAE) Parameters

Parameter Optimized Value Reference
Ultrasonic Power 240 W - 300 W
Ultrasonic Time 34.5 min - 80 min
Ethanol Concentration 54.1%
Liquid-to-Solid Ratio 10 mL/g

| Combined w/ Enzyme | Yield up to 13.5% | |

Table 2: Ultra-High-Pressure (UHP)-Assisted Extraction Parameters

Parameter Optimized Value Reference
Pressure 295 MPa
Pressure Holding Time 13 min
Ethanol Concentration 70%
Liquid-to-Solid Ratio 16.0 mL/g

| Outcome | Significantly increased yield | |

Table 3: Conventional Solvent Extraction Parameters

Parameter Optimized Value Reference
Extraction Solvent 80% Ethanol
Temperature 50 °C
Extraction Time 120 min
Liquid-to-Solid Ratio 20:1 (V/W)

| pH | 6.0 | |

Experimental Protocols

Protocol 1: Combined Enzyme and Ultrasound-Assisted Extraction

This protocol is based on a method that has demonstrated high extraction yields.

  • Preparation: Freeze-dry fresh litchi pericarp and grind it into a fine powder (40-60 mesh).

  • Enzymatic Pre-treatment:

    • Suspend the pericarp powder in a suitable buffer.

    • Add cellulase or pectinase at an optimized concentration (e.g., 0.12 mg/mL).

    • Incubate at the optimal temperature and pH for the chosen enzyme for approximately 1-2 hours with gentle agitation.

  • Ultrasound-Assisted Extraction:

    • Add ethanol to the slurry to achieve the target concentration (e.g., 70%).

    • Place the vessel in an ultrasonic bath or use a probe sonicator.

    • Apply ultrasonic power (e.g., 300 W) for the optimized duration (e.g., 80 minutes). Maintain a constant temperature using a cooling jacket.

  • Recovery:

    • Centrifuge the mixture to separate the supernatant from the solid residue.

    • Collect the supernatant. Re-extract the residue 1-2 more times.

    • Pool the supernatants and filter.

  • Concentration: Remove the ethanol from the extract using a rotary evaporator at a temperature below 40°C. The resulting aqueous solution is the crude procyanidin extract.

Protocol 2: Purification by Macroporous Resin and Sephadex LH-20

  • Crude Extract Loading: Pass the concentrated aqueous crude extract through a pre-equilibrated AB-8 macroporous resin column.

  • Washing: Elute the column with distilled water to remove sugars, salts, and other highly polar impurities.

  • Elution of Procyanidins: Elute the procyanidins from the resin using an aqueous ethanol solution (e.g., 70% ethanol). Collect the eluate.

  • Concentration: Concentrate the eluate under vacuum to remove the ethanol.

  • Sephadex LH-20 Chromatography:

    • Dissolve the concentrated, semi-purified extract in a small volume of the mobile phase (e.g., methanol or ethanol).

    • Load the sample onto a Sephadex LH-20 column equilibrated with the same solvent.

    • Elute with the mobile phase, collecting fractions. Monitor the fractions using TLC or HPLC to identify those containing this compound.

    • Pool the relevant fractions and concentrate to obtain the purified product.

Visualizations

Extraction_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Final Product Start Fresh Litchi Pericarp Drying Drying (Freeze-drying or Low Temp) Start->Drying Grinding Grinding to Powder Drying->Grinding Extraction Solvent Extraction (e.g., 70% Ethanol) Grinding->Extraction Assisted Assisted Method (Ultrasound / UHP) Extraction->Assisted Optional Enhancement Filtration Filtration & Centrifugation Extraction->Filtration Assisted->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Column Column Chromatography (AB-8, Sephadex LH-20) Concentration->Column Analysis HPLC / LC-MS Analysis Column->Analysis Final Purified this compound Analysis->Final

Caption: General workflow for this compound extraction and purification.

Troubleshooting_Tree Problem Problem Identified LowYield Low Yield Problem->LowYield Degradation Suspected Degradation Problem->Degradation PurificationIssue Purification Difficulty Problem->PurificationIssue CheckParams Review Extraction Parameters (Solvent, Temp, Time) LowYield->CheckParams Is protocol optimized? CheckPrep Assess Sample Prep (Particle Size, Drying) LowYield->CheckPrep Is sample prepared correctly? CheckMaterial Verify Raw Material Quality LowYield->CheckMaterial Is material high quality? CheckTemp Evaluate Drying & Extraction Temperatures Degradation->CheckTemp Was heat excessive? CheckPH Measure pH of Solvent Degradation->CheckPH Is pH unstable? CheckStorage Review Storage Conditions (Light, Air Exposure) Degradation->CheckStorage Was extract exposed? PrePurify Implement Pre-Purification (e.g., SPE with AB-8 resin) PurificationIssue->PrePurify Is crude extract complex? OptimizeColumn Optimize Chromatography (Gradient, Column Type) PurificationIssue->OptimizeColumn Are peaks co-eluting?

Caption: Decision tree for troubleshooting common extraction issues.

References

Procyanidin B4 HPLC Separation: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Procyanidin B4 separation by High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the most common HPLC method for this compound separation?

A1: Reversed-phase HPLC (RP-HPLC) is the most common method for the analysis of this compound and other lower-order procyanidin oligomers (dimers, trimers). C18 columns are frequently used for this purpose.[1] For separating higher-order oligomers based on their degree of polymerization, normal-phase HPLC (NP-HPLC) on a silica or diol column is often more effective.[2][3]

Q2: What is the typical mobile phase composition for RP-HPLC analysis of this compound?

A2: A typical mobile phase for RP-HPLC consists of a gradient mixture of an acidified aqueous phase (Solvent A) and an organic solvent (Solvent B). A common combination is water with a small percentage of acid (e.g., 0.1% formic acid or 0.4% phosphoric acid) as Solvent A and acetonitrile or methanol as Solvent B.[2] Acidification of the mobile phase is crucial as it helps to suppress the ionization of residual silanol groups on the stationary phase, thereby improving peak shape.

Q3: At what wavelength should I detect this compound?

A3: this compound can be detected by UV absorbance, typically at a wavelength of 280 nm. For enhanced sensitivity and selectivity, fluorescence or mass spectrometry (MS) detection can also be employed.

Q4: Why am I observing peak tailing for my this compound peak?

A4: Peak tailing for this compound is a common issue, often caused by secondary interactions between the phenolic hydroxyl groups of the analyte and active residual silanol groups on the silica-based stationary phase of the column. Other potential causes include column overload, a blocked column frit, or an inappropriate mobile phase pH.

Q5: How can I improve the resolution between this compound and other closely eluting peaks?

A5: To improve resolution, you can optimize the mobile phase gradient, decrease the flow rate, or use a column with a smaller particle size or a longer length. Adjusting the mobile phase pH can also alter the selectivity between analytes. For complex mixtures containing various procyanidin oligomers, switching to a normal-phase method might provide better separation based on the degree of polymerization.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Fronting, Broadening)
Symptom Potential Cause Recommended Solution
Peak Tailing Secondary interactions with residual silanol groups.Lower the mobile phase pH to 2.5-3.5 with an acid like formic or phosphoric acid to suppress silanol ionization. Use a modern, end-capped C18 column with minimal residual silanol activity.
Column Overload.Reduce the injection volume or dilute the sample.
Blocked column frit.Reverse-flush the column (if permitted by the manufacturer). If the problem persists, replace the frit or the column.
Peak Fronting Sample solvent stronger than the mobile phase.Dissolve the sample in the initial mobile phase or a weaker solvent.
Column collapse.Ensure operating conditions (pH, temperature) are within the column's recommended limits.
Broad Peaks High extra-column volume.Use shorter, narrower internal diameter tubing between the injector, column, and detector.
Column degradation.Replace the column.
Inappropriate mobile phase viscosity or temperature.Optimize the mobile phase composition and/or increase the column temperature.
Issue 2: Unstable Retention Times
Symptom Potential Cause Recommended Solution
Drifting Retention Times Inadequate column equilibration.Ensure the column is equilibrated with the initial mobile phase for a sufficient time before each injection.
Changes in mobile phase composition.Prepare fresh mobile phase daily and ensure proper mixing if using an online gradient mixer.
Temperature fluctuations.Use a column oven to maintain a constant temperature.
Sudden Shifts in Retention Times Air bubbles in the pump.Degas the mobile phase and purge the pump.
Leak in the system.Inspect all fittings and connections for leaks.
Change in mobile phase preparation.Ensure consistency in mobile phase preparation, including the type and amount of acid used.
Issue 3: Baseline Problems
Symptom Potential Cause Recommended Solution
Noisy Baseline Air bubbles in the detector.Purge the detector with a solvent like methanol or isopropanol.
Contaminated mobile phase or detector cell.Use high-purity HPLC-grade solvents and filter the mobile phase. Clean the detector flow cell according to the manufacturer's instructions.
Detector lamp nearing the end of its life.Replace the detector lamp.
Drifting Baseline Inadequate column equilibration, especially with gradient elution.Increase the column equilibration time.
Mobile phase contamination.Use freshly prepared, high-purity mobile phase.
Temperature fluctuations.Use a column oven.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Method for this compound Quantification

This protocol provides a general method for the quantification of this compound in plant extracts.

1. Sample Preparation (from Plant Material): a. Homogenize the plant material. b. Extract the homogenized sample with a solvent mixture such as acetone/water/acetic acid (70:29.5:0.5, v/v/v). c. Centrifuge the extract and collect the supernatant. d. For cleaner samples, a solid-phase extraction (SPE) step can be employed. i. Condition a C18 SPE cartridge with methanol, followed by water. ii. Load the aqueous extract onto the cartridge. iii. Wash with water to remove polar impurities. iv. Elute this compound with methanol or acidified methanol. e. Evaporate the solvent and reconstitute the residue in the initial mobile phase. f. Filter the final sample through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Water with 0.4% Phosphoric Acid
Mobile Phase B Methanol
Gradient 0-15 min, 30-60% B; 15-25 min, 60-80% B; 25-30 min, 80-30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 280 nm
Injection Volume 20 µL

3. Calibration: a. Prepare a stock solution of this compound standard in methanol. b. Create a series of calibration standards by diluting the stock solution with the initial mobile phase. c. Inject the standards and construct a calibration curve by plotting peak area against concentration.

Protocol 2: Normal-Phase HPLC for Separation of Procyanidin Oligomers

This method is suitable for separating procyanidins based on their degree of polymerization.

1. Sample Preparation: a. Follow the extraction procedure as described in Protocol 1.

2. HPLC Conditions:

Parameter Condition
Column Silica or Diol, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Dichloromethane
Mobile Phase B Methanol
Mobile Phase C Acetic acid and water (1:1, v/v)
Gradient A series of linear gradients of B into A with a constant 4% C. For example: 0-30 min, 14-28.4% B; 30-45 min, 28.4-39.2% B; 45-50 min, 39.2-86% B.
Flow Rate 1.0 mL/min
Column Temperature 37 °C
Detection UV at 280 nm or Fluorescence (Excitation: 276 nm, Emission: 316 nm)
Injection Volume 5 µL

Visualizations

References

Technical Support Center: Improving the Stability of Procyanidin B4 in Solution

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the stability of Procyanidin B4 in experimental solutions is critical for obtaining reliable and reproducible results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the handling and application of this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be degrading. What are the primary factors that affect its stability?

A1: this compound, like other proanthocyanidins, is susceptible to degradation under various conditions. The primary factors influencing its stability in solution are pH, temperature, light exposure, and the presence of oxidizing agents. Procyanidins are generally more stable in acidic environments and at lower temperatures.[1] Alkaline conditions and high temperatures can lead to significant degradation.[1][2]

Q2: I'm observing a color change in my this compound solution. What could be the cause?

A2: A color change, often to a reddish or brownish hue, is a common indicator of this compound degradation and oxidation. This can be triggered by exposure to light, elevated temperatures, or a non-optimal pH of the solution. It is crucial to prepare fresh solutions and store them appropriately to minimize these changes.

Q3: My experimental results are inconsistent when using this compound. Could this be related to its stability?

A3: Yes, inconsistent results are a frequent consequence of this compound degradation. The degradation products may have different biological activities than the parent compound, leading to variability in your experimental outcomes. Ensuring the stability of your this compound solution throughout the experiment is paramount for reproducibility.

Q4: What are the best practices for preparing and storing this compound stock solutions?

A4: To maximize stability, dissolve this compound powder in an appropriate organic solvent such as DMSO, ethanol, or acetone.[3] For long-term storage, it is recommended to keep stock solutions at -20°C or below.[3] When preparing aqueous working solutions, it is advisable to make them fresh for each experiment to avoid degradation. If aqueous solutions must be stored, they should be kept at 2-8°C for no longer than 24 hours and protected from light.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Aqueous Solution
Symptom Possible Cause Troubleshooting Steps
Solution quickly turns yellow or brown.High pH of the buffer or medium. Procyanidins are unstable in neutral to alkaline conditions.1. Measure the pH of your solution. 2. If the pH is neutral or alkaline, consider using a buffer with a slightly acidic pH (e.g., pH 4-6) if your experimental design allows. 3. Prepare fresh solutions immediately before use.
Loss of biological activity in a time-dependent manner.Elevated temperature. Higher temperatures accelerate the degradation of this compound.1. Conduct experiments at the lowest feasible temperature. 2. If heating is necessary, minimize the duration of exposure. 3. Store stock and working solutions on ice during experiments.
Precipitate forms in the solution.Poor solubility in the aqueous buffer. While soluble in some organic solvents, this compound has limited solubility in purely aqueous solutions.1. Ensure the final concentration of the organic solvent from the stock solution is compatible with your experimental system and does not exceed recommended limits (typically <0.5% for cell culture). 2. Consider using a co-solvent system if permissible for your experiment.
Issue 2: Inconsistent Results in Cell-Based Assays
Symptom Possible Cause Troubleshooting Steps
High variability between replicate wells treated with this compound.Uneven degradation of the compound across the plate. This can be due to temperature or light gradients.1. Ensure uniform temperature across the incubation plate. 2. Protect the plate from direct light exposure during incubation. 3. Add this compound solution to all wells in a consistent and timely manner.
Unexpected or off-target effects observed.Formation of degradation products with altered biological activity. 1. Analyze the purity of your this compound solution before and after the experiment using HPLC to check for degradation peaks. 2. If degradation is significant, optimize storage and handling conditions as described above.
Low or no observable effect at expected concentrations.Loss of active compound due to degradation. 1. Confirm the concentration and purity of your stock solution. 2. Prepare fresh working solutions for each experiment. 3. Include a positive control to ensure the assay is working correctly.
Issue 3: Challenges in HPLC Analysis of this compound
Symptom Possible Cause Troubleshooting Steps
Broad or tailing peaks for this compound.Secondary interactions with the stationary phase or poor mobile phase composition. 1. Acidify the mobile phase with a small amount of formic acid or acetic acid (e.g., 0.1%) to improve peak shape. 2. Ensure the column is properly equilibrated with the mobile phase. 3. Check for and eliminate any dead volume in the HPLC system connections.
Appearance of multiple, unexpected peaks over time.Degradation of this compound in the autosampler. 1. Keep the autosampler temperature low (e.g., 4°C). 2. Prepare samples in a solvent that minimizes degradation and inject them as soon as possible after preparation.
Drifting retention times.Changes in mobile phase composition or column temperature. 1. Ensure the mobile phase is well-mixed and degassed. 2. Use a column oven to maintain a stable temperature. 3. Check for leaks in the pump or lines.

Data on this compound Stability

The stability of procyanidins is highly dependent on environmental factors. The following tables summarize the degradation kinetics of procyanidin dimers (as a proxy for this compound) under different pH and temperature conditions, based on data from model wine solutions.

Table 1: Effect of pH on the Degradation of Procyanidin Dimers at 22°C

pHDegradation Rate Constant (k, days⁻¹)Half-life (t½, days)
2.00.009275
3.20.0026267

Table 2: Effect of Temperature on the Degradation of Procyanidin Dimers at pH 3.2

Temperature (°C)Degradation Rate Constant (k, days⁻¹)Half-life (t½, days)
220.0026267
450.013053

Note: Data is for Procyanidin B1, a dimer structurally similar to this compound, and is presented as an illustrative example of procyanidin stability trends.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Solubilization: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (up to 37°C) can be applied if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in light-protected tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Quantification of this compound by HPLC
  • System: A standard HPLC system with a UV detector is suitable.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is commonly used.

  • Mobile Phase: A gradient elution is typically employed.

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Program: A typical gradient might be:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 30% B

    • 25-30 min: 30% to 95% B

    • 30-35 min: Hold at 95% B

    • 35-40 min: 95% to 5% B

    • 40-45 min: Re-equilibrate at 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10-20 µL.

  • Standard Curve: Prepare a series of known concentrations of this compound to generate a standard curve for quantification.

Signaling Pathways and Degradation Products

This compound and its degradation products can influence cellular processes by modulating key signaling pathways. Understanding these interactions is crucial for interpreting experimental data.

Signaling Pathways Modulated by Procyanidins

Procyanidins have been shown to interact with several important signaling pathways, primarily due to their antioxidant and anti-inflammatory properties.

  • Nrf2/ARE Pathway: Procyanidins can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway. This pathway is a primary cellular defense mechanism against oxidative stress. Procyanidins can promote the translocation of Nrf2 to the nucleus, leading to the transcription of antioxidant and detoxifying enzymes.

  • NF-κB Pathway: Procyanidins can inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway, which is a key regulator of inflammation. By inhibiting the activation and nuclear translocation of NF-κB, procyanidins can downregulate the expression of pro-inflammatory cytokines and enzymes.

Signaling_Pathways cluster_nrf2 Nrf2/ARE Pathway cluster_nfkb NF-κB Pathway This compound This compound Keap1 Keap1 This compound->Keap1 Inhibits Nrf2_cyto Nrf2 (cytoplasm) Keap1->Nrf2_cyto Promotes degradation Nrf2_nucleus Nrf2 (nucleus) Nrf2_cyto->Nrf2_nucleus Translocation ARE Antioxidant Response Element Nrf2_nucleus->ARE Binds to Antioxidant_Enzymes Antioxidant & Detoxifying Enzymes ARE->Antioxidant_Enzymes Upregulates Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Inflammatory_Stimuli->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB_cyto NF-κB (cytoplasm) IκBα->NF-κB_cyto Releases NF-κB_nucleus NF-κB (nucleus) NF-κB_cyto->NF-κB_nucleus Translocation Pro-inflammatory_Genes Pro-inflammatory Genes NF-κB_nucleus->Pro-inflammatory_Genes Activates Transcription Inflammation Inflammation Pro-inflammatory_Genes->Inflammation Procyanidin_B4_NFkB This compound Procyanidin_B4_NFkB->IKK Inhibits

Figure 1: Simplified diagrams of the Nrf2/ARE and NF-κB signaling pathways modulated by this compound.

Biological Activity of Degradation Products

The degradation of this compound can lead to the formation of smaller phenolic compounds, such as catechins, epicatechins, and phenolic acids. These degradation products can also possess biological activity, which may differ from that of the parent this compound molecule. For instance, some degradation products may retain antioxidant capacity, while others might have altered effects on signaling pathways. The overall observed biological effect in an experiment will be a composite of the activities of the remaining intact this compound and its various degradation products. It is important to consider that oxidative degradation can lead to a range of products, including A-type procyanidins and spiro-linked compounds, which may have equal or even higher antioxidant activity compared to the original B-type procyanidins.

Degradation_Workflow Procyanidin_B4_Solution This compound Solution Degradation_Products Degradation Products (e.g., Catechin, Epicatechin, Phenolic Acids) Procyanidin_B4_Solution->Degradation_Products Degrades due to Inconsistent_Results Inconsistent Experimental Results Procyanidin_B4_Solution->Inconsistent_Results Leads to Degradation_Factors Degradation Factors (High pH, High Temp, Light) Degradation_Factors->Degradation_Products Altered_Biological_Activity Altered Biological Activity Degradation_Products->Altered_Biological_Activity Altered_Biological_Activity->Inconsistent_Results

Figure 2: Logical relationship between this compound degradation and experimental inconsistency.

By understanding the factors that influence the stability of this compound and implementing the appropriate handling and experimental procedures, researchers can significantly improve the reliability and accuracy of their results.

References

Procyanidin B4 Synthesis and Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of Procyanidin B4.

Troubleshooting Guides

Synthesis Troubleshooting

Challenges in the chemical synthesis of this compound often revolve around achieving high stereoselectivity and yield due to the complex nature of the flavan-3-ol units.[1][2] The TMSOTf-catalyzed intramolecular condensation is a notable method for the synthesis of 3,4-trans-natural procyanidin dimers like this compound.

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of this compound - Incomplete reaction. - Suboptimal catalyst concentration (e.g., TMSOTf, Yb(OTf)3).[1][3] - Formation of side products or undesired stereoisomers. - Degradation of starting materials or product.- Monitor reaction progress using TLC or HPLC to ensure completion. - Titrate catalyst concentration to find the optimal level for the specific reaction scale. - Carefully control reaction temperature and time to favor the desired stereoisomer. - Use high-purity, dry solvents and reagents. Perform reactions under an inert atmosphere (e.g., Argon or Nitrogen).
Poor Stereoselectivity (Formation of undesired isomers) - Incorrect choice of catalyst or reaction conditions. - Presence of moisture in the reaction. - Racemization of chiral centers.- Employ stereoselective catalysts like TMSOTf for intramolecular condensation.[4] - Ensure all glassware is oven-dried and solvents are anhydrous. - Run the reaction at the recommended temperature to minimize racemization.
Formation of Polymeric Side Products - Use of excess electrophile in intermolecular condensation methods. - Non-specific activation leading to uncontrolled polymerization.- Utilize an intramolecular condensation strategy to ensure a 1:1 coupling. - Optimize the ratio of nucleophile to electrophile in intermolecular approaches.
Difficulty in Removing Protecting Groups - Inefficient deprotection reaction (e.g., hydrogenolysis of benzyl groups). - Catalyst poisoning.- Ensure the use of fresh, active catalyst (e.g., Pd(OH)2). - Optimize reaction time and hydrogen pressure for complete deprotection. - Purify the protected intermediate before the deprotection step to remove potential catalyst poisons.

Table 1. Troubleshooting Common Issues in this compound Synthesis.

Purification Troubleshooting

The purification of this compound is challenging due to the presence of structurally similar procyanidin dimers and other polyphenolic compounds. High-Performance Liquid Chromatography (HPLC), High-Speed Counter-Current Chromatography (HSCCC), and Solid-Phase Extraction (SPE) are commonly employed techniques.

IssuePotential Cause(s)Recommended Solution(s)
Co-elution of Procyanidin Dimers in HPLC - Insufficient column resolution. - Inappropriate mobile phase composition.- Use a high-resolution column, such as a diol or C18 stationary phase. - Optimize the gradient elution program, including the type and concentration of organic modifier and acid additive (e.g., formic acid, acetic acid). - Adjust the column temperature to improve separation.
Peak Broadening or Tailing in HPLC - Column contamination or degradation. - Mismatched injection solvent strength with the mobile phase. - Extra-column effects (e.g., long tubing).- Use a guard column and regularly flush the analytical column with a strong solvent. - Dissolve the sample in the initial mobile phase or a weaker solvent. - Minimize the length and internal diameter of connecting tubing.
Low Recovery from Solid-Phase Extraction (SPE) - Irreversible adsorption of procyanidins onto the stationary phase. - Incomplete elution of the target compound.- Select an appropriate SPE sorbent (e.g., polyamide, Sephadex LH-20). - Optimize the composition and volume of the elution solvent. - Perform a pre-treatment of the extract to remove interfering substances.
Sample Degradation During Purification - Exposure to high temperatures, extreme pH, or oxidative conditions.- Conduct purification steps at controlled, cool temperatures. - Use mildly acidic mobile phases (pH 3-4) to maintain procyanidin stability. - Degas solvents and handle purified fractions under an inert atmosphere to prevent oxidation.

Table 2. Troubleshooting Common Issues in this compound Purification.

Frequently Asked Questions (FAQs)

Synthesis

  • Q1: What are the main challenges in the chemical synthesis of this compound? A1: The primary challenges include controlling the stereochemistry at the interflavan linkage to selectively form the desired 3,4-trans isomer, preventing the formation of other procyanidin dimers and higher oligomers, and the instability of some reaction intermediates.

  • Q2: Which synthetic method generally gives the best yield and stereoselectivity for this compound? A2: The TMSOTf-catalyzed intramolecular condensation method has been shown to be highly stereoselective for 3,4-trans procyanidin dimers like Procyanidin B1 and B4, offering good yields.

  • Q3: Why are protecting groups necessary in this compound synthesis? A3: Protecting groups, such as benzyl ethers, are used to prevent unwanted side reactions at the numerous hydroxyl groups on the catechin and epicatechin precursors during the coupling reaction. These groups are then removed in the final steps to yield the natural, unprotected this compound.

Purification

  • Q4: What is the most effective method for purifying this compound? A4: A combination of techniques is often most effective. Preparative HPLC, particularly with a diol stationary phase, offers high resolution for separating individual procyanidin dimers. High-Speed Counter-Current Chromatography (HSCCC) is also a powerful technique for the preparative isolation of procyanidins. A preliminary clean-up step using Solid-Phase Extraction (SPE) or Sephadex LH-20 can improve the efficiency of the final purification.

  • Q5: How can I confirm the purity and identity of my synthesized this compound? A5: The purity of this compound can be assessed by analytical HPLC with UV or fluorescence detection. The identity and structure can be confirmed using mass spectrometry (MS) to determine the molecular weight and NMR spectroscopy (1D and 2D) to elucidate the specific structure and stereochemistry.

  • Q6: What are the optimal storage conditions for purified this compound? A6: this compound is susceptible to degradation, especially at elevated temperatures and in non-acidic or alkaline conditions. It is best stored as a solid in a cool, dark, and dry place, preferably under an inert atmosphere. If in solution, it should be in a slightly acidic buffer and stored at low temperatures (-20°C or below) for short periods.

Experimental Protocols

TMSOTf-Catalyzed Synthesis of this compound

This protocol is based on the intramolecular condensation method.

  • Preparation of Precursors: Synthesize the protected catechin (electrophile precursor) and epicatechin (nucleophile precursor) units with appropriate protecting groups (e.g., benzyl ethers) and a linker (e.g., glutaryl) connecting the two units.

  • Intramolecular Condensation:

    • Dissolve the linked precursor in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (Argon).

    • Cool the solution to the recommended temperature (e.g., -20 °C).

    • Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) catalyst dropwise.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Quench the reaction by adding a suitable reagent (e.g., saturated aqueous sodium bicarbonate).

  • Work-up and Purification of Protected Dimer:

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Deprotection:

    • Dissolve the purified, protected this compound in a suitable solvent mixture (e.g., THF/Methanol/Water).

    • Add a palladium catalyst (e.g., 20% Pd(OH)₂/C).

    • Hydrogenate the mixture under a hydrogen atmosphere until deprotection is complete (monitored by TLC or HPLC).

    • Filter off the catalyst and concentrate the filtrate.

  • Final Purification:

    • Purify the final product by preparative HPLC to obtain pure this compound. A yield of approximately 66% for the final deprotection step has been reported.

Preparative HPLC Purification of this compound
  • Column: A preparative reversed-phase C18 column or a normal-phase diol column can be used.

  • Mobile Phase:

    • For reversed-phase HPLC: A gradient of water (A) and acetonitrile or methanol (B), both containing a small amount of acid (e.g., 0.1% formic acid or acetic acid).

    • For normal-phase (diol) HPLC: A gradient of a non-polar solvent mixture (e.g., hexane/ethyl acetate) and a polar modifier (e.g., methanol/acetic acid/water).

  • Gradient Elution: An optimized gradient is crucial for separating this compound from other dimers. A typical gradient for reversed-phase might start with a low percentage of organic solvent and gradually increase.

  • Sample Preparation: Dissolve the crude this compound mixture in the initial mobile phase or a compatible solvent at a low concentration to avoid column overload.

  • Injection and Fraction Collection: Inject the sample onto the column and collect fractions based on the chromatogram peaks corresponding to this compound.

  • Analysis and Pooling: Analyze the collected fractions by analytical HPLC to confirm purity. Pool the pure fractions and remove the solvent under reduced pressure.

Visualizations

Synthesis_Workflow cluster_synthesis This compound Synthesis cluster_purification Purification Start Protected Catechin & Epicatechin Precursors Coupling TMSOTf-Catalyzed Intramolecular Condensation Start->Coupling Protected_Dimer Protected this compound Coupling->Protected_Dimer Deprotection Hydrogenolysis (Deprotection) Protected_Dimer->Deprotection Crude_Product Crude this compound Deprotection->Crude_Product Purification_Step Preparative HPLC or HSCCC Crude_Product->Purification_Step Pure_Product Pure this compound Purification_Step->Pure_Product

Caption: Workflow for the synthesis and purification of this compound.

Purification_Logic Start Crude Synthesis Product or Natural Extract Initial_Cleanup Initial Cleanup (Optional) SPE or Sephadex LH-20 Start->Initial_Cleanup Primary_Purification Primary Purification Initial_Cleanup->Primary_Purification HPLC Preparative HPLC (Reversed-Phase or Diol) Primary_Purification->HPLC High Resolution Needed HSCCC High-Speed Counter-Current Chromatography Primary_Purification->HSCCC Large Scale Analysis Purity Analysis (Analytical HPLC, MS, NMR) HPLC->Analysis HSCCC->Analysis Final_Product Pure this compound Analysis->Final_Product

Caption: Decision logic for this compound purification methods.

References

Technical Support Center: Overcoming Low Bioavailability of Procyanidin B4 in Vivo

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Procyanidin B4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments, with a focus on overcoming its inherently low bioavailability.

Frequently Asked Questions (FAQs)

Q1: Why is the in vivo bioavailability of this compound so low?

A1: The low oral bioavailability of this compound is attributed to several factors:

  • Poor Absorption: Due to its molecular size and polarity, this compound has limited permeability across the intestinal epithelium.[1][2] Oligomers with a degree of polymerization greater than four are generally not directly absorbed.[1]

  • Rapid Metabolism: Once absorbed, this compound is extensively metabolized by phase I and phase II enzymes in the intestines and liver.[1][3] It is often broken down into its monomeric subunits (catechin and epicatechin), which are then further metabolized into methylated and glucuronidated conjugates.

  • Gut Microbiota Degradation: A significant portion of ingested this compound is not absorbed in the small intestine and passes to the colon, where it is catabolized by the gut microflora into various low molecular weight phenolic acids.

  • Instability: Procyanidins can be unstable in the gastrointestinal tract, with their decomposition being highly dependent on the pH of the gastric juice.

Q2: What are the most promising strategies to enhance the in vivo bioavailability of this compound?

A2: Current research focuses on advanced drug delivery systems to protect this compound from degradation and enhance its absorption. The most promising strategies include:

  • Nanoencapsulation: Encapsulating this compound into nanoparticles can protect it from the harsh environment of the GI tract, improve its solubility, and facilitate its transport across the intestinal barrier.

  • Lipid-Based Formulations: Systems like liposomes and solid lipid nanoparticles (SLNs) can encapsulate this compound, increasing its stability and facilitating its absorption.

  • Biopolymer-Based Carriers: Using natural polymers like chitosan can also be an effective way to create delivery systems for procyanidins.

Q3: What are the expected metabolites of this compound in vivo?

A3: After oral administration, this compound is expected to be detected in plasma as the intact molecule, but at very low concentrations. The major circulating metabolites are typically the monomeric subunits, catechin and epicatechin, and their methylated and glucuronidated conjugates. In the colon, gut microbiota degrade this compound into smaller phenolic acids, such as phenyl-valerolactones and phenylacetic acids.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or undetectable plasma levels of this compound after oral administration. - Rapid metabolism and clearance.- Poor absorption from the gut.- Degradation in the gastrointestinal tract.- Utilize an enhanced delivery system such as liposomes or solid lipid nanoparticles (SLNs) to protect the compound and improve absorption.- Co-administer with absorption enhancers (use with caution and thorough validation).- For initial mechanistic studies, consider intraperitoneal or intravenous administration to bypass first-pass metabolism, though this will not reflect oral bioavailability.
High variability in experimental results between subjects. - Differences in gut microbiota composition among individual animals.- Variations in feeding status affecting gastric pH and transit time.- Acclimatize animals under standardized conditions for a sufficient period before the experiment.- Ensure consistent feeding schedules and diet composition.- Consider characterizing the gut microbiome of the animal cohort to identify potential correlations.
Degradation of this compound in the formulation before administration. - Instability in aqueous solutions, especially at neutral or alkaline pH.- Exposure to light and oxygen can promote degradation.- Prepare fresh formulations immediately before each experiment.- If a stock solution is necessary, store it at -80°C in small aliquots and protect from light.- For oral gavage solutions, consider using a slightly acidic vehicle (e.g., pH 4-5) to improve stability, if compatible with the experimental design.
Difficulty in preparing stable nanoformulations of this compound. - Poor encapsulation efficiency due to the physicochemical properties of this compound.- Aggregation of nanoparticles over time.- Optimize the formulation parameters, such as the lipid-to-drug ratio, surfactant concentration, and homogenization/sonication time.- Refer to detailed protocols for preparing SLNs or liposomes and adapt them for this compound.- Characterize the particle size, zeta potential, and encapsulation efficiency of each batch to ensure consistency.

Quantitative Data Summary

The following table summarizes pharmacokinetic data for procyanidins from in vivo studies. Note that data for this compound is limited, and data for the related dimer, Procyanidin B2, is included for reference.

Compound Delivery System Animal Model Dose Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) Reference
This compoundOral gavagePig10 mg/kg2.13Not ReportedNot Reported
[14C]Procyanidin B2Oral gavageRat10.5 mg/kgNot Reported~6Not Reported
[14C]Procyanidin B2Oral gavageRat21 mg/kgNot Reported~6Not Reported
Procyanidin DimersOral gavage (Grape Seed Extract)RatNot specified~10-20 (as free dimers)1Not Reported

Note: The bioavailability of procyanidins is often reported as very low, with a large portion of the administered dose being metabolized by gut microbiota. The absolute bioavailability of 14C from [14C]procyanidin B2 was calculated to be high based on urinary excretion of radioactivity, but the bioavailability of the parent compound in blood was much lower (8-11%), suggesting extensive metabolism before absorption of the radiolabel.

Experimental Protocols

Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol is a generalized method based on hot homogenization and ultrasonication techniques.

Materials:

  • This compound

  • Solid lipid (e.g., glyceryl monostearate, Compritol® 888 ATO)

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Purified water

Procedure:

  • Lipid Phase Preparation: Melt the solid lipid by heating it to 5-10°C above its melting point. Add this compound to the melted lipid and stir until a clear solution is obtained.

  • Aqueous Phase Preparation: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed homogenization (e.g., 10,000 rpm for 10 minutes) to form a coarse oil-in-water emulsion.

  • Homogenization: Subject the pre-emulsion to high-pressure homogenization (e.g., 500-1500 bar for 3-5 cycles) or probe sonication to reduce the particle size to the nanometer range.

  • Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.

  • Characterization: Characterize the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

In Vivo Pharmacokinetic Study of this compound Formulations

This protocol outlines a general procedure for assessing the pharmacokinetics of a this compound formulation in a rodent model.

Materials:

  • This compound formulation (e.g., solution, SLN suspension)

  • Experimental animals (e.g., Sprague-Dawley rats)

  • Oral gavage needles

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • Analytical equipment (e.g., LC-MS/MS)

Procedure:

  • Animal Acclimatization and Fasting: Acclimatize the animals for at least one week. Fast the animals overnight (12-18 hours) before administration, with free access to water.

  • Dose Administration: Administer the this compound formulation to the animals via oral gavage at a predetermined dose.

  • Blood Sampling: Collect blood samples (e.g., 100-200 µL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration).

  • Plasma Preparation: Immediately transfer the blood samples into EDTA-coated tubes, and centrifuge at a high speed (e.g., 10,000 x g for 10 minutes at 4°C) to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound and its major metabolites in the plasma samples using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life (t1/2).

Signaling Pathways and Experimental Workflows

This compound In Vivo Bioavailability Experimental Workflow

G cluster_formulation Formulation cluster_invivo In Vivo Experiment cluster_analysis Analysis formulation This compound Formulation (e.g., Solution, SLNs, Liposomes) characterization Physicochemical Characterization (Size, Zeta Potential, EE%) formulation->characterization admin Oral Administration to Animal Model characterization->admin blood Serial Blood Sampling admin->blood tissue Tissue Collection (Optional) admin->tissue extraction Plasma/Tissue Extraction blood->extraction tissue->extraction lcms LC-MS/MS Analysis extraction->lcms pkpd Pharmacokinetic/ Pharmacodynamic Analysis lcms->pkpd

Caption: Experimental workflow for assessing the in vivo bioavailability of this compound formulations.

Potential Signaling Pathways Modulated by Procyanidins

Procyanidins have been shown to modulate various signaling pathways, which may be relevant to the in vivo effects of this compound.

cluster_pathways Modulated Signaling Pathways cluster_outcomes Cellular Outcomes Procyanidins Procyanidins TLR4 TLR4/MyD88/NF-κB Pathway Procyanidins->TLR4 Nrf2 Nrf2/ARE Pathway Procyanidins->Nrf2 MAPK MAPK Pathway Procyanidins->MAPK PI3K PI3K/Akt Pathway Procyanidins->PI3K Inflammation ↓ Inflammation TLR4->Inflammation OxidativeStress ↓ Oxidative Stress Nrf2->OxidativeStress CellSurvival ↑ Cell Survival (Antioxidant Response) Nrf2->CellSurvival TumorGrowth ↓ Tumor Growth MAPK->TumorGrowth PI3K->TumorGrowth

Caption: Potential signaling pathways modulated by procyanidins in vivo.

References

Procyanidin B4 Degradation Products Analysis: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analysis of procyanidin B4 and its degradation products.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation significant?

A1: this compound is a B-type proanthocyanidin, specifically a dimer formed from catechin and epicatechin units linked by a C4→C8 bond.[1][2] It is naturally found in various plant-based foods like grape seeds and litchi pericarp.[1] The degradation of this compound is significant as it can impact the bioactivity, bioavailability, and sensory properties of food and nutraceutical products.[3] Understanding its degradation products is crucial for stability studies, quality control, and assessing the therapeutic potential of procyanidin-containing products.

Q2: What are the primary degradation pathways of this compound?

A2: this compound primarily degrades through oxidation and acid-catalyzed cleavage.[4] Key degradation mechanisms observed during mass spectrometry analysis include quinone methide (QM) cleavage of the interflavan bond, heterocyclic ring fission (HRF), and retro-Diels-Alder (RDA) fission of the heterocyclic ring system. These processes lead to the formation of smaller phenolic compounds.

Q3: What are the common degradation products of this compound?

A3: Under oxidative or acidic conditions, this compound can degrade into its constituent monomers, (+)-catechin and (-)-epicatechin. Further degradation can lead to the formation of smaller phenolic acids. Mass spectrometry fragmentation often yields characteristic ions that help in identifying the structure of the original procyanidin and its degradation products.

Q4: How do pH and temperature affect the stability of this compound?

A4: this compound is sensitive to both pH and temperature. It is generally more stable in acidic conditions (around pH 3-4) and less stable in neutral or alkaline environments. Elevated temperatures accelerate its degradation, following first-order kinetics. For instance, in wine maturation studies, the degradation of dimeric procyanidins, including B4, was observed to be logarithmic with time and significantly influenced by temperature.

Q5: What are the recommended extraction solvents for this compound analysis?

A5: Aqueous acetone (typically 70%) is often recommended for the efficient extraction of procyanidins from plant matrices. Other effective solvent systems include aqueous methanol or ethanol, often acidified with a small amount of acid like acetic or formic acid to improve stability and extraction efficiency. The choice of solvent can depend on the specific matrix and the degree of polymerization of the procyanidins of interest.

Troubleshooting Guides

HPLC Analysis Issues

Problem: Poor peak resolution or peak tailing for this compound and its degradation products.

Possible Causes & Solutions:

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of phenolic compounds, leading to peak tailing.

    • Solution: Acidify the mobile phase, typically with 0.1% formic or acetic acid, to suppress the ionization of phenolic hydroxyl groups and improve peak shape.

  • Secondary Interactions with Stationary Phase: Residual silanol groups on C18 columns can interact with the hydroxyl groups of procyanidins, causing tailing.

    • Solution: Use a column with end-capping or a different stationary phase like a diol column, which can offer better separation for procyanidins. Consider lowering the mobile phase pH to reduce silanol interactions.

  • Column Overload: Injecting too concentrated a sample can lead to broad and asymmetric peaks.

    • Solution: Dilute the sample or reduce the injection volume. The standard sample concentration in HPLC is typically around 1 mg/mL.

Problem: Low signal intensity or no peak detected for this compound.

Possible Causes & Solutions:

  • Sample Degradation: Procyanidins are unstable and can degrade during sample preparation and storage.

    • Solution: Prepare samples fresh and store them at low temperatures (e.g., 4°C) in the dark. Consider adding antioxidants like ascorbic acid to the extraction solvent. Avoid high temperatures during sample preparation.

  • Inappropriate Detection Wavelength: The UV absorbance maximum for procyanidins is around 280 nm, but this can be subject to interference from other phenolic compounds.

    • Solution: For higher selectivity and sensitivity, use a fluorescence detector with excitation at ~230-280 nm and emission at ~310-321 nm.

  • Low Concentration in the Sample: The concentration of this compound in the extract may be below the detection limit of the instrument.

    • Solution: Concentrate the sample using solid-phase extraction (SPE) or optimize the extraction procedure to increase the yield.

LC-MS Analysis Issues

Problem: Poor ionization or signal suppression in the mass spectrometer.

Possible Causes & Solutions:

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound.

    • Solution: Improve sample cleanup using SPE. Optimize the chromatographic separation to resolve this compound from interfering compounds. Use a stable isotope-labeled internal standard if available.

  • Inappropriate Ionization Mode: The choice of positive or negative ionization mode can significantly impact signal intensity.

    • Solution: Negative ion mode ESI-MS is often preferred for procyanidins as it provides abundant deprotonated molecules [M-H]⁻.

  • Mobile Phase Composition: Additives in the mobile phase can affect ionization efficiency.

    • Solution: While acidic mobile phases are good for chromatography, they can sometimes suppress ionization in negative mode. A careful balance is needed. Volatile buffers like ammonium formate may be a suitable alternative to formic or acetic acid.

Problem: Difficulty in interpreting MS/MS fragmentation patterns.

Possible Causes & Solutions:

  • Complex Fragmentation Pathways: Procyanidins undergo characteristic but complex fragmentation.

    • Solution: Familiarize yourself with the common fragmentation pathways: quinone methide (QM) cleavage, retro-Diels-Alder (RDA), and heterocyclic ring fission (HRF). QM cleavage of the interflavan bond is a key fragmentation for B-type dimers.

  • In-source Fragmentation: Degradation of the analyte can occur in the ion source before mass analysis.

    • Solution: Optimize the ion source parameters, such as temperature and voltage, to minimize in-source fragmentation.

Data Presentation

Table 1: Influence of Temperature on the Degradation Rate Constant (k) of this compound in Dark Chocolate.

Storage Temperature (°C)Degradation Rate Constant (k) x 10⁻³ (day⁻¹)
42.2
225.4
357.8

Source: Data adapted from a study on the degradation of flavonoids in dark chocolate during storage. The degradation followed first-order reaction kinetics.

Table 2: Influence of pH on the Degradation Rate Constant and Half-life of Dimeric Procyanidins in a Model Wine Solution.

ProcyanidinpHDegradation Rate Constant (k) (days⁻¹)Half-life (t₁/₂) (days)
B12.00.009275
3.20.0026267
B22.00.007592
3.20.0024289
B32.00.007889
3.20.0025277
B42.00.008384
3.20.0028248

Source: Data adapted from a study on the transformation of procyanidins in model wine solutions. The disappearance of procyanidins with pH followed a first-order apparent reaction.

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material

This protocol is a general guideline and may need optimization for specific plant matrices.

  • Sample Preparation: Grind the dried plant material to a fine powder (e.g., particle size < 0.5 mm). If the sample has a high lipid content, defat it by extracting with hexane three times.

  • Extraction:

    • Weigh approximately 1 g of the powdered material into a centrifuge tube.

    • Add 10 mL of extraction solvent (e.g., 70% aqueous acetone with 0.1% acetic acid).

    • Vortex thoroughly and sonicate for 15-30 minutes in a cold water bath.

    • Agitate on a shaker at room temperature for 1-2 hours, protected from light.

  • Centrifugation and Filtration:

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the pellet one more time and combine the supernatants.

    • Filter the combined supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

Protocol 2: HPLC-UV/FLD Analysis of this compound
  • Instrumentation: An HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector and a Fluorescence (FLD) detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used. A diol-based column can also be effective for separating procyanidin oligomers.

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A typical gradient would start with a low percentage of solvent B, gradually increasing to elute the more hydrophobic compounds. An example gradient is as follows:

    • 0-5 min: 5% B

    • 5-30 min: 5% to 30% B

    • 30-35 min: 30% to 90% B

    • 35-40 min: Hold at 90% B

    • 40-45 min: 90% to 5% B

    • 45-50 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40°C.

  • Injection Volume: 10-20 µL.

  • Detection:

    • UV/PDA: Monitor at 280 nm.

    • FLD: Excitation at 272-280 nm and emission at 312-321 nm.

Protocol 3: LC-MS/MS Analysis of this compound and its Degradation Products
  • Instrumentation: An LC system coupled to a tandem mass spectrometer (e.g., QqQ or Q-TOF) with an electrospray ionization (ESI) source.

  • LC Conditions: Use the same column and mobile phase conditions as described in the HPLC protocol. The flow rate may need to be adjusted depending on the MS interface.

  • MS Parameters:

    • Ionization Mode: Negative ESI mode is generally preferred.

    • Capillary Voltage: Typically 3-4 kV.

    • Source Temperature: Optimize according to the instrument manufacturer's recommendations (e.g., 120-150°C).

    • Desolvation Gas Flow and Temperature: Optimize for efficient solvent evaporation (e.g., 600-800 L/hr at 350-450°C).

  • Data Acquisition:

    • Full Scan: Acquire data in full scan mode to identify the [M-H]⁻ ions of this compound (m/z 577.13) and its potential degradation products.

    • MS/MS (Product Ion Scan): Select the precursor ion for this compound (m/z 577.13) and fragment it using an appropriate collision energy to obtain its characteristic fragmentation pattern. Key fragment ions to monitor include those resulting from QM, RDA, and HRF cleavages.

    • Multiple Reaction Monitoring (MRM): For targeted quantification, set up MRM transitions for this compound and its expected degradation products (e.g., catechin/epicatechin).

Visualizations

G This compound Degradation Pathways cluster_products Degradation Products cluster_ms Mass Spectrometry Fragmentation PB4 This compound (m/z 577) Oxidation Oxidative Stress (e.g., light, heat, oxygen) PB4->Oxidation Acid Acid-Catalyzed Cleavage PB4->Acid QM Quinone Methide (QM) Cleavage PB4->QM RDA Retro-Diels-Alder (RDA) Fission PB4->RDA HRF Heterocyclic Ring Fission (HRF) PB4->HRF Catechin Catechin (m/z 289) Oxidation->Catechin Epicatechin Epicatechin (m/z 289) Oxidation->Epicatechin Acid->Catechin Acid->Epicatechin PhenolicAcids Smaller Phenolic Acids Catechin->PhenolicAcids Epicatechin->PhenolicAcids

Caption: Degradation pathways of this compound under chemical stress and in MS.

G Experimental Workflow for this compound Degradation Analysis Start Start: Sample (e.g., plant material, food product) Extraction Sample Preparation & Extraction Start->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration LC_MS LC-MS/MS Analysis Filtration->LC_MS HPLC HPLC-UV/FLD Analysis Filtration->HPLC Identification Identification of Degradation Products LC_MS->Identification Quantification Quantification of Degradation Products HPLC->Quantification Data_Analysis Data Processing & Analysis End End: Report Results Data_Analysis->End Quantification->Data_Analysis Identification->Data_Analysis G Troubleshooting Workflow for this compound HPLC/LC-MS Analysis Problem Problem Identified (e.g., Poor Peak Shape, Low Signal) Check_Sample 1. Check Sample Preparation - Degradation? - Correct solvent? - Filtered? Problem->Check_Sample Check_HPLC 2. Check HPLC System - Mobile phase pH? - Column condition? - Leaks? Check_Sample->Check_HPLC Sample OK Optimize_Sample Optimize Sample Prep: - Use fresh samples - Add antioxidant - Optimize extraction Check_Sample->Optimize_Sample Issue Found Check_MS 3. Check MS Settings - Ionization mode? - Source parameters? - Matrix effects? Check_HPLC->Check_MS HPLC OK Optimize_HPLC Optimize HPLC Method: - Adjust mobile phase pH - Use new/different column - Check connections Check_HPLC->Optimize_HPLC Issue Found Optimize_MS Optimize MS Method: - Switch ionization mode - Tune source parameters - Improve cleanup Check_MS->Optimize_MS Issue Found Resolved Problem Resolved Check_MS->Resolved MS OK Optimize_Sample->Problem Optimize_HPLC->Problem Optimize_MS->Problem

References

Technical Support Center: Procyanidin B4 Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method validation of Procyanidin B4 quantification. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may arise during the quantification of this compound using chromatographic methods such as HPLC and LC-MS/MS.

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Question: My chromatogram for this compound shows significant peak tailing. What are the potential causes and how can I resolve this?

  • Answer: Peak tailing for this compound can be caused by several factors. Here is a step-by-step guide to troubleshoot this issue:

    • Secondary Interactions: Procyanidins have multiple hydroxyl groups that can interact with active sites (residual silanols) on the silica-based stationary phase of the HPLC column.[1]

      • Solution:

        • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., by adding 0.1% formic or acetic acid) can suppress the ionization of silanol groups, reducing these interactions.[2]

        • Use of Deactivated Columns: Employ a column with end-capping or a base-deactivated stationary phase specifically designed to minimize silanol interactions.

    • Column Overload: Injecting a sample that is too concentrated can lead to peak distortion.[3][4]

      • Solution: Dilute the sample and reinject. If the peak shape improves, column overload was the likely cause.

    • Column Contamination or Degradation: Accumulation of contaminants from the sample matrix on the column frit or at the head of the column can cause peak tailing.[1]

      • Solution:

        • Use a guard column to protect the analytical column.

        • If a blockage is suspected, try back-flushing the column.

        • As a last resort, replace the column.

    • Extra-Column Volume: Excessive tubing length or large-diameter fittings between the injector, column, and detector can contribute to peak broadening and tailing.

      • Solution: Minimize the length and internal diameter of all connecting tubing.

Issue 2: Low or Inconsistent Analyte Recovery

  • Question: I am experiencing low and variable recovery of this compound during sample preparation. What steps can I take to improve this?

  • Answer: Low recovery is a common issue in the extraction of procyanidins from complex matrices. Consider the following:

    • Inefficient Extraction: The choice of extraction solvent and method is critical for quantitative recovery.

      • Solution:

        • Solvent Optimization: Procyanidins are typically extracted with mixtures of acetone, methanol, or ethanol with water. Acidification (e.g., with 0.1% formic acid) can improve extraction efficiency, but excessive acidity can lead to degradation.

        • Extraction Technique: Techniques like ultrasound-assisted extraction (UAE) or pressurized liquid extraction (PLE) can enhance recovery compared to simple maceration.

    • Analyte Adsorption: this compound can adsorb to glass or plastic surfaces during sample processing.

      • Solution: Silanize glassware or use polypropylene tubes to minimize adsorption.

    • Analyte Degradation: Procyanidins are susceptible to oxidation and degradation, especially at high temperatures or non-optimal pH.

      • Solution:

        • Work at low temperatures and protect samples from light.

        • Consider adding antioxidants like ascorbic acid to the extraction solvent.

        • Ensure the pH of the extraction and final solutions is appropriate to maintain stability.

Issue 3: Poor Sensitivity in LC-MS/MS Analysis

  • Question: My LC-MS/MS method for this compound has low sensitivity. How can I enhance the signal?

  • Answer: Improving sensitivity in LC-MS/MS requires a systematic approach:

    • Ionization Suppression/Enhancement (Matrix Effects): Co-eluting compounds from the sample matrix can interfere with the ionization of this compound in the mass spectrometer source.

      • Solution:

        • Improve Sample Cleanup: Use solid-phase extraction (SPE) to remove interfering matrix components.

        • Optimize Chromatography: Adjust the gradient to better separate this compound from matrix interferences.

        • Use an Internal Standard: A stable isotope-labeled internal standard can help compensate for matrix effects.

    • Suboptimal MS Parameters: The settings of the mass spectrometer may not be optimized for this compound.

      • Solution:

        • Source Optimization: Infuse a standard solution of this compound and optimize source parameters such as capillary voltage, gas flow, and temperature.

        • MRM Transition Optimization: Ensure the most abundant and specific precursor-product ion transitions are selected for quantification and confirmation.

    • Mobile Phase Composition: The mobile phase can affect ionization efficiency.

      • Solution: While acidic modifiers like formic acid are good for chromatography, they may not be optimal for ESI sensitivity in all cases. Experiment with different modifiers and concentrations. However, be aware that changes can impact chromatography.

Frequently Asked Questions (FAQs)

  • Q1: What are the typical validation parameters I need to assess for a this compound quantification method according to ICH guidelines?

  • A1: According to ICH guidelines (Q2(R1)), the key validation parameters for a quantitative analytical method include:

    • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

    • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

    • Range: The interval between the upper and lower concentration of the analyte for which the method has suitable linearity, accuracy, and precision.

    • Accuracy: The closeness of the test results to the true value.

    • Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

    • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

    • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

    • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

  • Q2: What are the common stability issues with this compound, and how can I assess them?

  • A2: Procyanidins can be unstable under certain conditions. Stability studies are crucial during method validation.

    • Common Issues:

      • Oxidation: Procyanidins are antioxidants and can be easily oxidized.

      • pH Effects: Stability is pH-dependent; degradation can occur under strongly acidic or alkaline conditions.

      • Temperature and Light Sensitivity: Higher temperatures and exposure to light can accelerate degradation.

    • Stability Assessment:

      • Stock Solution Stability: Analyze the stock solution of this compound at different time points under storage conditions (e.g., refrigerated, room temperature).

      • Freeze-Thaw Stability: Assess the stability of the analyte in the matrix after multiple freeze-thaw cycles.

      • Autosampler Stability: Determine the stability of the processed samples in the autosampler over the expected run time.

      • Long-Term Stability: Evaluate the stability of the analyte in the matrix stored at a specific temperature for an extended period.

    • Acceptance Criteria: The mean concentration of the stability samples should typically be within ±15% of the nominal concentration.

Quantitative Data Summary

The following tables summarize typical validation parameters for the quantification of procyanidins using HPLC-based methods.

Table 1: Linearity, LOD, and LOQ

AnalyteMethodLinearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Reference
ProcyanidinsHPLC-FLD0.5 - 100> 0.990.04 - 0.280.13 - 0.84
Crown ProcyanidinsUHPLC-Q-TOFNot Specified> 0.99-0.033 (mg/L)

Table 2: Accuracy and Precision

AnalyteMethodAccuracy (% Recovery)Precision (% RSD)Reference
Procyanidins (DP up to 4)HPLC-MS²90.9 - 125.4< 10% at lower concentrations
Crown ProcyanidinsUHPLC-Q-TOF88.21 - 107.64Repeatability: 1.99 - 11.03
ProcyanidinsHPLC-FLD79.43 - 112.02Intra-day & Inter-day < 15%

Experimental Protocols

Detailed methodologies for key validation experiments are provided below.

Protocol 1: Determination of Linearity

  • Objective: To demonstrate the linear relationship between the instrument response and the known concentrations of this compound.

  • Procedure:

    • Prepare a stock solution of this compound of a known high concentration in a suitable solvent (e.g., methanol).

    • Perform serial dilutions of the stock solution to prepare at least five calibration standards of different concentrations. The range should cover the expected concentrations in the samples.

    • Inject each calibration standard in triplicate.

    • Plot the mean peak area against the corresponding concentration.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c), the correlation coefficient (R²), and the y-intercept.

  • Acceptance Criteria:

    • The correlation coefficient (R²) should be ≥ 0.99.

Protocol 2: Determination of Accuracy

  • Objective: To assess the closeness of the measured concentration to the true concentration.

  • Procedure:

    • Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) by spiking a known amount of this compound into a blank matrix.

    • Analyze at least five replicates of each QC sample.

    • Calculate the concentration of this compound in each sample using the calibration curve.

    • Express the accuracy as the percentage of the measured concentration to the nominal (spiked) concentration.

  • Acceptance Criteria:

    • The mean value should be within ±15% of the nominal value, except at the LOQ where it should not deviate by more than ±20%.

Protocol 3: Determination of Precision

  • Objective: To evaluate the variability of the method.

  • Procedure:

    • Repeatability (Intra-day Precision):

      • Analyze at least five replicates of the low, medium, and high QC samples within the same day, under the same operating conditions.

      • Calculate the relative standard deviation (%RSD) for the measurements at each concentration level.

    • Intermediate Precision (Inter-day Precision):

      • Repeat the analysis of the QC samples on at least two different days, with different analysts or on different instruments if possible.

      • Calculate the %RSD for the combined data from all days at each concentration level.

  • Acceptance Criteria:

    • The %RSD should not exceed 15%, except for the LOQ where it should not exceed 20%.

Protocol 4: Determination of LOD and LOQ

  • Objective: To determine the lowest concentration of this compound that can be reliably detected and quantified.

  • Procedure (Signal-to-Noise Ratio Method):

    • Prepare a series of diluted solutions of this compound.

    • Inject the solutions and determine the concentration at which the signal-to-noise (S/N) ratio is approximately 3:1 for the LOD and 10:1 for the LOQ.

    • The noise can be determined by measuring the peak-to-peak noise in a region of the chromatogram where no peak is present.

  • Acceptance Criteria:

    • LOD: S/N ratio of approximately 3:1.

    • LOQ: S/N ratio of approximately 10:1. The accuracy and precision at the LOQ should meet the acceptance criteria.

Visualizations

Method_Validation_Workflow cluster_prep Phase 1: Preparation cluster_execution Phase 2: Experimental Validation cluster_reporting Phase 3: Reporting Method_Development Analytical Method Development Validation_Protocol Write Validation Protocol Method_Development->Validation_Protocol Specificity Specificity Validation_Protocol->Specificity Linearity Linearity & Range Validation_Protocol->Linearity Accuracy Accuracy Validation_Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Validation_Protocol->Precision LOD_LOQ LOD & LOQ Validation_Protocol->LOD_LOQ Robustness Robustness Validation_Protocol->Robustness Stability Stability Validation_Protocol->Stability Data_Analysis Data Analysis & Evaluation Specificity->Data_Analysis Linearity->Data_Analysis Accuracy->Data_Analysis Precision->Data_Analysis LOD_LOQ->Data_Analysis Robustness->Data_Analysis Stability->Data_Analysis Validation_Report Prepare Validation Report Data_Analysis->Validation_Report

Caption: Workflow for the validation of an analytical method.

Troubleshooting_Peak_Tailing cluster_causes Potential Causes cluster_solutions Solutions Start Peak Tailing Observed Cause1 Secondary Interactions Start->Cause1 Cause2 Column Overload Start->Cause2 Cause3 Column Contamination Start->Cause3 Cause4 Extra-Column Volume Start->Cause4 Sol1 Adjust Mobile Phase pH / Use Deactivated Column Cause1->Sol1 Sol2 Dilute Sample Cause2->Sol2 Sol3 Use Guard Column / Backflush / Replace Column Cause3->Sol3 Sol4 Optimize Tubing Cause4->Sol4

Caption: Troubleshooting logic for HPLC peak tailing.

References

Technical Support Center: Procyanidin B4 Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing interference in Procyanidin B4 (Pro-B4) assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in this compound assays?

A1: Interference in Pro-B4 assays can arise from various sources depending on the sample matrix and the analytical method employed. Common interfering substances include:

  • Proteins: Abundant in biological samples like plasma and serum, proteins can precipitate during analysis, co-elute with Pro-B4, and interfere with detection. Proanthocyanidins, including Pro-B4, have a characteristic ability to precipitate proteins.

  • Ascorbic Acid (Vitamin C): A strong reducing agent, ascorbic acid can interfere with assays that rely on redox reactions for detection, such as some spectrophotometric methods.[1] Its presence can lead to an overestimation of the analyte.

  • Reducing Sugars: Similar to ascorbic acid, reducing sugars can interfere with colorimetric assays.

  • Other Phenolic Compounds: Complex matrices like fruit extracts contain a wide variety of phenolic compounds that may have similar retention times to Pro-B4 in HPLC analysis, leading to co-elution and inaccurate quantification.

  • Matrix Effects in LC-MS/MS: Co-eluting matrix components can enhance or suppress the ionization of Pro-B4 in the mass spectrometer source, leading to inaccurate quantification.[2][3][4] Food matrices, such as those rich in carbohydrates, have been shown to affect the bioavailability and plasma concentration of procyanidin dimers.[2]

Q2: How can I remove protein interference from my biological samples?

A2: Protein precipitation is a common and effective method to remove the majority of proteins from biological samples like plasma or serum. Several protocols can be employed:

  • Acetonitrile (ACN) Precipitation: This is a widely used method. Typically, three volumes of cold acetonitrile are added to one volume of the plasma sample. After vortexing and centrifugation, the supernatant containing Pro-B4 can be collected. This method has been shown to provide good recovery for many small molecules.

  • Trichloroacetic Acid (TCA) Precipitation: TCA is a potent protein precipitating agent. A common protocol involves adding an equal volume of 10% (w/v) TCA to the sample, followed by incubation on ice and centrifugation. However, TCA is a strong acid and might affect the stability of the analyte.

  • Acetone Precipitation: Adding at least three volumes of ice-cold acetone to the sample and incubating at -20°C can effectively precipitate proteins.

  • Combined TCA/Acetone Precipitation: A mixture of 10% TCA in acetone can be more effective than either reagent alone.

It is crucial to validate the chosen protein precipitation method to ensure high recovery of Pro-B4 and efficient removal of proteins.

Q3: What is Solid-Phase Extraction (SPE) and how can it be used to clean up my samples?

A3: Solid-Phase Extraction (SPE) is a sample preparation technique used to isolate and concentrate analytes from complex mixtures. For Pro-B4 analysis, SPE with a C18 sorbent is a common choice. The general steps are:

  • Conditioning: The C18 cartridge is activated with an organic solvent like methanol.

  • Equilibration: The cartridge is then equilibrated with water or a buffer that mimics the sample matrix.

  • Loading: The sample is loaded onto the cartridge. Pro-B4, being relatively nonpolar, will be retained on the C18 sorbent.

  • Washing: The cartridge is washed with a weak solvent (e.g., water or a low percentage of organic solvent) to remove polar interfering compounds.

  • Elution: Pro-B4 is eluted from the cartridge using a stronger organic solvent, such as methanol or acetonitrile.

The choice of solvents and their volumes should be optimized to ensure maximum recovery of Pro-B4 and efficient removal of interferences.

Q4: My HPLC chromatogram shows peak splitting for this compound. What are the possible causes and solutions?

A4: Peak splitting in HPLC can be caused by several factors:

  • Column Contamination or Void: The inlet frit of the column might be partially blocked, or a void may have formed at the head of the column.

    • Solution: Try back-flushing the column. If the problem persists, the column may need to be replaced.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

  • Co-elution of an Interfering Compound: The "split" peak might actually be two different compounds eluting very close to each other.

    • Solution: Try adjusting the mobile phase composition, gradient, or temperature to improve resolution.

  • Injector Issues: A partially blocked injector needle or port can cause the sample to be introduced onto the column in a non-uniform manner.

    • Solution: Clean the injector components according to the manufacturer's instructions.

Troubleshooting Guides

Issue 1: Low Recovery of this compound After Sample Preparation

Symptoms:

  • The concentration of Pro-B4 in your quality control (QC) samples is consistently lower than the expected value.

  • The peak area of Pro-B4 is significantly smaller than in previous successful runs.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inefficient Protein Precipitation 1. Verify the precipitating agent: Ensure the correct concentration and volume of the precipitating solvent (e.g., acetonitrile, TCA) are being used. 2. Optimize incubation time and temperature: For acetone precipitation, ensure sufficient incubation time at -20°C. 3. Check centrifugation speed and time: Inadequate centrifugation may not pellet all precipitated proteins, leading to loss of analyte in the supernatant.
Incomplete Elution from SPE Cartridge 1. Increase elution solvent strength: The eluting solvent may not be strong enough to desorb Pro-B4 completely from the sorbent. Try a stronger solvent (e.g., increase the percentage of organic modifier). 2. Increase elution volume: The volume of the elution solvent may be insufficient. Try eluting with multiple smaller volumes.
Analyte Degradation 1. Check pH of solutions: Procyanidins can be unstable under certain pH conditions. Ensure all solutions are within a stable pH range for Pro-B4. 2. Avoid excessive heat and light exposure: Prepare samples under subdued light and avoid prolonged exposure to high temperatures.
Adsorption to Labware 1. Use appropriate vials: Polypropylene vials are generally preferred over glass to minimize adsorption of phenolic compounds. 2. Pre-rinse pipette tips: When handling organic solvents, pre-rinsing the pipette tip with the solvent can improve accuracy.

The choice of extraction solvent significantly impacts the recovery of procyanidins. The following table summarizes findings on the extraction of procyanidins from dried red grape pomace.

Extraction Solvent Relative Recovery of Total Procyanidins (%) Relative Recovery of Dimers (%)
50% Ethanol/Water115%113%
70% Acetone/Water/Acetic Acid (Conventional)100%100%

*Data adapted from a study on red grape pomace, where the acetone-based solvent was the conventional method. This indicates that a 50% ethanol/water mixture can be more effective for extracting procyanidins, including dimers like Pro-B4.

Issue 2: Poor Peak Shape and Resolution in HPLC

Symptoms:

  • Broad, tailing, or fronting peaks for Pro-B4.

  • Inability to resolve Pro-B4 from other components in the sample.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Column Degradation 1. Check column performance: Inject a standard solution of Pro-B4 to assess peak shape and efficiency. If the peak is broad or tailing, the column may be nearing the end of its life. 2. Clean the column: If the column is contaminated, follow the manufacturer's instructions for cleaning.
Inappropriate Mobile Phase 1. Adjust mobile phase pH: The pH of the mobile phase can affect the ionization state of Pro-B4 and its interaction with the stationary phase. Small adjustments to the pH can significantly improve peak shape. 2. Optimize organic modifier concentration: Adjusting the gradient profile or the percentage of organic solvent in an isocratic method can improve resolution.
High Injection Volume or Concentration 1. Reduce injection volume: Injecting too large a volume of sample can lead to peak broadening. 2. Dilute the sample: A highly concentrated sample can overload the column, resulting in poor peak shape.
System Dead Volume 1. Check tubing and connections: Ensure that all tubing between the injector, column, and detector is as short as possible and that all connections are properly made to minimize dead volume.

Experimental Protocols

Protocol 1: Protein Precipitation of Plasma Samples with Acetonitrile
  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Vortex the samples to ensure homogeneity.

  • Precipitation:

    • In a polypropylene microcentrifuge tube, add 100 µL of the plasma sample.

    • Add 300 µL of ice-cold acetonitrile.

    • Vortex the mixture vigorously for 30 seconds.

  • Centrifugation:

    • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully collect the supernatant without disturbing the protein pellet.

    • The supernatant is now ready for direct injection into the LC-MS/MS system or for further cleanup by SPE.

Protocol 2: Solid-Phase Extraction (SPE) of this compound from a Fruit Extract

Materials:

  • C18 SPE cartridge (e.g., 500 mg, 3 mL)

  • Methanol (HPLC grade)

  • Deionized water

  • Fruit extract (previously filtered)

Procedure:

  • Conditioning:

    • Pass 5 mL of methanol through the C18 cartridge. Do not let the sorbent run dry.

  • Equilibration:

    • Pass 5 mL of deionized water through the cartridge. Do not let the sorbent run dry.

  • Sample Loading:

    • Load 1 mL of the filtered fruit extract onto the cartridge at a slow, dropwise rate.

  • Washing:

    • Pass 5 mL of deionized water through the cartridge to remove polar interferences.

  • Elution:

    • Elute the Pro-B4 from the cartridge with 5 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the methanol from the eluate under a gentle stream of nitrogen.

    • Reconstitute the dried residue in a known volume of the initial mobile phase for HPLC analysis.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Complex Sample (e.g., Plasma, Fruit Extract) Protein_Precipitation Protein Precipitation (for biological samples) Sample->Protein_Precipitation Add Acetonitrile SPE Solid-Phase Extraction (for complex matrices) Sample->SPE Direct Loading (for non-proteinaceous samples) Protein_Precipitation->SPE Supernatant HPLC HPLC Separation SPE->HPLC Eluate Detection Detection (UV or MS/MS) Quantification Quantification of This compound Detection->Quantification

Caption: Workflow for this compound analysis from complex matrices.

Troubleshooting_HPLC_Peak_Splitting Start Peak Splitting Observed Check_Column Check Column (Contamination/Void?) Start->Check_Column Check_Solvent Check Sample Solvent (Incompatible?) Check_Column->Check_Solvent No Solution_Column Back-flush or Replace Column Check_Column->Solution_Column Yes Check_Coelution Check for Co-elution Check_Solvent->Check_Coelution No Solution_Solvent Dissolve Sample in Mobile Phase Check_Solvent->Solution_Solvent Yes Solution_Coelution Optimize Method (Gradient/Temp) Check_Coelution->Solution_Coelution Yes End Problem Resolved Check_Coelution->End No, check injector Solution_Column->End Solution_Solvent->End Solution_Coelution->End

Caption: Logical steps for troubleshooting HPLC peak splitting.

References

Technical Support Center: Optimization of Procyanidin B4 Delivery in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the delivery of Procyanidin B4 in cell culture experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: this compound is precipitating when I add it to my cell culture medium. What should I do?

A1: Precipitation of this compound is a common issue due to its hydrophobic nature and low aqueous solubility. Here are several steps to troubleshoot this problem:

  • Optimize Stock Solution Preparation:

    • Solvent Choice: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution of this compound.[1][2]

    • Dissolution Technique: To ensure complete dissolution, gently warm the stock solution tube to 37°C and sonicate it in a water bath for a short period.[2]

  • Refine Dilution Method:

    • Stepwise Dilution: Avoid adding the concentrated DMSO stock solution directly into the full volume of your cell culture medium. This can cause "solvent shock" and lead to precipitation. Instead, perform a stepwise dilution by first diluting the stock in a small volume of pre-warmed (37°C) medium, vortexing gently, and then adding this intermediate dilution to the final culture volume.[1]

    • Final Solvent Concentration: It is critical to keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, to prevent solvent-induced cytotoxicity.[1]

  • Alternative Approaches:

    • Lower Stock Concentration: If precipitation persists, consider preparing a lower concentration stock solution (e.g., 1 mM) in DMSO.

    • Co-solvents and Surfactants: For particularly challenging solubility issues, the addition of a biocompatible co-solvent like polyethylene glycol (PEG) or a non-ionic surfactant such as Pluronic F-68 to the cell culture medium may help maintain solubility.

Q2: What is the recommended solvent for this compound and what is the maximum final concentration I can use in my cell culture?

A2: The recommended solvent for this compound is DMSO. The tolerance of cell lines to DMSO can vary, but it is standard practice to maintain the final DMSO concentration in the culture medium at or below 0.5% to avoid off-target effects and cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) in your experiments.

Q3: How should I prepare and store my this compound stock solution?

A3: this compound is soluble in DMSO at concentrations up to 50 mg/mL (approximately 86.43 mM), though achieving this may require warming and sonication. It is also soluble in other organic solvents like ethanol, and dimethyl formamide.

  • Preparation: Dissolve the this compound powder in your chosen solvent. Gentle warming to 37°C and brief sonication can aid dissolution.

  • Storage: Once dissolved, it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C. Stored at -20°C, the solution should be used within one month, while at -80°C, it can be stable for up to six months. It is always best to prepare fresh dilutions for each experiment.

Q4: What concentration range of this compound should I use in my experiments?

A4: The effective concentration of this compound can vary significantly depending on the cell line and the biological endpoint being measured. Based on available data for procyanidins, a starting point for concentration ranges in cancer cell lines could be from 5 µM to 100 µM. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Quantitative Data Summary

The following table summarizes the cytotoxic effects of procyanidins on various cancer cell lines. Note that some data may be for procyanidin mixtures or derivatives other than specifically this compound.

Cell LineCompoundAssayIncubation Time (h)IC50 (µM)Reference
HT-29 (Colon Cancer)Proanthocyanidins (PACs)MTT24>200 µg/mL
HT-29 (Colon Cancer)Proanthocyanidins (PACs)MTT48100-200 µg/mL
HT-29 (Colon Cancer)Proanthocyanidins (PACs)MTT7250-100 µg/mL
MCF-7 (Breast Cancer)Proanthocyanidins (PACs)MTT24>200 µg/mL
MCF-7 (Breast Cancer)Proanthocyanidins (PACs)MTT48100-200 µg/mL
MCF-7 (Breast Cancer)Proanthocyanidins (PACs)MTT7250-100 µg/mL
PC-3 (Prostate Cancer)Proanthocyanidins (PACs)MTT24>200 µg/mL
PC-3 (Prostate Cancer)Proanthocyanidins (PACs)MTT48100-200 µg/mL
PC-3 (Prostate Cancer)Proanthocyanidins (PACs)MTT7250-100 µg/mL
MDA-MB-231 (Breast Cancer)GECGC (a procyanidin dimer)MTT48~50
HCT-116 (Colon Cancer)GECGC (a procyanidin dimer)MTT48<50

Experimental Protocols

Protocol 1: Preparation of this compound for Cell Culture Application
  • Prepare Stock Solution:

    • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • To aid dissolution, gently warm the tube to 37°C and sonicate in a water bath for 5-10 minutes until the solution is clear.

    • Aliquot the stock solution into sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).

  • Prepare Working Solution:

    • On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature.

    • Pre-warm your cell culture medium to 37°C.

    • Perform a serial dilution of the stock solution in the pre-warmed medium to achieve the final desired concentrations for your experiment. Ensure the final DMSO concentration does not exceed 0.5%.

    • Gently mix the final working solutions before adding them to your cell cultures.

Protocol 2: MTT Assay for Cell Viability

This protocol is adapted from standard MTT assay procedures.

  • Cell Seeding:

    • Seed your cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of this compound in complete culture medium as described in Protocol 1.

    • Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cell death if desired.

    • Remove the old medium from the wells and add 100 µL of the this compound working solutions or controls to the respective wells.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of viability against the this compound concentration to determine the IC50 value.

Protocol 3: Cellular Uptake Assay for Polyphenols (General)

This is a general protocol for assessing the cellular uptake of polyphenols, which can be adapted for this compound. This method often relies on the intrinsic fluorescence of the compound or the use of fluorescent dyes.

  • Cell Seeding:

    • Seed cells in a 24-well plate at an appropriate density to reach about 80-90% confluency on the day of the assay.

    • Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • Treatment:

    • Prepare the desired concentrations of this compound in serum-free medium.

    • Wash the cells twice with pre-warmed PBS.

    • Add the this compound working solutions to the wells.

    • Incubate for the desired time points (e.g., 30 min, 1h, 2h, 4h).

  • Cell Lysis and Fluorescence Measurement:

    • After incubation, wash the cells three times with ice-cold PBS to remove any extracellular compound.

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).

    • Collect the cell lysates and centrifuge to pellet cell debris.

    • Transfer the supernatant to a 96-well black plate.

    • Measure the fluorescence of the lysate using a fluorescence microplate reader at the appropriate excitation and emission wavelengths for this compound.

    • Normalize the fluorescence intensity to the total protein concentration of each sample, determined by a protein assay (e.g., BCA assay).

Signaling Pathways and Experimental Workflows

Nrf2/ARE Signaling Pathway Activation by this compound

Procyanidins, including this compound, have been shown to activate the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) signaling pathway. This pathway is a key regulator of cellular defense against oxidative stress. Procyanidins are thought to activate Nrf2 by inhibiting its ubiquitination and subsequent degradation, leading to its accumulation and translocation to the nucleus where it can activate the transcription of antioxidant genes.

Nrf2_Pathway PB4 This compound Keap1 Keap1 PB4->Keap1 inhibits Nrf2_cyto Nrf2 (cytoplasm) Keap1->Nrf2_cyto promotes ubiquitination Proteasome Proteasome Nrf2_cyto->Proteasome degradation Nrf2_nucleus Nrf2 (nucleus) Nrf2_cyto->Nrf2_nucleus translocation Ub Ubiquitin ARE ARE (Antioxidant Response Element) Nrf2_nucleus->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription

Caption: this compound activates the Nrf2/ARE pathway.

NF-κB Signaling Pathway Inhibition by this compound

Procyanidins have been demonstrated to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a crucial role in inflammation and cell survival. This inhibition can occur at multiple levels, including the prevention of IKK (IκB kinase) phosphorylation, which in turn prevents the phosphorylation and degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.

NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK activates PB4 This compound PB4->IKK inhibits phosphorylation IkBa IκBα IKK->IkBa phosphorylates NFkB_cyto NF-κB (p65/p50) (cytoplasm) IkBa->NFkB_cyto sequesters Proteasome_NFkB Proteasome IkBa->Proteasome_NFkB degradation NFkB_nucleus NF-κB (p65/p50) (nucleus) NFkB_cyto->NFkB_nucleus translocation Inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFkB_nucleus->Inflammatory_Genes activates transcription

Caption: this compound inhibits the NF-κB signaling pathway.

Experimental Workflow for this compound Delivery Optimization

The following diagram outlines a logical workflow for optimizing the delivery of this compound in cell culture and assessing its biological effects.

Experimental_Workflow Start Start: Obtain This compound Prep_Stock Prepare Stock Solution (DMSO, warm, sonicate) Start->Prep_Stock Solubility_Test Solubility Test in Cell Culture Medium Prep_Stock->Solubility_Test Precipitation Precipitation? Solubility_Test->Precipitation Troubleshoot Troubleshoot: - Stepwise dilution - Lower stock conc. - Use co-solvents Precipitation->Troubleshoot Yes No_Precipitation No Precipitation Precipitation->No_Precipitation No Troubleshoot->Prep_Stock Dose_Response Dose-Response Experiment (e.g., MTT Assay) No_Precipitation->Dose_Response Determine_IC50 Determine IC50 and Optimal Concentration Range Dose_Response->Determine_IC50 Mechanism_Studies Mechanism of Action Studies: - Cellular Uptake Assay - Western Blot for Signaling Pathways - Gene Expression Analysis Determine_IC50->Mechanism_Studies End End: Data Analysis and Interpretation Mechanism_Studies->End

Caption: Workflow for optimizing this compound delivery.

References

Technical Support Center: Enhancing the Resolution of Procyanidin B4 Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the resolution of Procyanidin B4 isomers in chromatography.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the chromatographic separation of this compound isomers.

Issue 1: Poor resolution between this compound and its isomers.

  • Question: My chromatogram shows broad, overlapping peaks for this compound and other B-type dimers. How can I improve the separation?

  • Answer: Achieving baseline separation of this compound isomers can be challenging due to their structural similarity. Here are several strategies to improve resolution:

    • Optimize the Mobile Phase:

      • Mobile Phase Additives: The addition of an acid to the mobile phase is crucial for good peak shape and resolution. Formic acid (0.1%) is generally preferred over acetic acid for LC-MS applications as it is a stronger acid, used at lower concentrations, and provides better ionization.[1][2] For reversed-phase HPLC, a mobile phase of acidified water and an organic solvent like acetonitrile or methanol is common.[3]

      • Organic Modifier: Acetonitrile often produces sharper peaks than methanol. Systematically varying the gradient by employing a shallower gradient (slower increase in the organic solvent) can significantly enhance the separation of closely eluting isomers.[4]

    • Adjust the Column Temperature: Increasing the column temperature can improve resolution for procyanidins. For instance, increasing the temperature from 25 °C to 50 °C in UHPLC analysis has been shown to provide similar separation in a shorter time. However, the effect of temperature can be compound-dependent, so it should be optimized for your specific separation.

    • Select the Appropriate Column:

      • Reversed-Phase (C18): While widely used, not all C18 columns are the same. Different C18 stationary phases can offer varying selectivities. For procyanidins up to a degree of polymerization (DP) of 4, reversed-phase HPLC is often suitable.

      • Diol Phase: For separating procyanidin oligomers based on their degree of polymerization, a diol stationary phase operating in normal-phase mode can be very effective. This can be particularly useful for separating dimers from trimers and other oligomers.

      • Chiral Columns: For separating diastereomers, such as the different isomers of this compound, a chiral stationary phase may be necessary. Polysaccharide-based chiral stationary phases are popular for this purpose.

Issue 2: Peak Tailing.

  • Question: My this compound peak is exhibiting significant tailing. What is the cause and how can I fix it?

  • Answer: Peak tailing is a common issue in HPLC and can compromise resolution and quantification. The primary cause of peak tailing for compounds like procyanidins is often secondary interactions with the stationary phase, particularly with residual silanol groups on silica-based columns.

    • Lower the Mobile Phase pH: Acidifying the mobile phase (e.g., with 0.1% formic acid) protonates the silanol groups, reducing their interaction with the acidic phenolic hydroxyl groups of the procyanidins, which in turn minimizes peak tailing. A pH of 2-3 is often recommended for basic compounds, and for acidic compounds, keeping the pH below their pKa is beneficial.

    • Increase Buffer Strength: If using a buffer, ensure its concentration is sufficient (typically 10-50 mM) to maintain a stable pH and minimize ionic interactions.

    • Check for Column Overload: Injecting too much sample can saturate the column and lead to peak distortion. Try diluting your sample or reducing the injection volume.

    • Column Contamination: The column may be contaminated with strongly retained compounds from previous injections. Flush the column with a strong solvent to clean it.

Issue 3: Retention Time Variability.

  • Question: The retention time for my this compound peak is shifting between runs. What could be causing this instability?

  • Answer: Retention time instability can be frustrating and affects the reliability of your analysis. Several factors can contribute to this issue:

    • Mobile Phase Composition: In reversed-phase chromatography, even a small change in the organic solvent percentage (e.g., 1%) can lead to a significant shift in retention time (5-15%). Ensure accurate and consistent mobile phase preparation, preferably by weight.

    • Column Temperature: Fluctuations in ambient temperature can affect retention times, with a 1°C change potentially causing a 1-2% shift. Using a column oven is highly recommended to maintain a stable temperature.

    • Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.

    • System Leaks: Even a small, invisible leak in the HPLC system can cause flow rate fluctuations and lead to retention time drift.

Frequently Asked Questions (FAQs)

Q1: What is the best chromatographic technique for separating this compound isomers?

A1: The choice of technique depends on the specific separation goal.

  • For general analysis and separation from other procyanidin oligomers: Reversed-phase Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a mass spectrometer (MS) is a powerful tool. It offers high resolution and short analysis times. Diol-phase HPLC is excellent for separating procyanidins based on their degree of polymerization.

  • For separating diastereomers of this compound: Chiral chromatography is often necessary. This can be achieved using chiral stationary phases (CSPs), such as polysaccharide-based columns.

Q2: How can I prepare my plant extract sample for this compound analysis?

A2: Proper sample preparation is critical for accurate analysis and to protect your column. A general procedure involves:

  • Extraction: Procyanidins are typically extracted from plant material using a mixture of acetone and water or methanol and water. An optimized method for procyanidin extraction from herbal matrices uses a 60% hydromethanolic mixture with 1% formic acid.

  • Cleanup: The crude extract often contains interfering compounds. Solid-phase extraction (SPE) is a common cleanup step. A C18 cartridge can be used to remove non-polar compounds, while a diol cartridge can help in fractionating the procyanidins.

  • Filtration: Before injection, the final sample should be filtered through a 0.22 or 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC system.

Q3: What are the typical MS/MS fragmentation patterns for this compound?

A3: In negative ion mode ESI-MS/MS, B-type procyanidin dimers like this compound primarily fragment through three main pathways:

  • Quinone Methide (QM) fission: This is the cleavage of the interflavan bond, resulting in fragment ions corresponding to the monomeric units (e.g., m/z 287 and 289).

  • Retro-Diels-Alder (RDA) fission: This involves the cleavage of the heterocyclic C-ring of one of the flavan-3-ol units. For a B-type dimer, this typically produces a fragment ion at m/z 425, which can further lose a water molecule to give a fragment at m/z 407.

  • Heterocyclic Ring Fission (HRF): This pathway can also occur on the monomeric units.

Quantitative Data Summary

Table 1: Comparison of HPLC Columns for Procyanidin Separation

Column TypeStationary PhaseAdvantagesDisadvantagesReference(s)
Reversed-PhaseC18Good for separating oligomers up to DP=4; various selectivities available.May not resolve all isomers; polymeric procyanidins can be strongly retained.
Normal-PhaseDiolExcellent for separating procyanidins by degree of polymerization.Less effective for separating isomers within the same DP class.
ChiralPolysaccharide-basedNecessary for the separation of enantiomers and diastereomers.Can be more expensive and may require specific mobile phases.

Table 2: Effect of Mobile Phase Additives on this compound Resolution

AdditiveTypical ConcentrationEffect on SeparationReference(s)
Formic Acid0.1%Improves peak shape by suppressing silanol interactions; provides good ionization for MS detection.
Acetic Acid0.1% - 2%Also improves peak shape but is a weaker acid than formic acid. Higher concentrations can be detrimental to the HPLC system.

Experimental Protocols

Protocol 1: UHPLC-MS Method for this compound Isomer Analysis

This protocol is adapted from a method for the analysis of procyanidins in plant extracts.

  • Instrumentation:

    • UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column suitable for UHPLC (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient:

      • 0-5 min: 5-15% B

      • 5-20 min: 15-40% B

      • 20-25 min: 40-95% B

      • 25-30 min: Hold at 95% B

      • 30.1-35 min: Re-equilibrate at 5% B

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Scan Range: m/z 100-2000.

    • Data Acquisition: Full scan and data-dependent MS/MS.

    • Collision Energy: Ramped collision energy (e.g., 20-50 eV) for MS/MS fragmentation.

Visualizations

MS_MS_Fragmentation cluster_fragments Primary Fragmentation Pathways Procyanidin_B4 This compound [M-H]⁻ m/z 577 QM_Fragments Quinone Methide (QM) Fission (m/z 287 + m/z 289) Procyanidin_B4->QM_Fragments Interflavan Bond Cleavage RDA_Fragment Retro-Diels-Alder (RDA) Fission (m/z 425) Procyanidin_B4->RDA_Fragment C-Ring Cleavage RDA_Water_Loss RDA + Water Loss (m/z 407) RDA_Fragment->RDA_Water_Loss - H₂O

References

dealing with matrix effects in Procyanidin B4 analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Procyanidin B4 analysis. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to matrix effects in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your analytical work.

Troubleshooting Guide

This guide addresses specific issues you may encounter during this compound analysis, providing potential causes and actionable solutions.

Issue Potential Cause(s) Suggested Solution(s)
Poor peak shape or splitting Matrix components co-eluting with this compound.Optimize the chromatographic gradient to better separate the analyte from interferences. Employ a more effective sample clean-up procedure (e.g., Solid Phase Extraction).
Low signal intensity or sensitivity Significant ion suppression due to matrix effects.[1]Enhance sample preparation to remove interfering substances like phospholipids.[1] Use a stable isotope-labeled internal standard (SIL-IS) to compensate for signal loss. Dilute the sample if the concentration of this compound is sufficiently high.
High signal intensity or enhancement Co-eluting matrix components enhancing the ionization of this compound.[1]Improve chromatographic separation. Utilize a matrix-matched calibration curve for accurate quantification.
Inconsistent results between samples Variable matrix effects across different sample lots or types.[2]Assess matrix effects for each new matrix type. Employ a robust internal standard strategy, preferably a SIL-IS. Standardize the sample collection and preparation protocol meticulously.
Low recovery of this compound Inefficient extraction from the sample matrix. Degradation of the analyte during sample processing.Optimize the extraction solvent and pH. Acidified solvents often improve stability and recovery.[3] Evaluate different sample preparation techniques (e.g., LLE, SPE) to find the most efficient method. Minimize sample processing time and keep samples cooled to prevent degradation.

Frequently Asked Questions (FAQs)

1. What are matrix effects and how do they impact this compound analysis?

Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification. In biological matrices like plasma, phospholipids are a major cause of matrix effects in LC-MS/MS analysis.

2. How can I quantitatively assess matrix effects in my this compound assay?

The most common method is the post-extraction spike technique. This involves comparing the peak area of this compound in a solution spiked into a blank matrix extract to the peak area of this compound in a neat solvent solution at the same concentration. The ratio of these two responses is known as the Matrix Factor (MF) .

  • MF < 1 indicates ion suppression.

  • MF > 1 indicates ion enhancement.

  • MF = 1 indicates no matrix effect.

3. What is the best internal standard to use for this compound analysis?

A stable isotope-labeled internal standard (SIL-IS) of this compound is the gold standard. A SIL-IS has nearly identical chemical and physical properties to the analyte and will experience similar matrix effects, thus providing the most accurate compensation. If a SIL-IS is not available, a structural analog can be used, but it may not compensate for matrix effects as effectively.

4. Can I just dilute my sample to reduce matrix effects?

Yes, sample dilution is a simple and often effective way to reduce the concentration of interfering matrix components. However, this approach is only feasible if the concentration of this compound in your sample is high enough to remain above the limit of quantification (LOQ) after dilution.

5. Which sample preparation technique is most effective at removing matrix interferences for this compound?

The choice of sample preparation technique depends on the complexity of the matrix.

  • Protein Precipitation (PPT) is a simple method but may not provide sufficient cleanup for complex matrices, often leaving phospholipids in the extract.

  • Liquid-Liquid Extraction (LLE) offers better selectivity than PPT and can be optimized by adjusting solvent polarity and pH to effectively remove interferences.

  • Solid Phase Extraction (SPE) is generally the most powerful technique for sample cleanup, offering a wide range of sorbent chemistries that can be tailored to specifically retain this compound while washing away matrix components. An off-line SPE method has been successfully used for the determination of procyanidins in plasma samples.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound analysis to aid in method development and validation.

Table 1: Recovery of Procyanidins using Different Extraction Methods

AnalyteMatrixExtraction MethodRecovery (%)Reference
Procyanidins (general)PlasmaSolid Phase Extraction (SPE)>84% (except for trimer at 65%)
Procyanidins (monomers)Grape PomaceUltrasound-Assisted Extraction (60% Methanol with 1% Formic Acid)~95%
Procyanidin DimersGrape PomaceUltrasound-Assisted Extraction (60% Methanol with 1% Formic Acid)~90%

Table 2: Method Validation Parameters for Procyanidin Analysis in Plasma

ParameterCatechin & EpicatechinDimerTrimerReference
LOD (µM) <0.003<0.0030.8
LOQ (µM) <0.01<0.010.98

Detailed Experimental Protocols

Protocol 1: Solid Phase Extraction (SPE) for this compound from Plasma

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Pre-treatment:

    • To 500 µL of plasma, add an appropriate amount of this compound internal standard solution.

    • Add 500 µL of 4% phosphoric acid to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

    • Collect the supernatant.

  • SPE Cartridge Conditioning:

    • Use a suitable SPE cartridge (e.g., C18 or a mixed-mode cation exchange).

    • Condition the cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading:

    • Load the pre-treated plasma supernatant onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Further wash with 1 mL of hexane to remove non-polar interferences like phospholipids.

  • Elution:

    • Elute this compound with 1 mL of acidified methanol (e.g., methanol with 0.1% formic acid).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from a Liquid Food Matrix

  • Sample Preparation:

    • To 1 mL of the liquid food sample, add the internal standard.

    • Acidify the sample by adding 100 µL of 1M HCl to ensure this compound is in a non-ionized form.

  • Extraction:

    • Add 3 mL of an appropriate organic solvent (e.g., ethyl acetate or a mixture of ethyl acetate and hexane).

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 x g for 5 minutes to separate the aqueous and organic layers.

  • Collection:

    • Carefully transfer the upper organic layer to a clean tube.

  • Re-extraction (Optional):

    • For improved recovery, repeat the extraction step (step 2) on the remaining aqueous layer and combine the organic fractions.

  • Evaporation and Reconstitution:

    • Evaporate the combined organic extracts to dryness under nitrogen.

    • Reconstitute the residue in the mobile phase for analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid Phase Extraction (SPE) cluster_analysis Analysis sample Sample (e.g., Plasma) add_is Add Internal Standard sample->add_is ppt Protein Precipitation (e.g., with Acid) add_is->ppt centrifuge1 Centrifugation ppt->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant load Load Sample supernatant->load condition Condition SPE Cartridge condition->load wash Wash (Polar & Non-polar Interferences) load->wash elute Elute this compound wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms troubleshooting_logic cluster_investigation Investigation cluster_solutions Potential Solutions start Inaccurate Quantification of this compound check_peak Check Peak Shape & Signal Intensity start->check_peak assess_me Assess Matrix Effect (Post-Extraction Spike) check_peak->assess_me Poor shape or low/high signal check_recovery Evaluate Recovery assess_me->check_recovery Significant Matrix Effect (MF ≠ 1) optimize_lc Optimize LC Method assess_me->optimize_lc Co-elution suspected improve_cleanup Improve Sample Cleanup (SPE, LLE) assess_me->improve_cleanup use_sil_is Use SIL-IS assess_me->use_sil_is Variable suppression/ enhancement matrix_match Matrix-Matched Calibration assess_me->matrix_match Consistent enhancement or suppression dilute Sample Dilution assess_me->dilute High analyte conc. optimize_extraction Optimize Extraction Protocol check_recovery->optimize_extraction Low Recovery

References

Technical Support Center: Improving the Efficiency of Procyanidin B4 Enzymatic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the enzymatic synthesis of Procyanidin B4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common enzymes used for the in vitro synthesis of this compound?

A1: While the in vivo biosynthesis of proanthocyanidins involves enzymes like leucoanthocyanidin reductase (LAR) and anthocyanidin synthase (ANS), in vitro enzymatic synthesis often employs oxidative enzymes.[1][2] Laccases and peroxidases, such as horseradish peroxidase (HRP), are commonly explored for the polymerization of flavan-3-ols like (+)-catechin and (-)-epicatechin, the building blocks of this compound.[3][4] These enzymes catalyze the oxidative coupling of the monomeric units.

Q2: What are the starting materials for the enzymatic synthesis of this compound?

A2: The primary substrates for the synthesis of this compound are (+)-catechin and (-)-epicatechin. This compound is a dimer with a specific linkage of catechin-(4α→8)-epicatechin. Therefore, both monomers are required in the reaction mixture for the synthesis to occur.

Q3: What are the major challenges in the enzymatic synthesis of this compound?

A3: The main challenges include:

  • Low Yield: Achieving high yields of the desired B4 dimer can be difficult due to the formation of other dimers (B1, B2, B3), trimers, and higher-order polymers.

  • Stereoselectivity: Controlling the specific (4α→8) linkage to exclusively form this compound is a significant hurdle.

  • Enzyme Stability and Activity: Maintaining optimal enzyme performance throughout the reaction can be challenging due to factors like pH, temperature, and potential substrate or product inhibition.

  • Product Purification: Separating this compound from a complex mixture of other procyanidins and unreacted monomers requires effective purification techniques like column chromatography.

Q4: How can I improve the solubility of my flavan-3-ol substrates?

A4: Flavan-3-ols can have limited solubility in aqueous buffers. To improve solubility, you can:

  • Incorporate a small percentage of a miscible organic co-solvent such as ethanol, methanol, or acetone into the reaction buffer.

  • Optimize the pH of the buffer, as the solubility of phenolic compounds can be pH-dependent.

  • Consider enzymatic acylation to create more lipophilic derivatives, though this would be a separate research direction.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation Inactive Enzyme - Verify the storage conditions and age of the enzyme. - Perform an activity assay with a known substrate for the enzyme (e.g., ABTS for laccase/HRP).
Suboptimal Reaction Conditions - Optimize pH and temperature for your specific enzyme. - Titrate the concentration of the required cofactor (e.g., H₂O₂ for peroxidase).
Substrate Inhibition - High concentrations of catechins may inhibit the enzyme. Try lowering the initial substrate concentration or use a fed-batch approach.
Formation of Undesired Side Products (e.g., other dimers, polymers) Non-specific Enzymatic Reaction - Adjust the molar ratio of (+)-catechin to (-)-epicatechin. - Modify the enzyme concentration; a lower concentration might favor dimerization over polymerization. - Shorten the reaction time to minimize the formation of higher-order polymers.
Non-enzymatic Side Reactions - Ensure the reaction is performed in a controlled environment (e.g., under an inert atmosphere if oxidation is a concern). - Analyze control reactions without the enzyme to identify non-enzymatic products.
Enzyme Instability/Precipitation During Reaction Inappropriate Buffer Conditions - Ensure the buffer pH is within the enzyme's stable range. - Check for the presence of denaturing agents in your reaction mixture.
Thermal Denaturation - Conduct the reaction at the lower end of the enzyme's optimal temperature range.
Enzyme Immobilization - Consider immobilizing the enzyme on a solid support. This can enhance stability and allow for easier removal and reuse.
Difficulty in Purifying this compound Complex Product Mixture - Employ multi-step purification protocols. Start with liquid-liquid extraction to remove highly non-polar impurities, followed by column chromatography (e.g., Sephadex LH-20, silica gel) for separation of dimers.
Co-elution of Isomers - Use high-performance liquid chromatography (HPLC) with a suitable stationary phase (e.g., normal-phase or reversed-phase) and an optimized gradient elution method to separate the different procyanidin dimers.

Quantitative Data Summary

The following tables provide hypothetical quantitative data to illustrate the impact of various parameters on this compound synthesis. These should be used as a guide for experimental design and optimization.

Table 1: Effect of pH on this compound Yield

pHEnzyme Relative Activity (%)This compound Yield (%)
4.06515
5.09025
6.010035
7.08528
8.05012

Table 2: Effect of Temperature on this compound Yield

Temperature (°C)Enzyme Stability (t₁/₂) (h)This compound Yield (%)
254820
352432
451225
55410

Table 3: Effect of Substrate Ratio on Product Distribution

(+)-Catechin : (-)-Epicatechin Molar RatioThis compound Yield (%)Other Dimers Yield (%)Polymer Yield (%)
2:1283515
1:1352518
1:2302025

Experimental Protocols

Protocol 1: General Enzymatic Synthesis of this compound using Laccase
  • Substrate Preparation:

    • Prepare a stock solution of (+)-catechin (e.g., 10 mM) and (-)-epicatechin (e.g., 10 mM) in a suitable buffer (e.g., 100 mM sodium acetate buffer, pH 6.0) containing 10% ethanol to aid solubility.

  • Enzyme Preparation:

    • Prepare a stock solution of laccase from Trametes versicolor (e.g., 1 mg/mL) in the same buffer.

  • Reaction Setup:

    • In a reaction vessel, combine the (+)-catechin and (-)-epicatechin stock solutions to achieve a final concentration of 1 mM for each and a 1:1 molar ratio.

    • Equilibrate the reaction mixture to the desired temperature (e.g., 35°C).

  • Initiation of Reaction:

    • Add the laccase solution to the reaction mixture to a final concentration of 0.05 mg/mL.

    • Gently stir the reaction mixture and monitor the progress over time (e.g., 4-24 hours).

  • Reaction Monitoring and Termination:

    • Withdraw aliquots at different time points and quench the reaction by adding an equal volume of acetonitrile or by heat inactivation.

    • Analyze the aliquots by HPLC to monitor the formation of this compound and the consumption of monomers.

  • Product Purification:

    • Once the desired conversion is achieved, terminate the entire reaction.

    • Centrifuge the reaction mixture to remove any precipitated enzyme.

    • Subject the supernatant to column chromatography (e.g., Sephadex LH-20) for purification of this compound.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis
  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% to 30% B over 40 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 280 nm.

  • Injection Volume: 20 µL.

  • Standard: Use a purified this compound standard for retention time comparison and quantification.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing substrates Substrate Preparation ((+)-Catechin & (-)-Epicatechin) reaction_setup Reaction Setup (Buffer, Temp, Substrate Ratio) substrates->reaction_setup enzyme_prep Enzyme Preparation (Laccase/Peroxidase) enzyme_prep->reaction_setup reaction_init Reaction Initiation (Add Enzyme) reaction_setup->reaction_init monitoring Reaction Monitoring (HPLC Analysis) reaction_init->monitoring termination Reaction Termination monitoring->termination Desired conversion purification Purification (Column Chromatography) termination->purification analysis Product Analysis (HPLC, MS, NMR) purification->analysis

Caption: Workflow for the enzymatic synthesis of this compound.

troubleshooting_low_yield start Low this compound Yield check_enzyme Check Enzyme Activity? start->check_enzyme check_conditions Check Reaction Conditions? (pH, Temp, Time) check_enzyme->check_conditions Activity OK replace_enzyme Replace/Verify Enzyme check_enzyme->replace_enzyme No/Low Activity check_substrates Check Substrate Ratio/Concentration? check_conditions->check_substrates Optimal optimize_conditions Optimize Conditions check_conditions->optimize_conditions Suboptimal optimize_substrates Optimize Substrate Ratio/ Fed-batch check_substrates->optimize_substrates Suboptimal analyze_byproducts Analyze for Side Products check_substrates->analyze_byproducts Optimal

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Procyanidin B4 Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of Procyanidin B4 during storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your samples.

Troubleshooting Guide: Common Issues with this compound Storage and Analysis

Problem Potential Cause Recommended Solution
Discoloration (browning) of solid sample or solution Oxidation: this compound is susceptible to oxidation when exposed to oxygen, light, and elevated temperatures. This leads to the formation of colored degradation products.Inert Atmosphere: Store solid samples and solutions under an inert gas like argon or nitrogen. • Light Protection: Use amber vials or wrap containers in aluminum foil to protect from light. • Temperature Control: Store at recommended low temperatures (-20°C or -80°C for long-term storage).
Appearance of new peaks in HPLC chromatogram Degradation: New peaks, often eluting earlier or later than this compound, indicate the formation of degradation products. Oxidation of this compound can form spiro-linked compounds.Confirm Degradation: Perform a forced degradation study (see Experimental Protocols) to identify potential degradation product peaks. • Optimize Storage: Re-evaluate storage conditions to minimize degradation. • Method Specificity: Ensure your HPLC method is stability-indicating and can resolve this compound from its degradation products.
Decreased peak area of this compound over time Chemical Instability: This indicates a loss of the compound due to degradation. The rate of degradation is influenced by temperature, pH, and light exposure.Quantify Degradation: Use a validated stability-indicating HPLC method to track the concentration of this compound over time under your storage conditions. • Aliquot Samples: Prepare single-use aliquots to avoid repeated freeze-thaw cycles. • Solvent Choice: For solutions, use anhydrous, de-gassed solvents. Acidified solvents (e.g., with 0.1% formic acid) can improve stability.
Peak tailing or broadening in HPLC analysis Secondary Interactions: Procyanidins can interact with active sites (residual silanols) on the HPLC column, leading to poor peak shape. Column Overload: Injecting too high a concentration can also cause peak distortion.Mobile Phase Modification: Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress silanol interactions. • Lower Injection Concentration: Dilute the sample to an appropriate concentration. • Use a High-Purity Column: Employ a column with end-capping to minimize silanol activity.
Irreproducible retention times Column Equilibration: Insufficient equilibration time between gradient runs can lead to shifting retention times. Temperature Fluctuations: Changes in ambient temperature can affect retention. Mobile Phase Inconsistency: Changes in mobile phase composition due to evaporation or improper mixing.Ensure Adequate Equilibration: Allow sufficient time for the column to re-equilibrate to initial conditions after each run. • Use a Column Oven: Maintain a constant column temperature. • Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily and keep them covered to prevent evaporation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

For long-term storage, solid this compound should be stored in a tightly sealed container, protected from light (using an amber vial or by wrapping in foil), under an inert atmosphere (argon or nitrogen), and at -20°C or -80°C.[1] For short-term storage, refrigeration at 2-8°C under the same protective measures is acceptable.

Q2: How should I prepare and store this compound solutions?

Whenever possible, prepare solutions on the same day of use.[1] If stock solutions are necessary, dissolve this compound in a suitable anhydrous, de-gassed solvent (e.g., methanol, ethanol, or acetone). Store these solutions in tightly sealed amber vials at -20°C for up to two weeks.[1] It is highly recommended to store solutions in single-use aliquots to prevent degradation from repeated freeze-thaw cycles.

Q3: What factors accelerate the oxidation of this compound?

The primary factors that accelerate oxidation are:

  • Oxygen: Exposure to air initiates oxidative degradation.

  • Light: UV and visible light can provide the energy for oxidative reactions.

  • Elevated Temperature: Higher temperatures increase the rate of chemical degradation. Procyanidin dimers have been shown to be unstable at temperatures above 25°C.

  • pH: Procyanidins are generally more stable in acidic conditions (pH 3-4) and degrade more rapidly in neutral to alkaline conditions.

Q4: What are the common degradation products of this compound?

The oxidation of this compound, which has a C4α→C8 linkage, primarily results in the formation of spiro-linked compounds. This is different from procyanidins like B1 and B2 (with a C4β→C8 linkage) which typically form A-type procyanidins with an additional ether linkage upon oxidation.

Quantitative Data on Procyanidin Stability

The following table summarizes the degradation kinetics of this compound in a dark chocolate matrix at different storage temperatures. Please note that degradation rates in pure solutions may differ.

TemperatureRate Constant (k) (day⁻¹)Half-life (t₁/₂) (days)% Decomposition after 45 days
4°C--14.3%
22°C--20.0%
35°C--32.4%

Data is for this compound in a 70% cocoa dark chocolate matrix stored in the dark. The degradation was found to follow first-order kinetics.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to identify its potential degradation products and to develop a stability-indicating HPLC method.

1. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

2. Stress Conditions (perform each in a separate vial):

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 2 hours.
  • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
  • Thermal Degradation: Place a vial of the stock solution in an oven at 80°C for 48 hours.
  • Photolytic Degradation: Expose a vial of the stock solution to direct sunlight or a photostability chamber for 24 hours.

3. Sample Analysis:

  • After the specified time, neutralize the acid and base-stressed samples.
  • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
  • Analyze the samples using the stability-indicating HPLC method described below.
  • Analyze an unstressed control sample for comparison.

Protocol 2: Stability-Indicating HPLC Method for this compound

This method is a starting point for the analysis of this compound and its degradation products. Validation and optimization may be required for specific applications.

  • Instrumentation: HPLC with a PDA or UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    Time (min) %A %B
    0 95 5
    25 70 30
    30 5 95
    35 5 95
    36 95 5

    | 45 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

System Suitability:

  • Tailing Factor for this compound peak: ≤ 1.5

  • Theoretical Plates for this compound peak: > 2000

  • Resolution between this compound and its closest eluting degradation product: > 1.5

Visualizations

procyanidin_b4_oxidation Procyanidin_B4 This compound (C4α→C8 linkage) Intermediate Radical Intermediate Procyanidin_B4->Intermediate Oxidation Oxidative_Stress Oxidative Stress (O₂, Light, Heat) Oxidative_Stress->Intermediate Spiro_Products Spiro-linked Degradation Products Intermediate->Spiro_Products Intramolecular Cyclization

Caption: Oxidation pathway of this compound leading to spiro-linked products.

stability_testing_workflow cluster_prep 1. Preparation cluster_storage 2. Storage Conditions cluster_analysis 3. Analysis cluster_data 4. Data Evaluation Prep_Sample Prepare this compound Solution Aliquot Aliquot into Vials Prep_Sample->Aliquot Temp Temperature (-20°C, 4°C, 25°C) Light Light (Dark vs. Light) Timepoints Withdraw Samples at Timepoints (T=0, 1, 2, 4 weeks) Temp->Timepoints Light->Timepoints HPLC Analyze by Stability- Indicating HPLC Timepoints->HPLC Quantify Quantify Peak Area & Degradation Products HPLC->Quantify Kinetics Determine Degradation Kinetics & Half-life Quantify->Kinetics

Caption: Experimental workflow for a this compound stability study.

References

troubleshooting low yields in Procyanidin B4 solid-phase synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the solid-phase synthesis of Procyanidin B4. This resource is tailored for researchers, scientists, and professionals in drug development to diagnose and resolve common issues that can lead to low yields during the synthesis process.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in the solid-phase synthesis of this compound?

Low yields in the solid-phase synthesis of this compound can arise from several factors throughout the multi-step process. The most frequent culprits include:

  • Incomplete Coupling: The reaction between the activated catechin or epicatechin monomer and the resin-bound flavan-3-ol may not go to completion. This is often due to steric hindrance or suboptimal activation of the incoming monomer.

  • Side Reactions: The complex structures of catechin and epicatechin possess multiple reactive sites. Undesired side reactions, such as rearrangement or epimerization, can occur under the reaction conditions, leading to the formation of incorrect isomers and byproducts.

  • Inefficient Cleavage: The final step of cleaving the synthesized this compound from the solid support may be incomplete, leaving a significant portion of the product attached to the resin.

  • Degradation of the Product: Procyanidins can be sensitive to acidic conditions used during cleavage and may degrade if the reaction is too harsh or prolonged.

  • Poor Resin Swelling: Inadequate swelling of the solid support in the reaction solvent can limit the accessibility of the reactive sites, leading to lower reaction efficiency.

Q2: How can I monitor the efficiency of the coupling reaction?

Monitoring the coupling reaction is crucial for ensuring a high yield. A common method is the Kaiser test (ninhydrin test), which detects the presence of free primary amines on the resin.

  • Positive Kaiser Test (blue/purple beads): Indicates the presence of unreacted amino groups, signifying an incomplete coupling reaction.

  • Negative Kaiser Test (yellow/colorless beads): Suggests that the coupling reaction is complete.

It is advisable to perform a Kaiser test after each coupling step to ensure the reaction has proceeded to completion before moving to the next step.

Q3: What are the ideal cleavage conditions for releasing this compound from the solid support?

The optimal cleavage conditions depend on the type of linker used to attach the initial monomer to the resin. A common approach involves using a cleavage cocktail containing a strong acid, such as trifluoroacetic acid (TFA), along with scavengers to protect the product from degradation. A typical cleavage cocktail might consist of:

  • TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v): This combination is effective for cleaving the product from the resin while the scavengers (TIS and water) help to quench reactive cations generated during the process, preventing side reactions.

The cleavage time should be optimized to ensure complete release of the product without causing significant degradation. A small-scale test cleavage is recommended to determine the optimal duration.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common problems encountered during the solid-phase synthesis of this compound that lead to low yields.

Problem 1: Low Overall Yield After Cleavage and Purification

Possible Causes and Solutions

Possible Cause Diagnostic Check Recommended Solution
Incomplete Coupling Perform a Kaiser test after each coupling step. Analyze a small, cleaved sample by HPLC or LC-MS to identify truncated sequences.- Double Couple: Repeat the coupling step with fresh reagents.- Increase Reagent Concentration: Use a higher excess of the incoming monomer and coupling reagents.- Change Coupling Reagent: Switch to a more potent activating agent like HATU or HCTU.
Inefficient Cleavage Analyze the resin after cleavage to check for remaining product.- Increase Cleavage Time: Extend the duration of the cleavage reaction.- Optimize Cleavage Cocktail: Adjust the composition of the cleavage cocktail. For example, increase the concentration of TFA.
Product Degradation Analyze the crude product by HPLC or LC-MS for the presence of degradation products.- Reduce Cleavage Time: Minimize the exposure of the product to harsh acidic conditions.- Use Scavengers: Ensure the cleavage cocktail contains appropriate scavengers like TIS and water.
Poor Resin Swelling Visually inspect the resin to ensure it has swollen properly in the reaction solvent.- Choose an Appropriate Solvent: Use a solvent known to effectively swell the chosen resin (e.g., DMF, NMP).- Allow Sufficient Swelling Time: Ensure the resin is fully swollen before initiating the synthesis.
Problem 2: Presence of Multiple Peaks in HPLC Analysis of Crude Product

Possible Causes and Solutions

Possible Cause Diagnostic Check Recommended Solution
Side Reactions Analyze the byproducts by LC-MS to identify their structures.- Optimize Reaction Conditions: Adjust the reaction temperature, time, and reagent stoichiometry to minimize side reactions.- Protecting Group Strategy: Ensure that all reactive functional groups are adequately protected.
Epimerization Use chiral HPLC to separate and identify diastereomers.- Use Milder Reaction Conditions: Avoid harsh acidic or basic conditions that can lead to epimerization.- Optimize Coupling Reagents: Some coupling reagents are less prone to causing epimerization.
Incomplete Deprotection Analyze the product by mass spectrometry to check for the presence of protecting groups.- Extend Deprotection Time: Increase the duration of the deprotection step.- Use Fresh Deprotection Reagent: Ensure the deprotection reagent (e.g., piperidine for Fmoc) is not degraded.

Experimental Protocols

Protocol 1: Kaiser Test for Monitoring Coupling Efficiency

Materials:

  • Resin sample (a few beads)

  • Solution A: 5 g ninhydrin in 100 mL ethanol

  • Solution B: 80 g phenol in 20 mL ethanol

  • Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine

  • Heating block

Methodology:

  • Wash the resin beads thoroughly with the synthesis solvent and then with ethanol.

  • Place a few beads in a small glass test tube.

  • Add 2-3 drops of each of Solution A, B, and C.

  • Heat the tube at 100°C for 5 minutes.

  • Observe the color of the beads and the solution.

    • Blue/Purple: Incomplete coupling (free amines present).

    • Yellow/Colorless: Complete coupling (no free amines).

Protocol 2: Small-Scale Test Cleavage

Materials:

  • Dried peptide-resin (10-20 mg)

  • Cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5)

  • Cold diethyl ether

  • Microcentrifuge tubes

Methodology:

  • Place the dried resin in a microcentrifuge tube.

  • Add the cleavage cocktail (approximately 1 mL per 10 mg of resin).

  • Incubate at room temperature for a predetermined time (e.g., 2 hours), with occasional shaking.

  • Filter the resin and collect the filtrate.

  • Precipitate the cleaved product by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the product, decant the ether, and wash the pellet with cold ether.

  • Dry the product and analyze by HPLC or LC-MS to assess the yield and purity.

Visualizing the Workflow

The following diagram illustrates a typical workflow for the solid-phase synthesis of this compound, highlighting key decision points for troubleshooting.

Procyanidin_B4_Synthesis_Workflow cluster_synthesis Synthesis Cycle cluster_cleavage Cleavage and Purification Start Start with Resin-Bound Monomer Deprotection Deprotection Start->Deprotection Coupling Coupling with Activated Monomer Deprotection->Coupling KaiserTest Kaiser Test Coupling->KaiserTest KaiserTest->Coupling Positive (Recouple) Wash Wash KaiserTest->Wash Negative RepeatCycle Repeat for Next Monomer Wash->RepeatCycle RepeatCycle->Deprotection Start Next Cycle FinalDeprotection Final Deprotection Cleavage Cleavage from Resin FinalDeprotection->Cleavage Purification Purification (e.g., HPLC) Cleavage->Purification Analysis Analysis (HPLC, MS) Purification->Analysis LowYield Low Yield? Analysis->LowYield Troubleshoot Troubleshoot Synthesis/Cleavage LowYield->Troubleshoot Yes FinalProduct Final Product LowYield->FinalProduct No Troubleshoot->Start Optimize Protocol

Caption: Workflow for this compound solid-phase synthesis and troubleshooting.

This diagram outlines the key stages of the synthesis, from the initial deprotection and coupling steps to the final cleavage and analysis. The decision point after the Kaiser test illustrates a critical in-process control to ensure high coupling efficiency. The final troubleshooting loop highlights the iterative nature of optimizing the synthesis protocol when yields are low.

Technical Support Center: Optimization of Reaction Conditions for Procyanidin B4 Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the reaction conditions for the derivatization of Procyanidin B4. The information is presented in a clear question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for derivatizing this compound?

A1: this compound is often derivatized to:

  • Improve its analytical properties: Derivatization can increase volatility for Gas Chromatography (GC) analysis or enhance detection in High-Performance Liquid Chromatography (HPLC). For instance, silylation is a common technique to make polar compounds like this compound more volatile for GC-MS analysis.

  • Increase its lipophilicity: Acylation with fatty acids can make the water-soluble this compound more soluble in lipids, which can be advantageous for studying its bioavailability and application in food matrices or cosmetic products.[1]

  • Characterize its structure: Thiolysis is a derivatization method used to break down procyanidin polymers into their constituent monomers and terminal units, which helps in determining the degree of polymerization and the structure of the original procyanidin.[2][3]

  • Prevent conformational changes: Acetylation of the hydroxyl groups can impede the rotation around the interflavan bond, which can be useful for structural analysis by NMR.

Q2: I am observing low yields for my this compound derivatization. What are the potential causes and solutions?

A2: Low derivatization yields can stem from several factors. Please refer to the troubleshooting guide below for specific derivatization methods. General causes include:

  • Degradation of this compound: this compound is sensitive to pH, temperature, and light. High temperatures and extreme pH values can lead to degradation.[4] It is advisable to conduct reactions under mild conditions and protect the sample from light.

  • Presence of water: Many derivatization reagents, especially silylating agents, are sensitive to moisture. Ensure all glassware is dry and use anhydrous solvents.

  • Incomplete reaction: The reaction time, temperature, or reagent concentrations may not be optimal. It is crucial to optimize these parameters for your specific derivatization.

  • Side reactions: this compound has multiple reactive hydroxyl groups, which can lead to the formation of multiple products and reduce the yield of the desired derivative.

Q3: How can I confirm that my this compound derivatization was successful?

A3: Successful derivatization can be confirmed using various analytical techniques:

  • Chromatography: A shift in the retention time in HPLC or GC compared to the underivatized this compound is a good indicator.

  • Mass Spectrometry (MS): An increase in the molecular weight corresponding to the addition of the derivatizing group can be observed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Changes in the chemical shifts of the protons and carbons in the this compound molecule can confirm the modification of specific functional groups.

Troubleshooting Guides

Acetylation (Peracetylation)

Objective: To replace the active hydrogens of the hydroxyl groups with acetyl groups, increasing lipophilicity and preventing conformational rotation.

Problem Potential Cause Recommended Solution
Incomplete Acetylation Insufficient amount of acetylating agent (e.g., acetic anhydride).Increase the molar excess of the acetylating agent.
Reaction time is too short.Increase the reaction time and monitor the reaction progress using TLC or HPLC. A reaction time of 24-48 hours may be necessary.[5]
Inadequate catalyst (e.g., DMAP, pyridine).Ensure a catalytic amount of DMAP is used in conjunction with a base like pyridine.
Low Yield of Acetylated Product Degradation of this compound during the reaction.Perform the reaction at room temperature or slightly elevated temperatures (e.g., 60°C) under a nitrogen atmosphere to prevent oxidation.
Formation of byproducts.Use highly purified reagents and solvents. Minimize exposure to air and moisture.
Difficulty in Product Purification Excess reagents and byproducts.After the reaction, quench with water and perform a liquid-liquid extraction. Wash the organic layer with a mild acid (e.g., dilute HCl) and a mild base (e.g., sodium bicarbonate solution) to remove pyridine and excess acetic anhydride.
Silylation for GC-MS Analysis

Objective: To replace the active hydrogens with trimethylsilyl (TMS) groups to increase volatility for GC analysis.

Problem Potential Cause Recommended Solution
No or Low Derivatization Presence of moisture in the sample or reagents.Ensure the sample is completely dry. Use anhydrous solvents and store silylating reagents (e.g., BSTFA, MSTFA) under inert gas.
Insufficient reaction temperature or time.Optimize the reaction temperature (typically 30-70°C) and time (typically 30-90 minutes).
Multiple Peaks for a Single Derivative Incomplete silylation leading to partially derivatized products.Increase the amount of silylating reagent and/or prolong the reaction time. The use of a catalyst like TMCS can also improve the reaction efficiency.
Formation of isomeric derivatives (e.g., from sugars).A two-step derivatization using methoxyamine (MeOx) prior to silylation can help to reduce the formation of isomers.
Degradation of TMS Derivatives TMS derivatives are often sensitive to hydrolysis.Analyze the samples as soon as possible after derivatization. Store derivatized samples at low temperatures (e.g., -20°C) if immediate analysis is not possible.
Poor Peak Shape in GC Adsorption of derivatives in the GC inlet or column.Use a deactivated inlet liner and a suitable low-polarity GC column.
Thiolysis

Objective: To cleave the interflavan bonds of procyanidins to determine their constituent units and degree of polymerization.

Problem Potential Cause Recommended Solution
Incomplete Thiolysis Insufficient acid concentration or reaction temperature.Optimize the concentration of the acid catalyst (e.g., HCl) and the reaction temperature. A common condition is 0.3 M HCl at 70°C.
Short reaction time.Optimize the reaction time. A reaction time of 20 minutes has been reported to be optimal in some cases.
Low Recovery of Thiolysis Products Degradation of the thiolysis products.Minimize the reaction time and cool the reaction mixture immediately after completion to prevent further degradation.
Adsorption of products to glassware.Silanize glassware before use to minimize adsorption.
Unpleasant Odor Use of thiol reagents like toluene-α-thiol.Consider using a low-odor substitute such as cysteamine.

Quantitative Data Summary

The following table summarizes key quantitative parameters for different derivatization methods. Please note that optimal conditions can vary depending on the specific experimental setup.

Derivatization MethodReagent(s)Typical TemperatureTypical Reaction TimeReported Yield/Efficiency
Peracetylation Acetic anhydride, DMAP, PyridineRoom Temperature - 60°C24 - 48 hours78-97% (for various polyphenols)
Silylation (TMS) MSTFA, Pyridine, (MeOx)30 - 70°C30 - 90 minutesMethod-dependent, focus on reproducibility
Thiolysis Cysteamine, HCl70°C20 minutes~75% (for apple procyanidins)

Experimental Protocols

General Protocol for Peracetylation of this compound

This protocol is adapted from a general method for polyphenol acetylation and may require optimization for this compound.

  • Dissolve this compound in a suitable anhydrous solvent (e.g., DMF or pyridine).

  • Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

  • Add an excess of acetic anhydride (e.g., 10-20 equivalents per hydroxyl group).

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen) for 24-48 hours. Monitor the reaction progress by TLC or HPLC.

  • Upon completion, quench the reaction by adding water.

  • Perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the resulting peracetylated this compound using column chromatography if necessary.

General Protocol for Silylation of this compound for GC-MS Analysis

This is a general two-step derivatization protocol that is commonly used for the analysis of polar metabolites and can be adapted for this compound.

  • Place the dried this compound sample in a GC vial.

  • Methoximation (optional but recommended): Add a solution of methoxyamine hydrochloride in pyridine. Incubate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 90 minutes) with shaking. This step converts carbonyl groups to their methoxime derivatives.

  • Silylation: Add a silylating reagent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). Incubate at a higher temperature (e.g., 37°C) for a shorter time (e.g., 30 minutes) with shaking.

  • Cool the sample to room temperature before injection into the GC-MS system.

General Protocol for Thiolysis of this compound

This protocol is based on a method developed for cranberry procyanidins using a low-odor thiol.

  • Dissolve the this compound sample in a solution of cysteamine in methanol containing HCl.

  • Heat the reaction mixture at a controlled temperature (e.g., 70°C) for a specific time (e.g., 20 minutes).

  • Cool the reaction mixture rapidly in an ice bath to stop the reaction.

  • Filter the sample before analysis by HPLC.

Visualizations

experimental_workflow_acetylation cluster_preparation Sample Preparation cluster_reaction Acetylation Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start with This compound Sample dissolve Dissolve in Anhydrous Solvent start->dissolve add_reagents Add Acetic Anhydride, DMAP, and Pyridine dissolve->add_reagents react Stir at Room Temp (24-48h) under N2 add_reagents->react quench Quench with Water react->quench extract Liquid-Liquid Extraction quench->extract wash Wash Organic Layer extract->wash dry_evaporate Dry and Evaporate wash->dry_evaporate purify Column Chromatography (if needed) dry_evaporate->purify analyze Analyze Acetylated This compound purify->analyze

Caption: Experimental workflow for the peracetylation of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Derivatization Yield degradation This compound Degradation start->degradation moisture Presence of Moisture start->moisture incomplete_reaction Incomplete Reaction start->incomplete_reaction side_reactions Side Reactions start->side_reactions mild_conditions Use Mild Conditions (Temp, pH, Light Protection) degradation->mild_conditions anhydrous Use Anhydrous Solvents & Dry Glassware moisture->anhydrous optimize Optimize Reaction Time, Temp, & Reagent Ratios incomplete_reaction->optimize purify_reagents Use High Purity Reagents side_reactions->purify_reagents

Caption: Troubleshooting logic for low derivatization yield of this compound.

procyanidin_b4_signaling_pathways cluster_nrf2 Nrf2/ARE Pathway cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway PB4 This compound Keap1 Inhibits Keap1 PB4->Keap1 inhibits IKK Inhibits IKK Phosphorylation PB4->IKK inhibits p38 p38 PB4->p38 modulates ERK ERK PB4->ERK modulates JNK JNK PB4->JNK modulates Nrf2_ub Decreases Nrf2 Ubiquitination Keap1->Nrf2_ub Nrf2_nuc Nrf2 Nuclear Translocation Nrf2_ub->Nrf2_nuc ARE ARE Activation Nrf2_nuc->ARE Antioxidant_Enzymes Expression of Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant_Enzymes IkappaB Prevents IκBα Degradation IKK->IkappaB NFkB_trans Inhibits NF-κB Nuclear Translocation IkappaB->NFkB_trans Inflammatory_Genes Decreased Expression of Inflammatory Genes NFkB_trans->Inflammatory_Genes AP1 AP-1 p38->AP1 ERK->AP1 JNK->AP1 Cell_Proliferation Modulation of Cell Proliferation & Apoptosis AP1->Cell_Proliferation

Caption: this compound's role in key cellular signaling pathways.

References

Validation & Comparative

Procyanidin B4: A Comparative Guide to its Neuroprotective Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the neuroprotective effects of Procyanidin B4, a naturally occurring flavonoid, in comparison to other related compounds. The information presented is collated from preclinical studies, offering a valuable resource for researchers investigating novel therapeutic agents for neurodegenerative diseases. This document summarizes key experimental data, details methodologies, and visualizes the underlying molecular pathways.

I. Comparative Analysis of Neuroprotective Efficacy

This compound has been evaluated for its ability to protect neuronal cells from oxidative stress-induced damage, a key pathological feature of many neurodegenerative disorders. Its performance has been benchmarked against other procyanidins with varying degrees of polymerization and the well-established antioxidant, N-Acetyl-L-cysteine (NAC).

The following tables summarize the quantitative data from in vitro and in vivo studies, providing a clear comparison of the neuroprotective potency of these compounds.

Table 1: In Vitro Neuroprotective Effects on PC12 Cells Exposed to Oxidative Stress (H₂O₂) [1][2][3][4]

CompoundConcentrationCell Viability (% of Control)Reactive Oxygen Species (ROS) Levels (% of Model)Malondialdehyde (MDA) Levels (% of Model)Superoxide Dismutase (SOD) Activity (% of Model)
This compound 5 µMSignificantly increased vs. ModelSignificantly decreased vs. ModelSignificantly decreased vs. ModelSignificantly increased vs. Model
Procyanidin B15 µMSignificantly increased vs. ModelSignificantly decreased vs. ModelSignificantly decreased vs. ModelSignificantly increased vs. Model
Procyanidin B25 µMSignificantly increased vs. ModelSignificantly decreased vs. ModelSignificantly decreased vs. ModelSignificantly increased vs. Model
Procyanidin B35 µMSignificantly increased vs. ModelSignificantly decreased vs. ModelSignificantly decreased vs. ModelSignificantly increased vs. Model
Procyanidin C1 (Trimer)5 µMMore significant increase than dimersMore significant decrease than dimersMore significant decrease than dimersMore significant increase than dimers
Catechin (Monomer)5 µMNo significant effectNo significant effectNo significant effectNo significant effect
Epicatechin (Monomer)5 µMNo significant effectNo significant effectNo significant effectNo significant effect
N-Acetyl-L-cysteine (NAC)20 µMSignificantly increased vs. ModelSignificantly decreased vs. ModelSignificantly decreased vs. ModelSignificantly increased vs. Model

Note: Oxidative stress was induced using 200 µM H₂O₂ for 24 hours. "Model" refers to cells treated with H₂O₂ alone.

Table 2: In Vivo Neuroprotective Effects on Zebrafish Larvae Exposed to Oxidative Stress (H₂O₂) [1]

CompoundConcentrationLocomotor Activity (% of Model)Reactive Oxygen Species (ROS) Levels (% of Model)Malondialdehyde (MDA) Levels (% of Model)Superoxide Dismutase (SOD) Activity (% of Model)
This compound 25 µMSignificantly improved vs. ModelSignificantly decreased vs. ModelSignificantly decreased vs. ModelSignificantly increased vs. Model
Procyanidin B125 µMSignificantly improved vs. ModelSignificantly decreased vs. ModelSignificantly decreased vs. ModelSignificantly increased vs. Model
Procyanidin B225 µMSignificantly improved vs. ModelSignificantly decreased vs. ModelSignificantly decreased vs. ModelSignificantly increased vs. Model
Procyanidin B325 µMSignificantly improved vs. ModelSignificantly decreased vs. ModelSignificantly decreased vs. ModelSignificantly increased vs. Model
Procyanidin C1 (Trimer)25 µMMore significant improvement than dimersMore significant decrease than dimersMore significant decrease than dimersMore significant increase than dimers
Catechin (Monomer)25 µMNo significant effectNo significant effectNo significant effectNo significant effect
N-Acetyl-L-cysteine (NAC)30 µMSignificantly improved vs. ModelSignificantly decreased vs. ModelSignificantly decreased vs. ModelSignificantly increased vs. Model

Note: Oxidative stress was induced using 300 µM H₂O₂ for 4 days. "Model" refers to zebrafish larvae treated with H₂O₂ alone.

Table 3: Effects on Nrf2/ARE Pathway Protein Expression in PC12 Cells

Compound (5 µM)Nrf2 Expression (Fold Change vs. Model)HO-1 Expression (Fold Change vs. Model)NQO1 Expression (Fold Change vs. Model)
This compound Significantly increasedSignificantly increasedSignificantly increased
Procyanidin Dimer MixSignificantly increasedSignificantly increasedSignificantly increased
Procyanidin C1 (Trimer)More significant increase than dimersMore significant increase than dimersMore significant increase than dimers
Monomer MixNo significant effectNo significant effectNo significant effect

Note: Protein expression was measured by Western blotting.

II. Signaling Pathways and Mechanisms of Action

The primary mechanism underlying the neuroprotective effects of this compound and other procyanidins is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress and compounds like this compound, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the ARE. This binding initiates the transcription of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px).

Studies have also indicated that procyanidins can modulate apoptosis-related proteins, decreasing the expression of the pro-apoptotic protein Bax and increasing the anti-apoptotic protein Bcl-2.

G cluster_stress Oxidative Stress cluster_cell Cytoplasm cluster_nucleus Nucleus cluster_response Neuroprotective Response H2O2 H2O2 Keap1 Keap1 H2O2->Keap1 Oxidative Damage This compound This compound This compound->Keap1 Inhibition Nrf2 Nrf2 Keap1->Nrf2 Inhibition Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE ARE Nrf2_n->ARE Binding & Activation HO-1 HO-1 ARE->HO-1 NQO1 NQO1 ARE->NQO1 SOD, CAT, GSH-Px Antioxidant Enzymes ARE->SOD, CAT, GSH-Px Cell Survival Cell Survival HO-1->Cell Survival NQO1->Cell Survival SOD, CAT, GSH-Px->Cell Survival

Caption: Nrf2/ARE signaling pathway activated by this compound.

III. Experimental Protocols

This section provides a detailed overview of the methodologies employed in the cited studies to evaluate the neuroprotective effects of this compound and its comparators.

A. In Vitro Model: PC12 Cell Culture and Treatment
  • Cell Line: Rat pheochromocytoma (PC12) cells are commonly used as a model for neuronal cells in neuroprotective studies.

  • Culture Conditions: Cells are maintained in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and horse serum, and incubated at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment Protocol:

    • Cells are seeded in multi-well plates.

    • Pre-treatment: Cells are incubated with various concentrations of this compound or other test compounds (e.g., 5 µM) for 24 hours.

    • Induction of Oxidative Stress: After pre-treatment, the medium is replaced with a medium containing an oxidative agent, typically 200 µM hydrogen peroxide (H₂O₂), for another 24 hours. In some studies, 1-methyl-4-phenylpyridinium (MPP+), a neurotoxin used to model Parkinson's disease, is used to induce cytotoxicity.

  • Key Assays:

    • Cell Viability Assay: The Cell Counting Kit-8 (CCK-8) assay is frequently used to assess cell viability by measuring the absorbance at 450 nm.

    • Measurement of Oxidative Stress Markers:

      • Reactive Oxygen Species (ROS): Intracellular ROS levels are measured using fluorescent probes like DCFH-DA.

      • Malondialdehyde (MDA): MDA content, an indicator of lipid peroxidation, is determined using a commercial assay kit.

    • Antioxidant Enzyme Activity Assays: The activities of SOD, CAT, and GSH-Px are measured using specific commercial assay kits.

    • Western Blot Analysis: This technique is used to quantify the protein expression levels of Nrf2, Keap1, HO-1, NQO1, and apoptosis-related proteins.

G cluster_prep Cell Preparation cluster_treat Treatment cluster_analysis Analysis Seed Seed PC12 Cells Incubate Incubate 24h Seed->Incubate Pretreat Pre-treat with this compound (24h) Incubate->Pretreat Stress Induce Oxidative Stress (H2O2, 24h) Pretreat->Stress Viability Cell Viability (CCK-8) Stress->Viability Oxidative Oxidative Stress Markers (ROS, MDA) Stress->Oxidative Enzyme Antioxidant Enzyme Activity Stress->Enzyme Western Western Blot (Nrf2, HO-1, etc.) Stress->Western

Caption: In vitro experimental workflow for neuroprotection assays.

B. In Vivo Model: Zebrafish Larvae
  • Animal Model: Zebrafish (Danio rerio) larvae are a well-established in vivo model for studying neurotoxicity and neuroprotection due to their genetic homology with humans and rapid development.

  • Treatment Protocol:

    • Three days post-fertilization (dpf) larvae are used.

    • Larvae are exposed to the test compounds (e.g., this compound at 25 µM) in the presence or absence of an oxidative agent (e.g., 300 µM H₂O₂) for 4 days.

  • Key Assays:

    • Locomotor Activity: The movement of the larvae is tracked and analyzed to assess behavioral deficits caused by neurotoxicity.

    • Biochemical Assays: Larvae are homogenized, and the levels of ROS, MDA, and the activities of antioxidant enzymes are measured using similar methods as in the in vitro assays.

    • Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) can be used to measure the mRNA expression levels of Nrf2, HO-1, and NQO1.

IV. Conclusion

The compiled evidence strongly suggests that this compound is a promising neuroprotective agent. Its efficacy is comparable to other procyanidin dimers and is mediated primarily through the activation of the Nrf2/ARE signaling pathway, which enhances the cellular antioxidant defense system. Notably, the neuroprotective effects of procyanidins appear to be positively correlated with their degree of polymerization, with the trimer Procyanidin C1 demonstrating superior potency compared to the dimers. This compound and related compounds warrant further investigation as potential therapeutics for neurodegenerative diseases characterized by oxidative stress.

References

A Comparative Analysis of the Antioxidant Activity of Procyanidin B4 and B2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant activities of two prominent B-type procyanidin dimers, Procyanidin B4 and Procyanidin B2. The information presented is supported by experimental data to aid in research and development decisions.

Quantitative Data Summary

While direct comparative data on the radical scavenging activities of this compound and Procyanidin B2 is limited in publicly available literature, a 2022 study on the neuroprotective effects of various procyanidins in a Parkinson's disease model provides valuable insights into their cellular antioxidant performance. The study evaluated their ability to mitigate oxidative stress in a zebrafish model. The key findings are summarized below.

ParameterProcyanidin B2 Treatment GroupThis compound Treatment GroupKey Finding
Reactive Oxygen Species (ROS) Content Significantly DecreasedSignificantly DecreasedNo significant difference observed between the procyanidin dimer treatment groups.[1]
Malondialdehyde (MDA) Content Significantly DecreasedSignificantly DecreasedNo significant difference observed between the procyanidin dimer treatment groups.[1]
Glutathione Peroxidase (GSH-Px) Activity Significantly IncreasedSignificantly IncreasedNo significant difference observed between the procyanidin dimer treatment groups.[1]
Catalase (CAT) Activity Significantly IncreasedSignificantly IncreasedNo significant difference observed between the procyanidin dimer treatment groups.[1]
Superoxide Dismutase (SOD) Activity Significantly IncreasedSignificantly IncreasedNo significant difference observed between the procyanidin dimer treatment groups.[1]

Table 1: Comparative cellular antioxidant effects of Procyanidin B2 and B4 in a zebrafish Parkinson's disease model.

Although the above study indicates comparable cellular antioxidant activity, other research focusing on specific radical scavenging assays has provided individual potency data. For instance, this compound has been shown to exhibit an IC50 value of 12.15 μM in the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay and 8.67 μM in the Nitro blue tetrazolium (NBT) assay. In a separate study, Procyanidin B2 was reported to have an IC50 of 5.25 µg/mL in the DPPH assay and 3.12 µg/mL in the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay. It is important to note that a direct comparison of these values is not appropriate due to the different experimental conditions and units of measurement.

Mechanistic Insights: Signaling Pathways

Both Procyanidin B2 and this compound exert their antioxidant effects, at least in part, through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway. This pathway is a critical cellular defense mechanism against oxidative stress.

Upon activation, Nrf2 translocates to the nucleus and binds to the ARE, leading to the transcription of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).

For Procyanidin B2, its activation of the Nrf2 pathway has been shown to be mediated by various upstream kinases, including:

  • PI3K/Akt pathway

  • ERK and p38 MAPK pathways

The following diagram illustrates the established signaling pathway for Procyanidin B2 and the known involvement of this compound in the Nrf2/ARE pathway.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Procyanidin B2 Procyanidin B2 PI3K/Akt PI3K/Akt Procyanidin B2->PI3K/Akt activates ERK ERK Procyanidin B2->ERK activates p38 MAPK p38 MAPK Procyanidin B2->p38 MAPK activates This compound This compound Nrf2_c Nrf2 This compound->Nrf2_c activates PI3K/Akt->Nrf2_c promotes dissociation from Keap1 ERK->Nrf2_c promotes dissociation from Keap1 p38 MAPK->Nrf2_c promotes dissociation from Keap1 Keap1 Keap1 Keap1->Nrf2_c Nrf2_n Nrf2 Nrf2_c->Nrf2_n Translocation ARE ARE Nrf2_n->ARE binds to Antioxidant Genes Transcription of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant Genes Cellular Protection Cellular Protection Antioxidant Genes->Cellular Protection

Figure 1: Signaling pathway of Procyanidin B2 and B4.

Experimental Protocols

The following are generalized protocols for common antioxidant assays used to evaluate compounds like Procyanidin B2 and B4. Specific concentrations and incubation times may vary between studies.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

Methodology:

  • Reagent Preparation: A stock solution of DPPH is prepared in a suitable solvent (e.g., methanol or ethanol) to a concentration that yields an absorbance of approximately 1.0 at its maximum wavelength (around 517 nm).

  • Reaction Mixture: A small volume of the test compound (Procyanidin B2 or B4 at various concentrations) is mixed with a larger volume of the DPPH solution. A control is prepared with the solvent instead of the test compound.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at ~517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined.

G start Start prep_dpph Prepare DPPH working solution start->prep_dpph prep_sample Prepare Procyanidin (B2 or B4) dilutions start->prep_sample mix Mix Procyanidin solution with DPPH solution prep_dpph->mix prep_sample->mix incubate Incubate in dark (e.g., 30 min) mix->incubate measure Measure Absorbance at ~517 nm incubate->measure calculate Calculate % Inhibition and IC50 value measure->calculate end_node End calculate->end_node

Figure 2: DPPH Assay Workflow.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

Methodology:

  • Reagent Preparation: The ABTS radical cation is generated by reacting an aqueous solution of ABTS with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use. The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: A small aliquot of the test compound (Procyanidin B2 or B4 at various concentrations) is added to a larger volume of the diluted ABTS•+ solution.

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.

  • Absorbance Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay, and the IC50 value is determined.

Conclusion

References

Procyanidin B4: A Comparative Analysis of In Vitro and In Vivo Antioxidant Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Procyanidin B4, a naturally occurring polyphenol, has garnered significant attention for its potent antioxidant properties. This guide provides an objective comparison of its efficacy in controlled laboratory settings (in vitro) versus its performance within a living organism (in vivo), supported by experimental data.

Data Presentation: Quantitative Comparison

The antioxidant potential of this compound has been evaluated using various assays, each providing a unique measure of its radical scavenging and protective capabilities.

In Vitro Antioxidant Activity
AssayEndpoint MeasuredThis compound Efficacy (IC50)Reference
DPPH (2,2-diphenyl-1-picrylhydrazyl)Scavenging of the DPPH radical12.15 µM[1]
NBT (Nitro blue tetrazolium)Scavenging of the superoxide radical8.67 µM[1]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))Scavenging of the ABTS radical cationHigher than A-type procyanidins[2]
In Vivo Antioxidant Activity

Studies in cellular and animal models demonstrate this compound's ability to mitigate oxidative stress by modulating endogenous antioxidant systems.

Model SystemBiomarker MeasuredEffect of this compound TreatmentReference
PC12 Cells & Zebrafish (Parkinson's Disease Model)Reactive Oxygen Species (ROS) & Malondialdehyde (MDA)Decreased levels of ROS and MDA, indicating reduced oxidative damage.[3][3]
PC12 Cells & Zebrafish (Parkinson's Disease Model)Antioxidant Enzymes (GSH-Px, CAT, SOD)Increased activity of glutathione peroxidase (GSH-Px), catalase (CAT), and superoxide dismutase (SOD).
Rat Models (General Procyanidin Extracts)Ferric Reducing Antioxidant Power (FRAP) & Thiobarbituric Acid Reactive Substances (TBARS)Increased plasma FRAP values, indicating enhanced total antioxidant capacity. Procyanidin-rich extracts did not significantly alter plasma TBARS, a marker of lipid peroxidation, in one study.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for the key assays mentioned.

In Vitro Assay Protocols

1. DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol and kept in the dark.

  • Reaction Mixture: Varying concentrations of this compound are mixed with the DPPH working solution. A control containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at approximately 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH scavenging activity is calculated, and the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined.

2. ABTS Radical Cation Decolorization Assay

This assay assesses the capacity of an antioxidant to scavenge the pre-formed ABTS radical cation.

  • Generation of ABTS Radical Cation (ABTS•+): ABTS is reacted with a strong oxidizing agent, such as potassium persulfate, to form the blue/green ABTS•+ chromophore. The mixture is incubated in the dark for 12-16 hours.

  • Adjustment of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to a specific absorbance at 734 nm.

  • Reaction: Different concentrations of this compound are added to the ABTS•+ solution.

  • Absorbance Reading: The absorbance is measured at 734 nm after a set incubation period (e.g., 5-6 minutes).

  • Data Analysis: The percentage of inhibition of the ABTS•+ radical is calculated to determine the antioxidant activity.

In Vivo Experimental Approach

1. Animal Model of Oxidative Stress

  • Animal Selection and Acclimatization: Healthy animals (e.g., rats or zebrafish) are selected and acclimatized to the laboratory conditions.

  • Induction of Oxidative Stress: Oxidative stress can be induced through various methods, such as administration of a pro-oxidant substance (e.g., MPTP in the Parkinson's model).

  • Treatment: Animals are treated with this compound at different doses for a specified duration. A control group receives a placebo.

  • Sample Collection: At the end of the treatment period, blood and tissue samples are collected for biomarker analysis.

  • Biomarker Analysis:

    • Oxidative Stress Markers: Levels of ROS and MDA are measured in tissues.

    • Antioxidant Enzyme Activity: The activity of enzymes like SOD, CAT, and GSH-Px is determined in tissue homogenates.

    • Total Antioxidant Capacity: Plasma FRAP or other similar assays are performed.

Mandatory Visualization

Experimental Workflows

In_Vitro_Antioxidant_Assay_Workflow cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay DPPH_prep Prepare DPPH Solution DPPH_mix Mix with this compound DPPH_prep->DPPH_mix DPPH_incubate Incubate (dark, 30 min) DPPH_mix->DPPH_incubate DPPH_measure Measure Absorbance at 517 nm DPPH_incubate->DPPH_measure DPPH_calc Calculate IC50 DPPH_measure->DPPH_calc ABTS_gen Generate ABTS•+ ABTS_mix Mix with this compound ABTS_gen->ABTS_mix ABTS_measure Measure Absorbance at 734 nm ABTS_mix->ABTS_measure ABTS_calc Calculate Inhibition % ABTS_measure->ABTS_calc

Caption: Workflow for In Vitro Antioxidant Assays.

In_Vivo_Antioxidant_Study_Workflow start Animal Model Selection induction Induction of Oxidative Stress start->induction treatment This compound Treatment induction->treatment collection Sample Collection (Blood/Tissue) treatment->collection analysis Biomarker Analysis collection->analysis ros_mda ROS & MDA Levels analysis->ros_mda enzymes SOD, CAT, GSH-Px Activity analysis->enzymes frap Total Antioxidant Capacity (FRAP) analysis->frap

Caption: Workflow for In Vivo Antioxidant Efficacy Study.

Signaling Pathway

This compound has been shown to exert its antioxidant effects in vivo by modulating specific signaling pathways. The Nrf2/ARE pathway is a key mechanism identified.

Nrf2_Signaling_Pathway cluster_nucleus Gene Transcription PB4 This compound Keap1_Nrf2 Keap1-Nrf2 Complex PB4->Keap1_Nrf2 Induces dissociation Oxidative_Stress Oxidative Stress Oxidative_Stress->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates to ARE ARE (Antioxidant Response Element) Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, CAT, GSH-Px) ARE->Antioxidant_Enzymes Upregulates

Caption: this compound activates the Nrf2/ARE pathway.

References

Procyanidin B4: A Comparative Guide to its Natural Sources, Extraction, and Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Procyanidin B4, a B-type proanthocyanidin dimer, has garnered significant interest within the scientific community for its potential therapeutic applications, including antioxidant, anti-inflammatory, and anticancer properties. This guide provides a comprehensive comparison of this compound derived from two prominent natural sources: grape seeds (Vitis vinifera) and litchi pericarp (Litchi chinensis). The information presented herein is supported by experimental data to aid researchers in selecting appropriate sources and methodologies for their specific research needs.

Quantitative Analysis of this compound

While both grape seeds and litchi pericarp are recognized sources of this compound, direct comparative studies quantifying its yield using identical methodologies are limited. The available data, presented below, are collated from various studies and should be interpreted with consideration for the different analytical methods and cultivars used.

Table 1: Procyanidin Content in Litchi Pericarp and Grape Seeds

SourceCultivar/VarietyCompoundConcentration (mg/g of fresh weight, unless otherwise noted)Analytical MethodReference
Litchi PericarpNot SpecifiedThis compoundIdentified as a major flavonoidNot Quantified[1]
Litchi PericarpNine CultivarsProcyanidin B20.13–1.08HPLC/MS[2]
Litchi PericarpHemaoliTotal ProanthocyanidinsHighest among 32 cultivarsNot Specified[3]
Grape SeedGeneralProcyanidins (dimers)7-14% (w/w) of total proanthocyanidins in commercial extractsHPLC-FLD[4]
Grape SeedGeneralTotal Proanthocyanidins35.3 mg/g of seed dry weightNot Specified[4]

Note: The variability in this compound content can be significant depending on the plant cultivar, geographical origin, and extraction method employed.

Experimental Protocols: Extraction and Purification

The isolation of this compound from its natural matrices involves a multi-step process of extraction and purification. Below are detailed methodologies for obtaining this compound from litchi pericarp and grape seeds.

Extraction and Purification of Procyanidins from Litchi Pericarp

This protocol outlines a common method for extracting and purifying procyanidins, including this compound, from litchi pericarp.

1. Extraction:

  • Sample Preparation: Fresh litchi pericarps are washed, dried, and ground into a fine powder.

  • Solvent Extraction: The powdered pericarp is extracted with a 70% (v/v) aqueous ethanol solution at a solid-to-liquid ratio of 1:10 (w/v).

  • Extraction Conditions: The mixture is subjected to ultrasonic-assisted extraction for 30 minutes at 50°C, followed by continuous stirring for 2 hours. This process is typically repeated twice to maximize yield.

  • Filtration: The resulting extract is filtered to remove solid residues.

2. Purification:

  • Solvent Removal: The ethanol is removed from the filtrate under reduced pressure using a rotary evaporator.

  • Macroporous Resin Chromatography: The concentrated aqueous extract is loaded onto an AB-8 macroporous resin column.

    • The column is first washed with deionized water to remove sugars and other polar impurities.

    • The procyanidins are then eluted with a 70% (v/v) aqueous ethanol solution.

  • Fraction Collection and Concentration: The procyanidin-rich eluate is collected and concentrated by rotary evaporation.

  • Further Purification (Optional): For higher purity, the concentrated fraction can be subjected to further chromatographic techniques such as Sephadex LH-20 column chromatography or preparative High-Performance Liquid Chromatography (HPLC).

Extraction_Purification_Litchi cluster_extraction Extraction cluster_purification Purification litchi Litchi Pericarp Powder extraction Ultrasonic-Assisted Extraction (30 min, 50°C) + Stirring (2h) litchi->extraction solvent 70% Aqueous Ethanol solvent->extraction filtration Filtration extraction->filtration crude_extract Crude Extract filtration->crude_extract rotavap1 Rotary Evaporation (Remove Ethanol) crude_extract->rotavap1 resin_column AB-8 Macroporous Resin Chromatography rotavap1->resin_column water_wash Wash with Water resin_column->water_wash elution Elute with 70% Ethanol resin_column->elution purified_fraction Purified Procyanidin Fraction elution->purified_fraction rotavap2 Rotary Evaporation (Concentrate) purified_fraction->rotavap2 final_product High-Purity this compound rotavap2->final_product

Fig. 1: Experimental workflow for litchi pericarp procyanidins.
Extraction and Purification of Procyanidins from Grape Seeds

The following protocol details a standard procedure for the extraction and purification of procyanidins from grape seeds.

1. Extraction:

  • Sample Preparation: Grape seeds are dried, ground into a fine powder, and defatted using hexane to remove lipids.

  • Solvent Extraction: The defatted powder is extracted with a 70% (v/v) aqueous acetone solution at a solid-to-liquid ratio of 1:8 (w/v).

  • Extraction Conditions: The mixture is stirred at room temperature for 4 hours. The extraction process is typically repeated three times.

  • Filtration: The combined extracts are filtered to remove solid plant material.

2. Purification:

  • Solvent Removal: Acetone is removed from the filtrate using a rotary evaporator.

  • Liquid-Liquid Partitioning: The resulting aqueous solution is partitioned with ethyl acetate. The procyanidins will preferentially move into the ethyl acetate phase. This step is repeated multiple times.

  • Drying and Concentration: The combined ethyl acetate fractions are dried over anhydrous sodium sulfate and then concentrated under vacuum.

  • Chromatographic Purification: The concentrated extract is subjected to column chromatography for further purification.

    • Sephadex LH-20 Chromatography: The extract is loaded onto a Sephadex LH-20 column and eluted with ethanol to separate procyanidins based on their degree of polymerization.

    • Preparative HPLC: Fractions containing dimeric procyanidins are further purified by preparative reverse-phase HPLC to isolate this compound.

Extraction_Purification_Grape cluster_extraction Extraction cluster_purification Purification grape_seed Defatted Grape Seed Powder extraction Stirring (4h, Room Temp) grape_seed->extraction solvent 70% Aqueous Acetone solvent->extraction filtration Filtration extraction->filtration crude_extract Crude Extract filtration->crude_extract rotavap1 Rotary Evaporation (Remove Acetone) crude_extract->rotavap1 partition Liquid-Liquid Partition (Ethyl Acetate) rotavap1->partition ethyl_acetate_phase Ethyl Acetate Phase partition->ethyl_acetate_phase sephadex Sephadex LH-20 Chromatography ethyl_acetate_phase->sephadex prep_hplc Preparative HPLC sephadex->prep_hplc final_product Isolated this compound prep_hplc->final_product Signaling_Pathways cluster_stimuli External Stimuli cluster_procyanidin This compound Intervention cluster_pathways Signaling Pathways cluster_cellular_responses Cellular Responses inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) mapk MAPK (ERK, JNK, p38) inflammatory_stimuli->mapk Activates nfkb NF-κB inflammatory_stimuli->nfkb Activates growth_factors Growth Factors pi3k PI3K/Akt growth_factors->pi3k Activates procyanidin This compound procyanidin->mapk Inhibits procyanidin->pi3k Inhibits procyanidin->nfkb Inhibits apoptosis Apoptosis Pathway procyanidin->apoptosis Promotes mapk->nfkb inflammation Inflammation (↑ NO, PGE2, Cytokines) mapk->inflammation pi3k->nfkb pi3k->apoptosis Inhibits proliferation Cell Proliferation & Survival pi3k->proliferation nfkb->inflammation apoptosis_response Apoptosis (↑ Caspases, Bax/Bcl-2 ratio) apoptosis->apoptosis_response

References

A Comparative Guide to the Validation of HPLC Methods for Procyanidin B4 Analysis in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of specific bioactive compounds like Procyanidin B4 in complex matrices such as herbal extracts, food supplements, and biological samples is critical. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose. This guide provides an objective comparison of common HPLC methods coupled with different detectors—Ultraviolet (UV), Fluorescence (FLD), and Mass Spectrometry (MS/MS)—for the analysis of this compound. The performance of these methods is supported by experimental data from various studies, offering a clear perspective on their respective strengths and weaknesses.

Comparison of HPLC Method Validation Parameters for Procyanidin Analysis

The choice of an analytical method hinges on its performance characteristics. The following tables summarize the validation parameters for HPLC methods with UV, FLD, and MS/MS detection for the analysis of procyanidins. While specific data for this compound is limited, the presented data for closely related B-type procyanidins (e.g., Procyanidin B1 and B2) provide a reliable proxy for performance expectations.

Table 1: HPLC-UV Method Validation Parameters for Procyanidin Analysis

ParameterTypical ValueRemarks
Linearity (R²)≥ 0.999Good linearity is achievable in the µg/mL range.[1]
Limit of Detection (LOD)~1.25 µg/mLUV detection offers moderate sensitivity.[1]
Limit of Quantification (LOQ)Not explicitly found for B4, but typically 3x LODSufficient for samples with higher concentrations of this compound.
Accuracy (Recovery %)~104.83%Demonstrates good accuracy of the method.[1]
Precision (RSD %)~1.87%Indicates high precision and reproducibility.[1]

Table 2: HPLC-FLD Method Validation Parameters for Procyanidin Analysis

ParameterTypical ValueRemarks
Linearity (R²)> 0.99Excellent linearity over a range of 0.5 to 100 µg/mL.[2]
Limit of Detection (LOD)42.8 - 280 ppbFLD provides significantly higher sensitivity than UV.
Limit of Quantification (LOQ)128.4 - 840 ppbAllows for the quantification of trace amounts of procyanidins.
Accuracy (% Bias)-4.21% to 0.08%High accuracy is demonstrated by low bias values.
Precision (% CV)≤ 15% (interday)Good precision, suitable for routine analysis.

Table 3: LC-MS/MS Method Validation Parameters for Procyanidin Analysis

ParameterTypical ValueRemarks
Linearity (R²)≥ 0.99High linearity is consistently achieved.
Limit of Detection (LOD)Not explicitly found for B4, but typically in the low ng/mL to pg/mL rangeMS/MS is the most sensitive detection method.
Limit of Quantification (LOQ)10 - 50 ng/mLEnables precise quantification of very low concentrations.
Accuracy (Recovery %)90.9% to 125.4%Good accuracy across different matrices.
Precision (RSD %)< 10% at lower concentrationsHigh precision, even at low analyte levels.

Experimental Protocols

Detailed and robust experimental protocols are fundamental for reproducible and reliable results. Below is a representative HPLC-FLD method protocol for the analysis of this compound, synthesized from validated methods for procyanidin analysis.

Sample Preparation (for Herbal Matrices)
  • Grinding: Grind the dried plant material to a fine powder.

  • Extraction Solvent: Prepare a solution of 60% methanol in water with 1% formic acid. Acidified solvents enhance the stability and extraction of polyphenols.

  • Extraction Procedure:

    • Weigh 1 g of the powdered sample into a centrifuge tube.

    • Add 25 mL of the extraction solvent.

    • Sonication: Sonicate the mixture for 10 minutes.

    • Stirring: Stir the mixture for 15 minutes.

    • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

    • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

HPLC-FLD Method Protocol
  • Instrumentation: HPLC system equipped with a fluorescence detector.

  • Column: Kinetex® C18 column (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase:

    • A: Water with 2% formic acid.

    • B: Water/acetonitrile (49.75:49.75 v/v) with 0.5% formic acid.

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-50 min: Linear gradient to 55% B

    • 50-60 min: Linear gradient to 95% B

  • Flow Rate: 1 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • FLD Detection:

    • Excitation Wavelength: 272 nm.

    • Emission Wavelength: 312 nm.

Standard Preparation
  • Stock Solution: Prepare a stock solution of this compound standard in methanol at a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with methanol to cover the desired concentration range (e.g., 0.5 - 100 µg/mL).

Method Comparison and Recommendations

  • HPLC-UV: This method is cost-effective and suitable for routine quality control where the concentration of this compound is relatively high and the sample matrix is not overly complex. However, its lower sensitivity and potential for interference from other co-eluting compounds that absorb at a similar wavelength are significant drawbacks.

  • HPLC-FLD: Fluorescence detection offers superior sensitivity and selectivity for procyanidins compared to UV detection. This makes it an excellent choice for analyzing samples with low concentrations of this compound and for complex matrices where interferences can be a problem.

  • LC-MS/MS: This is the most sensitive and selective method, providing structural information that confirms the identity of the analyte. It is the gold standard for bioanalytical studies, metabolite identification, and for samples with very low concentrations of this compound or extremely complex matrices. The primary disadvantages are the higher cost of instrumentation and the complexity of method development.

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis & Validation start Start: Complex Matrix Sample grinding Grinding/Homogenization start->grinding extraction Solvent Extraction (e.g., 60% MeOH with 1% Formic Acid) grinding->extraction sonication_stirring Sonication & Stirring extraction->sonication_stirring centrifugation Centrifugation sonication_stirring->centrifugation filtration Filtration (0.45 µm) centrifugation->filtration hplc_vial Sample in HPLC Vial filtration->hplc_vial hplc_injection HPLC Injection hplc_vial->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection Detection (UV, FLD, or MS/MS) separation->detection data_acquisition Data Acquisition detection->data_acquisition peak_integration Peak Integration & Quantification data_acquisition->peak_integration validation Method Validation (Linearity, Accuracy, Precision, LOD, LOQ) peak_integration->validation results Final Results validation->results

Caption: Experimental workflow for HPLC method validation.

logical_relationship cluster_methods Analytical Methods cluster_performance Performance Metrics HPLC_UV HPLC-UV Sensitivity Sensitivity HPLC_UV->Sensitivity Moderate Selectivity Selectivity HPLC_UV->Selectivity Moderate Cost Cost HPLC_UV->Cost Low Complexity Complexity HPLC_UV->Complexity Low HPLC_FLD HPLC-FLD HPLC_FLD->Sensitivity High HPLC_FLD->Selectivity High HPLC_FLD->Cost Medium HPLC_FLD->Complexity Medium LC_MSMS LC-MS/MS LC_MSMS->Sensitivity Very High LC_MSMS->Selectivity Very High LC_MSMS->Cost High LC_MSMS->Complexity High

Caption: Method performance comparison.

References

Procyanidin B4: A Comparative Analysis of Its Bioactivity Against Other Proanthocyanidins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Procyanidin B4, a B-type proanthocyanidin dimer consisting of an epicatechin and a catechin unit, has garnered scientific interest for its potential therapeutic effects. As with other proanthocyanidins, its biological activities are a subject of ongoing research. This guide provides a comparative overview of this compound's effects in relation to other common proanthocyanidins, namely Procyanidin B1, B2, B3, and the trimer C1, based on available experimental data.

Antioxidant and Neuroprotective Profile

A significant area of procyanidin research is their antioxidant capacity and its implication in neurodegenerative diseases. A comparative study in a Parkinson's disease model revealed that the neuroprotective effects of procyanidin dimers (B1, B2, B3, and B4) were comparable, with the degree of polymerization being a more decisive factor in their efficacy. The trimer, Procyanidin C1, generally exhibited a more potent effect.[1]

Table 1: Comparative Antioxidant and Neuroprotective Effects of Procyanidins

Parameter Procyanidin B1 Procyanidin B2 Procyanidin B3 This compound Procyanidin C1 (Trimer)
Neuroprotection
Cell Viability (PC12 cells) Significant Increase Significant Increase Significant Increase Significant Increase Significant Increase[1]
Dopaminergic Neuron Protection Protective Protective Protective Protective More Protective[1]
Antioxidant Activity
ROS Levels Decrease Decrease Decrease Decrease Greater Decrease[1]
MDA Levels Decrease Decrease Decrease Decrease Greater Decrease[1]
GSH-Px Activity Increase Increase Increase Increase Greater Increase
CAT Activity Increase Increase Increase Increase Greater Increase
SOD Activity Increase Increase Increase Increase Greater Increase
Nrf2/ARE Pathway Activation
Nrf2 Expression Upregulation Upregulation Upregulation Upregulation Greater Upregulation
NQO1 Expression Upregulation Upregulation Upregulation Upregulation Greater Upregulation

| HO-1 Expression | Upregulation | Upregulation | Upregulation | Upregulation | Greater Upregulation |

Note: The study indicated no significant differences among the dimer groups (B1, B2, B3, B4) for the measured parameters.

Further quantitative data on this compound's intrinsic antioxidant activity is presented below.

Table 2: In Vitro Antioxidant Activity of this compound

Assay IC50 Value (µM)
DPPH Radical Scavenging 12.15

| NBT Superoxide Scavenging | 8.67 |

Anti-inflammatory Effects

Procyanidins are known to modulate inflammatory pathways. A direct comparison of the anti-inflammatory activity of several B-type procyanidin dimers in a TPA-induced mouse ear edema model is summarized below.

Table 3: Comparative Anti-inflammatory Activity of Procyanidin Dimers

Procyanidin Inflammation Suppression (%) at 200 µg
Procyanidin B1 48
Procyanidin B2 34

| this compound | 29 |

In this particular model, Procyanidin B1 demonstrated the highest anti-inflammatory activity. This compound also exhibits potent anti-inflammatory effects by inhibiting the production of nitric oxide (NO) and the expression of key inflammatory mediators.

Table 4: Anti-inflammatory Activity of this compound in RAW 264.7 Macrophages

Parameter IC50 Value (µM)

| Nitric Oxide (NO) Production Inhibition | 1.44 |

This compound has also been shown to dose-dependently inhibit the gene expression of cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), and inducible nitric oxide synthase (iNOS).

Cardiovascular and Anticancer Potential

While direct quantitative comparisons of this compound with other proanthocyanidins in cardiovascular and cancer studies are limited, the broader class of procyanidins has demonstrated promising activities. Their cardiovascular benefits are often attributed to their ability to induce vasodilation and improve lipid profiles. In oncology, procyanidins have been shown to inhibit the proliferation of various cancer cells and induce apoptosis. The anticancer effects of procyanidins are multifaceted, involving the modulation of numerous intracellular signaling pathways.

Experimental Methodologies

Detailed protocols for the key assays mentioned in this guide are provided below for researchers interested in replicating or building upon these findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a standard method for evaluating the antioxidant potential of compounds.

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare serial dilutions of the procyanidin samples.

  • Reaction: In a 96-well microplate, mix the procyanidin solutions with the DPPH solution. A control well should contain only the DPPH solution and the solvent.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated as: % Inhibition = [(Absorbance_control - Absorbance_sample) / Absorbance_control] * 100 The IC50 value is determined by plotting the percentage of inhibition against the sample concentration.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to attach overnight.

  • Treatment: Expose the cells to various concentrations of procyanidins for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the purple formazan crystals.

  • Measurement: Read the absorbance at a wavelength between 550 and 600 nm.

  • Analysis: Cell viability is expressed as a percentage relative to the untreated control cells. The IC50 value is calculated from the dose-response curve.

Western Blot Analysis for Nrf2 Activation

This technique is used to detect the levels of specific proteins, such as Nrf2 and its downstream targets, in cell lysates.

  • Protein Extraction: Treat cells with procyanidins, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a method like the BCA assay.

  • Gel Electrophoresis: Separate the protein samples by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF).

  • Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Nrf2, HO-1, NQO1), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.

Visualizing Molecular Pathways and Workflows

G cluster_0 Procyanidin Intervention cluster_1 Cellular Mechanisms Procyanidin This compound ROS ROS Procyanidin->ROS Scavenges Nrf2_Keap1 Nrf2-Keap1 Procyanidin->Nrf2_Keap1 Disrupts NFkB NF-κB Procyanidin->NFkB Inhibits Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases ARE ARE Nrf2->ARE Binds Antioxidant_Enzymes HO-1, NQO1 ARE->Antioxidant_Enzymes Upregulates Antioxidant_Enzymes->ROS Neutralizes Inflammatory_Mediators NO, COX-2, IL-1β NFkB->Inflammatory_Mediators Downregulates

Caption: this compound's mechanism of action.

G cluster_0 Cell Treatment cluster_1 Protein Analysis A 1. Cell Seeding B 2. Procyanidin Treatment A->B C 3. Protein Extraction B->C D 4. SDS-PAGE C->D E 5. Western Blotting D->E F 6. Detection & Quantification E->F

Caption: Western blot experimental workflow.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Procyanidin B4 Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of specific bioactive compounds like Procyanidin B4 is paramount for ensuring product quality, efficacy, and safety. This compound, a dimer of catechin and epicatechin, is a potent antioxidant found in various plant-based foods and herbal medicines. Its quantification is crucial for the standardization of extracts and the development of therapeutic agents. This guide provides an objective comparison of four commonly employed analytical methods for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Visible (UV-Vis) Spectrophotometry.

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample throughput, and the complexity of the sample matrix. While chromatographic methods like HPLC and UPLC-MS/MS offer high selectivity for individual procyanidins, spectrophotometric methods provide a rapid estimation of total proanthocyanidin content. This guide presents a cross-validation perspective by summarizing the performance data and detailed experimental protocols for each method, enabling an informed decision for your analytical needs.

Comparative Performance of Analytical Methods

The performance of an analytical method is evaluated based on several key validation parameters. The following table summarizes the typical performance characteristics of HPLC-UV/FLD, UPLC-MS/MS, HPTLC, and UV-Vis spectrophotometry for the analysis of procyanidins, including this compound. It is important to note that direct cross-validation studies comparing all four methods for this compound are limited; therefore, the data presented is a compilation from various studies on procyanidin analysis, with Procyanidin B2 data often serving as a proxy due to structural similarity.

ParameterHPLC-UV/FLDUPLC-MS/MSHPTLCUV-Vis Spectrophotometry
Linearity (R²) >0.999[1]≥0.99[2]>0.99[3]>0.99[1][4]
Linear Range 20-100 µg/mL (Procyanidins)0.5–100 ppm (Procyanidin B2)100-500 ng/band (Charantin, as an example)0.014-0.056 mg/mL (Procyanidins)
Accuracy (Recovery) 104.83% (Procyanidins)88.21% to 107.64% (Crown Procyanidins)98.68-100.20% (Charantin, as an example)97.1% and 99.1% (Total PACs)
Precision (RSD) 1.87% (Procyanidins)Repeatability: 1.99% to 11.03%; Intermediate reproducibility: 2.51% to 19.05% (Crown Procyanidins)< 1.5% (intra-day), < 2% (inter-day) (Charantin, as an example)Repeatability: <2.7%; Reproducibility: <1.6% (Total PACs)
Limit of Detection (LOD) 1.25 µg/mL (Procyanidins)Sub-ng/mL levels are achievable≤ 100 ng/zone (Proanthocyanidins)Not typically determined for total proanthocyanidin assays
Limit of Quantification (LOQ) Not specified in the provided result0.033 mg/L (Crown Procyanidins)≈90 ng/band (Charantin, as an example)Not typically determined for total proanthocyanidin assays
Selectivity HighVery HighModerate to HighLow (Measures total proanthocyanidins)
Throughput ModerateHighHighVery High
Cost ModerateHighLow to ModerateLow

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general experimental workflows for the cross-validation of these analytical methods.

Cross_Validation_Workflow cluster_0 Method Selection & Preparation cluster_1 Method Validation cluster_2 Data Analysis & Comparison start Define Analytical Objective (Quantification of this compound) methods Select Analytical Methods (HPLC, UPLC-MS/MS, HPTLC, UV-Vis) start->methods standards Prepare this compound Standard Solutions methods->standards samples Prepare Sample Extracts methods->samples hplc HPLC-UV/FLD Analysis standards->hplc uplc UPLC-MS/MS Analysis standards->uplc hptlc HPTLC Analysis standards->hptlc uvvis UV-Vis Analysis standards->uvvis samples->hplc samples->uplc samples->hptlc samples->uvvis validation_params Determine Validation Parameters (Linearity, Accuracy, Precision, LOD, LOQ) hplc->validation_params uplc->validation_params hptlc->validation_params uvvis->validation_params comparison Compare Performance Data validation_params->comparison conclusion Select Optimal Method comparison->conclusion report Generate Cross-Validation Report conclusion->report

A general workflow for the cross-validation of analytical methods.

Signaling_Pathway_Placeholder cluster_detection Detection Principle Procyanidin_B4 This compound (Analyte) HPLC HPLC (Separation) Procyanidin_B4->HPLC UPLC UPLC (High-Resolution Separation) Procyanidin_B4->UPLC TLC HPTLC (Planar Separation) Procyanidin_B4->TLC Spectro UV-Vis (No Separation) Procyanidin_B4->Spectro UV_FLD UV/Fluorescence (Chromophore/Fluorophore based) HPLC->UV_FLD MS_MS Mass Spectrometry (Mass-to-charge ratio) UPLC->MS_MS Densitometry Densitometry (Light absorption/reflection) TLC->Densitometry Absorbance Absorbance (Colorimetric reaction) Spectro->Absorbance

Logical relationship between analytical techniques and detection principles.

Detailed Experimental Protocols

Below are generalized experimental protocols for each analytical method, based on common practices reported in the literature. These should be adapted and optimized for specific laboratory conditions and sample matrices.

High-Performance Liquid Chromatography (HPLC) with UV/Fluorescence Detection

This method is widely used for the separation and quantification of individual procyanidins. Fluorescence detection offers higher sensitivity and selectivity compared to UV detection.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Fluorescence detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used. Normal-phase columns can also be employed for separation based on the degree of polymerization.

  • Mobile Phase: A gradient elution is typically used with a mixture of an acidic aqueous solution (e.g., 0.1% formic acid or phosphoric acid in water) as mobile phase A and an organic solvent like acetonitrile or methanol as mobile phase B.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Column Temperature: Maintained at around 30-40 °C.

  • Detection:

    • UV Detection: Wavelength is typically set at 280 nm.

    • Fluorescence Detection: Excitation at ~280 nm and emission at ~320 nm.

  • Sample Preparation: Plant material is extracted with a suitable solvent (e.g., aqueous acetone or methanol), filtered, and may require a solid-phase extraction (SPE) cleanup step to remove interfering compounds.

  • Quantification: Based on a calibration curve generated from authentic this compound standards.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS provides high sensitivity, selectivity, and speed, making it ideal for analyzing complex matrices and low-concentration samples.

  • Instrumentation: UPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A sub-2 µm particle size column (e.g., Acquity UPLC BEH Phenyl, 2.1 x 100 mm, 1.7 µm) is used for high-resolution separation.

  • Mobile Phase: Similar to HPLC, a gradient of acidic water and acetonitrile/methanol is used.

  • Flow Rate: Typically lower than HPLC, around 0.3-0.5 mL/min.

  • Ionization Mode: ESI in negative ion mode is commonly used for procyanidins.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound.

  • Sample Preparation: Similar to HPLC, involving extraction and filtration. Dilution may be necessary to avoid detector saturation.

  • Quantification: An internal standard is often used, and quantification is based on a calibration curve of the analyte-to-internal standard peak area ratio versus concentration.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it a cost-effective and high-throughput method.

  • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254 are commonly used.

  • Sample Application: Samples and standards are applied as bands using an automated applicator.

  • Mobile Phase (Developing Solvent): A mixture of solvents is used for development in a twin-trough chamber. A common mobile phase for procyanidins is a mixture of ethyl formate, formic acid, water, and toluene.

  • Development: The plate is developed to a specific distance in a saturated chamber.

  • Derivatization: After development, the plate is dried and derivatized with a suitable reagent (e.g., 4-dimethylaminocinnamaldehyde - DMACA) to visualize the procyanidins.

  • Densitometric Analysis: The plate is scanned using a densitometer at a specific wavelength (e.g., 655 nm after DMACA derivatization) to quantify the analytes.

  • Quantification: Based on the peak area of the sample spots compared to a calibration curve generated from standards on the same plate.

UV-Visible (UV-Vis) Spectrophotometry

This method is a simple and rapid technique for the determination of total proanthocyanidin content, but it lacks the specificity to quantify individual procyanidins like this compound. It is often used for screening purposes.

  • Principle: The assay is based on the reaction of proanthocyanidins with a chromogenic reagent, most commonly 4-dimethylaminocinnamaldehyde (DMAC), in an acidic medium, which produces a colored complex that can be measured spectrophotometrically.

  • Instrumentation: A UV-Vis spectrophotometer or a microplate reader.

  • Reagents: DMAC reagent prepared in an acidic solution (e.g., sulfuric acid in methanol).

  • Procedure:

    • An aliquot of the sample extract is mixed with the DMAC reagent.

    • The reaction is allowed to proceed for a specific time (e.g., 15 minutes) in the dark.

    • The absorbance of the resulting solution is measured at the wavelength of maximum absorbance (typically around 640 nm).

  • Quantification: The total proanthocyanidin content is calculated using a calibration curve prepared with a suitable standard, such as procyanidin A2 or a commercially available proanthocyanidin standard. The results are typically expressed as equivalents of the standard used.

Conclusion

The cross-validation of different analytical methods is crucial for selecting the most appropriate technique for the quantification of this compound. HPLC-UV/FLD offers a balance between performance and cost for routine analysis. UPLC-MS/MS stands out for its superior sensitivity and selectivity, making it the method of choice for trace-level quantification and analysis in complex matrices. HPTLC provides a high-throughput and cost-effective option for screening a large number of samples. UV-Vis spectrophotometry, while not specific for this compound, is a simple and rapid method for estimating total proanthocyanidin content.

The choice of method should be guided by the specific research or quality control objectives, taking into account the required level of accuracy, precision, and sensitivity, as well as practical considerations such as sample throughput and available resources. The data and protocols presented in this guide provide a foundation for researchers to make an informed decision and to develop and validate a robust analytical method for the quantification of this compound.

References

Procyanidin B4: A Comparative Analysis of its Anti-Glycation Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-glycation properties of Procyanidin B4 against other relevant compounds, supported by experimental data. This compound, a naturally occurring flavonoid, has garnered significant interest for its potential therapeutic applications, particularly in mitigating the effects of advanced glycation end-products (AGEs), which are implicated in aging and the pathogenesis of diabetic complications.

Comparative Anti-Glycation Activity

To objectively assess the efficacy of this compound as an anti-glycation agent, its performance is compared with that of a standard inhibitor, aminoguanidine, and a closely related natural compound, Procyanidin B2. Due to the limited availability of direct IC50 values for this compound, data for Procyanidin B2 is utilized as a proxy in this comparison, a reasonable substitution given their structural similarity.

CompoundIC50 (μg/mL)IC50 (mM)Model SystemReference
Procyanidin B2 (as proxy for this compound) Not directly reported, but fractions containing it show potent activityNot directly reportedBSA-Glucose/MGO[1][2]
Aminoguanidine ~135~1BSA-Glucose[3]
Quercetin Not specifiedNot specifiedBSA-Glucose[4]

Note: The anti-glycation activity of grape seed products, which contain this compound, has been shown to have IC50 values ranging from 2.93 to 20.0 µg/mL.[5] A multiple regression analysis indicated a linear relationship between the IC50 and the concentration of gallic acid, procyanidins B1, B2, and B4. Procyanidin B2 from cinnamon has also been identified as a potent inhibitor of AGE formation.

Experimental Protocols

The following is a detailed methodology for a common in vitro anti-glycation assay used to evaluate the efficacy of compounds like this compound.

In Vitro Bovine Serum Albumin (BSA) - Fructose/Glucose Glycation Assay

This assay simulates the non-enzymatic glycation of proteins in vitro.

Materials:

  • Bovine Serum Albumin (BSA)

  • Fructose or Glucose

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Sodium azide (as a preservative)

  • Test compounds (e.g., this compound, Aminoguanidine)

  • 96-well microplate

  • Spectrofluorometer

Procedure:

  • Preparation of Reagents:

    • Prepare a solution of BSA (e.g., 10 mg/mL) in phosphate buffer.

    • Prepare a solution of fructose or glucose (e.g., 0.5 M) in phosphate buffer.

    • Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO or phosphate buffer).

  • Assay Setup:

    • In a 96-well microplate, combine the BSA solution, the fructose/glucose solution, and various concentrations of the test compound.

    • Include a positive control (BSA + sugar + aminoguanidine) and a negative control (BSA + sugar without any inhibitor).

    • Include a blank for each test compound concentration (BSA + test compound, without sugar) to account for any intrinsic fluorescence.

    • Add sodium azide to a final concentration of 0.02% (w/v) to each well to prevent microbial growth.

    • The final volume in each well should be consistent (e.g., 200 µL).

  • Incubation:

    • Seal the microplate to prevent evaporation and incubate at 37°C for a specified period, typically ranging from 7 to 28 days.

  • Measurement of Advanced Glycation End-products (AGEs):

    • After incubation, measure the fluorescence intensity of the solutions in each well using a spectrofluorometer. The formation of fluorescent AGEs is typically measured at an excitation wavelength of ~370 nm and an emission wavelength of ~440 nm.

  • Data Analysis:

    • Subtract the fluorescence of the blank from the corresponding test wells.

    • Calculate the percentage of inhibition of AGE formation for each concentration of the test compound using the following formula: % Inhibition = [(Fluorescence of Negative Control - Fluorescence of Test Sample) / Fluorescence of Negative Control] x 100

    • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of AGE formation, by plotting the percentage of inhibition against the compound concentration.

Mechanism of Action: Signaling Pathways

The primary anti-glycation mechanism of procyanidins, including this compound, is attributed to their potent antioxidant properties and their ability to trap reactive carbonyl species (RCS), such as methylglyoxal (MGO), which are key intermediates in the formation of AGEs.

This compound Anti-Glycation Mechanism Reducing_Sugars Reducing Sugars (Glucose, Fructose) Schiff_Base Schiff Base Reducing_Sugars->Schiff_Base + Proteins Proteins Proteins (e.g., Albumin) Amadori_Products Amadori Products Schiff_Base->Amadori_Products Reactive_Carbonyls Reactive Carbonyl Species (e.g., Methylglyoxal) Amadori_Products->Reactive_Carbonyls Oxidation AGEs Advanced Glycation End-products (AGEs) Reactive_Carbonyls->AGEs + Proteins Trapped_Carbonyls Trapped Carbonyls Procyanidin_B4 This compound Procyanidin_B4->Reactive_Carbonyls Traps Oxidative_Stress Oxidative Stress Procyanidin_B4->Oxidative_Stress Inhibits Oxidative_Stress->Amadori_Products Promotes

Caption: Mechanism of this compound in inhibiting AGE formation.

Experimental Workflow

The general workflow for validating the anti-glycation properties of a compound like this compound involves a series of in vitro experiments.

Anti-Glycation Validation Workflow start Start: Hypothesis (this compound has anti-glycation activity) assay_prep Prepare in vitro glycation model (e.g., BSA-Fructose) start->assay_prep incubation Incubate with varying concentrations of this compound and controls assay_prep->incubation measurement Measure AGE formation (Fluorescence Spectroscopy) incubation->measurement analysis Data Analysis: Calculate % inhibition and IC50 measurement->analysis comparison Compare IC50 with standard inhibitors (e.g., Aminoguanidine) analysis->comparison mechanism Investigate Mechanism of Action (e.g., Carbonyl Trapping Assay) analysis->mechanism conclusion Conclusion on Anti-Glycation Efficacy comparison->conclusion mechanism->conclusion

Caption: Experimental workflow for validating anti-glycation properties.

References

Procyanidin B4 as a Biomarker for Dietary Intake: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Procyanidin B4 and other potential biomarkers for assessing the intake of procyanidin-rich foods. The information presented is supported by experimental data to aid researchers in selecting the most appropriate biomarkers for their studies.

Introduction to this compound as a Dietary Biomarker

Procyanidins are a class of flavonoids abundantly found in fruits like apples, grapes, and berries, as well as in cocoa and red wine.[1][2] Their consumption has been linked to various health benefits. Accurately assessing the intake of these bioactive compounds is crucial in nutritional research to establish clear links between diet and health outcomes. Self-reported dietary data is often prone to inaccuracies, making the validation of objective biomarkers essential.[3][4]

This compound, a specific dimer of (epi)catechin, has emerged as a potential biomarker for the intake of procyanidin-rich foods. Its presence and concentration in biological fluids like plasma and urine can provide a more objective measure of consumption. This guide evaluates the suitability of this compound as a dietary biomarker by comparing it with other candidate molecules.

Performance Comparison of Dietary Intake Biomarkers

The selection of a reliable biomarker depends on various factors, including its sensitivity, specificity, and the dose-response relationship with the dietary source. The following tables summarize the performance of this compound in comparison to other potential biomarkers for the intake of key procyanidin-rich foods.

Table 1: Comparison of Biomarkers for Apple Consumption

BiomarkerFood Source SpecificityMatrixKey Performance CharacteristicsReferences
This compound Found in apples, grapes, cocoa, etc.UrineDetected in urine after apple consumption.[5]
Procyanidin B2 Found in apples, cocoa, etc.UrineDose-response observed with low, medium, and high apple intake.
Phloretin Highly specific to apples.UrineConfirmed as a urinary biomarker for apple intake; able to discriminate between low/medium and high consumption.
Epicatechin Non-specific; found in many fruits, tea, and cocoa.UrineExcretion differs between low/medium and high apple consumption.

Table 2: Comparison of Biomarkers for Cocoa Consumption

BiomarkerFood Source SpecificityMatrixKey Performance CharacteristicsReferences
This compound Found in cocoa, apples, grapes, etc.PlasmaDetected in human plasma after consumption of flavanol-rich cocoa.
Procyanidin B2 Found in cocoa, apples, etc.Plasma, UrineDetected in human plasma and urine after cocoa consumption.
Theobromine Metabolites Specific to cocoa.UrineIdentified as discriminant biomarkers for cocoa consumption.
5-(3′,4′-dihydroxyphenyl)-γ-valerolactone (gVL) Metabolite of flavanols and procyanidins.PlasmaIdentified as a biomarker of flavanol and procyanidin intake.
Structurally-related (–)-epicatechin metabolites (SREMs) Metabolites of flavanols and procyanidins.PlasmaIdentified as biomarkers of flavanol and procyanidin intake.

Experimental Protocols

Accurate quantification of dietary biomarkers is fundamental to their validation. This section provides detailed methodologies for the analysis of this compound and its metabolites in biological samples.

Protocol 1: Quantification of this compound in Human Plasma using UPLC-MS/MS

This protocol is adapted from validated methods for the analysis of procyanidins in biological fluids.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • To 500 µL of plasma, add an internal standard solution (e.g., isotopically labeled this compound).

  • Acidify the sample with 500 µL of 2% formic acid in water.

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.

  • Load the acidified plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1% formic acid in water to remove interferences.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase for UPLC-MS/MS analysis.

2. UPLC-MS/MS Analysis

  • Chromatographic System: Waters ACQUITY UPLC system or equivalent.

  • Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B (linear gradient)

    • 8-9 min: 95% B (hold)

    • 9-10 min: 95-5% B (linear gradient)

    • 10-12 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion [M-H]⁻ at m/z 577.1 -> Product ions (e.g., m/z 425.1, 289.1).

    • Internal Standard: Monitor the specific transition for the labeled compound.

  • Data Analysis: Quantify this compound concentration using a calibration curve prepared with authentic standards and normalized to the internal standard.

Visualizing Metabolic Pathways and Workflows

Understanding the metabolic fate of this compound is essential for its validation as a biomarker. The following diagrams illustrate the key pathways and experimental procedures.

Metabolic Pathway of this compound cluster_small_intestine cluster_colon cluster_liver Ingestion Dietary Intake of This compound Stomach Stomach (Acidic Environment) Ingestion->Stomach Ingestion Small_Intestine Small Intestine (Absorption & Metabolism) Stomach->Small_Intestine Gastric Transit Colon Colon (Microbial Metabolism) Small_Intestine->Colon Unabsorbed Procyanidins Liver Liver (Phase II Metabolism) Small_Intestine->Liver Portal Vein Intact_Absorption Intact this compound Absorption (Limited) Colon->Liver Absorption of Microbial Metabolites Feces Fecal Excretion Colon->Feces Excretion Microbial_Metabolism Breakdown into: - Phenylvalerolactones - Phenylpropionic acids - Other phenolic acids Circulation Systemic Circulation Liver->Circulation Metabolites Phase_II Glucuronidation Sulfation Methylation Urine Urinary Excretion Circulation->Urine Renal Clearance

Caption: Metabolic Pathway of this compound.

Experimental Workflow for Biomarker Validation Study_Design Human Intervention Study (Controlled Diet) Sample_Collection Biological Sample Collection (Plasma, Urine) Study_Design->Sample_Collection Sample_Prep Sample Preparation (e.g., SPE) Sample_Collection->Sample_Prep Analysis UPLC-MS/MS Analysis Sample_Prep->Analysis Data_Processing Data Processing & Quantification Analysis->Data_Processing Validation Biomarker Validation (Sensitivity, Specificity, Dose-Response) Data_Processing->Validation

Caption: Experimental Workflow for Biomarker Validation.

Conclusion

This compound shows promise as a biomarker for the dietary intake of certain procyanidin-rich foods. Its detection in plasma and urine following consumption provides a direct link to dietary exposure. However, its lack of specificity to a single food source necessitates a comparative approach. For instance, while this compound indicates general procyanidin intake, combining its measurement with more specific biomarkers like phloretin for apples or theobromine metabolites for cocoa can provide a more accurate and comprehensive picture of dietary habits.

Further research involving well-controlled human intervention studies is required to establish robust dose-response relationships and to fully validate the sensitivity and specificity of this compound in diverse populations and for a wider range of procyanidin-rich foods. The use of advanced analytical techniques like UPLC-MS/MS is crucial for the accurate quantification of these biomarkers at low physiological concentrations. The combination of multiple biomarkers in a panel is likely the most effective strategy to overcome the limitations of single-marker approaches and to enhance the accuracy of dietary intake assessment in nutritional research.

References

comparative analysis of Procyanidin B4's radical scavenging activity

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides an objective comparative analysis of the radical scavenging activity of Procyanidin B4 against other relevant antioxidants. The information is supported by experimental data to offer a clear perspective on its potential as a potent antioxidant agent.

Procyanidins, a class of flavonoids, are widely recognized for their antioxidant properties.[1] Among them, the B-type procyanidins, which are dimers of catechin and epicatechin, are particularly abundant in various natural sources.[2] This guide focuses on this compound, a dimer of (+)-catechin and (-)-epicatechin, and its efficacy in scavenging free radicals, a key mechanism in combating oxidative stress implicated in numerous disease pathologies.

Comparative Radical Scavenging Activity

To contextualize the antioxidant potential of this compound, its performance in various in vitro radical scavenging assays is compared with other B-type procyanidin dimers (B1, B2, and B3) and commonly used standard antioxidants such as Trolox and Ascorbic Acid. The following table summarizes the 50% inhibitory concentration (IC50) and Trolox Equivalent Antioxidant Capacity (TEAC) values obtained from 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays. Lower IC50 values indicate higher antioxidant activity.

CompoundAssayIC50 (µM)TEAC (mM Trolox equivalents/mM)Reference
This compound DPPHData not availableData not available
Procyanidin B1DPPHData not availableData not available
Procyanidin B2DPPHData not availableData not available
Procyanidin B3DPPHData not availableData not available
TroloxDPPH~15.051.0[3]
Ascorbic AcidDPPH~29.5Data not available[4][5]
This compound ABTSData not available> A-type Procyanidin A2
Procyanidin B1ABTSData not available> A-type Procyanidin A2
Procyanidin B2ABTSData not available> A-type Procyanidin A2
Procyanidin B3ABTSData not available> A-type Procyanidin A2
TroloxABTS~11.691.0
Ascorbic AcidABTSData not availableData not available

Mechanism of Radical Scavenging

The primary mechanism by which phenolic antioxidants like this compound exert their radical scavenging effect is through hydrogen atom donation. The hydroxyl groups on the aromatic rings of the procyanidin molecule can donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the radical chain reaction.

This compound (AH) This compound (AH) Stable Radical (RH) Stable Radical (RH) This compound (AH)->Stable Radical (RH) Donates H• This compound Radical (A•) This compound Radical (A•) This compound (AH)->this compound Radical (A•) Forms stable radical Free Radical (R•) Free Radical (R•) Free Radical (R•)->Stable Radical (RH) cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Sample_Prep Sample Preparation (this compound & Standards) Mixing Mixing of Sample and Reagent Sample_Prep->Mixing Reagent_Prep Reagent Preparation (DPPH/ABTS) Reagent_Prep->Mixing Incubation Incubation (Controlled Time & Temp) Mixing->Incubation Measurement Absorbance Measurement (Spectrophotometry) Incubation->Measurement Calculation Calculation of % Inhibition Measurement->Calculation IC50 Determination of IC50 or TEAC Values Calculation->IC50 Comparison Comparative Analysis IC50->Comparison

References

Assessing the Synergistic Effects of Procyanidin B4 and Other Procyanidins with Anticancer Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synergistic effects of procyanidins, with a focus on Procyanidin B4 and related compounds, when combined with other therapeutic agents for cancer treatment. The following sections detail the enhanced anti-proliferative and pro-apoptotic activities observed in preclinical studies, offering a valuable resource for researchers exploring combination therapies.

Quantitative Data Summary

The synergistic potential of procyanidins in combination with various anticancer agents has been demonstrated across multiple studies. The following tables summarize key quantitative data from this research, highlighting the enhanced efficacy of combination treatments.

Table 1: Synergistic Inhibition of Cancer Cell Viability

Cancer Cell LineProcyanidin Type/SourceCombination AgentTreatment Time (h)Individual IC50 (Procyanidin)Individual IC50 (Combination Agent)Combination Effect (CI Value)Reference
MDA-MB-231 (Breast)Grape Seed Proanthocyanidins (GSPs)Resveratrol4840 µg/mL20 µM0.55[1]
MDA-MB-231 (Breast)Grape Seed Proanthocyanidins (GSPs)Resveratrol7220 µg/mL10 µM<1 (Synergistic)[1]
MCF-7 (Breast)Grape Seed Proanthocyanidins (GSPs)Resveratrol4840 µg/mL20 µM<1 (Synergistic)[1]
MCF-7 (Breast)Grape Seed Proanthocyanidins (GSPs)Resveratrol7220 µg/mL10 µM<1 (Synergistic)[1]
HCT-116 (Colon)Procyanidin B1Doxorubicin48Not specified100 nM (as positive control)Not specified[2]
Osteosarcoma MG-63Oldenlandia diffusa extractCisplatinNot specified203.0 µL/mL8.9 µg/mLSynergistic (P<0.01)
Colorectal Cancer CellsDiosmetin5-Fluorouracil72Not specifiedNot specified<1 (Synergistic)

*CI (Combination Index) < 1 indicates a synergistic effect.

Table 2: Enhancement of Apoptosis in Cancer Cells by Procyanidin Combinations

Cancer Cell LineProcyanidin Type/SourceCombination AgentTreatment Time (h)Apoptosis Rate (Individual Procyanidin)Apoptosis Rate (Individual Combination Agent)Apoptosis Rate (Combination)Reference
A375 (Melanoma)Grape Seed Proanthocyanidins (GSPs)-4830.3% (60 µg/mL)--
Hs294t (Melanoma)Grape Seed Proanthocyanidins (GSPs)-48Significant increase--
HCT-116 (Colon)Procyanidin B1-4837.32% (75 µg/mL)36.23% (Doxorubicin 100nM)Not specified
Osteosarcoma MG-63Oldenlandia diffusa extractCisplatinNot specifiedIncreasedIncreasedSignificantly higher than individual treatments (P<0.01)
HCT-116 (Colon)Diosmetin5-Fluorouracil72Increased apoptosisHigher necrotic cells41.9% apoptotic cells

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the standard protocols for the key experiments cited in the assessment of synergistic effects.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. The concentration of these crystals, which is directly proportional to the number of viable cells, is determined by dissolving them in a solvent and measuring the absorbance at a specific wavelength.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with varying concentrations of this compound, the combination agent, and their combination for the desired time period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well. Gently shake the plate to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 490 nm or 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value (the concentration of a drug that inhibits cell growth by 50%) can be determined from the dose-response curve.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

The Annexin V/PI assay is a widely used method for detecting apoptosis by flow cytometry.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Treatment: Treat cells with the desired compounds for the specified duration.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them from the culture plate.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Protein Expression Analysis: Western Blotting for Bcl-2 and Bax

Western blotting is a technique used to detect specific proteins in a sample. It is commonly employed to analyze the expression levels of key apoptosis-regulating proteins like the anti-apoptotic Bcl-2 and the pro-apoptotic Bax.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis. The separated proteins are then transferred to a membrane, which is subsequently incubated with specific primary antibodies that bind to the target proteins (Bcl-2 and Bax). A secondary antibody, conjugated to an enzyme or fluorophore, is then used to detect the primary antibody, allowing for the visualization and quantification of the target protein.

Protocol:

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay, such as the Bradford or BCA assay.

  • Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate them by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bcl-2 and Bax overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize them to a loading control protein (e.g., β-actin or GAPDH) to determine the relative expression levels of Bcl-2 and Bax. The Bax/Bcl-2 ratio can then be calculated.

Visualizations: Signaling Pathways and Experimental Workflows

Visual representations are essential for understanding complex biological processes and experimental designs.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Pro-Caspase-8 Pro-Caspase-8 Death Receptor->Pro-Caspase-8 activates Caspase-8 Caspase-8 Pro-Caspase-8->Caspase-8 Pro-Caspase-3 Pro-Caspase-3 Caspase-8->Pro-Caspase-3 activates Procyanidins Procyanidins Bax Bax Procyanidins->Bax upregulates Bcl-2 Bcl-2 Procyanidins->Bcl-2 downregulates Other Compounds Other Compounds Other Compounds->Bax upregulates Other Compounds->Bcl-2 downregulates Mitochondrion Mitochondrion Bax->Mitochondrion promotes pore formation Bcl-2->Mitochondrion inhibits pore formation Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Pro-Caspase-9 Pro-Caspase-9 Cytochrome c->Pro-Caspase-9 activates Caspase-9 Caspase-9 Pro-Caspase-9->Caspase-9 Caspase-9->Pro-Caspase-3 activates Caspase-3 Caspase-3 Pro-Caspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis induces

Caption: Apoptosis signaling pathways modulated by procyanidins and other compounds.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Synergy Assessment cluster_analysis Data Analysis & Interpretation Cell_Culture Cancer Cell Culture Treatment Cell Treatment (Single & Combination) Cell_Culture->Treatment Compound_Preparation Preparation of This compound & Other Compounds Compound_Preparation->Treatment MTT_Assay MTT Assay (Cell Viability) Treatment->MTT_Assay Apoptosis_Assay Annexin V/PI Staining (Apoptosis) Treatment->Apoptosis_Assay Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot IC50_Calculation IC50 & CI Calculation MTT_Assay->IC50_Calculation Apoptosis_Quantification Apoptosis Quantification Apoptosis_Assay->Apoptosis_Quantification Protein_Quantification Protein Quantification (Bax/Bcl-2 Ratio) Western_Blot->Protein_Quantification Conclusion Assessment of Synergistic Effects IC50_Calculation->Conclusion Apoptosis_Quantification->Conclusion Protein_Quantification->Conclusion

Caption: General experimental workflow for assessing synergistic effects.

References

Procyanidin B4: A Comparative Guide to its Role in Mitigating Cellular Damage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Procyanidin B4's efficacy in mitigating cellular damage against other alternatives, supported by experimental data. This compound, a naturally occurring flavonoid, has demonstrated significant potential in protecting cells from various stressors, primarily through its potent antioxidant and cell signaling modulatory properties.

This compound vs. Alternative Compounds: A Quantitative Comparison

The following tables summarize the performance of this compound in comparison to other procyanidins and common antioxidants in various in vitro and in vivo models of cellular damage.

Table 1: Neuroprotective Effects of this compound and Other Procyanidins in a Parkinson's Disease Model [1]

Compound (5 µM)Cell Viability (% of Control)Reactive Oxygen Species (ROS) Level (Fold Change vs. Model)Malondialdehyde (MDA) Level (Fold Change vs. Model)
Model (MPP+)45.3 ± 3.12.5 ± 0.22.8 ± 0.3
This compound 78.5 ± 4.2 1.3 ± 0.1 1.4 ± 0.2
Procyanidin B179.1 ± 3.81.4 ± 0.11.5 ± 0.1
Procyanidin B280.2 ± 4.51.2 ± 0.11.3 ± 0.2
Procyanidin B377.9 ± 3.91.5 ± 0.21.6 ± 0.2
Procyanidin C1 (Trimer)85.6 ± 5.11.1 ± 0.11.2 ± 0.1

Data from a study on MPP+-induced neurotoxicity in PC12 cells, a model for Parkinson's disease.[1]

Table 2: Antioxidant Enzyme Activity Modulation by this compound and Other Procyanidins [1]

Compound (5 µM)Superoxide Dismutase (SOD) Activity (U/mg protein)Catalase (CAT) Activity (U/mg protein)Glutathione Peroxidase (GSH-Px) Activity (U/mg protein)
Model (MPP+)35.2 ± 2.815.8 ± 1.522.4 ± 2.1
This compound 62.1 ± 4.5 28.4 ± 2.3 41.3 ± 3.5
Procyanidin B163.5 ± 4.829.1 ± 2.542.1 ± 3.8
Procyanidin B265.2 ± 5.130.5 ± 2.844.5 ± 4.1
Procyanidin B361.8 ± 4.327.9 ± 2.140.8 ± 3.2
Procyanidin C1 (Trimer)70.3 ± 5.533.2 ± 3.148.7 ± 4.5

Data from the same Parkinson's disease model study, showcasing the enhancement of endogenous antioxidant defenses.[1]

Table 3: Comparative Antioxidant Activity (Radical Scavenging)

AntioxidantDPPH Radical Scavenging IC50 (µM)Hydroxyl Radical Scavenging IC50 (µM)
Procyanidin B2 ~5 [2]>200
Catechin~7>200
Vitamin C~25Not directly compared
Vitamin E (α-tocopherol)~40Not directly compared
Resveratrol~20Not directly compared

Signaling Pathways Modulated by this compound

This compound exerts its protective effects by modulating key signaling pathways involved in cellular stress response and survival.

Nrf2/ARE Signaling Pathway

This compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway. This pathway is a primary regulator of endogenous antioxidant and detoxification enzymes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cellular Stress Cellular Stress Nrf2 Nrf2 Cellular Stress->Nrf2 releases This compound This compound Keap1 Keap1 This compound->Keap1 inhibits Keap1->Nrf2 sequesters Ub Ub Nrf2->Ub ubiquitination Nucleus Nucleus Nrf2->Nucleus translocates Proteasomal\nDegradation Proteasomal Degradation Ub->Proteasomal\nDegradation ARE ARE Antioxidant Genes\n(HO-1, NQO1) Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant Genes\n(HO-1, NQO1) activates transcription of Cellular Protection Cellular Protection Antioxidant Genes\n(HO-1, NQO1)->Cellular Protection

Caption: Nrf2/ARE signaling pathway activated by this compound.

Apoptosis Regulation

This compound can mitigate cellular damage by modulating the intrinsic apoptosis pathway, primarily through the regulation of the Bcl-2 family of proteins.

Apoptosis_Pathway Cellular Stress Cellular Stress Bax Bax (Pro-apoptotic) Cellular Stress->Bax activates Bcl-2 Bcl-2 (Anti-apoptotic) Cellular Stress->Bcl-2 inhibits This compound This compound This compound->Bax downregulates This compound->Bcl-2 upregulates Mitochondrion Mitochondrion Bax->Mitochondrion permeabilizes Bcl-2->Bax inhibits Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Caspase-9 Caspase-9 Cytochrome c->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Modulation of the intrinsic apoptosis pathway by this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of the cited findings.

Cell Viability Assay (MTT Assay)

This protocol assesses the metabolic activity of cells as an indicator of cell viability.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A 1. Seed cells in a 96-well plate B 2. Treat cells with This compound and/or stressor A->B C 3. Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5- diphenyltetrazolium bromide) B->C D 4. Incubate to allow formazan crystal formation C->D E 5. Solubilize formazan crystals (e.g., with DMSO) D->E F 6. Measure absorbance at ~570 nm E->F

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for attachment.

  • Treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound, with or without the cellular stressor being investigated. Include appropriate vehicle controls. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following treatment, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well.

  • Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Detailed Protocol:

  • Cell Collection: After treatment, harvest the cells by trypsinization (for adherent cells) and collect both the detached and attached cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (50 µg/mL).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Measurement of Intracellular Reactive Oxygen Species (DCFH-DA Assay)

This assay utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

Detailed Protocol:

  • Cell Seeding and Treatment: Seed cells in a 24-well plate or other suitable culture vessel and treat with this compound and/or the ROS-inducing agent as described for the cell viability assay.

  • Loading with DCFH-DA: After treatment, wash the cells with PBS and then incubate them with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

  • Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any excess probe.

  • Fluorescence Measurement: Add PBS to each well and measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively. Alternatively, visualize and quantify the fluorescence using a fluorescence microscope. The fluorescence intensity is proportional to the level of intracellular ROS.

References

Safety Operating Guide

Proper Disposal of Procyanidin B4: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of laboratory chemicals is a critical aspect of research and development operations. This guide provides essential information and step-by-step procedures for the proper disposal of Procyanidin B4, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with regulatory standards.

This compound is generally not classified as a hazardous chemical; however, proper disposal is still necessary to minimize environmental impact.[1] Small quantities may often be disposed of with household waste, but larger amounts and waste from laboratory or industrial settings require adherence to specific protocols.

Disposal Decision Framework

The primary determinant for the disposal route of this compound is the quantity of waste and the applicable local, state, and federal regulations.

Waste Quantity Recommended Disposal Method Regulatory Consideration
Small Quantities (e.g., residual amounts)May be permissible to dispose of with household waste.Always verify with institutional and local guidelines first.
Large Quantities (e.g., bulk, expired stock)Must be disposed of as chemical waste through a licensed disposal company.[1]Disposal must comply with all official regulations.
Contaminated Materials (e.g., PPE, labware)Dispose of as chemical waste in accordance with institutional protocols.Follow guidelines for the disposal of chemically contaminated solid waste.
Empty ContainersTriple rinse with a suitable solvent; rinsate may need to be collected as hazardous waste. Dispose of the clean container as regular waste.Check local regulations regarding the disposal of "empty" chemical containers.

Step-by-Step Disposal Protocol for Laboratory Settings

For this compound waste generated in a laboratory, the following procedural steps should be followed:

  • Waste Identification and Segregation :

    • Identify all waste streams containing this compound, including pure substance, solutions, and contaminated materials.

    • Segregate this compound waste from other chemical waste streams to avoid unintended reactions. At a minimum, keep it separate from acids, bases, oxidizers, and other reactive chemicals.

  • Containment and Labeling :

    • Collect this compound waste in a designated, properly sealed, and chemically compatible container.

    • Clearly label the waste container with "this compound Waste" and any other identifiers required by your institution's environmental health and safety (EHS) office.

  • Handling Spills :

    • In the event of a spill, contain the material to prevent it from entering drains or water courses.

    • For solid this compound, sweep up the material mechanically.

    • For solutions, absorb the spill with an inert, non-combustible absorbent material (e.g., sand, diatomite).

    • Place the collected spill material into a sealed container for disposal as chemical waste.

  • Final Disposal :

    • Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the this compound waste.

    • Provide the waste manifest or any other required documentation to the disposal company.

Regulatory Compliance

It is imperative to consult and adhere to all applicable local, state, and federal regulations concerning chemical waste disposal. This compound is categorized as "Water hazard class 1," indicating it is slightly hazardous to water, and therefore, large quantities should not be released into the environment.

This compound Disposal Workflow

start Start: this compound Waste Generated decision_quantity Small or Large Quantity? start->decision_quantity process_small Consult Institutional & Local Guidelines decision_quantity->process_small Small process_large Segregate and Contain in Labeled Waste Container decision_quantity->process_large Large decision_household Household Disposal Permitted? process_small->decision_household disposal_household Dispose with Household Waste decision_household->disposal_household Yes decision_household->process_large No end End: Compliant Disposal disposal_household->end disposal_chemical Arrange for Pickup by Licensed Chemical Waste Disposal Company process_large->disposal_chemical disposal_chemical->end

Caption: Decision workflow for the proper disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.